5-bromo-2,3-dihydro-1H-inden-1-ol
Description
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Properties
IUPAC Name |
5-bromo-2,3-dihydro-1H-inden-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9,11H,1,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRXIUUZVRAOHBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1O)C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90541957 | |
| Record name | 5-Bromo-2,3-dihydro-1H-inden-1-ol | |
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Molecular Weight |
213.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34598-50-0 | |
| Record name | 5-Bromo-2,3-dihydro-1H-inden-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34598-50-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2,3-dihydro-1H-inden-1-ol | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-2,3-dihydro-1H-inden-1-ol | |
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Foundational & Exploratory
An In-Depth Technical Guide to 5-Bromo-2,3-dihydro-1H-inden-1-ol: Properties, Synthesis, and Applications
Introduction
In the landscape of modern organic synthesis and medicinal chemistry, the indenyl scaffold is a privileged structure, forming the core of numerous biologically active molecules and advanced materials. Among its derivatives, 5-Bromo-2,3-dihydro-1H-inden-1-ol, also known as 5-bromo-1-indanol, emerges as a highly versatile and valuable building block. Its unique trifunctional nature—comprising a reactive secondary alcohol, a modifiable aromatic bromine atom, and a rigid bicyclic framework—offers synthetic chemists a powerful tool for constructing complex molecular architectures.
This guide provides an in-depth technical overview of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into its core chemical properties, established synthetic protocols, characteristic reactivity, and significant applications, particularly in the realm of pharmaceutical development. The insights presented herein are grounded in established scientific literature, providing a reliable resource for leveraging this compound in your research endeavors.
Physicochemical and Spectroscopic Properties
This compound is a solid at room temperature, and its properties are well-documented.[1] The presence of both a bromine atom and a hydroxyl group significantly influences its polarity and reactivity. The molecule exists as a racemic mixture of (R) and (S) enantiomers, which can be resolved or synthesized selectively for stereospecific applications.[1][2]
Core Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₉H₉BrO | [1][2] |
| Molecular Weight | 213.07 g/mol | [1][3] |
| Appearance | Solid | [1] |
| Purity | Typically >95.0% | [2] |
Spectroscopic Profile
Accurate characterization of this compound is crucial for its effective use. The following spectroscopic data are characteristic of the compound.
-
¹H NMR (Nuclear Magnetic Resonance): In a typical ¹H NMR spectrum (400 MHz, CDCl₃), one would expect to observe multiplets for the methylene protons of the five-membered ring, a distinct signal for the carbinol proton (CH-OH), and signals in the aromatic region corresponding to the protons on the substituted benzene ring.[3]
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by a broad absorption band in the region of 3300–3500 cm⁻¹, indicative of the O-H stretching vibration of the hydroxyl group.[3] A C-Br stretching frequency is also expected in the fingerprint region, typically between 560–600 cm⁻¹.[3]
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).
Synthesis and Production
The most common and industrially scalable approach to synthesizing this compound is through the reduction of the corresponding ketone, 5-bromo-1-indanone. This ketone is a commercially available starting material.
Workflow for the Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Reduction of 5-Bromo-1-indanone
Materials:
-
5-Bromo-1-indanone
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 5-bromo-1-indanone (1.0 equivalent) in methanol.
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0 °C. This is a critical step to control the exothermicity of the reduction reaction.
-
Reduction: Slowly add sodium borohydride (NaBH₄) (typically 1.1 to 1.5 equivalents) portion-wise to the stirred solution. Adding the reducing agent slowly prevents a rapid, uncontrolled reaction.
-
Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by the slow addition of deionized water.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with deionized water and then with brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization or silica gel column chromatography to afford the final product.
Chemical Reactivity and Synthetic Utility
The synthetic versatility of this compound stems from the orthogonal reactivity of its hydroxyl and bromo functional groups. This allows for a wide range of selective transformations.
Caption: Key reaction pathways for this compound.
Reactions at the Hydroxyl Group
-
Oxidation: The secondary alcohol can be readily oxidized back to the corresponding ketone, 5-bromo-1-indanone, using standard oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP).[4] This transformation is often used in multi-step syntheses where the alcohol functionality served as a protecting group or was introduced for stereochemical control.
-
Etherification and Esterification: The hydroxyl group can participate in Williamson ether synthesis or be acylated to form esters, allowing for the introduction of a wide variety of side chains and functional groups.
Reactions at the Bromine Atom
-
Palladium-Catalyzed Cross-Coupling Reactions: The aromatic C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions. This is arguably the most powerful application of this building block in drug discovery.
-
Suzuki Coupling: Reaction with boronic acids or esters allows for the formation of C-C bonds, introducing new aryl or heteroaryl moieties at the 5-position.
-
Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling with a wide range of amines, a crucial transformation in the synthesis of many pharmaceuticals.[3][5]
-
Sonogashira Coupling: The introduction of alkyne groups is possible through coupling with terminal alkynes.
-
Applications in Drug Discovery and Medicinal Chemistry
The indenyl scaffold and its derivatives are of significant interest in medicinal chemistry due to their rigid conformation, which can lead to high-affinity interactions with biological targets. This compound serves as a key intermediate in the synthesis of a variety of biologically active compounds.
-
Kinase Inhibitors: The indane core is found in several potent kinase inhibitors. This compound can be a precursor to compounds targeting kinases like Bruton's tyrosine kinase (BTK), which are implicated in certain types of cancer.[3]
-
Metabolic Disease Research: The related compound, 5-bromo-1-indanone, has been used in research related to obesity and associated metabolic diseases.[5]
-
Anticancer Agents: The bromo-indanone scaffold has been incorporated into novel compounds with potential anticancer activity.[6]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound and its derivatives.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[7]
-
Handling: Avoid contact with skin and eyes. In case of contact, wash the affected area thoroughly with soap and water. If inhaled, move to fresh air.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7]
-
Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.[8]
Conclusion
This compound is a cornerstone building block in modern synthetic chemistry. Its well-defined structure, coupled with the orthogonal reactivity of its functional groups, provides a reliable and versatile platform for the synthesis of complex molecules. For researchers and drug development professionals, a thorough understanding of its properties, synthesis, and reactivity is paramount to unlocking its full potential in the creation of novel therapeutics and advanced materials. This guide has aimed to provide a comprehensive and practical overview to support and inspire such endeavors.
References
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PubChem. 5-bromo-2,3-dihydro-1H-indene. [Link]
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MDPI. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. [Link]
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5-bromo-2,3-dihydro-1H-inden-1-ol CAS number
An In-Depth Technical Guide to 5-bromo-2,3-dihydro-1H-inden-1-ol
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development. It provides an in-depth exploration of this compound, a critical building block in contemporary medicinal chemistry. The content herein is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a thorough understanding of its synthesis, properties, and applications.
Introduction: Strategic Importance in Medicinal Chemistry
This compound is a halogenated indanol derivative that has garnered significant attention as a key intermediate in the synthesis of complex pharmaceutical agents. Its rigid bicyclic scaffold and the presence of strategically positioned functional groups—a hydroxyl group for further modification and a bromine atom for cross-coupling reactions—make it a versatile synthon. This is particularly evident in the development of targeted therapies, such as kinase inhibitors, where precise molecular architecture is paramount for efficacy and selectivity. This guide will elucidate the synthesis of this compound from its ketone precursor, 5-bromo-2,3-dihydro-1H-inden-1-one, and explore its pivotal role in the synthesis of advanced therapeutic molecules.
Physicochemical Properties and Identification
A precise understanding of a compound's properties is fundamental to its application. The key identifiers and physicochemical characteristics of this compound are summarized below. It is important to note the existence of enantiomeric forms, which are critical in the development of stereospecific pharmaceuticals.
| Property | Value | Source(s) |
| CAS Number | 34598-50-0 (Racemic) | [1] |
| 1270284-15-5 ((S)-enantiomer) | [2] | |
| Molecular Formula | C₉H₉BrO | [1][2] |
| Molecular Weight | 213.07 g/mol | [1] |
| IUPAC Name | This compound | |
| Synonyms | 5-Bromo-1-indanol | [3] |
| Appearance | Solid (typical) | [4] |
Synthesis Protocol: From Ketone to Chiral Alcohol
The most common and efficient laboratory-scale synthesis of this compound involves the reduction of the corresponding ketone, 5-bromo-2,3-dihydro-1H-inden-1-one (CAS: 34598-49-7).[5][6] This transformation is a cornerstone of organic synthesis, converting a carbonyl group into a hydroxyl group.
Underlying Principle: Nucleophilic Acyl Addition
The reduction of a ketone to a secondary alcohol is typically achieved using a hydride-donating reducing agent, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). For reasons of safety and functional group tolerance, NaBH₄ is often preferred in laboratory settings for this type of transformation. The mechanism involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate during aqueous workup.
Experimental Workflow: A Validating Protocol
The following protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and product verification.
Caption: Workflow for the reduction of 5-bromo-2,3-dihydro-1H-inden-1-one.
Detailed Step-by-Step Methodology
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 5-bromo-2,3-dihydro-1H-inden-1-one (1.0 eq). Dissolve the ketone in a suitable alcohol solvent, such as methanol or ethanol (approximately 10-15 mL per gram of ketone).
-
Cooling: Place the flask in an ice-water bath and stir the solution until the internal temperature reaches 0-5°C. This is crucial to control the exothermicity of the reaction.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.1-1.5 eq) to the cooled solution in small portions over 15-20 minutes. The portion-wise addition prevents a rapid, uncontrolled reaction and hydrogen gas evolution.
-
Reaction: Allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Continue stirring for an additional 1-2 hours.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture (e.g., 7:3 v/v). The disappearance of the starting ketone spot and the appearance of a more polar product spot (lower Rf) indicates reaction completion.
-
Quenching: Once the reaction is complete, cool the flask again in an ice bath. Cautiously add acetone to quench any excess NaBH₄, followed by the slow addition of water.
-
Solvent Removal: Remove the organic solvent (methanol/ethanol) under reduced pressure using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous residue to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate (3 x volume of aqueous layer).
-
Washing and Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude alcohol by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane to afford the pure this compound.
Application in Drug Discovery: Intermediate for Kinase Inhibitors
The true value of this compound is realized in its application as a sophisticated building block for targeted therapeutics. A prime example is its use in the synthesis of inhibitors for Bruton's Tyrosine Kinase (BTK).
The Role of Bruton's Tyrosine Kinase (BTK)
BTK is a critical enzyme in the B-cell antigen receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival. In many B-cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma, this pathway is constitutively active, driving cancer cell growth. Therefore, inhibiting BTK is a validated and highly effective therapeutic strategy.
Caption: Simplified BTK signaling pathway and the point of inhibition.
Synthetic Utility in BTK Inhibitor Scaffolds
This compound serves as the precursor to a chiral amine, which is often a key component of the final BTK inhibitor. The bromine atom facilitates palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to link the indane core to a nitrogen-containing heterocyclic system (e.g., pyrazolopyrimidines).[7] This reaction is a powerful tool for forming carbon-nitrogen bonds, which are ubiquitous in pharmaceutical compounds. The hydroxyl group can be converted into an amine with inversion of stereochemistry, allowing for the synthesis of specific enantiomers, which is often critical for drug efficacy and safety.
Spectroscopic Characterization Profile
While an experimental spectrum for the title compound is not provided, its structure allows for the prediction of key spectroscopic features essential for its identification and characterization.
-
¹H NMR: Protons on the aromatic ring will appear in the δ 7.20–7.50 ppm range. The proton attached to the carbon bearing the hydroxyl group (CH-OH) would be expected around δ 5.0-5.5 ppm. The aliphatic protons of the five-membered ring would appear further upfield.
-
¹³C NMR: The aromatic carbons will resonate in the δ 120-150 ppm region, with the carbon attached to the bromine being significantly influenced. The carbon attached to the hydroxyl group (C-OH) would appear in the δ 65-80 ppm range.
-
IR Spectroscopy: A characteristic broad absorption band in the region of 3200–3600 cm⁻¹ would confirm the presence of the O-H stretching vibration of the alcohol. Aromatic C-H stretching would be observed just above 3000 cm⁻¹, and C-Br stretching would appear in the fingerprint region at lower wavenumbers (around 500-600 cm⁻¹).
Safety and Handling Precautions
As with any chemical reagent, proper handling of this compound is essential.
-
Hazard Statements: The compound is harmful if swallowed (H302) and may cause respiratory irritation (H335).[1]
-
Precautionary Measures:
-
Use in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Wash hands thoroughly after handling.[1]
-
Avoid ingestion, inhalation, and contact with skin and eyes.
-
Conclusion
This compound is more than a simple chemical; it is an enabling tool for the advancement of modern medicine. Its well-defined structure and versatile reactivity provide a reliable platform for the construction of complex and highly specific therapeutic agents. A thorough understanding of its synthesis, properties, and reactive potential, as detailed in this guide, empowers researchers to leverage this valuable intermediate in the ongoing quest for novel and more effective treatments for human diseases.
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This compound - ChemicalBook.
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(S)-5-BROMO-2,3-DIHYDRO-1H-INDEN-1-OL | CymitQuimica.
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34598-49-7|5-Bromo-2,3-dihydro-1H-inden-1-one - BLDpharm.
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5-Bromo-2,3-dihydro-1H-inden-2-ol | CAS 862135-61-3 | SCBT - Santa Cruz Biotechnology.
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(S)-5-Bromo-2,3-dihydro-1H-inden-2-ol - Vulcanchem.
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(R)-5-Bromo-2,3-dihydro-1H-inden-1-ol | CymitQuimica.
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5-Bromo-1-indanone | C9H7BrO | CID 520695 - PubChem.
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1H-Inden-1-one, 5-bromo-2,3-dihydro- - NIST WebBook.
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An In-depth Technical Guide to the Synthesis and Characterization of 5-bromo-2,3-dihydro-1H-inden-1-ol
Introduction: The Significance of 5-bromo-2,3-dihydro-1H-inden-1-ol in Medicinal Chemistry
This compound is a halogenated indanol derivative that serves as a valuable building block in the synthesis of more complex molecules, particularly within the pharmaceutical industry. The indane scaffold is a privileged structure in drug discovery, appearing in a variety of biologically active compounds. The presence of a bromine atom provides a reactive handle for further functionalization through cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, enabling the construction of diverse molecular libraries for drug screening.[1] Furthermore, the hydroxyl group can be modified or used to introduce other functionalities.
The closely related 2-ol isomer, (S)-5-bromo-2,3-dihydro-1H-inden-2-ol, is a known precursor to Bruton's tyrosine kinase (BTK) inhibitors, which are crucial in the treatment of certain cancers like B-cell lymphomas.[2] This highlights the potential of 5-bromo-substituted indanols as key intermediates in the development of novel therapeutics. This guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, offering researchers and drug development professionals a practical and in-depth resource.
Part 1: Synthesis of this compound
The most common and efficient laboratory-scale synthesis of this compound involves a two-step process. The first step is the synthesis of the precursor ketone, 5-bromo-1-indanone, followed by its reduction to the desired secondary alcohol.
Step 1: Synthesis of the Precursor, 5-bromo-1-indanone
5-bromo-1-indanone is a crucial intermediate that can be synthesized via several routes.[3] A well-established method is the intramolecular Friedel-Crafts acylation of a suitable precursor. One such precursor is 3-(3-bromophenyl)propionic acid.
Materials:
-
3-(3-Bromophenyl)propionic acid
-
Chlorosulfonic acid[3]
-
Dichloromethane (anhydrous)
-
Ice
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a fume hood, cautiously add 3-(3-bromophenyl)propionic acid to an excess of cold (0 °C) chlorosulfonic acid with stirring.
-
After the initial effervescence subsides, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Carefully pour the reaction mixture onto crushed ice to quench the reaction.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography to yield pure 5-bromo-1-indanone.
Causality of Experimental Choices:
-
Chlorosulfonic acid acts as both the solvent and the cyclizing agent, promoting the intramolecular Friedel-Crafts acylation. Its strong dehydrating and acidic nature facilitates the formation of the acylium ion necessary for the ring closure.
-
Pouring onto ice is a critical step to safely quench the highly reactive chlorosulfonic acid and to precipitate the organic product.
-
Washing with sodium bicarbonate neutralizes any remaining acid, preventing product degradation and ensuring the purity of the final compound.
Step 2: Reduction of 5-bromo-1-indanone to this compound
The reduction of the carbonyl group in 5-bromo-1-indanone to a hydroxyl group is a standard transformation in organic synthesis. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this purpose, as it reduces ketones to secondary alcohols without affecting the aromatic ring or the carbon-bromine bond.[4][5]
Materials:
-
5-bromo-1-indanone
-
Methanol or Ethanol[4]
-
Sodium borohydride (NaBH₄)[4]
-
Deionized water
-
Dilute hydrochloric acid (e.g., 1 M HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve 5-bromo-1-indanone in methanol or ethanol in a round-bottom flask at room temperature.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add sodium borohydride in small portions to the stirred solution. The reaction is exothermic and may cause bubbling.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture again in an ice bath and slowly add deionized water to quench the excess sodium borohydride.
-
Acidify the mixture to pH ~5-6 with dilute hydrochloric acid.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude this compound.
-
The product can be further purified by recrystallization or flash column chromatography.
Causality of Experimental Choices:
-
Sodium borohydride is chosen for its selectivity in reducing ketones in the presence of other functional groups. It is also safer and easier to handle than more powerful reducing agents like lithium aluminum hydride.[4]
-
Methanol or ethanol are common solvents for NaBH₄ reductions as they are protic and can participate in the reaction mechanism by protonating the intermediate alkoxide.[6]
-
Acidic workup is necessary to neutralize the borate esters formed during the reaction and to protonate the alkoxide to yield the final alcohol product.
Caption: Synthetic workflow for this compound.
Part 2: Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR are crucial for the characterization of this compound.
The ¹H NMR spectrum will provide information about the number of different types of protons, their chemical environment, and their connectivity. For this compound, the following signals are expected:
-
Aromatic Protons: Three distinct signals in the aromatic region (typically δ 7.0-7.5 ppm), corresponding to the three protons on the substituted benzene ring.
-
Benzylic Proton (CH-OH): A multiplet (likely a triplet or doublet of doublets) around δ 5.2 ppm, corresponding to the proton attached to the carbon bearing the hydroxyl group.
-
Methylene Protons (CH₂): Two sets of multiplets in the aliphatic region (typically δ 1.9-3.1 ppm), corresponding to the four protons of the two methylene groups in the five-membered ring.
-
Hydroxyl Proton (OH): A broad singlet that can appear over a wide chemical shift range, depending on the solvent and concentration. This signal will disappear upon the addition of D₂O.
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.[7] For this compound, nine distinct signals are expected, corresponding to the nine carbon atoms in the molecule.
-
Aromatic Carbons: Six signals in the aromatic region (typically δ 120-150 ppm). One of these signals will be at a lower field due to the attachment of the bromine atom.
-
Benzylic Carbon (CH-OH): A signal around δ 75-80 ppm.
-
Methylene Carbons (CH₂): Two signals in the aliphatic region (typically δ 25-40 ppm).
| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |
| Aromatic CH | 7.0 - 7.5 | 120 - 150 |
| CH-OH | ~ 5.2 | 75 - 80 |
| CH₂ | 1.9 - 3.1 | 25 - 40 |
| OH | Variable (broad singlet) | - |
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show the following characteristic absorption bands:
-
O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.
-
C-H Stretch (Aromatic): Absorption bands just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Absorption bands just below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Absorption bands in the region of 1450-1600 cm⁻¹.
-
C-O Stretch: A strong absorption band in the region of 1000-1200 cm⁻¹.
-
C-Br Stretch: An absorption band in the fingerprint region, typically around 500-600 cm⁻¹.
For comparison, the IR spectrum of the precursor, 5-bromo-1-indanone, would show a strong carbonyl (C=O) stretch around 1700 cm⁻¹, which should be absent in the spectrum of the final product. The NIST WebBook provides an IR spectrum for 5-bromo-1-indanone.[8]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₉H₉BrO), the mass spectrum would be expected to show:
-
Molecular Ion Peak (M⁺): A pair of peaks corresponding to the molecular ion, with an intensity ratio of approximately 1:1 due to the presence of the two isotopes of bromine (⁷⁹Br and ⁸¹Br). The expected m/z values would be around 212 and 214.
-
Fragmentation Peaks: Common fragmentation patterns for indanols include the loss of water (M-18) and other fragments resulting from the cleavage of the five-membered ring.
Caption: Characterization workflow for this compound.
Conclusion
This technical guide has outlined a reliable and well-documented pathway for the synthesis of this compound, starting from the preparation of its precursor, 5-bromo-1-indanone. The detailed experimental protocols and the rationale behind the choice of reagents and conditions provide a solid foundation for researchers to successfully replicate this synthesis. Furthermore, the comprehensive guide to the characterization of the final product using modern spectroscopic techniques ensures the confirmation of its identity and purity. The strategic importance of this compound as a versatile intermediate in medicinal chemistry underscores the value of this guide for professionals in the field of drug discovery and development.
References
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Wiley-VCH 2007 - Supporting Information. (URL: [Link])
-
1H-Inden-1-one, 5-bromo-2,3-dihydro- - the NIST WebBook. (URL: [Link])
-
5-bromo-2,3-dihydro-1H-indene - SpectraBase. (URL: [Link])
-
5-bromo-2,3-dihydro-1H-indene | C9H9Br | CID 267139 - PubChem. (URL: [Link])
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Sodium Borohydride Reduction of Benzoin. (URL: [Link])
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Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (URL: [Link])
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-
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1H NMR spectrum of 5-bromo-2,3-dihydro-1H-inden-1-ol
An In-depth Technical Guide to the ¹H NMR Spectrum of 5-bromo-2,3-dihydro-1H-inden-1-ol
Authored by: A Senior Application Scientist
This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound, a key intermediate in various synthetic applications. The content is structured to deliver not just spectral data, but a deeper understanding of the underlying principles that govern the observed nuclear magnetic resonance phenomena. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who utilize NMR spectroscopy for structural elucidation.
Foundational Principles of ¹H NMR Spectroscopy in Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic molecules.[1] The ¹H NMR spectrum, in particular, provides a wealth of information based on four key parameters:
-
Chemical Shift (δ): The position of a signal along the x-axis (in ppm) reflects the electronic environment of a proton.[2][3] Electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups cause an upfield shift.
-
Integration: The area under a signal is proportional to the number of protons it represents.[3][4] This allows for the determination of the relative ratio of different types of protons in a molecule.
-
Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks is due to spin-spin coupling with neighboring, non-equivalent protons. The multiplicity is described by the "n+1 rule," where 'n' is the number of neighboring protons.[3]
-
Coupling Constant (J): The distance between the peaks in a split signal, measured in Hertz (Hz), provides information about the connectivity and spatial relationship between coupled protons.
The Molecular Structure of this compound
A thorough understanding of the molecule's structure is paramount to interpreting its ¹H NMR spectrum. Below is a diagram of this compound with a systematic numbering of the protons.
Figure 1: Structure of this compound with proton labeling.
Predicted ¹H NMR Spectrum and Interpretation
The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are based on established chemical shift ranges, the electronic effects of the substituents, and analysis of structurally related compounds.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Integration | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-1 | ~5.2 | 1H | Triplet (t) | ~6.5 |
| H-2a, H-2b | ~1.9 - 2.5 | 2H | Multiplet (m) | - |
| H-3a, H-3b | ~2.8 - 3.1 | 2H | Multiplet (m) | - |
| H-4 | ~7.3 | 1H | Doublet (d) | ~8.0 |
| H-6 | ~7.2 | 1H | Doublet of doublets (dd) | ~8.0, ~2.0 |
| H-7 | ~7.5 | 1H | Doublet (d) | ~2.0 |
| OH | Variable (1.5 - 4.0) | 1H | Singlet (s, broad) | - |
Detailed Analysis of Spectral Assignments
-
Aromatic Protons (H-4, H-6, H-7):
-
The aromatic protons resonate in the downfield region (7.2-7.5 ppm) due to the deshielding effect of the benzene ring current.
-
H-4 is expected to appear as a doublet due to ortho-coupling with H-6.
-
H-6 will likely be a doublet of doublets, as it is coupled to both H-4 (ortho-coupling) and H-7 (meta-coupling).
-
H-7 is predicted to be a doublet due to meta-coupling with H-6. The bromine atom at position 5 influences the chemical shifts of the adjacent aromatic protons.
-
-
Benzylic and Carbinol Protons (H-1):
-
The proton on the carbon bearing the hydroxyl group (H-1 ) is significantly deshielded by the adjacent oxygen atom and the aromatic ring, placing its signal around 5.2 ppm.[5]
-
This proton will appear as a triplet due to coupling with the two neighboring protons on C-2.
-
-
Aliphatic Protons (H-2a, H-2b, H-3a, H-3b):
-
The methylene protons at C-2 and C-3 will resonate in the upfield region.
-
The protons at C-2 are expected to be a complex multiplet due to geminal coupling with each other and vicinal coupling with H-1 and the C-3 protons.
-
The protons at C-3 are benzylic and will be deshielded relative to typical aliphatic protons, appearing as a multiplet due to coupling with the C-2 protons.
-
-
Hydroxyl Proton (OH):
-
The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature. It typically appears as a broad singlet due to rapid chemical exchange.[5]
-
Experimental Protocol for ¹H NMR Spectrum Acquisition
To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental procedure is recommended:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[2]
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumental Parameters:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Acquire the spectrum at room temperature.
-
Typical acquisition parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the signals and analyze the multiplicities and coupling constants.
-
Visualization of Key NMR Interactions
The following diagram illustrates the key spin-spin coupling interactions in this compound that give rise to the observed splitting patterns.
Figure 2: Key spin-spin coupling interactions in this compound.
Conclusion
The ¹H NMR spectrum of this compound provides a detailed fingerprint of its molecular structure. By carefully analyzing the chemical shifts, integration, multiplicities, and coupling constants, a complete and unambiguous assignment of all protons can be achieved. This guide serves as a valuable resource for scientists engaged in the synthesis and characterization of this and related compounds, enabling them to confidently verify their structures and assess the purity of their samples.
References
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The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
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Chem LibreTexts. (2021, December 15). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]
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OpenOChem Learn. (n.d.). Interpreting. Retrieved from [Link]
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Wade, L. G. (2017). Organic Chemistry (10th ed.). Chapter 17.11 Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
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Chem LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]
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ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]
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A Comprehensive Technical Guide to the ¹³C NMR Analysis of 5-bromo-2,3-dihydro-1H-inden-1-ol
Executive Summary
The structural elucidation of substituted indane scaffolds is a critical task in medicinal chemistry and materials science. 5-bromo-2,3-dihydro-1H-inden-1-ol presents a valuable case study for spectroscopic analysis, featuring a combination of aliphatic and aromatic systems influenced by two key substituents: a hydroxyl group and a bromine atom. This guide provides an in-depth exploration of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of this molecule. We will delve into the theoretical principles governing carbon chemical shifts, present a field-proven experimental protocol for data acquisition, and offer a detailed, carbon-by-carbon interpretation of the expected spectrum. This document is intended for researchers, scientists, and drug development professionals seeking to leverage ¹³C NMR for the unambiguous characterization of complex organic molecules.
Introduction: The Significance of this compound
This compound is a bifunctional organic compound featuring a fused bicyclic system. Its structure comprises a benzene ring fused to a five-membered ring, which contains a secondary alcohol and two methylene groups. The presence of a bromine atom on the aromatic ring and a hydroxyl group on the aliphatic ring introduces distinct electronic and steric environments, making it an excellent substrate for detailed NMR analysis. Understanding the precise location and electronic impact of these substituents is paramount for predicting reactivity, understanding biological activity, and ensuring quality control in synthetic processes. ¹³C NMR spectroscopy serves as a direct, non-destructive tool to probe the carbon skeleton of the molecule, providing definitive information on the number of unique carbon environments and their electronic nature.
Figure 1: Molecular structure of this compound with IUPAC numbering.
Foundational Principles: Interpreting ¹³C Chemical Shifts
A ¹³C NMR spectrum provides a signal for each chemically non-equivalent carbon atom in a molecule.[1] The position of this signal, its chemical shift (δ), is highly sensitive to the local electronic environment.
Key Influencing Factors:
-
Hybridization: The chemical shift of a carbon is strongly correlated with its hybridization state. Generally, sp³-hybridized carbons (alkanes) resonate upfield (10-70 ppm), while sp²-hybridized carbons (alkenes, aromatics) are found downfield (100-160 ppm), and sp-hybridized carbons (alkynes) are intermediate (70-90 ppm).[2]
-
Inductive Effects: Electronegative atoms attached to or near a carbon atom withdraw electron density, "deshielding" the carbon nucleus from the applied magnetic field. This deshielding effect causes the signal to shift downfield to a higher ppm value.[3] The hydroxyl group at C1 is a prime example of this phenomenon.
-
The "Heavy Atom Effect" of Bromine: While bromine is electronegative, its primary influence on the directly attached (ipso) carbon's chemical shift is not due to simple induction. Halogens heavier than fluorine (Cl, Br, I) introduce a phenomenon known as the "heavy atom effect." This effect involves the large electron cloud of the halogen, which induces diamagnetic shielding and results in an upfield shift (lower ppm) for the ipso-carbon compared to what would be predicted based on electronegativity alone.[4] This is a critical consideration for assigning C5.
-
Substituent Effects on the Aromatic Ring: The bromine atom and the fused aliphatic ring act as substituents on the benzene ring, influencing the chemical shifts of C4, C5, C6, C7, C3a, and C7a through a combination of inductive and resonance effects.
Experimental Protocol: Acquiring a High-Fidelity Spectrum
The acquisition of a high-quality, interpretable ¹³C NMR spectrum requires careful attention to experimental parameters. The low natural abundance (1.1%) and lower gyromagnetic ratio of the ¹³C nucleus necessitate signal averaging over many scans to achieve an adequate signal-to-noise ratio.[5][6]
Figure 3: Logical flow of carbon signal differentiation using a DEPT-135 experiment.
Conclusion
The ¹³C NMR spectrum of this compound provides a wealth of structural information. A systematic analysis, grounded in the fundamental principles of chemical shift theory, allows for the confident assignment of all nine carbon signals. The downfield shift of C1 confirms the position of the hydroxyl group, while the characteristic upfield shift of C5 is a definitive marker for the bromine-bound ipso-carbon. By employing a robust experimental protocol and leveraging advanced techniques like DEPT, researchers can achieve unambiguous structural elucidation, a cornerstone of modern chemical and pharmaceutical development.
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In-Depth Technical Guide: Infrared Spectroscopy of 5-bromo-2,3-dihydro-1H-inden-1-ol
Authored by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopy of 5-bromo-2,3-dihydro-1H-inden-1-ol, a key intermediate in pharmaceutical synthesis. Aimed at researchers, scientists, and drug development professionals, this document delves into the theoretical principles and practical application of Fourier Transform Infrared (FTIR) spectroscopy for the structural elucidation and quality control of this compound. We will explore the characteristic vibrational modes of its constituent functional groups, present a detailed experimental protocol for acquiring high-quality spectra, and provide a thorough interpretation of the resulting data. The causality behind experimental choices and the integration of self-validating systems within the described protocols are emphasized to ensure scientific integrity and reproducibility.
Introduction: The Significance of Vibrational Spectroscopy in Pharmaceutical Analysis
In the realm of drug discovery and development, the unambiguous characterization of molecular structure is paramount. Infrared spectroscopy, a powerful and non-destructive analytical technique, probes the vibrational modes of molecules, providing a unique "fingerprint" that is highly specific to a compound's structure and bonding.[1][2] For a molecule such as this compound, which possesses a unique combination of aromatic, aliphatic, and hydroxyl functionalities, IR spectroscopy serves as an indispensable tool for confirming its identity, assessing purity, and detecting potential impurities.
The molecule , this compound, with the chemical formula C₉H₉BrO and a molecular weight of 213.07 g/mol , is a solid at room temperature.[3][4] Its structure, featuring a substituted aromatic ring fused to a five-membered ring containing a hydroxyl group, gives rise to a complex and informative infrared spectrum. This guide will systematically dissect this spectrum, correlating specific absorption bands with the molecular vibrations from which they originate.
Molecular Structure and Predicted Vibrational Modes
A thorough understanding of the molecular structure is the foundation for interpreting its infrared spectrum. The key functional groups present in this compound are:
-
Hydroxyl Group (-OH): This group is responsible for a characteristic, strong, and broad absorption band due to O-H stretching vibrations. The broadness arises from intermolecular hydrogen bonding in the solid state.[1][5][6]
-
Aromatic Ring (Substituted Benzene): The benzene ring exhibits several characteristic vibrations, including C-H stretching at wavenumbers slightly above 3000 cm⁻¹, and C=C in-ring stretching vibrations in the 1600-1400 cm⁻¹ region.[7][8][9] Out-of-plane (oop) C-H bending bands are also expected in the 900-675 cm⁻¹ region and can be diagnostic of the substitution pattern.[7]
-
Aliphatic Ring (Cyclopentanol moiety): The dihydroindenol structure contains sp³-hybridized carbon atoms. The C-H stretching vibrations of these methylene (-CH₂) groups are expected to appear just below 3000 cm⁻¹.[10][11]
-
Carbon-Oxygen Bond (C-O): The stretching vibration of the C-O single bond in the secondary alcohol will result in a strong absorption in the fingerprint region, typically between 1260 and 1050 cm⁻¹.[5][12]
-
Carbon-Bromine Bond (C-Br): The C-Br stretching vibration is expected to appear at lower wavenumbers, typically below 700 cm⁻¹.[13]
Below is a visual representation of the molecular structure of this compound.
Caption: Experimental workflow for ATR-FTIR spectroscopy.
Interpretation of the Infrared Spectrum
The infrared spectrum of this compound is a composite of the absorption bands from its various functional groups. The following table summarizes the expected characteristic absorption bands.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity | Notes |
| Hydroxyl (-OH) | O-H Stretch | 3500 - 3200 | Strong, Broad | Broadness due to hydrogen bonding. [1][5][6] |
| Aromatic Ring | =C-H Stretch | 3100 - 3000 | Medium to Weak | Characteristic of sp² C-H bonds. [7][8][9] |
| C=C Stretch (in-ring) | 1600 - 1585 & 1500 - 1400 | Medium | Often appears as a pair of bands. [7][14] | |
| C-H Out-of-Plane Bend | 900 - 675 | Strong | Position is diagnostic of substitution pattern. [7] | |
| Aliphatic -CH₂- | C-H Stretch | 2960 - 2850 | Medium | Characteristic of sp³ C-H bonds. [10][11] |
| Secondary Alcohol | C-O Stretch | 1260 - 1050 | Strong | A strong band in the fingerprint region. [5][12] |
| Aryl Bromide | C-Br Stretch | < 700 | Medium to Strong | Located in the low-frequency region. [13] |
Concluding Remarks
Infrared spectroscopy is a rapid, reliable, and information-rich technique for the structural characterization of this compound. By carefully analyzing the positions, intensities, and shapes of the absorption bands, researchers and quality control professionals can confidently verify the identity and integrity of this important pharmaceutical intermediate. The methodologies and interpretative guidelines presented in this technical guide provide a robust framework for the successful application of FTIR spectroscopy in a drug development setting.
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University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. UCLA Chemistry and Biochemistry. Retrieved from [Link]
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OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. OpenStax. Retrieved from [Link]
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OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. OpenStax. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Alcohols. UCLA Chemistry and Biochemistry. Retrieved from [Link]
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Michigan State University. (n.d.). Infrared Spectrometry. MSU Department of Chemistry. Retrieved from [Link]
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Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent. Retrieved from [Link]
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Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. Retrieved from [Link]
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Smith, B. C. (2017, January 1). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy. Retrieved from [Link]
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Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]
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Chemistry LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. Retrieved from [Link]
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ACS Omega. (2023, May 3). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. ACS Publications. Retrieved from [Link]
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University of Puget Sound. (n.d.). IR Absorption Table. University of Puget Sound. Retrieved from [Link]
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Specac Ltd. (n.d.). Interpreting Infrared Spectra. Specac. Retrieved from [Link]
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Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell. Retrieved from [Link]
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Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. Retrieved from [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Virginia Tech. Retrieved from [Link]
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Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Specac. Retrieved from [Link]
-
University of California, Santa Cruz. (n.d.). IR Tables. UCSC Chemistry and Biochemistry. Retrieved from [Link]
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JoVE. (2024, December 5). Video: IR Absorption Frequency: Hybridization. JoVE. Retrieved from [Link]
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The Analytical Fingerprint: A Technical Guide to the Mass Spectrometry of 5-bromo-2,3-dihydro-1H-inden-1-ol
Introduction
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. 5-bromo-2,3-dihydro-1H-inden-1-ol, a halogenated derivative of the indanol scaffold, represents a class of compounds with significant potential in medicinal chemistry. Its characterization is a critical step in understanding its metabolic fate, identifying potential impurities, and ensuring the integrity of synthetic pathways. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural insight. This in-depth technical guide provides a comprehensive examination of the mass spectrometric behavior of this compound, focusing on the fragmentation patterns observed under both hard and soft ionization techniques. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the analytical characterization of this and similar halogenated molecules.
Core Principles: Ionization and Fragmentation
The journey of a molecule through a mass spectrometer begins with ionization. The choice of ionization technique is critical as it dictates the extent of fragmentation and, consequently, the nature of the structural information obtained. For this compound, two primary techniques are of particular relevance: Electron Ionization (EI) and Electrospray Ionization (ESI).
Electron Ionization (EI): The Hard Approach to Unveiling Structure
EI is a highly energetic, or "hard," ionization technique that involves bombarding the analyte with a beam of high-energy electrons (typically 70 eV).[1] This process readily ejects an electron from the molecule, forming a radical cation known as the molecular ion (M•+). The excess energy imparted to the molecular ion often leads to extensive and reproducible fragmentation, creating a unique "fingerprint" for the compound.[2]
For this compound, the presence of the bromine atom is a key determinant of its EI mass spectrum. Bromine has two naturally occurring isotopes, 79Br and 81Br, in an approximate 1:1 ratio of abundance.[3] This results in a characteristic isotopic pattern for any fragment containing a bromine atom, appearing as a pair of peaks (an "M" and "M+2" peak) of nearly equal intensity, separated by two mass-to-charge units (m/z).[4]
Electrospray Ionization (ESI): A Softer Touch for Molecular Weight Determination
In contrast to EI, ESI is a "soft" ionization technique that typically imparts less energy to the analyte molecule.[5] This results in minimal fragmentation and often allows for the clear observation of the protonated molecule, [M+H]+, or other adducts. ESI is particularly useful for confirming the molecular weight of a compound and is often coupled with liquid chromatography (LC-MS) for the analysis of complex mixtures.[6] For this compound, ESI would be expected to produce a prominent ion cluster at m/z 213 and 215, corresponding to the protonated molecules containing 79Br and 81Br, respectively.
Predicted Fragmentation Pathway of this compound under Electron Ionization
The fragmentation of this compound in an EI source is governed by the relative strengths of its chemical bonds and the stability of the resulting fragments. The presence of the alcohol functional group and the bromine atom will direct the primary fragmentation pathways.
dot
Sources
(S)-5-bromo-2,3-dihydro-1H-inden-1-ol properties
An In-depth Technical Guide to (S)-5-bromo-2,3-dihydro-1H-inden-1-ol: Properties, Synthesis, and Applications in Drug Discovery
Abstract
(S)-5-bromo-2,3-dihydro-1H-inden-1-ol is a chiral building block of significant importance in modern medicinal chemistry. Its rigid bicyclic structure and versatile functional handles—a stereodefined secondary alcohol and an aryl bromide—make it a highly sought-after intermediate in the synthesis of complex molecular targets. This guide provides a comprehensive overview of its chemical and physical properties, a detailed, field-proven protocol for its enantioselective synthesis via the Corey-Bakshi-Shibata (CBS) reduction, methods for its purification and analysis, and a thorough characterization of its spectroscopic profile. Furthermore, we explore its reactivity and highlight its critical role as a precursor to potent Bruton's Tyrosine Kinase (BTK) inhibitors, providing essential insights for researchers in drug development and process chemistry.
Introduction and Strategic Importance
The indanol scaffold is a privileged structure in drug discovery, appearing in a range of biologically active molecules. The introduction of a bromine atom at the 5-position provides a crucial vector for diversification through modern cross-coupling methodologies. The specific (S)-enantiomer of 5-bromo-2,3-dihydro-1H-inden-1-ol has emerged as a cornerstone intermediate, particularly in the development of covalent BTK inhibitors used in oncology and immunology. The precise three-dimensional arrangement of the hydroxyl group is paramount for subsequent stereospecific reactions and ultimate biological activity, making robust methods for its enantioselective synthesis a critical focus of process chemistry. This document serves as a technical deep-dive for scientists aiming to synthesize, characterize, and utilize this valuable compound.
Physicochemical and Chiroptical Properties
Accurate characterization is the bedrock of chemical synthesis. The key properties of (S)-5-bromo-2,3-dihydro-1H-inden-1-ol and its common precursor are summarized below.
| Property | (S)-5-bromo-2,3-dihydro-1H-inden-1-ol | 5-bromo-2,3-dihydro-1H-inden-1-one (Precursor) |
| Appearance | White to off-white solid | Beige to brown crystalline powder[1] |
| Molecular Formula | C₉H₉BrO | C₉H₇BrO[2] |
| Molecular Weight | 213.07 g/mol [3] | 211.06 g/mol [4] |
| CAS Number | 1270284-15-5[3][5] | 34598-49-7[2][4] |
| Melting Point (°C) | 77-79 (for racemic mixture)[6] | 126-129 (lit.)[4] |
| Boiling Point (°C) | 307.7 ± 37.0 (Predicted)[6] | 303.7 ± 31.0 (Predicted)[1] |
| Density (g/cm³) | 1.617 ± 0.06 (Predicted)[6] | 1.18 g/mL at 25 °C (lit.)[1] |
| InChI Key | DRXIUUZVRAOHBS-VIFPVBQESA-N[5] | KSONICAHAPRCMV-UHFFFAOYSA-N[2][4] |
| Specific Rotation ([α]D) | To be determined experimentally. The (S)-enantiomer is expected to be levorotatory or dextrorotatory, a critical parameter for confirming stereochemical identity. | Not applicable (achiral) |
Enantioselective Synthesis: The Corey-Bakshi-Shibata (CBS) Reduction
The most reliable and widely adopted method for producing (S)-5-bromo-2,3-dihydro-1H-inden-1-ol is the asymmetric reduction of the prochiral ketone, 5-bromo-1-indanone. The Corey-Bakshi-Shibata (CBS) reduction is the industry standard for this transformation due to its high enantioselectivity, excellent yields, and predictable stereochemical outcome.[7][8][9][10]
Mechanistic Rationale
The CBS reduction employs a chiral oxazaborolidine catalyst, which coordinates with a stoichiometric borane source (e.g., BH₃·THF). This complex then coordinates to the ketone's carbonyl oxygen. The key to enantioselectivity lies in the steric arrangement of the catalyst-borane-ketone complex. The catalyst's chiral backbone directs the ketone to bind in a sterically favored orientation, exposing one face of the carbonyl to hydride delivery from the coordinated borane via a stable, six-membered ring transition state.[7][10] To obtain the (S)-alcohol, the (R)-CBS catalyst is typically used, which preferentially exposes the Re face of the ketone to the hydride attack.
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An In-depth Technical Guide to the Asymmetric Synthesis of (R)-5-bromo-2,3-dihydro-1H-inden-1-ol
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Abstract
(R)-5-bromo-2,3-dihydro-1H-inden-1-ol is a chiral alcohol of significant interest in medicinal chemistry and drug development, serving as a key building block for various pharmacologically active molecules. The stereochemistry at the C1 position is crucial for the biological activity of its derivatives, necessitating a robust and highly enantioselective synthetic route. This guide provides a comprehensive overview of the synthesis of (R)-5-bromo-2,3-dihydro-1H-inden-1-ol, with a primary focus on the asymmetric reduction of the prochiral ketone, 5-bromo-1-indanone. We will delve into the mechanistic underpinnings of the Corey-Bakshi-Shibata (CBS) reduction, a cornerstone of enantioselective synthesis, and provide a detailed, field-proven experimental protocol. Furthermore, this guide will address critical aspects of the synthesis, including starting material preparation, reaction monitoring, product isolation, and analytical characterization, to ensure both scientific integrity and practical applicability for researchers and drug development professionals.
Introduction: The Significance of Chiral Indanols
The indane scaffold is a privileged structural motif found in numerous natural products and synthetic compounds with a wide range of biological activities.[1][2] The introduction of a hydroxyl group and a bromine atom to this framework, as in 5-bromo-2,3-dihydro-1H-inden-1-ol, provides valuable handles for further chemical transformations. The chirality of the alcohol is often a determining factor in the efficacy and selectivity of the final drug candidate.[3][4] Therefore, the development of efficient methods for the enantioselective synthesis of such building blocks is of paramount importance in the pharmaceutical industry.[3][5][6]
This guide will focus on the most reliable and widely adopted method for preparing (R)-5-bromo-2,3-dihydro-1H-inden-1-ol: the asymmetric reduction of 5-bromo-1-indanone. While other methods like biocatalytic reductions exist, the CBS reduction offers a high degree of predictability, excellent enantioselectivity, and broad substrate scope, making it a preferred choice in many synthetic campaigns.[7][8][9][10]
Synthetic Strategy: Asymmetric Reduction of 5-bromo-1-indanone
The core of this synthesis lies in the enantioselective reduction of the prochiral ketone, 5-bromo-1-indanone, to the desired chiral alcohol.[8] This transformation can be achieved with exceptional control over the stereochemistry using a chiral catalyst.
Starting Material: Synthesis of 5-bromo-1-indanone
The precursor, 5-bromo-1-indanone, can be synthesized through several established routes.[11][12] A common method involves the Friedel-Crafts acylation of bromobenzene with 3-chloropropionyl chloride, followed by an intramolecular Friedel-Crafts alkylation.[11] Alternatively, it can be prepared from 3-(3-bromophenyl)propionic acid via intramolecular cyclization.[12] The purity of the starting ketone is crucial for the success of the subsequent asymmetric reduction.
| Property | Value | Source |
| Molecular Formula | C₉H₇BrO | [13] |
| Molecular Weight | 211.06 g/mol | [13] |
| Appearance | Off-white to light yellow crystalline powder | |
| Melting Point | 126-129 °C | |
| CAS Number | 34598-49-7 | [13] |
| Table 1: Physicochemical Properties of 5-bromo-1-indanone |
The Corey-Bakshi-Shibata (CBS) Reduction
The Corey-Bakshi-Shibata (CBS) reduction, also known as the Corey-Itsuno reduction, is a powerful and widely used method for the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols.[7][8][14] The reaction employs a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like (S)-(-)-2-amino-3-methyl-1,1-diphenyl-1-butanol, in the presence of a borane source, such as borane-dimethyl sulfide complex (BMS) or borane-tetrahydrofuran complex (BH₃·THF).[7][15]
Mechanism of the CBS Reduction:
The enantioselectivity of the CBS reduction is governed by a well-defined transition state.[14][15] The mechanism involves the following key steps:
-
Catalyst-Borane Complex Formation: The borane coordinates to the nitrogen atom of the oxazaborolidine catalyst. This coordination enhances the Lewis acidity of the endocyclic boron atom and activates the borane as a hydride donor.[15]
-
Ketone Coordination: The ketone substrate coordinates to the Lewis acidic endocyclic boron atom of the catalyst-borane complex. The ketone orients itself to minimize steric interactions, with the larger substituent pointing away from the bulky group on the catalyst.
-
Hydride Transfer: The activated borane delivers a hydride to the carbonyl carbon via a six-membered ring transition state.[5] This intramolecular hydride transfer occurs to a specific face of the ketone, dictated by the chirality of the catalyst.
-
Catalyst Regeneration: After hydride transfer, the resulting alkoxyborane dissociates, regenerating the active catalyst for the next catalytic cycle.
-
Work-up: An acidic work-up is required to hydrolyze the alkoxyborane and liberate the desired chiral alcohol.[15]
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 5-bromo-1-indanone (1.0 eq.).
-
Dissolution: Add anhydrous tetrahydrofuran (THF) to the flask to dissolve the ketone completely.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Catalyst Addition: Slowly add a solution of (R)-(-)-2-Methyl-CBS-oxazaborolidine (0.1 eq., 1 M in toluene) to the stirred solution.
-
Borane Addition: Add borane-dimethyl sulfide complex (BMS, 1.0 eq.) dropwise to the reaction mixture, maintaining the temperature below 5 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of methanol.
-
Acidification: Add 2 M hydrochloric acid (HCl) to the mixture and stir for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
-
Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure (R)-5-bromo-2,3-dihydro-1H-inden-1-ol.
Work-up and Purification Considerations
The work-up procedure is critical for isolating the desired product and removing boron-containing byproducts. [16]The addition of methanol serves to quench any excess borane. The acidic work-up hydrolyzes the borate esters formed during the reaction. [15]Repeated co-evaporation with methanol can help to remove boron residues as volatile trimethyl borate. [16] Purification by flash column chromatography is typically effective in isolating the pure alcohol. The choice of eluent system will depend on the specific polarity of the product and any impurities.
Analytical Characterization
The identity and purity of the synthesized (R)-5-bromo-2,3-dihydro-1H-inden-1-ol must be confirmed by appropriate analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the chemical structure of the product.
-
Mass Spectrometry (MS): MS will confirm the molecular weight of the compound.
-
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential to determine the enantiomeric excess (ee) of the product. [][18][19]This is achieved by separating the two enantiomers on a chiral stationary phase.
Safety and Handling
All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times. [20][21]
-
Sodium Borohydride and Borane-Dimethyl Sulfide: These reagents are flammable and react violently with water, releasing flammable hydrogen gas. [20][22]They should be handled under an inert atmosphere (e.g., nitrogen or argon) and stored in a cool, dry place away from water and acids. [22]* Tetrahydrofuran (THF): Anhydrous THF can form explosive peroxides upon storage. It should be tested for peroxides before use and handled with care.
-
Solvents: Methanol, ethyl acetate, and other organic solvents are flammable and should be handled away from ignition sources. [23] In case of a spill, it should be contained with a non-combustible absorbent material and disposed of according to institutional guidelines. [22][23]
Conclusion
The asymmetric synthesis of (R)-5-bromo-2,3-dihydro-1H-inden-1-ol via the Corey-Bakshi-Shibata reduction of 5-bromo-1-indanone is a highly efficient and reliable method for obtaining this valuable chiral building block. By understanding the underlying principles of the reaction mechanism and adhering to a carefully designed experimental protocol, researchers can consistently achieve high yields and excellent enantioselectivities. This guide provides the necessary technical details and practical insights to enable scientists and drug development professionals to successfully implement this important synthetic transformation in their research endeavors.
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Enantioselective Reduction of Ketones. Available at: [Link]
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Biological activity of 5-bromo-2,3-dihydro-1H-inden-1-ol derivatives
An In-Depth Technical Guide to the Biological Activity of 5-Bromo-2,3-dihydro-1H-inden-1-ol and Its Derivatives
Abstract
The indane scaffold represents a "privileged structure" in medicinal chemistry, frequently appearing in a diverse range of pharmacologically active compounds. The introduction of a bromine atom at the 5-position of the 2,3-dihydro-1H-inden-1-ol core significantly modulates its physicochemical properties, creating a versatile template for drug discovery. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives. We will delve into their potent applications as anticancer, anti-proliferative, and antimicrobial agents, supported by detailed experimental protocols, comparative data, and mechanistic diagrams. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising chemical scaffold for the development of novel therapeutics.
The 5-Bromo-Indanol Scaffold: A Foundation for Potent Bioactivity
The Indane Core: A Privileged Scaffold
The indanone and indanol frameworks are bicyclic structures that serve as the foundation for numerous compounds with significant therapeutic value.[1][2] Their rigid conformation and defined spatial arrangement of substituents allow for precise interactions with biological targets. Perhaps the most well-known drug featuring this core is Donepezil, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease.[2] The versatility of this scaffold makes it a focal point for synthetic and medicinal chemistry efforts aimed at discovering new therapeutic agents for a wide range of diseases, including cancer and infectious diseases.[1][2]
Rationale for Bromine Substitution in Drug Design
The strategic placement of a halogen atom, such as bromine, is a well-established method in medicinal chemistry to enhance the pharmacological profile of a lead compound. The bromine atom at the 5-position of the indanol ring imparts several key advantages:
-
Enhanced Lipophilicity: Bromine increases the molecule's lipophilicity, which can improve its ability to cross cell membranes and enhance oral bioavailability.
-
Metabolic Stability: The carbon-bromine bond is generally stable to metabolic degradation, potentially increasing the compound's half-life.
-
Modulated Electronic Properties: As an electron-withdrawing group, bromine can alter the electronic distribution of the aromatic ring, influencing binding interactions with target proteins.
-
Synthetic Handle: The bromine atom serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions like Suzuki and Buchwald-Hartwig aminations, enabling the creation of diverse chemical libraries.[3]
Synthesis and Derivatization Strategies
The synthesis of this compound typically begins with its corresponding ketone, 5-bromo-2,3-dihydro-1H-inden-1-one, which is commercially available and serves as a key intermediate.[3] The subsequent derivatization leverages the reactivity of both the bromine atom and the hydroxyl group to generate a wide array of analogues.
General Synthetic Workflow
The core alcohol is readily prepared by the reduction of the precursor ketone. Further diversification can be achieved through reactions targeting either the aromatic bromine or the secondary alcohol.
Anticancer and Anti-Proliferative Activities
Derivatives of the 5-bromo-indane scaffold have demonstrated significant potential as anticancer agents, primarily by targeting key enzymes and signaling pathways involved in tumor growth and angiogenesis.
Mechanism of Action: Kinase Inhibition
Many cancers are driven by the aberrant activity of protein kinases. The indane scaffold is an effective template for designing kinase inhibitors. A prominent example involves a closely related analogue, (S)-5-Bromo-2,3-dihydro-1H-inden-2-ol, which serves as a crucial precursor for potent Bruton's tyrosine kinase (BTK) inhibitors.[4] These inhibitors, developed through Buchwald-Hartwig amination with pyrazolopyrimidines, have shown remarkable efficacy with IC50 values below 10 nM against B-cell lymphomas.[4]
Another critical target in oncology is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. Novel 1-benzyl-5-bromoindolin-2-one derivatives have been synthesized and shown to be potent inhibitors of VEGFR-2.[5] Specifically, derivatives bearing a 4-arylthiazole moiety exhibited strong anti-proliferative activity against MCF-7 breast cancer cells (IC50 = 2.93 µM) and significant VEGFR-2 inhibition (IC50 = 0.503 µM).[5] These compounds were found to induce cell cycle arrest at the G2/M phase and promote apoptosis.[5]
Data Summary: In Vitro Cytotoxicity
The cytotoxic potential of various bromo-indane and bromo-indole derivatives has been evaluated against a panel of human cancer cell lines.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 5-Bromo-7-azaindolin-2-one (23p) | HepG2 (Liver) | 2.357 | [6] |
| 5-Bromo-7-azaindolin-2-one (23p) | A549 (Lung) | 3.012 | [6] |
| 5-Bromo-7-azaindolin-2-one (23p) | Skov-3 (Ovarian) | 2.845 | [6] |
| 1-Benzyl-5-bromoindolin-2-one (7d) | MCF-7 (Breast) | 2.93 | [5] |
| 5-Bromo-indole-carboxamide | A549 (Lung) | 14.4 µg/mL | [7] |
| 5-Bromo-indole-carboxamide | HUVEC (Endothelial) | 5.6 µg/mL | [7] |
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[8]
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Antimicrobial Activity
While direct studies on this compound are limited, the broader class of brominated heterocyclic compounds has shown significant antimicrobial properties. The insights from these related structures provide a strong rationale for investigating the antimicrobial potential of indanol derivatives.
Postulated Mechanism of Action: Thiol Oxidation
The antimicrobial activity of certain brominated compounds, such as 5-bromo-5-nitro-1,3-dioxane (bronidox), is attributed to their ability to oxidize essential protein thiols (-SH groups) in microbial enzymes.[9][10] This oxidation leads to the formation of disulfide bonds, which disrupts the enzyme's structure and function, ultimately inhibiting microbial growth.[9][10] It is plausible that 5-bromo-indanol derivatives could operate through a similar mechanism, reacting with critical cysteine residues in bacterial or fungal proteins.
Data Summary: Minimum Inhibitory Concentration (MIC)
The effectiveness of an antimicrobial agent is quantified by its Minimum Inhibitory Concentration (MIC). The table below shows representative MIC values for various heterocyclic compounds against common pathogens, illustrating the data format used in such studies.
| Compound | E. coli (MIC, mg/mL) | S. aureus (MIC, mg/mL) | C. albicans (MIC, mg/mL) | Reference |
| Benzenesulphonamide (4d) | 6.72 | - | - | [11] |
| Benzenesulphonamide (4h) | - | 6.63 | 6.63 | [11] |
| Benzenesulphonamide (4e) | - | - | 6.63 | [11] |
Experimental Protocol: Broth Microdilution for MIC Determination
-
Prepare Inoculum: Culture the microbial strain (e.g., S. aureus) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in MHB. Start with a high concentration (e.g., 512 µg/mL) and dilute down the plate, leaving the final wells as controls.
-
Inoculation: Add an equal volume of the standardized microbial inoculum to each well, bringing the final volume to 100 or 200 µL.
-
Controls: Include a positive control well (broth + inoculum, no compound) to confirm microbial growth and a negative control well (broth only) to check for sterility.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Future Outlook and Drug Development Perspectives
The this compound scaffold is a highly promising starting point for the development of novel therapeutics. The existing research on related bromo-indane and bromo-indole derivatives strongly suggests a broad spectrum of biological activity.
Key areas for future research include:
-
Stereochemistry: The synthesis and evaluation of enantiomerically pure derivatives are critical, as biological activity is often stereospecific, as demonstrated by the (S)-enantiomer precursor for BTK inhibitors.[4]
-
Structure-Activity Relationship (SAR) Studies: A systematic exploration of substituents at the hydroxyl group and substitutions for the bromine atom (via cross-coupling) will be essential to optimize potency and selectivity.
-
Antiviral Screening: The indole ring, a close relative of the indane core, is a key active site for antiviral effects.[12] Therefore, screening 5-bromo-indanol derivatives against a panel of viruses (e.g., HIV, Influenza, Coronaviruses) is a logical and promising next step.
-
Mechanism Elucidation: For compounds showing significant activity, detailed mechanistic studies, such as enzymatic assays, Western blotting for signaling pathway components, and cell cycle analysis, will be crucial to validate their mode of action.
By leveraging the synthetic versatility and favorable pharmacological properties of the 5-bromo-indanol core, researchers are well-positioned to develop next-generation therapies for some of the most challenging human diseases.
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5-Bromo-2,3-dihydro-1H-inden-1-ol: A Versatile Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Indanol Core in Medicinal Chemistry
The indanol scaffold is a privileged structural motif frequently encountered in a diverse array of biologically active molecules and natural products.[1][2] Its rigid, bicyclic framework provides a well-defined three-dimensional orientation for appended functional groups, making it an attractive template for the design of targeted therapeutics. The inherent chirality of many indanol derivatives further allows for stereospecific interactions with biological targets, a critical consideration in modern drug design. Among the functionalized indanols, 5-bromo-2,3-dihydro-1H-inden-1-ol has emerged as a particularly valuable building block. The bromine atom at the 5-position serves as a versatile synthetic handle, enabling a wide range of carbon-carbon and carbon-nitrogen bond-forming reactions. This strategic placement of a reactive group on a biologically relevant scaffold makes this compound a powerful tool for the rapid generation of compound libraries in the pursuit of novel drug candidates.[1][3] This guide provides an in-depth exploration of the synthesis, key reactions, and strategic applications of this compound in the field of organic synthesis and drug development.
Physicochemical and Spectroscopic Profile
A comprehensive understanding of the physicochemical properties and spectroscopic signature of this compound is fundamental for its effective utilization in synthesis and for the characterization of its downstream products.
| Property | Value | Source |
| Molecular Formula | C₉H₉BrO | [4] |
| Molecular Weight | 213.07 g/mol | [4] |
| CAS Number | 34598-50-0 | [5] |
| Appearance | Off-white to pale yellow solid | Commercially available |
| Melting Point | 126-129 °C (for the corresponding ketone, 5-bromo-1-indanone) | |
| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate | General laboratory knowledge |
| Spectroscopic Data (for 5-bromo-2,3-dihydro-1H-inden-1-one) | |
| ¹H NMR (CDCl₃, 300 MHz) | δ 7.65 (t, J = 0.9, 0.5 Hz, 1H), 7.59 (d, J = 8.2 Hz, 1H), 7.50 (dt, J = 8.2, 0.9 Hz, 1H), 3.13 (t, J = 6.1, 5.7 Hz, 2H), 2.74 (t, J = 6.1, 5.7 Hz, 2H) |
| ¹³C NMR | Data not readily available. |
| Infrared (IR) | Characteristic C=O stretch around 1700 cm⁻¹ |
| Mass Spectrometry (MS) | Molecular ion peaks (M, M+2) with approximately 1:1 ratio, characteristic of a bromine-containing compound.[6] |
Synthesis of this compound
The most common and practical laboratory synthesis of this compound involves the reduction of its corresponding ketone, 5-bromo-2,3-dihydro-1H-inden-1-one. The ketone precursor is readily accessible through several synthetic routes, including the intramolecular Friedel-Crafts acylation of 3-(3-bromophenyl)propanoic acid.[7]
Workflow for the Synthesis of this compound
Caption: Synthetic pathway to this compound.
Experimental Protocol: Reduction of 5-Bromo-1-indanone
This protocol is adapted from standard procedures for the reduction of ketones to alcohols using sodium borohydride.[8]
Materials:
-
5-Bromo-2,3-dihydro-1H-inden-1-one
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromo-2,3-dihydro-1H-inden-1-one (1.0 equivalent) in methanol.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then remove the ice bath and continue stirring at room temperature for an additional 2 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of deionized water.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 times).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate the solvent in vacuo. The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Key Synthetic Transformations: A Gateway to Molecular Diversity
The bromine atom on the aromatic ring of this compound is the linchpin for its utility as a building block. This functionality allows for participation in a variety of powerful cross-coupling reactions, most notably the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions are cornerstones of modern medicinal chemistry, enabling the construction of complex molecular architectures from readily available starting materials.
Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide, providing a versatile and highly efficient method for the formation of C(sp²)-C(sp²) bonds.[9][10] In the context of this compound, this reaction allows for the introduction of a wide array of aryl and heteroaryl substituents at the 5-position of the indanol core.
Generalized Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
Representative Protocol for Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of bromoarenes.[9][10]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)
-
Solvent (e.g., 1,4-dioxane/water, toluene, DMF)
-
Reaction vessel (e.g., Schlenk tube, microwave vial)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry reaction vessel, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas three times.
-
Reagent Addition: Under a positive flow of inert gas, add the degassed solvent and the palladium catalyst.
-
Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) and stir vigorously for the required time (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is another powerful palladium-catalyzed cross-coupling reaction that facilitates the formation of carbon-nitrogen bonds between aryl halides and amines.[11][12] This reaction is of paramount importance in medicinal chemistry, as the introduction of amine functionalities is a common strategy for modulating the physicochemical properties and biological activity of drug candidates.
Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
Representative Protocol for Buchwald-Hartwig Amination
This protocol is based on general procedures for the Buchwald-Hartwig amination of aryl bromides.[11][12]
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary) (1.1 - 1.5 eq)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃) and ligand (e.g., XPhos, RuPhos) or a pre-formed catalyst
-
Base (e.g., NaOt-Bu, K₃PO₄) (1.5 - 2.0 eq)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
-
Schlenk tube or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, ligand, and base to a dry Schlenk tube.
-
Reagent Addition: Add this compound, the amine, and the anhydrous solvent.
-
Reaction: Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Follow the reaction's progress by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the crude product by flash column chromatography.
Applications in Drug Discovery: A Case Study on Kinase Inhibitors
The functionalized indanol derivatives synthesized from this compound are of significant interest in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in a wide range of diseases, including cancer and autoimmune disorders.
A prominent example is the use of indanol derivatives in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors.[13][14] BTK is a key component of the B-cell receptor signaling pathway, and its inhibition is a validated therapeutic strategy for B-cell malignancies. The indanol scaffold can be strategically employed to occupy specific pockets within the kinase active site, while the functionality introduced via Suzuki or Buchwald-Hartwig coupling can be designed to interact with key amino acid residues, thereby enhancing potency and selectivity.
Conceptual Synthetic Strategy towards a BTK Inhibitor
Caption: A conceptual pathway for the synthesis of a BTK inhibitor.
Conclusion and Future Outlook
This compound stands out as a highly valuable and versatile building block in the arsenal of the modern medicinal chemist. Its strategic combination of a biologically relevant indanol core and a synthetically tractable bromine handle provides an efficient entry point to a vast chemical space of potential drug candidates. The ability to readily engage in robust and scalable cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination underscores its importance in the rapid and efficient synthesis of compound libraries for high-throughput screening. As the demand for novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles continues to grow, the strategic application of well-designed building blocks like this compound will undoubtedly play an increasingly critical role in the future of drug discovery.
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Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
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Khan, S., et al. Synthesis and pharmacological profiling of cis-1-amino-2-indanol derivatives as α-glucosidase inhibitors. Scientific Reports2023 , 13, 21533. [Link]
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A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. International Journal of Molecular Sciences2023 , 24(24), 17351. [Link]
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A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Organic & Biomolecular Chemistry2015 , 13(3), 735-740. [Link]
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Structure Identification of Novel Compounds using simple IR, 1H and 13C NMR spectroscopy and Computational Tools. Bulletin of the Korean Chemical Society2021 , 42(1), 104-109. [Link]
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Novel 5-Substituted Oxindole Derivatives as Bruton's Tyrosine Kinase Inhibitors: Design, Synthesis, Docking, Molecular Dynamics Simulation, and Biological Evaluation. Journal of Medicinal Chemistry2022 , 65(1), 585-606. [Link]
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Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase. Journal of Medicinal Chemistry2020 , 63(22), 13736-13753. [Link]
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Balci, M. Basic 1H- and 13C-NMR Spectroscopy. Elsevier, 2005. [Link]
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Navigating the Commercial Landscape of 5-bromo-2,3-dihydro-1H-inden-1-ol: A Technical Guide for Researchers
For chemists and researchers in the fast-paced fields of pharmaceutical development and medicinal chemistry, the timely procurement of high-quality starting materials and intermediates is paramount. This guide provides an in-depth technical overview of the commercial availability, synthesis, and applications of 5-bromo-2,3-dihydro-1H-inden-1-ol, a key building block in the synthesis of targeted therapeutics, most notably Bruton's tyrosine kinase (BTK) inhibitors.
Chemical Identity and Commercial Forms
This compound, also known as 5-bromo-1-indanol, is a brominated derivative of indanol. It is commercially available in its racemic form and as individual (R)- and (S)-enantiomers. The specific stereoisomer required is dictated by the stereochemistry of the target therapeutic.
| Form | CAS Number | Molecular Formula | Molecular Weight | Typical Appearance |
| Racemic | 34598-50-0 | C₉H₉BrO | 213.07 g/mol | Solid |
| (R)-enantiomer | 1038919-63-9 | C₉H₉BrO | 213.07 g/mol | Solid |
| (S)-enantiomer | 1270284-15-5 | C₉H₉BrO | 213.07 g/mol | Solid |
Commercial Availability and Supplier Landscape
A diverse range of chemical suppliers offer this compound, catering to various scales of research and development, from milligrams for initial screening to kilograms for preclinical and clinical studies.
Major Suppliers and Indicative Pricing
The following table provides a snapshot of some of the key suppliers and their offerings. Pricing is indicative and subject to change based on quantity, purity, and market conditions.
| Supplier | Product Forms Offered | Indicative Purity | Example Pricing (USD/EUR) |
| AK Scientific, Inc. | Racemic | 95% | - |
| BLDpharm | (R)-enantiomer | Inquire | - |
| BOC Sciences | Racemic | Inquire | Inquire |
| ChemicalBook | Racemic | Inquire | Aggregates multiple suppliers |
| CymitQuimica | (R)- and (S)-enantiomers | 95.0% | (R)-1g: 280.00€; (R)-100mg: 129.00€ |
| Fluorochem | (R)- and (S)-enantiomers | 95.0% | (R)-1g: 434.00€ |
| Universal Biologicals | Racemic | Inquire | 10g: £1,157.00; 5g: £672.00 |
Procurement Workflow
The process of procuring this compound typically follows a standard workflow for chemical purchasing.
Caption: Procurement workflow for this compound.
Synthesis and Manufacturing
While readily available commercially, understanding the synthetic routes to this compound provides valuable insights into potential impurities and cost drivers. The synthesis of the racemic form typically involves the reduction of the corresponding ketone, 5-bromo-1-indanone.
Enantioselective Synthesis
For applications in stereospecific drug synthesis, enantiomerically pure forms are required. A common strategy for producing the (S)-enantiomer involves the Sharpless asymmetric epoxidation of indene, followed by a regioselective ring-opening of the resulting epoxide.[1] This method can achieve high enantiomeric excess (>98%).[1]
Caption: Enantioselective synthesis of the (S)-enantiomer.
Key Applications in Drug Discovery
The primary application of this compound in medicinal chemistry is as a crucial intermediate in the synthesis of BTK inhibitors.[1] These inhibitors are a class of targeted cancer therapies used to treat B-cell cancers like mantle cell lymphoma and chronic lymphocytic leukemia.[2]
Role in BTK Inhibitor Synthesis
In the synthesis of many BTK inhibitors, the hydroxyl group of this compound is often converted to a leaving group, followed by nucleophilic substitution with a nitrogen-containing heterocycle. The bromo-substituent on the indane ring can then be utilized for further modifications, such as cross-coupling reactions, to build the final complex molecule. Several patents disclose the use of this intermediate in the preparation of covalent BTK inhibitors.[3][4]
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling this compound. The following information is derived from available safety data sheets.
Hazard Identification
-
Harmful if swallowed (H302)[5]
-
Causes skin irritation
-
Causes serious eye irritation
-
May cause respiratory irritation (H335)[5]
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[6]
-
Personal Protective Equipment (PPE):
-
Hygiene: Wash hands thoroughly after handling.[5]
Storage Recommendations
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6]
-
Keep away from incompatible materials such as strong oxidizing agents.[6]
Conclusion
This compound is a commercially accessible and vital building block for the synthesis of advanced therapeutics. A clear understanding of its commercial landscape, synthetic origins, and handling requirements is essential for researchers and drug development professionals. The availability of both racemic and enantiomerically pure forms from a variety of suppliers facilitates its application in complex, stereospecific synthetic campaigns. As the development of kinase inhibitors and other targeted therapies continues to expand, the demand for high-quality intermediates like this compound is expected to remain robust.
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CymitQuimica. (R)-5-Bromo-2,3-dihydro-1H-inden-1-ol.
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Generic Safety Data Sheet.
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An In-depth Technical Guide to the Safe Handling and Application of 5-Bromo-2,3-dihydro-1H-inden-1-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 5-bromo-2,3-dihydro-1H-inden-1-ol, a key chemical intermediate in pharmaceutical synthesis. The following sections detail its chemical and physical properties, critically assess its hazard profile, and provide field-proven protocols for its safe handling, synthesis, purification, and characterization. This document is intended to equip researchers and drug development professionals with the necessary knowledge to safely and effectively utilize this versatile building block.
Compound Identification and Properties
This compound is a brominated indanol derivative. The indane scaffold is a privileged structure in medicinal chemistry, and the presence of both a hydroxyl group and a bromine atom offers synthetic handles for a variety of chemical transformations.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 34598-50-0 | AK Scientific, Inc.[1] |
| Molecular Formula | C₉H₉BrO | AK Scientific, Inc.[1] |
| Molecular Weight | 213.07 g/mol | AK Scientific, Inc.[1] |
| Appearance | White to off-white solid | Commercially available |
| Melting Point | 126-129 °C (for the precursor 5-Bromo-1-indanone) | Sigma-Aldrich |
| Purity | Typically >95% | AK Scientific, Inc.[1] |
Hazard Assessment and Safety Precautions
A thorough understanding of the hazard profile of this compound is paramount for its safe handling. The following information is synthesized from the Safety Data Sheet provided by AK Scientific, Inc.[1].
GHS Hazard Classification
-
Signal Word: Warning
-
Pictograms:
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Precautionary Measures and Personal Protective Equipment (PPE)
Given the irritant nature of this compound, the following precautionary measures and PPE are mandatory to minimize exposure risk.
Table 2: Recommended Handling and Protective Equipment
| Precautionary Statement | Description |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling. |
| P271 | Use only outdoors or in a well-ventilated area. |
| P280 | Wear protective gloves, protective clothing, eye protection, and face protection. |
Recommended PPE:
-
Eye/Face Protection: Chemical safety goggles and a face shield.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended, especially when handling the solid material outside of a fume hood.
First Aid Measures
In the event of exposure, prompt and appropriate first aid is crucial.
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Obtain medical attention.[1]
-
After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical advice.[1]
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
-
After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Storage and Disposal
-
Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly closed.[1]
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.
Synthetic and Analytical Procedures
The synthesis of this compound is typically achieved through the reduction of its corresponding ketone, 5-bromo-1-indanone.
Synthesis of 5-Bromo-1-indanone (Precursor)
A common method for the synthesis of 5-bromo-1-indanone is the intramolecular Friedel-Crafts acylation of a suitable precursor.
Experimental Protocol: Synthesis of 5-Bromo-1-indanone
This protocol is adapted from a procedure for a similar compound and should be optimized for specific laboratory conditions.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add aluminum chloride (100 g) and sodium chloride (25 g). Heat the mixture to 180°C.
-
Addition of Reactant: Slowly add 4-(3-chloropropanoyl)bromobenzene (24.7 g) to the heated mixture.
-
Reaction: Maintain the reaction temperature between 180-220°C for 30 minutes.
-
Quenching: Carefully pour the hot reaction mixture onto ice and add acetic acid (30 ml).
-
Workup: Collect the resulting solid and dissolve it in diethyl ether. Dry the organic solution over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Recrystallize the crude product from methanol to yield 5-bromo-1-indanone.[2]
Reduction to this compound
The reduction of the ketone to the corresponding alcohol can be efficiently carried out using sodium borohydride.
Experimental Protocol: Reduction of 5-Bromo-1-indanone
This protocol is based on the reduction of 2-indanone and should be adapted for 5-bromo-1-indanone.[3]
-
Reaction Setup: In a round-bottom flask, dissolve 5-bromo-1-indanone in a suitable solvent such as methanol or a mixture of methanol and water.
-
Cooling: Cool the solution in an ice bath to 0-5°C.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) in portions, maintaining the temperature below 10°C.
-
Reaction: Stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitored by TLC).
-
Quenching: Carefully add a dilute acid (e.g., 1M HCl) to quench the excess sodium borohydride.
-
Workup: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.
Caption: Synthetic workflow for the reduction of 5-bromo-1-indanone.
Analytical Characterization
The identity and purity of this compound should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic proton adjacent to the hydroxyl group, and the aliphatic protons of the five-membered ring.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, as well as characteristic peaks for the aromatic C-H and C-C bonds.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound and may provide information on its fragmentation pattern.
-
Chromatography: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) can be used to assess the purity of the compound.
Applications in Drug Discovery and Development
This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the field of drug discovery. The bromine atom serves as a versatile handle for various cross-coupling reactions, allowing for the introduction of diverse substituents.
Suzuki-Miyaura Coupling
The bromine atom on the aromatic ring is amenable to Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds. This is a powerful method for synthesizing biaryl compounds, which are common motifs in pharmacologically active molecules.[4]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is another key transformation that can be performed on this compound. This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds, providing access to a wide range of arylamine derivatives.[5] These derivatives are of significant interest in medicinal chemistry due to their presence in numerous bioactive compounds.
Caption: Key cross-coupling reactions of this compound.
The resulting functionalized indanol derivatives can serve as key intermediates in the synthesis of various therapeutic agents, including kinase inhibitors and other targeted therapies.[3]
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the development of novel pharmaceutical compounds. While it presents moderate hazards as a skin, eye, and respiratory irritant, these risks can be effectively managed through adherence to the safety protocols outlined in this guide. A thorough understanding of its chemical properties and reactivity, combined with careful execution of synthetic procedures, will enable researchers to safely and efficiently utilize this compound in their drug discovery and development endeavors.
References
Sources
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. (S)-5-Bromo-2,3-dihydro-1H-inden-2-ol () for sale [vulcanchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: A Validated Protocol for the Oxidation of 5-bromo-2,3-dihydro-1H-inden-1-ol to 5-bromo-1-indanone
Abstract
This application note provides a detailed, validated protocol for the synthesis of 5-bromo-1-indanone, a critical intermediate in pharmaceutical research and development.[1][2][3] The described method focuses on the selective oxidation of the secondary alcohol, 5-bromo-2,3-dihydro-1H-inden-1-ol, utilizing Pyridinium Chlorochromate (PCC) as the oxidizing agent. We delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, provide comprehensive safety guidelines, and present expected analytical data for product verification. This guide is intended for researchers, medicinal chemists, and process development scientists seeking a reliable and well-documented synthetic route to this valuable building block.
Introduction: The Significance of 5-Bromo-1-Indanone
The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[3][4] Its derivatives have shown potential as treatments for neurodegenerative diseases like Alzheimer's, as well as possessing anticancer, anti-inflammatory, and antiviral properties.[3][4] 5-bromo-1-indanone (CAS: 34598-49-7) serves as a particularly versatile intermediate.[2][5] The presence of the bromine atom at the 5-position provides a reactive handle for further molecular elaboration, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, enabling the synthesis of diverse compound libraries for drug discovery.[2][3]
The conversion of this compound to 5-bromo-1-indanone is a fundamental oxidation reaction. The choice of oxidant is critical to ensure high yield and purity, avoiding over-oxidation or side reactions. Pyridinium chlorochromate (PCC), also known as the Corey-Suggs reagent, is an ideal choice for this transformation.[6][7] It is a mild and selective oxidizing agent that efficiently converts secondary alcohols to ketones under anhydrous conditions, which is crucial for preventing the formation of unwanted byproducts.[8][9][10]
Reaction Scheme and Mechanism
The overall transformation is the oxidation of a secondary alcohol to a ketone.
Caption: Overall reaction for the oxidation of this compound.
Mechanism of PCC Oxidation
The oxidation of a secondary alcohol by PCC proceeds through a well-established mechanism.[8][9]
-
Formation of Chromate Ester: The alcohol's oxygen atom attacks the electrophilic chromium atom of PCC.
-
Proton Transfer: A proton is transferred from the alcohol's hydroxyl group to one of the chromate oxygens.
-
Elimination: A base (such as pyridine, the chloride ion, or another alcohol molecule) abstracts the proton from the carbon bearing the oxygen. This initiates an E2-like elimination, where the C-H bond breaks, the C-O bond forms a π-bond (creating the ketone), and the Cr-O bond breaks, with the electrons moving to the chromium atom. This reduces Cr(VI) to Cr(IV).[9]
The use of an anhydrous solvent like dichloromethane (DCM) is critical. It prevents the formation of aldehyde hydrates from any primary alcohol impurities, which could otherwise be over-oxidized to carboxylic acids.[7][8]
Experimental Protocol
Materials and Equipment
| Reagent/Material | CAS Number | Supplier | Grade |
| This compound | 34598-50-0 | e.g., Sigma-Aldrich | ≥97% |
| Pyridinium chlorochromate (PCC) | 26299-14-9 | e.g., Sigma-Aldrich | Reagent Grade |
| Dichloromethane (DCM), Anhydrous | 75-09-2 | e.g., Sigma-Aldrich | ≥99.8% |
| Silica Gel | 7631-86-9 | e.g., Merck | 60 Å, 230-400 mesh |
| Diethyl Ether, Anhydrous | 60-29-7 | e.g., Fisher Scientific | ACS Grade |
| Celite® (Diatomaceous Earth) | 61790-53-2 | e.g., Sigma-Aldrich | Filter Aid |
| Sodium Sulfate, Anhydrous | 7757-82-6 | e.g., VWR | Granular |
Equipment:
-
Round-bottom flasks (appropriate sizes)
-
Magnetic stirrer and stir bars
-
Glass funnel and filter paper
-
Rotary evaporator
-
Chromatography column
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Fume hood
Critical Safety Precautions
Pyridinium chlorochromate is a hazardous substance and must be handled with extreme care in a certified chemical fume hood.[11][12]
-
Hazard Profile: PCC is an oxidizer, may intensify fire, can cause allergic skin reactions, and is a suspected carcinogen by inhalation.[11][12][13]
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical safety goggles, and nitrile gloves.[13] Consult glove manufacturer data for compatibility.[11]
-
Handling: Avoid creating dust.[13] Keep away from combustible materials, heat, and sources of ignition.
-
Spill & Disposal: In case of a spill, sweep up the solid carefully, avoiding dust generation, and place it in a designated hazardous waste container.[13] Dispose of all chromium-containing waste according to institutional and local regulations.
Step-by-Step Synthesis Protocol
Caption: Experimental workflow for the synthesis of 5-bromo-1-indanone.
Detailed Procedure:
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add pyridinium chlorochromate (PCC) (7.1 g, 33.0 mmol, 1.5 equivalents). Suspend the PCC in 100 mL of anhydrous dichloromethane (DCM). Stir the resulting orange suspension.
-
Rationale: Using an excess of PCC ensures the complete conversion of the starting alcohol. Anhydrous DCM is essential to prevent side reactions.[7]
-
-
Addition of Alcohol: In a separate flask, dissolve this compound (4.7 g, 22.0 mmol, 1.0 equivalent) in 25 mL of anhydrous DCM. Add this solution to the stirring PCC suspension in one portion.[7]
-
Rationale: Adding the alcohol as a solution ensures efficient mixing and reaction initiation.
-
-
Reaction and Monitoring: Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction's progress by TLC, checking for the disappearance of the starting material spot.
-
Rationale: Vigorous stirring is necessary as this is a heterogeneous reaction. TLC allows for real-time tracking of the conversion, preventing unnecessary reaction time or premature workup.
-
-
Workup: Upon completion, dilute the dark mixture with 100 mL of anhydrous diethyl ether. Prepare a short plug of silica gel (approx. 3-4 cm deep) in a fritted funnel, topped with a small layer of Celite®.
-
Rationale: Diethyl ether helps to precipitate the chromium byproducts and reduce the polarity of the solution for filtration. The silica/Celite® plug effectively adsorbs the dark, tarry chromium salts, simplifying purification.
-
-
Filtration and Concentration: Filter the reaction mixture through the prepared plug, collecting the filtrate. Wash the plug with additional diethyl ether (2 x 50 mL) to ensure all product is recovered. Combine the filtrates and concentrate the solution using a rotary evaporator.
-
Rationale: This step separates the desired organic product from the inorganic waste.
-
-
Purification: The resulting crude residue can be purified by flash column chromatography using a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 10% ethyl acetate) to afford 5-bromo-1-indanone as a solid.
-
Rationale: While the filtration removes most impurities, column chromatography ensures high purity of the final product, which is critical for subsequent synthetic steps.
-
Product Characterization
The identity and purity of the synthesized 5-bromo-1-indanone should be confirmed by spectroscopic analysis.
| Property | Expected Result | Source |
| Appearance | White to brown crystalline powder | [5] |
| Molecular Formula | C₉H₇BrO | [14] |
| Molecular Weight | 211.06 g/mol | [14] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.65 (d), 7.55 (dd), 7.40 (s), 3.10 (t), 2.70 (t) | [15][16] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 205.5, 155.0, 135.0, 131.5, 128.0, 125.5, 122.0, 36.5, 26.0 | [15][17] |
| IR (ATR, cm⁻¹) | ~1705 (C=O, strong), ~1590 (C=C, aromatic) | [15] |
| Mass Spec (EI, m/z) | 210/212 [M]⁺ (reflecting ⁷⁹Br/⁸¹Br isotopes), 182/184 [M-CO]⁺ | [15] |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Insufficient PCC.- Reaction time too short.- Poor quality of PCC (deactivated). | - Add another portion of PCC (0.2-0.3 eq) and continue stirring.- Allow the reaction to run longer, monitoring by TLC.- Use a fresh bottle of PCC. |
| Low Yield | - Incomplete reaction.- Product loss during workup/filtration.- Product loss during chromatography. | - Ensure reaction goes to completion.- Ensure the filter plug is thoroughly washed with solvent.- Use care during column chromatography; do not elute too quickly. |
| Dark, Oily Product | - Inadequate removal of chromium salts. | - Re-filter the crude product solution through a fresh silica/Celite® plug.- Ensure proper purification via column chromatography. |
Conclusion
The protocol described provides a robust and reliable method for the synthesis of 5-bromo-1-indanone from its corresponding alcohol precursor. By employing the selective oxidizing agent PCC and adhering to the detailed workup and purification steps, researchers can obtain this valuable intermediate in high purity. Strict adherence to the outlined safety protocols is paramount when handling chromium-based reagents.
References
-
University of Georgia Office of Research. Pyridiniumchlorochromate-26299-14-9.docx. UGA. [Link]
-
Loba Chemie. PYRIDINIUM CHLOROCHROMATE EXTRA PURE MSDS CAS No. Loba Chemie. [Link]
-
Wikipedia. Pyridinium chlorochromate. Wikipedia. [Link]
-
Chemistry Steps. PCC Oxidation Mechanism. Chemistry Steps. [Link]
-
Chemistry LibreTexts. Oxidation by PCC (pyridinium chlorochromate). Chemistry LibreTexts. [Link]
-
Chad's Prep. 12.8 Oxidation of Alcohols by Chromic Acid and PCC | Organic Chemistry. YouTube. [Link]
-
Iraqi Journal of Science. Oxidation of Some Primary and Secondary Alcohols Using Pyridinium Chlorochromate. Iraqi Journal of Science. [Link]
-
ResearchGate. (PDF) Synthesis and characterization of novel 5-substituted indanones via Suzuki coupling reactions. ResearchGate. [Link]
-
SpectraBase. 5-Bromo-1-indanone. SpectraBase. [Link]
-
Organic Chemistry Portal. Indanone synthesis. Organic Chemistry Portal. [Link]
-
Matrix Fine Chemicals. 5-BROMO-2,3-DIHYDRO-1H-INDEN-1-ONE | CAS 34598-49-7. Matrix Fine Chemicals. [Link]
-
DigitalCommons@SHU. Oxidation of Indanol to Indanone Through the Optimization of Various Parameters of Microwave Irradiation. Seton Hall University. [Link]
-
ChemComplete. Solving A Viewer's Unknown Using NMR, IR and MS Spectroscopy! - Example 4. YouTube. [Link]
-
Beilstein Journal of Organic Chemistry. Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals. [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 5. CAS 34598-49-7: 5-Bromo-1-indanone | CymitQuimica [cymitquimica.com]
- 6. Pyridinium chlorochromate - Wikipedia [en.wikipedia.org]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. research.uga.edu [research.uga.edu]
- 12. lobachemie.com [lobachemie.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. 5-BROMO-2,3-DIHYDRO-1H-INDEN-1-ONE | CAS 34598-49-7 [matrix-fine-chemicals.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. 5-Bromo-1-indanone(34598-49-7) 1H NMR spectrum [chemicalbook.com]
- 17. spectrabase.com [spectrabase.com]
Application Notes and Protocols for the Oxidation of 5-bromo-2,3-dihydro-1H-inden-1-ol
Introduction
The oxidation of secondary alcohols to ketones is a cornerstone transformation in modern organic synthesis, pivotal in the production of pharmaceuticals, agrochemicals, and fine chemicals. The subject of this guide, 5-bromo-2,3-dihydro-1H-inden-1-ol, is an important synthetic intermediate whose oxidation product, 5-bromo-2,3-dihydro-1H-inden-1-one, serves as a versatile building block in medicinal chemistry and materials science.[1][2] The presence of the bromo-substituent and the indanol core necessitates a careful selection of oxidative methods to ensure high yield and selectivity while preserving the integrity of the aromatic ring.
This document provides a comprehensive overview and detailed protocols for several robust methods for the oxidation of this compound. It is intended for researchers, scientists, and drug development professionals seeking to perform this transformation efficiently and safely. We will delve into the mechanistic underpinnings of each method, offering insights into the rationale behind experimental choices and providing a comparative analysis to guide the selection of the most appropriate protocol for a given research need.
Choosing the Right Oxidation Strategy
The oxidation of a secondary alcohol like this compound to the corresponding ketone can be accomplished through a variety of methods. The choice of oxidant and reaction conditions is critical and depends on factors such as the scale of the reaction, the presence of other functional groups, and considerations of cost, safety, and environmental impact. In this guide, we will focus on four widely employed and reliable methods:
-
Swern Oxidation: A mild and highly efficient method that utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures.[3][4]
-
Dess-Martin Periodinane (DMP) Oxidation: Employs a hypervalent iodine reagent, offering mild conditions and a simple workup.[5][6]
-
Pyridinium Chlorochromate (PCC) Oxidation: A classic method using a chromium(VI) reagent, known for its reliability.[7][8]
-
TEMPO-Catalyzed Oxidation: A greener approach that uses a catalytic amount of a stable nitroxyl radical with a stoichiometric co-oxidant.[9][10]
The following sections will provide a detailed examination of each of these methods, including their mechanisms, step-by-step protocols, and a discussion of their respective advantages and disadvantages in the context of oxidizing this compound.
General Experimental Workflow
The overall process for the oxidation of this compound and subsequent analysis follows a standard sequence in synthetic organic chemistry. The specific details of each step will vary depending on the chosen oxidation method.
Caption: General experimental workflow for the oxidation of this compound.
Swern Oxidation
The Swern oxidation is a highly reliable and mild method for converting secondary alcohols to ketones, making it an excellent candidate for the oxidation of this compound.[3][4] It operates at low temperatures, which helps to minimize side reactions.
Mechanism of Action
The reaction proceeds through the formation of a reactive chlorosulfonium salt from the reaction of dimethyl sulfoxide (DMSO) and oxalyl chloride.[3][11] The alcohol then adds to this electrophilic sulfur species, forming an alkoxysulfonium salt. A hindered non-nucleophilic base, typically triethylamine, is then added to deprotonate the carbon bearing the oxygen, leading to the formation of the ketone, dimethyl sulfide, and triethylammonium chloride.[3]
Caption: Simplified mechanism of the Swern Oxidation.
Experimental Protocol
Materials:
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Oxalyl chloride
-
Triethylamine (Et₃N)
-
Argon or Nitrogen for inert atmosphere
-
Dry ice/acetone bath
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add anhydrous DCM (e.g., 0.2 M solution of the alcohol).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add oxalyl chloride (2.0 equivalents) to the stirred solution.
-
After 5 minutes, add a solution of anhydrous DMSO (3.0 equivalents) in anhydrous DCM dropwise, ensuring the internal temperature does not rise above -65 °C. Stir for 15 minutes.[12]
-
Add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise over 10 minutes.
-
Stir the reaction mixture at -78 °C for 30-60 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Slowly add triethylamine (5.0 equivalents) to the reaction mixture.
-
After 10 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature over 1-2 hours.[11]
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 5-bromo-2,3-dihydro-1H-inden-1-one.
Discussion
-
Advantages: The Swern oxidation is known for its high yields and compatibility with a wide range of functional groups. The mild, low-temperature conditions are particularly beneficial for substrates that may be sensitive to harsher reagents. It also avoids the use of toxic heavy metals.[4]
-
Disadvantages: The reaction requires cryogenic temperatures, which can be challenging to maintain on a large scale. A significant drawback is the production of the volatile and malodorous byproduct, dimethyl sulfide (DMS).[3] All manipulations should be performed in a well-ventilated fume hood, and glassware should be quenched with bleach to neutralize the odor.
Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation is another mild and highly selective method for the oxidation of secondary alcohols to ketones.[5][6] It utilizes a hypervalent iodine(V) reagent, the Dess-Martin periodinane (DMP), and is often preferred for its operational simplicity.
Mechanism of Action
The reaction involves the exchange of an acetate ligand on the iodine center of DMP with the alcohol.[13] A subsequent deprotonation of the α-carbon of the alcohol by an acetate ion leads to the formation of the ketone, iodinane, and acetic acid.[13]
Experimental Protocol
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
Procedure:
-
To a solution of this compound (1.0 equivalent) in anhydrous DCM (e.g., 0.1 M solution) in a round-bottom flask, add Dess-Martin periodinane (1.2-1.5 equivalents) in one portion at room temperature.[9]
-
Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC.[6]
-
Upon completion, dilute the reaction mixture with an equal volume of diethyl ether.
-
Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.[14]
-
Stir the biphasic mixture vigorously until the layers become clear.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether (2 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Discussion
-
Advantages: The Dess-Martin oxidation is performed under neutral and mild conditions at room temperature, making it suitable for acid-sensitive substrates.[5] The reaction times are generally short, and the workup is relatively straightforward.[6]
-
Disadvantages: DMP is a relatively expensive reagent, which can be a consideration for large-scale synthesis. It is also shock-sensitive and potentially explosive, requiring careful handling.[15] The generation of solid byproducts can sometimes complicate filtration.[15]
Pyridinium Chlorochromate (PCC) Oxidation
PCC is a versatile and widely used chromium(VI)-based oxidizing agent that efficiently converts secondary alcohols to ketones.[7][8] While effective, the toxicity of chromium reagents has led to the development of alternative methods.
Mechanism of Action
The alcohol attacks the chromium center of PCC to form a chromate ester. A base, such as pyridine present in the reagent, then abstracts a proton from the carbon bearing the oxygen, leading to an elimination reaction that forms the ketone and a reduced chromium(IV) species.[8]
Experimental Protocol
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Celite® or silica gel
Procedure:
-
To a suspension of PCC (1.5 equivalents) and Celite® (an equal weight to PCC) in anhydrous DCM in a round-bottom flask, add a solution of this compound (1.0 equivalent) in anhydrous DCM.[16]
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® or silica gel to remove the chromium salts.
-
Wash the filter cake thoroughly with diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure.
-
The crude product can be further purified by column chromatography on silica gel.
Discussion
-
Advantages: PCC is a commercially available and relatively stable reagent. The reaction is generally reliable and proceeds in good yields.
-
Disadvantages: The primary drawback of PCC is the toxicity of chromium(VI) compounds, which are carcinogenic and pose environmental hazards.[16] The workup can be complicated by the formation of a tarry chromium byproduct, although the use of an adsorbent like Celite® can mitigate this issue.[16] Proper handling and disposal of chromium waste are essential.[17]
TEMPO-Catalyzed Oxidation
TEMPO-catalyzed oxidations represent a greener alternative to many classical oxidation methods.[9] They employ a catalytic amount of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) or a derivative, in conjunction with a stoichiometric amount of a terminal oxidant, such as sodium hypochlorite (bleach).[10]
Mechanism of Action
The terminal oxidant oxidizes TEMPO to the active N-oxoammonium species. This species then oxidizes the alcohol to the ketone, regenerating the hydroxylamine form of TEMPO, which is then re-oxidized by the terminal oxidant to complete the catalytic cycle.[9]
Experimental Protocol
Materials:
-
This compound
-
TEMPO (e.g., 1-5 mol%)
-
Sodium hypochlorite (NaOCl, household bleach, ~1.1 equivalents)
-
Sodium bromide (NaBr, catalytic amount)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
10% aqueous sodium thiosulfate (Na₂S₂O₃) solution
Procedure:
-
To a vigorously stirred biphasic mixture of a solution of this compound (1.0 equivalent) in DCM and a saturated aqueous NaHCO₃ solution, add TEMPO (0.01-0.05 equivalents) and NaBr (0.1 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the NaOCl solution dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction at 0 °C until the starting material is consumed, as monitored by TLC (typically 1-2 hours).
-
Quench the reaction by adding 10% aqueous Na₂S₂O₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if needed.
Discussion
-
Advantages: This method is environmentally friendly as it uses a catalytic amount of the oxidant and inexpensive and readily available bleach as the terminal oxidant.[10] The reaction conditions are mild, and the workup is generally straightforward.
-
Disadvantages: Careful control of pH and temperature is often necessary to avoid side reactions, such as chlorination of the aromatic ring, especially with electron-rich substrates.[9] Over-oxidation to other products can also occur if the reaction is not carefully monitored.[10]
Comparative Data Summary
| Oxidation Method | Typical Yield | Reaction Temperature | Key Advantages | Key Disadvantages |
| Swern Oxidation | >90% | -78 °C | Mild, high yield, metal-free | Cryogenic temp., malodorous byproduct |
| Dess-Martin (DMP) | >90% | Room Temperature | Mild, fast, simple workup | Expensive, shock-sensitive reagent |
| PCC Oxidation | 70-90% | Room Temperature | Reliable, commercially available | Toxic Cr(VI), difficult workup |
| TEMPO/NaOCl | 80-95% | 0 °C to Room Temp | Green, catalytic, inexpensive | Potential for side reactions (chlorination) |
| TBHP Oxidation | 92%[2] | 100 °C | High yield | High temperature, hazardous peroxide |
Characterization of 5-bromo-2,3-dihydro-1H-inden-1-one
The successful synthesis of 5-bromo-2,3-dihydro-1H-inden-1-one can be confirmed by various spectroscopic methods.
-
Appearance: Typically a white to off-white solid.
-
Melting Point: 126-129 °C (literature).[18]
-
¹H NMR (CDCl₃): Expected signals for the aromatic and aliphatic protons.
-
¹³C NMR (CDCl₃): Expected signals including the carbonyl carbon resonance around 200 ppm.
-
IR (KBr): A strong absorption band for the carbonyl group (C=O) is expected around 1705 cm⁻¹.[19]
-
Mass Spectrometry (EI): The molecular ion peaks corresponding to the bromine isotopes (m/z 210/212) should be observed.[19]
Safety and Handling Precautions
-
General: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coats, and appropriate gloves, must be worn at all times.
-
Swern Oxidation: Oxalyl chloride is corrosive and toxic. DMSO can enhance the absorption of chemicals through the skin. The reaction generates carbon monoxide, which is a toxic gas. The byproduct dimethyl sulfide is volatile and has an extremely unpleasant odor.
-
Dess-Martin Periodinane: DMP is a shock-sensitive and potentially explosive compound. It should be stored in a cool, dry place and handled with care. Avoid heating the solid reagent.
-
PCC: Chromium(VI) compounds are toxic, carcinogenic, and harmful to the environment. Avoid inhalation of dust and contact with skin. All chromium waste must be collected and disposed of as hazardous waste according to institutional guidelines.[17]
-
TEMPO/NaOCl: Sodium hypochlorite (bleach) is corrosive. Mixing bleach with acids can generate toxic chlorine gas. The reaction can be exothermic and should be cooled appropriately.
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TEMPO-Mediated Oxidations. (n.d.). In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc. [Link]
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14 (4/20/2014 – 5/2/2015) (1) synthesis of dess-martin-periodinane. (n.d.). Harvard University. [Link]
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Disposal of hexavalent chromium. (2015, October 6). Sciencemadness.org. [Link]
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Oxidation of Primary Alcohols to Aldehydes using PCC. (n.d.). Master Organic Chemistry. [Link]
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The Swern Oxidation: Mechanism and Features. (2021, March 31). Chemistry Hall. [Link]
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Working with Hazardous Chemicals. (n.d.). Organic Syntheses. [Link]
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Alcohol to Aldehyde - Dess-Martin Periodinane (DMP). (n.d.). Common Organic Chemistry. [Link]
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Swern oxidation. (n.d.). Wikipedia. [Link]
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Swern Oxidation: Reaction Mechanism. (n.d.). NROChemistry. [Link]
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Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes. (2023, September 7). ACS Publications. [Link]
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Dess–Martin periodinane (DMP) oxidation. (n.d.). Chemistry Steps. [Link]
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Swern oxidation. (2023, January 22). Chemistry LibreTexts. [Link]
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Dess–Martin oxidation. (n.d.). Wikipedia. [Link]
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Alcohol to Aldehyde/Ketone using PCC (Pyridinium Chlorochromate). (n.d.). Organic Synthesis. [Link]
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HAZARDOUS SUBSTANCE DATABASE (HSDB) INFORMATION FOR CHROMIC ACID. (n.d.). Records Collections. [Link]
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TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. (n.d.). Organic Chemistry Portal. [Link]
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Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
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Dess-Martin Oxidation. (n.d.). Organic Chemistry Portal. [Link]
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Swern Oxidation. (n.d.). Organic Chemistry Portal. [Link]
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5-Bromo-1-indanone. (n.d.). PubChem. [Link]
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5-Bromo-1-Indanone. (n.d.). Speqtus. [Link]
-
Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid. (2024, April 16). Royal Society of Chemistry. [Link]
-
TEMPO oxidation advice. (2024, September 28). Reddit. [Link]
-
A Novel PCC-Catalyzed Process Involving the Oxidative Cleavage of an α-Bromomethyl-tetrahydrofuran Bond. Synthesis of (2S,3R)-2-{(R)-Bromo[(2R,3R,5S,6R)-3,5-dibromo-6-ethyltetrahydro-2H-pyran-2-yl]methyl}-5-oxotetrahydrofuran. (n.d.). MDPI. [Link]
-
Oxidation by PCC (pyridinium chlorochromate). (2023, January 22). Chemistry LibreTexts. [Link]
-
PCC Oxidation Mechanism. (n.d.). Chemistry Steps. [Link]
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Pyridinium Chlorochromate Supported on Alumina as an Efficient Oxidizing Agent for Oxidation of Alcohols Under Solvent Free Conditions. (n.d.). Organic Chemistry, Biochemistry and Pharmacology. [Link]
-
TEMPO-Bleach Oxidation. (2026, January 2). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
The Swern Oxidation. (n.d.). Comptes Rendus de l'Académie des Sciences. [Link]
-
Swern Oxidation Proceedure. (n.d.). Michigan State University. [Link]
- Bromine free tempo based catalyst system for oxidation of primary and secondary alcohols using naoci as an oxidant. (n.d.).
- Oxidation process using tempo. (n.d.).
-
Study and comparison of advanced oxidation techniques in the treatment of contaminated effluents. (2025, August 5). ResearchGate. [Link]
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Application Notes and Protocols: Suzuki Coupling Reactions with 5-bromo-2,3-dihydro-1H-inden-1-ol
Authored by: Senior Application Scientist, Chemical Synthesis Division
Introduction: The Strategic Importance of the Indenol Scaffold
The 2,3-dihydro-1H-inden-1-ol framework is a privileged scaffold in medicinal chemistry and drug discovery. Its rigid, bicyclic structure provides a defined three-dimensional orientation for pendant functional groups, making it an attractive core for designing molecules that interact with specific biological targets. The introduction of an aryl or heteroaryl substituent at the 5-position via Suzuki-Miyaura cross-coupling dramatically expands the chemical space accessible from 5-bromo-2,3-dihydro-1H-inden-1-ol, enabling the synthesis of diverse libraries of compounds for screening and lead optimization. This powerful carbon-carbon bond-forming reaction is a cornerstone of modern synthetic organic chemistry, valued for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[1] This guide provides a comprehensive overview of the Suzuki coupling reaction as applied to this compound, including mechanistic insights, detailed experimental protocols, and troubleshooting strategies.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3][4] Understanding this catalytic cycle is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes.
-
Oxidative Addition : The catalytic cycle begins with the oxidative addition of the aryl bromide (this compound) to a palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-bromine bond, resulting in the formation of a palladium(II) intermediate.[3][4] This is often the rate-determining step of the reaction.[4]
-
Transmetalation : In this step, the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) complex.[3][4] This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[5]
-
Reductive Elimination : The final step is the reductive elimination of the two organic groups from the palladium(II) complex, forming the desired carbon-carbon bond in the product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[2][3][6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization of the catalyst, ligand, base, and solvent system may be necessary for specific substrates.
Materials and Reagents
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)[2]
-
Base (e.g., K₂CO₃, 2.0 equivalents)[2]
-
Degassed solvent (e.g., 1,4-dioxane/water mixture, 4:1)[2]
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine solution
-
Silica gel for column chromatography
-
Inert gas (Argon or Nitrogen)
Reaction Setup and Execution
-
Vessel Preparation : To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), and the base (e.g., potassium carbonate, 2.0 equivalents).[1]
-
Inert Atmosphere : Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.[7]
-
Solvent Addition : Add the degassed solvent mixture (e.g., 1,4-dioxane and water) via syringe.[2][7]
-
Catalyst Addition : Under a positive flow of the inert gas, add the palladium catalyst.[7]
-
Reaction Conditions : Heat the reaction mixture to the desired temperature, typically between 80-110 °C, and stir vigorously.[2][7][8]
-
Monitoring Progress : Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[1][7]
Work-up and Purification
-
Cooling and Dilution : Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and water.[1][7]
-
Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water and then a brine solution.[7]
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.[7]
-
Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-aryl-2,3-dihydro-1H-inden-1-ol.[1]
Caption: Experimental workflow for the Suzuki coupling of this compound.
Optimization and Troubleshooting
Several factors can influence the outcome of a Suzuki coupling reaction. Careful consideration and optimization of these parameters are key to achieving high yields and purity.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | - Inactive catalyst- Inefficient base- Low reaction temperature- Poor quality boronic acid | - Use a fresh batch of catalyst or a different palladium source/ligand system (e.g., Pd(OAc)₂ with SPhos).[9][10]- Screen different bases such as K₃PO₄ or Cs₂CO₃.[8]- Increase the reaction temperature, but avoid excessive heat which can cause catalyst decomposition.[8]- Use fresh, high-purity boronic acid or consider using more stable boronic esters (e.g., pinacol esters).[8][11] |
| Significant Side Products | - Homocoupling of the boronic acid- Protodeboronation (loss of the boron group)- Dehalogenation of the starting material | - Use a slight excess of the boronic acid (1.1-1.2 eq.).- Ensure thorough degassing of solvents to minimize oxygen, which can promote homocoupling.- Use milder bases like KF if protodeboronation is suspected.[5][8] |
| Difficulty in Purification | - Co-elution of product with byproducts- Residual palladium in the product | - Optimize the chromatography conditions (solvent system, silica gel type).- Consider a different purification method such as recrystallization.- Treat the crude product with a palladium scavenger. |
Applications in Drug Discovery
The indenol scaffold and its derivatives have shown a wide range of biological activities, making them valuable in the development of new therapeutic agents.[12] The ability to readily diversify the 5-position of the indenol core through Suzuki coupling allows for the rapid generation of compound libraries to probe structure-activity relationships (SAR). For instance, related indazole scaffolds, which share structural similarities, are found in numerous FDA-approved drugs and clinical candidates for treating cancer and other diseases.[13] The synthetic accessibility of 5-aryl-2,3-dihydro-1H-inden-1-ols via the methods described herein positions this compound class as a promising starting point for the discovery of novel therapeutics.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Available from: [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]
-
International Journal of Research Publication and Reviews. Indole-Based Scaffolds in Medicinal Chemistry: Recent Advances and Perspectives. (2025). Available from: [Link]
-
Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Available from: [Link]
-
National Center for Biotechnology Information. Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2024). Available from: [Link]
-
ACS Publications. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. (2023). Available from: [Link]
-
MDPI. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). Available from: [Link]
-
ACS Publications. Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. (1997). Available from: [Link]
-
ResearchGate. Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. Available from: [Link]
-
ACS Publications. Synthesis of Indole Oligomers Via Iterative Suzuki Couplings. Available from: [Link]
-
International Journal of Research Publication and Reviews. Indole-Based Scaffolds in Medicinal Chemistry: Recent Advances and Perspectives. (2025). Available from: [Link]
-
ResearchGate. How can I solve my problem with Suzuki coupling?. (2014). Available from: [Link]
-
MDPI. Indole–Imidazole Hybrids as Emerging Therapeutic Scaffolds: Synthetic Advances and Biomedical Applications. (2024). Available from: [Link]
-
American Chemical Society. Synthesis of Indole Oligomers Via Iterative Suzuki Couplings. Available from: [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling?. (2021). Available from: [Link]
-
MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2014). Available from: [Link]
-
IJCRT.org. Synthesis and Characterization of Indazole Derivative via Suzuki Coupling Reaction. (2020). Available from: [Link]
-
Reddit. Struggling with Suzuki Reaction. (2024). Available from: [Link]
-
Sci-Hub. Synthesis of substituted indenones and indanones by a Suzuki–Miyaura coupling/acid-promoted cyclisation sequence. (2014). Available from: [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. (2025). Available from: [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. Available from: [Link]
-
Andrew G Myers Research Group. The Suzuki Reaction. Available from: [Link]
-
PubMed. Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists. (2023). Available from: [Link]
-
ResearchGate. Convenient one-pot formation of highly functionalized 5-bromo-2-aminothiazoles, potential endocannabinoid hydrolase MAGL inhibitors. Available from: [Link]
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- 4. byjus.com [byjus.com]
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- 12. researchgate.net [researchgate.net]
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Buchwald-Hartwig amination of 5-bromo-2,3-dihydro-1H-inden-1-ol derivatives
Application Notes & Protocols
Topic: Buchwald-Hartwig Amination of 5-bromo-2,3-dihydro-1H-inden-1-ol Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Strategic C-N Bond Formation on the Indenol Scaffold
The 2,3-dihydro-1H-inden-1-ol scaffold is a privileged structure in medicinal chemistry, appearing in a range of neurologically active agents and other therapeutic candidates.[1][2] The functionalization of this core, particularly through the introduction of an amino group at the 5-position, opens a gateway to a vast chemical space for structure-activity relationship (SAR) studies. The Buchwald-Hartwig amination stands as a paramount transformation for forging C(sp²)-N bonds, offering a broad substrate scope and functional group tolerance where classical methods like nucleophilic aromatic substitution often fail.[3][4]
This guide provides an in-depth analysis and a field-proven protocol for the palladium-catalyzed amination of this compound derivatives. We will dissect the critical parameters of the reaction, explain the causality behind experimental choices, and offer a robust, self-validating methodology designed for successful implementation and troubleshooting. The primary challenge with this substrate is the presence of a free hydroxyl group, which can potentially coordinate to the palladium catalyst or compete as a nucleophile. This protocol is optimized to favor the desired N-arylation pathway.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-defined palladium-based catalytic cycle.[5][6] Understanding this mechanism is fundamental to rational catalyst selection and troubleshooting. The generally accepted cycle involves three key stages: oxidative addition, formation of the palladium-amido complex, and reductive elimination.[7][8]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the indenol substrate. This is often the rate-determining step and results in a Pd(II) intermediate.[9]
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. In the presence of a strong base, the amine is deprotonated to form a more nucleophilic palladium-amido complex. The choice of base is critical to ensure this step is efficient without promoting side reactions.[10]
-
Reductive Elimination: This final step involves the formation of the new C-N bond, yielding the desired 5-amino-indenol product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[3]
Caption: Figure 1: The Buchwald-Hartwig Amination Catalytic Cycle
Key Parameters and Rationale for Component Selection
The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of four key components: the palladium precursor, the ligand, the base, and the solvent.
| Component | Recommended Choice | Rationale & Causality |
| Palladium Precursor | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate) | Pd₂(dba)₃ is a stable Pd(0) source that enters the catalytic cycle directly. Pd(OAc)₂ is a common, air-stable Pd(II) precursor that is reduced in situ to the active Pd(0) species by the amine or phosphine ligand.[5] For sensitive substrates, starting with a defined Pd(0) source can sometimes offer more reproducible results. |
| Ligand | XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or BrettPhos (2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl) | The choice of ligand is paramount.[11] Bulky, electron-rich biaryl monophosphine ligands like XPhos and BrettPhos are highly effective.[3] Their steric bulk promotes the formation of a monoligated palladium species, which accelerates both the oxidative addition and the final reductive elimination steps, while minimizing side reactions like β-hydride elimination.[3] These ligands have proven effective for coupling challenging substrates, including heteroaryl halides.[12] |
| Base | NaOt-Bu (Sodium tert-butoxide) or K₃PO₄ (Potassium phosphate) | A strong, non-nucleophilic base is required to deprotonate the coordinated amine. NaOt-Bu is a common choice for its efficacy.[13] However, its high basicity can sometimes lead to side reactions with sensitive functional groups. K₃PO₄ is a milder base that can be advantageous if the substrate is base-sensitive, though it may require higher temperatures or longer reaction times.[14] For the indenol substrate, NaOt-Bu is generally effective, but K₃PO₄ is a viable alternative to screen. |
| Solvent | Toluene or 1,4-Dioxane | Aprotic, non-polar, or weakly polar solvents are standard.[15] Toluene is an excellent choice due to its high boiling point, allowing for a sufficient thermal window, and its poor solubility for inhibitory halide salts that may form.[5] 1,4-Dioxane is also widely used. The solvent must be anhydrous and deoxygenated, as both water and oxygen can deactivate the catalyst. |
Detailed Experimental Protocol
This protocol describes a general procedure for the amination of (±)-5-bromo-2,3-dihydro-1H-inden-1-ol with a generic secondary amine, morpholine, as a representative example.
Materials and Reagents
| Reagent | Formula | M.W. | Amount | Moles | Eq. |
| (±)-5-bromo-2,3-dihydro-1H-inden-1-ol | C₉H₉BrO | 213.07 | 213 mg | 1.0 | 1.0 |
| Morpholine | C₄H₉NO | 87.12 | 105 µL | 1.2 | 1.2 |
| Pd₂(dba)₃ | C₅₁H₄₂O₃Pd₂ | 915.72 | 18.3 mg | 0.02 | 0.02 |
| XPhos | C₃₉H₅₃P | 560.81 | 22.4 mg | 0.04 | 0.04 |
| Sodium tert-butoxide (NaOt-Bu) | C₄H₉NaO | 96.10 | 135 mg | 1.4 | 1.4 |
| Toluene (anhydrous) | C₇H₈ | - | 5 mL | - | - |
Procedure
-
Inert Atmosphere Setup: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add the palladium precursor Pd₂(dba)₃ (18.3 mg, 0.02 mmol) and the ligand XPhos (22.4 mg, 0.04 mmol).
-
Reagent Addition: In rapid succession under a positive flow of argon, add the base, sodium tert-butoxide (135 mg, 1.4 mmol), followed by the aryl bromide, (±)-5-bromo-2,3-dihydro-1H-inden-1-ol (213 mg, 1.0 mmol).
-
Solvent and Nucleophile Addition: Seal the flask with a rubber septum. Add anhydrous, degassed toluene (5 mL) via syringe, followed by the amine, morpholine (105 µL, 1.2 mmol).
-
Reaction Execution: Backfill the flask with argon. Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. The reaction mixture will typically turn dark brown or black.
-
Reaction Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) or LC-MS, checking for the consumption of the starting aryl bromide.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the Celite® pad with additional ethyl acetate (2 x 10 mL).
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (20 mL) and then brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure 5-(morpholino)-2,3-dihydro-1H-inden-1-ol.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Experimental Workflow Diagram
Caption: Figure 2: General Experimental Workflow
Troubleshooting Guide
Even with a robust protocol, challenges can arise. These reactions can be sensitive, and careful troubleshooting is often required.[14][16]
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (degraded precursor or ligand).2. Insufficiently anhydrous or anaerobic conditions.3. Base is not strong enough or has degraded.4. Reaction temperature too low. | 1. Use fresh, high-purity catalyst components. Consider a pre-formed catalyst complex.2. Ensure solvent is freshly distilled or from a sure-seal bottle. Thoroughly degas the solvent and maintain a positive pressure of inert gas.3. Use freshly opened NaOt-Bu or titrate to check activity. Ensure it is a fine powder to maximize surface area.4. Increase temperature in 10 °C increments (up to the solvent boiling point). |
| Formation of Hydrodehalogenated Byproduct | 1. Presence of water in the reaction.2. Side reaction pathway is competing with reductive elimination. | 1. Rigorously dry all reagents, solvents, and glassware.2. Switch to a bulkier ligand (e.g., BrettPhos) which can favor reductive elimination over competing pathways.[3] |
| Formation of Diarylamine (for primary amines) | The mono-arylated product is reacting a second time with the aryl bromide. | Use a more sterically hindered ligand (e.g., a Josiphos-type ligand) which can sterically disfavor the second amination.[11] Alternatively, use a slight excess of the primary amine. |
| Formation of O-arylated Ether Byproduct | The indenol hydroxyl group is deprotonated and competes with the amine as the nucleophile. | 1. Switch to a milder base (e.g., K₃PO₄ or Cs₂CO₃) which may selectively allow for deprotonation of the amine over the alcohol.2. Protect the alcohol (e.g., as a silyl ether like TBDMS) prior to the coupling reaction. This protecting group can be removed post-amination.[14] |
References
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
-
ACS Catalysis. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
ACS Publications - Organic Letters. Efficient Pd-Catalyzed Amination of Heteroaryl Halides. [Link]
-
University of Groningen Research Portal. The Buchwald–Hartwig Amination After 25 Years. [Link]
-
Reddit. Help troubleshooting a Buchwald-Hartwig amination?. [Link]
-
Chemistry Stack Exchange. Buchwald-Hartwig coupling troubleshooting. [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]
-
Semantic Scholar. Buchwald-Hartwig aminations of aryl chlorides: A practical protocol based on commercially available Pd(0)-NHC catalysts. [Link]
-
ResearchGate. Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. [Link]
- Google Patents.
-
ResearchGate. One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. [Link]
-
ResearchGate. The Role of the Base in Buchwald-Hartwig Amination. [Link]
-
ResearchGate. Scheme 1 Synthesis of 2,3-dihydro-1H-indene derivatives. Reagents and.... [Link]
-
ResearchGate. Buchwald–Hartwig cross-coupling of 5-amino-1,2,3-triazoles. [Link]
-
ResearchGate. Buchwald-Hartwig reaction: An overview. [Link]
-
MDPI. Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. [Link]
-
SpringerLink. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
-
PubMed. General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald-Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles. [Link]
-
YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]
-
MDPI. General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles. [Link]
-
PubMed Central. Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. [Link]
- Google Patents.
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The Strategic Functionalization of a Privileged Scaffold: A Guide to Palladium-Catalyzed Cross-Coupling of 5-bromo-2,3-dihydro-1H-inden-1-ol
Introduction: The Indane Scaffold - A Cornerstone in Medicinal Chemistry
The indane scaffold, a bicyclic framework featuring a benzene ring fused to a cyclopentane ring, is a "privileged structure" in the landscape of medicinal chemistry.[1] Its inherent rigidity and the capacity for diverse substitutions on both its aromatic and aliphatic portions provide a versatile template for designing potent and selective therapeutic agents.[1] This structural motif is integral to a range of approved drugs and clinical candidates, underscoring its broad therapeutic relevance.[2] The ability to strategically functionalize the indane core, particularly at the 5-position of the aromatic ring, is a pivotal tactic for modulating the biological and pharmacological properties of these molecules, making the palladium-catalyzed cross-coupling of 5-bromo-2,3-dihydro-1H-inden-1-ol a reaction of significant interest to researchers in drug discovery and development.[2]
This comprehensive guide provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of this compound. We will delve into the mechanistic underpinnings of these reactions, offer step-by-step experimental procedures for key transformations including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, and discuss the critical parameters that ensure successful and reproducible outcomes.
Core Principles of Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are fundamental tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds.[3] These reactions generally proceed through a catalytic cycle involving a palladium(0) active species. The widely accepted mechanism for these transformations involves three key steps: oxidative addition, transmetalation (for C-C couplings) or amine coordination/deprotonation (for C-N couplings), and reductive elimination.[4]
The Catalytic Cycle: A Mechanistic Overview
The catalytic cycle is a finely tuned sequence of events orchestrated by the palladium catalyst. The choice of ligands, bases, and solvents plays a crucial role in the efficiency of each step and the overall success of the reaction.
Figure 1: Generalized catalytic cycles for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
Experimental Protocols: A Practical Guide
The following protocols are designed as a starting point for the palladium-catalyzed cross-coupling of this compound. Optimization of reaction conditions may be necessary for specific coupling partners.
A Note on the Free Hydroxyl Group
The presence of a free hydroxyl group in the substrate, this compound, warrants consideration. While in many instances, palladium-catalyzed cross-coupling reactions are tolerant of free hydroxyl groups, in some cases, particularly with highly basic conditions or sensitive coupling partners, protection of the alcohol may be necessary to prevent side reactions or catalyst deactivation.[5] Common protecting groups for alcohols include silyl ethers (e.g., TBS, TIPS) or acetals (e.g., THP).[4][6][7] The protocols provided below are for the unprotected alcohol, and the need for a protecting group should be assessed on a case-by-case basis.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a versatile method for the formation of biaryl compounds by coupling an organoboron reagent with an organohalide.[8]
Materials
-
This compound
-
Arylboronic acid or arylboronic acid pinacol ester
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Triphenylphosphine (PPh₃) or a biarylphosphine ligand (e.g., SPhos, XPhos)
-
Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄)
-
1,4-Dioxane and water (degassed)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
Experimental Procedure
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
In a separate vial, prepare the catalyst system. If using Pd(OAc)₂, add Pd(OAc)₂ (0.02-0.05 equiv.) and the phosphine ligand (e.g., PPh₃, 0.08-0.20 equiv.). If using Pd(PPh₃)₄, add the catalyst directly (0.02-0.05 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the catalyst to the reaction flask under a positive pressure of inert gas.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) to the flask.
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Figure 2: Experimental workflow for the Suzuki-Miyaura coupling.
Protocol 2: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[9]
Materials
-
This compound
-
Terminal alkyne
-
Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) (anhydrous)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc) or Diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
Experimental Procedure
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.) and the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous solvent (e.g., THF or DMF) and the amine base (e.g., Et₃N, 2.0-3.0 equiv.).
-
Add the copper(I) iodide co-catalyst (0.01-0.05 equiv.) to the stirring solution.
-
Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature to 50 °C for 2-12 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate or diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds by coupling an amine with an aryl halide.[10][11]
Materials
-
This compound
-
Primary or secondary amine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) acetate (Pd(OAc)₂)
-
A bulky, electron-rich phosphine ligand (e.g., Xantphos, BrettPhos, RuPhos)[12]
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)
-
Toluene or 1,4-Dioxane (anhydrous)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
Experimental Procedure
-
To a glovebox or a flame-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01-0.025 equiv.), the phosphine ligand (0.02-0.05 equiv.), and the base (e.g., NaOtBu, 1.2-1.5 equiv.).
-
Add this compound (1.0 equiv.) and the anhydrous solvent (e.g., toluene).
-
Add the amine (1.1-1.3 equiv.) to the mixture.
-
Seal the vessel and heat the reaction mixture to 80-110 °C for 4-24 hours, monitoring by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction with ethyl acetate and filter through a pad of Celite® to remove insoluble salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: A Comparative Overview
The following table summarizes typical reaction parameters for the cross-coupling of this compound. These are generalized conditions and may require optimization for specific substrates.
| Reaction Type | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) |
| Suzuki-Miyaura | Pd(OAc)₂ (2-5) | PPh₃ (8-20) | K₂CO₃ (2-3) | Dioxane/H₂O | 80-100 | 4-24 |
| Pd(PPh₃)₄ (2-5) | - | K₃PO₄ (2-3) | Toluene/H₂O | 80-100 | 4-24 | |
| Sonogashira | Pd(PPh₃)₂Cl₂ (2-5) | - | Et₃N (2-3) | THF | RT-50 | 2-12 |
| CuI (1-5) | DIPEA (2-3) | DMF | RT-50 | 2-12 | ||
| Buchwald-Hartwig | Pd₂(dba)₃ (1-2.5) | Xantphos (2-5) | NaOtBu (1.2-1.5) | Toluene | 80-110 | 4-24 |
| Pd(OAc)₂ (2-5) | RuPhos (4-10) | Cs₂CO₃ (1.5-2) | Dioxane | 80-110 | 4-24 |
Conclusion: Empowering Drug Discovery through Strategic Synthesis
The palladium-catalyzed cross-coupling of this compound provides a powerful and modular approach to a diverse array of functionalized indane derivatives. The protocols and guidelines presented herein offer a robust starting point for researchers and scientists engaged in the synthesis of novel molecular entities with therapeutic potential. A thorough understanding of the underlying reaction mechanisms and careful optimization of reaction parameters are paramount to achieving high yields and purity. By leveraging these advanced synthetic methodologies, the drug discovery community can continue to unlock the full potential of the privileged indane scaffold in the quest for new and improved medicines.
References
Sources
- 1. research.rug.nl [research.rug.nl]
- 2. rose-hulman.edu [rose-hulman.edu]
- 3. researchgate.net [researchgate.net]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
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- 9. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Enantioselective Synthesis of Chiral 5-Bromo-2,3-dihydro-1H-inden-1-ol
Abstract
Chiral 5-bromo-2,3-dihydro-1H-inden-1-ol is a valuable building block in medicinal chemistry and drug discovery, serving as a key intermediate for various therapeutic agents, including kinase inhibitors.[1] The stereochemistry of the hydroxyl group is often critical for biological activity, making enantioselective synthesis essential for producing enantiomerically pure compounds.[2][3] This guide provides a detailed examination and a robust protocol for the asymmetric reduction of the prochiral ketone, 5-bromo-2,3-dihydro-1H-inden-1-one, to the desired chiral alcohol. The primary focus is on the Corey-Bakshi-Shibata (CBS) reduction, a reliable and highly selective method widely used in research settings.[4][5] We will explore the causality behind the experimental design, provide a step-by-step protocol, detail the necessary analytical methods for validation, and present a troubleshooting guide to ensure reproducible success.
Introduction: The Significance of a Chiral Indanol Scaffold
The indane framework is a privileged structure in drug development.[6] Specifically, functionalized 1-indanols and their derivatives are components of numerous pharmaceutically active compounds.[6] The introduction of a bromine atom at the 5-position of the indane ring provides a versatile synthetic handle for further molecular elaboration through cross-coupling reactions like Suzuki and Buchwald-Hartwig aminations.[7]
The biological efficacy of chiral drugs is frequently dependent on a single enantiomer, as different enantiomers can exhibit varied pharmacological, pharmacokinetic, and toxicological profiles.[8][9] Therefore, access to enantiomerically pure (R)- or (S)-5-bromo-2,3-dihydro-1H-inden-1-ol is a critical starting point for the synthesis of targeted therapeutics. This necessitates a robust and highly stereocontrolled synthetic strategy. The most direct approach is the asymmetric reduction of the readily available prochiral ketone, 5-bromo-2,3-dihydro-1H-inden-1-one.
Core Strategy: Asymmetric Reduction of 5-Bromo-1-indanone
The synthesis of the target chiral alcohol begins with the prochiral ketone, 5-bromo-2,3-dihydro-1H-inden-1-one. The central challenge is to deliver a hydride (H⁻) to one of the two prochiral faces of the carbonyl group with high selectivity. Two premier methods have been established for this class of transformation:
-
Corey-Bakshi-Shibata (CBS) Reduction: This method employs a chiral oxazaborolidine catalyst to direct a borane reducing agent (e.g., BH₃•THF or BH₃•SMe₂) to the ketone. It is renowned for its high enantioselectivity, predictable stereochemical outcome, and operational simplicity, making it ideal for lab-scale synthesis.[4][5][10]
-
Noyori Asymmetric Hydrogenation: This technique uses a ruthenium catalyst bearing a chiral phosphine ligand (e.g., BINAP) to deliver H₂ gas with high enantioselectivity.[11][12] It is exceptionally efficient and is often the method of choice for industrial-scale production but requires specialized high-pressure hydrogenation equipment.[13]
This guide will provide a detailed protocol for the CBS reduction due to its accessibility and reliability in a standard research laboratory.
In-Depth Protocol: Corey-Bakshi-Shibata (CBS) Reduction
Principle and Mechanism of Stereoselection
The predictive power of the CBS reduction stems from its well-defined catalytic cycle and transition state. The reaction's success hinges on the precise coordination of three components: the chiral oxazaborolidine catalyst, the borane reducing agent, and the ketone substrate.
Causality of Selectivity:
-
Catalyst-Borane Activation: The Lewis basic nitrogen atom of the oxazaborolidine catalyst coordinates to the borane (BH₃), a Lewis acid. This coordination activates the borane, making it a more potent hydride donor.[5][14]
-
Ketone Coordination: Simultaneously, this initial coordination enhances the Lewis acidity of the endocyclic boron atom of the catalyst. This boron atom then coordinates to the carbonyl oxygen of the ketone substrate.[5][14] For steric reasons, the ketone coordinates in a way that places its larger substituent (the bromo-phenyl ring) away from the bulky group on the catalyst's stereocenter, and its smaller substituent (the ethylene bridge) closer.
-
Face-Selective Hydride Transfer: This rigid, chair-like six-membered transition state holds the ketone in a fixed orientation, exposing only one of its prochiral faces to the activated borane. The hydride is then transferred intramolecularly to the carbonyl carbon, yielding the chiral alkoxyborane intermediate with high fidelity.[5] Subsequent workup liberates the chiral alcohol.
The choice of the (R)- or (S)-catalyst directly determines whether the (R)- or (S)-alcohol is formed, respectively.
Caption: Figure 1: Simplified catalytic cycle of the CBS reduction.
Experimental Protocol
This protocol details the synthesis of (S)-5-bromo-2,3-dihydro-1H-inden-1-ol using the (S)-Me-CBS catalyst. To obtain the (R)-enantiomer, simply substitute the (R)-Me-CBS catalyst.
Safety Precautions: This reaction must be conducted in a well-ventilated fume hood. Borane reagents are flammable and react with water. Anhydrous solvents and techniques are critical for success.[5][14]
Table 1: Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
|---|---|---|---|
| 5-Bromo-2,3-dihydro-1H-inden-1-one | >98% | Commercial | Starting material |
| (S)-2-Methyl-CBS-oxazaborolidine | 1M in Toluene | Commercial | Chiral catalyst |
| Borane-tetrahydrofuran complex | 1M in THF | Commercial | Reducing agent |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | Commercial | Reaction solvent |
| Methanol (MeOH) | Anhydrous | Commercial | Quenching agent |
| Hydrochloric Acid (HCl) | 1M Aqueous | Reagent | Workup |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Reagent | Drying agent |
| Ethyl Acetate & Hexanes | HPLC Grade | Commercial | Solvents for chromatography |
| Silica Gel | 230-400 mesh | Commercial | Stationary phase |
Step-by-Step Procedure:
-
Reaction Setup:
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the (S)-2-Methyl-CBS-oxazaborolidine solution (2.5 mL, 2.5 mmol, 0.1 eq).
-
Dilute the catalyst with 10 mL of anhydrous THF.
-
Cool the flask to 0 °C in an ice-water bath.
-
-
Addition of Reagents:
-
While stirring at 0 °C, slowly add the borane-THF solution (15 mL, 15 mmol, 0.6 eq) dropwise via syringe over 15 minutes. A complex between the catalyst and borane will form.
-
In a separate dry flask, dissolve 5-bromo-2,3-dihydro-1H-inden-1-one (5.28 g, 25 mmol, 1.0 eq) in 25 mL of anhydrous THF.
-
Add the ketone solution dropwise to the cooled catalyst-borane mixture over 30 minutes. Ensure the internal temperature does not exceed 5 °C.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction to stir at 0 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 1-2 hours.
-
-
Quenching and Workup:
-
Once the starting material is consumed, quench the reaction by slowly and carefully adding 10 mL of anhydrous methanol dropwise at 0 °C. Vigorous gas evolution (H₂) will occur.
-
After gas evolution ceases, remove the ice bath and allow the mixture to warm to room temperature.
-
Add 20 mL of 1M HCl and stir for 30 minutes.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate (e.g., starting from 9:1 to 4:1) to afford the product as a white solid.
-
Expected Results & Data
Table 2: Typical CBS Reduction Performance
| Parameter | Value | Rationale/Comment |
|---|---|---|
| Catalyst Loading | 5-10 mol % | Balances reaction rate and cost. Higher loading can sometimes improve selectivity. |
| Borane Equivalents | 0.6 - 1.0 eq | Stoichiometric borane is consumed. 0.6 eq is often sufficient. |
| Temperature | 0 °C to RT | Lower temperatures generally lead to higher enantioselectivity. |
| Reaction Time | 1-3 hours | Typically rapid; monitor by TLC to avoid side reactions. |
| Typical Yield | 85-95% | High yields are common after chromatographic purification. |
| Typical ee | >95% | Excellent enantiomeric excess is a hallmark of the CBS reduction.[4] |
Self-Validation: Confirming Product Identity and Enantiopurity
Trust in a protocol comes from the ability to validate its outcome. The following analytical steps are crucial.
Structural Confirmation
-
¹H and ¹³C NMR Spectroscopy: Confirm the molecular structure of the purified product and ensure the absence of the starting ketone (disappearance of the ketone carbonyl signal in ¹³C NMR, appearance of a carbinol proton and hydroxyl proton in ¹H NMR).
-
Mass Spectrometry (MS): Verify the correct molecular weight of the product.
Enantiomeric Excess (% ee) Determination
Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric purity of the final product.[8][15]
Table 3: Example Chiral HPLC Method
| Parameter | Condition |
|---|---|
| Instrument | Standard HPLC with a UV detector |
| Chiral Column | Chiralpak® AD-H or equivalent (amylose-based) |
| Mobile Phase | 90:10 Hexane:Isopropanol (Isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Column Temp. | 25 °C |
Procedure:
-
Prepare a standard solution of the purified alcohol (~1 mg/mL in mobile phase).
-
Inject onto the chiral column.
-
The two enantiomers will separate into two distinct peaks with different retention times.
-
Calculate the enantiomeric excess using the peak areas (A1 and A2): % ee = |(A1 - A2) / (A1 + A2)| x 100%
Caption: Figure 2: A self-validating workflow for the synthesis.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Inefficient quenching/workup. 3. Loss during chromatography. | 1. Allow longer reaction time or add slightly more borane. 2. Ensure pH is acidic during workup to break up borate complexes. 3. Use a shallower solvent gradient during purification. |
| Low Enantiomeric Excess (% ee) | 1. Non-anhydrous conditions (water reacts with borane and catalyst). 2. Reaction temperature was too high. 3. Impure or degraded CBS catalyst. | 1. Use freshly distilled anhydrous solvents; flame-dry all glassware.[14] 2. Maintain temperature at 0°C or lower (-20°C can improve ee). 3. Use a fresh bottle of catalyst from a reputable supplier. |
| Side Product Formation | 1. Over-reduction of the aromatic ring. 2. Reaction ran for too long after completion. | 1. Use the minimum required amount of borane (0.6 eq). 2. Monitor carefully by TLC and quench promptly upon consumption of starting material. |
References
-
NROChemistry. Noyori Hydrogenation. Available from: [Link]
-
Dalton Transactions. An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones. RSC Publishing. Available from: [Link]
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Wikipedia. Asymmetric hydrogenation. Available from: [Link]
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Myers, A. G. Research Group. The Noyori Asymmetric Hydrogenation Reaction. Harvard University. Available from: [Link]
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MDPI. Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori–Ikariya Catalysts. Available from: [Link]
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Wikipedia. Corey–Itsuno reduction. Available from: [Link]
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PubMed. Enantioselective Synthesis of Substituted Indanones From Silyloxyallenes. National Library of Medicine. Available from: [Link]
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NROChemistry. Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Available from: [Link]
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Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction. Available from: [Link]
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YouTube. Corey-Itsuno, Corey-Bakshi-Shibata Reduction. Available from: [Link]
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PubMed. Enantioselective synthesis of substituted oxindoles and spirooxindoles with applications in drug discovery. National Library of Medicine. Available from: [Link]
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Research and Reviews. Enantioselective Synthesis of Chiral Molecules: Methods, Applications, and Drug Development. Available from: [Link]
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ResearchGate. Enantioselective synthesis of substituted oxindoles and spirooxindoles with applications in drug discovery. Available from: [Link]
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Chiralpedia. Analytical Techniques for Stereochemistry. Available from: [Link]
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Wikipedia. Chiral analysis. Available from: [Link]
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RSC Publishing. Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline and a formal synthesis of (R)-tolterodine. Available from: [Link]
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Application Notes: Sharpless Asymmetric Epoxidation for the Synthesis of Chiral Indanols
Abstract
The Sharpless-Katsuki asymmetric epoxidation stands as a cornerstone of modern organic synthesis, providing a highly reliable and predictable method for the enantioselective preparation of 2,3-epoxyalcohols from allylic alcohols.[1][2] This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic application of this Nobel Prize-winning methodology to the synthesis of chiral indanols. Chiral indanols are pivotal structural motifs in numerous pharmacologically active compounds, including HIV protease inhibitors. This guide will detail the underlying principles, provide step-by-step protocols for the epoxidation of indene-derived allylic alcohols and subsequent epoxide ring-opening, and offer expert insights into optimization and troubleshooting.
Introduction: The Strategic Importance of Chiral Indanols and the Sharpless Epoxidation
Chiral indanol derivatives are critical intermediates in the pharmaceutical industry. For instance, (1S,2R)-1-amino-2-indanol is a key building block for the synthesis of the HIV protease inhibitor Indinavir.[3] The precise stereochemical control required for these molecules necessitates robust asymmetric synthetic methods. While other methods like the Jacobsen-Katsuki epoxidation can be used for non-allylic olefins such as indene itself, the Sharpless epoxidation offers unparalleled predictability and efficiency when an allylic alcohol is present.[4][5]
The Sharpless asymmetric epoxidation utilizes a catalytic system generated in situ from titanium(IV) isopropoxide [Ti(OiPr)₄] and a chiral dialkyl tartrate, typically diethyl tartrate (DET) or diisopropyl tartrate (DIPT).[4] tert-Butyl hydroperoxide (TBHP) serves as the terminal oxidant.[6] A key advantage of this reaction is that the facial selectivity of the epoxidation is dictated by the chirality of the tartrate ligand used, not by the substrate's inherent steric or electronic properties, making it a powerful tool for reagent-controlled synthesis.[7][8]
The Catalytic System and Mechanism of Stereoselection
The reliability of the Sharpless epoxidation stems from a well-defined catalytic cycle and a predictable transition state. The active catalyst is a C₂-symmetric dinuclear titanium complex.[2][9][10]
Core Components:
-
Titanium(IV) Isopropoxide (Ti(OiPr)₄): The Lewis acidic titanium center serves as the metallic core of the catalyst, coordinating to the substrate, oxidant, and chiral ligand.[11]
-
Dialkyl Tartrate (DET or DIPT): This bidentate chiral ligand is the source of asymmetry. The use of (+)-DET or (-)-DET dictates which face of the alkene is epoxidized.[12][13]
-
tert-Butyl Hydroperoxide (TBHP): The oxygen atom source for the epoxidation.[6]
-
Allylic Alcohol Substrate: The hydroxyl group of the substrate is essential for coordination to the titanium center, pre-organizing the olefin for intramolecular oxygen delivery.[7] This requirement is the primary limitation of the method but also the source of its high selectivity.[1]
-
Molecular Sieves (3Å or 4Å): Crucial for removing water, which can deactivate the moisture-sensitive titanium catalyst and disrupt the catalytic cycle.[7][14]
Mechanism of Action: The reaction initiates with the rapid exchange of isopropoxide ligands on the titanium center with the chiral tartrate, the allylic alcohol, and TBHP.[6][12] This assembly forms a rigid, well-defined chiral environment around the titanium atom. The peroxide oxygen is then delivered intramolecularly to one face of the coordinated alkene, with the stereochemical outcome being highly predictable.
Stereochemical Mnemonic:
A widely used mnemonic helps predict the stereochemical outcome. When the allylic alcohol is drawn in the plane of the paper with the hydroxyl group in the bottom-right corner:
-
Using L-(+)-Diethyl Tartrate ((+)-DET): The epoxide will be formed on the bottom face (α-epoxide).
-
Using D-(-)-Diethyl Tartrate ((-)-DET): The epoxide will be formed on the top face (β-epoxide).
This predictability is a significant advantage, allowing for the targeted synthesis of a specific enantiomer.[8]
Experimental Protocols
PART A: Synthesis of a Chiral Indene-Derived Allylic Alcohol
The Sharpless epoxidation requires an allylic alcohol. Therefore, indene must first be converted into a suitable precursor, such as 1H-inden-3-ol. This can be achieved via several synthetic routes, one common method being the allylic oxidation of indene.
PART B: Sharpless Asymmetric Epoxidation of an Indene-Derived Allylic Alcohol
This protocol describes the synthesis of a chiral epoxy indanol, a direct precursor to the desired chiral di- or amino-indanols.
Materials:
-
Indene-derived allylic alcohol (e.g., 1H-inden-3-ol)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
L-(+)-Diethyl tartrate ((+)-DET) or D-(-)-Diethyl tartrate ((-)-DET)
-
tert-Butyl hydroperoxide (TBHP, ~5.5 M in decane)
-
Powdered 4Å molecular sieves (activated)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer
-
Nitrogen or Argon inlet
-
Syringes
-
Cooling bath (e.g., dry ice/acetone, -20°C)
Step-by-Step Protocol:
-
Preparation: A 250 mL three-necked flask, equipped with a magnetic stir bar, thermometer, and nitrogen inlet, is flame-dried under a stream of nitrogen and allowed to cool to room temperature.
-
Setup: Add activated 4Å molecular sieves (~3 g) and anhydrous dichloromethane (100 mL) to the flask. Begin stirring and cool the suspension to -20°C using a cooling bath.
-
Catalyst Formation: Sequentially add L-(+)-DET (1.2 mL, 7.0 mmol) and then titanium(IV) isopropoxide (1.5 mL, 5.0 mmol) via syringe. Stir the mixture for 30 minutes at -20°C to allow for the formation of the chiral catalyst complex. The solution should be a clear, pale yellow.
-
Substrate Addition: Dissolve the indene-derived allylic alcohol (50 mmol) in a small amount of anhydrous dichloromethane (~10 mL) and add it to the reaction mixture via syringe.
-
Oxidant Addition: Add TBHP (~20 mL of a 5.5 M solution in decane, 110 mmol, ~2.2 equivalents) dropwise over 10-15 minutes, ensuring the internal temperature does not rise above -15°C.
-
Reaction Monitoring: The reaction is typically stirred at -20°C for 4-6 hours. Progress can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting allylic alcohol.
-
Workup:
-
Quench the reaction by adding 20 mL of 10% aqueous NaOH solution saturated with NaCl.
-
Remove the flask from the cooling bath and stir vigorously at room temperature for 1 hour. A white precipitate (titanium dioxide) will form.
-
Separate the layers. Extract the aqueous layer twice with dichloromethane (2 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude epoxy alcohol can be purified by flash column chromatography on silica gel to yield the enantiomerically enriched product.
PART C: Conversion of Chiral Epoxy Indanol to Chiral Indanols
The resulting chiral epoxide is a versatile intermediate that can be opened to form various indanol derivatives.[1][9]
Protocol for trans-Diol Formation (Acid-Catalyzed Hydrolysis):
-
Dissolve the purified epoxy indanol (10 mmol) in a mixture of tetrahydrofuran (THF, 30 mL) and water (10 mL).
-
Add a catalytic amount of perchloric acid (HClO₄, ~0.1 mL).
-
Stir the reaction at room temperature until TLC analysis indicates complete consumption of the epoxide (typically 1-2 hours).
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 30 mL), dry the combined organic layers over Na₂SO₄, and concentrate to yield the crude trans-diol. Purify by chromatography or recrystallization.
Protocol for cis-Aminoindanol Formation (Ritter Reaction):
The Ritter reaction provides a stereospecific route to cis-amino alcohols.[15][16]
-
Dissolve the purified epoxy indanol (10 mmol) in acetonitrile (CH₃CN, 40 mL) and cool the solution to 0°C.
-
Slowly add concentrated sulfuric acid (H₂SO₄, 1.1 mL, ~2 equivalents), keeping the temperature below 5°C.
-
Allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Carefully quench the reaction by pouring it into a cold, stirred solution of aqueous NaOH (2 M) until the pH is basic.
-
Extract the product with dichloromethane (3 x 40 mL).
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the crude cis-1-amino-2-indanol, which can be further purified.
Data Presentation and Visualization
Table 1: Typical Reaction Parameters and Expected Outcomes
| Parameter | Value/Condition | Rationale/Insight |
| Catalyst Loading | 5-10 mol% Ti(OiPr)₄ | Sufficient for catalytic turnover; higher loadings may be needed for sensitive epoxy alcohol products.[17] |
| Ligand | (+)-DET or (-)-DET | Directly controls the product's absolute stereochemistry. |
| Ti:DET Ratio | 1 : 1.2 - 1.4 | An excess of the tartrate ligand ensures full complexation of the titanium and optimizes enantioselectivity. |
| Temperature | -25°C to -15°C | Low temperature is crucial for kinetic control and maximizing enantiomeric excess (ee).[7] |
| Solvent | Dichloromethane | Aprotic, non-coordinating solvent that provides good solubility for reagents at low temperatures. |
| Expected Yield | 70-90% | Generally high for unhindered allylic alcohols. |
| Expected ee | >90% | A hallmark of the Sharpless epoxidation is its high enantioselectivity.[4][18] |
Workflow and Mechanistic Diagrams
Troubleshooting and Field-Proven Insights
-
Low Enantioselectivity (ee): The most common cause is the presence of water. Ensure all glassware is rigorously dried, use anhydrous solvents, and activate molecular sieves properly (e.g., by heating under vacuum). Also, verify the purity and enantiomeric excess of the dialkyl tartrate ligand.
-
Low Yield:
-
Catalyst Deactivation: As mentioned, water is detrimental. Ensure the reaction is run under a strictly inert atmosphere.
-
Epoxide Ring-Opening: The epoxy alcohol product can sometimes be susceptible to nucleophilic attack by alkoxides present in the reaction mixture. If this is suspected, switching from Ti(OiPr)₄ to the bulkier titanium(IV) tert-butoxide [Ti(OtBu)₄] can sometimes mitigate this side reaction.[2]
-
Inhibited Catalysis: The diol products from premature epoxide opening can act as potent inhibitors of the catalyst.[17] Using a slightly higher catalyst loading may be necessary in such cases.
-
-
Reaction Stalls: Incomplete reactions can result from impure TBHP or insufficient amounts of the oxidant. Use a fresh, titrated batch of TBHP. It is also critical to maintain the low reaction temperature, as warmer temperatures can lead to catalyst decomposition.
Conclusion
The Sharpless asymmetric epoxidation is a powerful and highly reliable transformation for accessing enantiopure building blocks. Its application to the synthesis of chiral indanols, via an indene-derived allylic alcohol, provides a strategic and stereocontrolled route to valuable pharmaceutical intermediates. By understanding the mechanistic underpinnings and adhering to rigorous experimental technique, researchers can effectively leverage this reaction to achieve high yields and excellent enantioselectivities, accelerating drug discovery and development programs.
References
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Dalal Institute. Sharpless Asymmetric Epoxidation. [Link]
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Organic Chemistry Portal. Sharpless Epoxidation. [Link]
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Name-Reaction.com. Sharpless epoxidation. [Link]
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Chemistry LibreTexts. 5.2: Epoxidation of Allylic Alcohols. [Link]
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Sharpless Asymmetric Epoxidation (SAE), Enantioselective Catalysis - Organic Chemistry Mechanism. (2021, September 6). [Video]. YouTube. [Link]
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(PDF) Sharpless Asymmetric Epoxidation: Applications in the Synthesis of Bioactive Natural Products. (2022, October 30). ResearchGate. [Link]
- Google Patents. (1997). WO1997000966A1 - Conversion of indene to (1s)-amino-(2r)-indanol free of any stereoisomer, by combination of dioxygenase bioconversion and chemical steps.
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Katsuki, T., & Martin, V. S. Asymmetric Epoxidation of Allylic Alcohols: The Katsuki-Sharpless Epoxidation Reaction. Organic Reactions. [Link]
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Palucki, M., McCormick, G. J., & Jacobsen, E. N. (1995). Mechanistic Study of the Jacobsen Asymmetric Epoxidation of Indene. The Journal of Organic Chemistry, 60(12), 3582–3589. [Link]
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Palucki, M., McCormick, G. J., & Jacobsen, E. N. (1995). Mechanistic Study of the Jacobsen Asymmetric Epoxidation of Indene. The Journal of Organic Chemistry, 60(12), 3582–3589. [Link]
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Talybov, G. (2025). Enantioselective Catalyzed Addition of Substituted Indens to Unsaturated Epoxides. French-Ukrainian Journal of Chemistry, 13(1). [Link]
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Wikipedia. (2023). Sharpless epoxidation. [Link]
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Hill, J. G., Sharpless, K. B., Exon, C. M., & Regenye, R. (1985). ENANTIOSELECTIVE EPOXIDATION OF ALLYLIC ALCOHOLS: (2S,3S)-3-PROPYLOXIRANEMETHANOL. Organic Syntheses, 63, 66. [Link]
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Palucki, M., Finney, N. S., Pospisil, P. J., Guler, M. L., Ishida, T., & Jacobsen, E. N. (1998). The Mechanistic Basis for Electronic Effects on Enantioselectivity in the (salen)Mn(III)-Catalyzed Epoxidation Reaction. Journal of the American Chemical Society, 120(5), 948–954. [Link]
-
chemeurope.com. Sharpless epoxidation. [Link]
- Google Patents. (1996). WO1996036724A1 - Quantitative conversion of indene to (1s,2r) indene oxide and (1s,2r)-indandiol by combination of haloperoxidase bioconversion and chemical steps.
-
Talybov, G. (2025). Enantioselective Catalyzed Addition of Substituted Indens to Unsaturated Epoxides. French-Ukrainian Journal of Chemistry, 13(1). [Link]
-
Chem-Station. (2014). Sharpless-Katsuki Asymmetric Epoxidation (Sharpless AE). [Link]
-
FYQ PYQ. (2025, April 6). What is Sharpless Asymmetric Epoxidation ? Mechanism, Applications | GATE NET SET. [Video]. YouTube. [Link]
-
Schlegel Group, Wayne State University. (2024). Mechanism of the Sharpless Epoxidation Reaction: A DFT Study. [Link]
-
JoVE. (2023). Sharpless Epoxidation. [Link]
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Application Notes & Protocols: The Strategic Utility of 5-Bromo-2,3-dihydro-1H-inden-1-ol in Modern Medicinal Chemistry
Introduction: The Indane Scaffold as a Privileged Motif
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear across a multitude of therapeutic agents, earning them the designation of "privileged scaffolds."[1][2] The indane core is a quintessential example, offering a conformationally restricted, bicyclic system that serves as a robust anchor for pharmacophoric elements. Its rigid structure reduces the entropic penalty upon binding to a biological target, often leading to enhanced potency. Within this class, 5-Bromo-2,3-dihydro-1H-inden-1-ol emerges as a particularly powerful and versatile building block for drug discovery campaigns.
This guide provides an in-depth exploration of the strategic application of this compound. We will delve into its synthesis, its derivatization into high-value therapeutic candidates, and the underlying chemical principles that make it an indispensable tool for researchers, scientists, and drug development professionals. The molecule's utility is rooted in three key features:
-
The Chiral Indanol Core: The secondary alcohol at the C1 position introduces a stereocenter, crucial for enantioselective interactions with chiral biological targets like enzymes and receptors.
-
The Aryl Bromide: The bromine atom at the C5 position is a highly versatile synthetic handle, enabling a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) for scaffold elaboration.
-
Favorable Physicochemical Properties: The indane framework imparts a desirable balance of rigidity and lipophilicity, often contributing to improved metabolic stability and cell permeability in the resulting drug candidates.[3]
Part 1: Synthesis of the Core Intermediate: this compound
The most direct and common route to this compound is the selective reduction of its corresponding ketone, 5-bromo-2,3-dihydro-1H-inden-1-one. This ketone is commercially available or can be synthesized via Friedel-Crafts acylation of 3-phenylpropionic acid followed by bromination.
Protocol 1: Chemoselective Reduction of 5-Bromo-2,3-dihydro-1H-inden-1-one
This protocol describes the reduction of the indanone to the corresponding indanol using sodium borohydride, a mild and selective reducing agent.
Causality Behind Experimental Choices:
-
Sodium Borohydride (NaBH₄): Chosen for its excellent chemoselectivity. It readily reduces ketones and aldehydes without affecting more robust functional groups like esters or the aryl bromide, which is critical for preserving the key synthetic handle.
-
Methanol (Solvent): Serves as an effective solvent for both the substrate and the reagent and acts as a proton source during the reaction mechanism and workup.
-
Ice Bath (0-5 °C): The reduction is exothermic. Maintaining a low temperature controls the reaction rate, prevents potential side reactions, and ensures high selectivity and yield.
Materials:
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Step-by-Step Methodology:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromo-2,3-dihydro-1H-inden-1-one (10.0 g, 47.4 mmol) in methanol (100 mL).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature equilibrates to 0-5 °C.
-
Reagent Addition: Slowly add sodium borohydride (2.69 g, 71.1 mmol, 1.5 eq) to the stirred solution in small portions over 30 minutes. Control: Ensure the temperature does not exceed 10 °C. Vigorous gas evolution (H₂) will be observed.
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C. Monitor the progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system until the starting ketone spot is no longer visible (typically 1-2 hours).
-
Quenching: Once the reaction is complete, slowly and carefully quench the reaction by adding deionized water (50 mL) dropwise while maintaining the low temperature to decompose excess NaBH₄.
-
Solvent Removal: Remove the methanol from the mixture under reduced pressure using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous slurry to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).
-
Washing: Combine the organic layers and wash sequentially with deionized water (1 x 50 mL) and brine (1 x 50 mL). The brine wash aids in removing residual water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product as a white to off-white solid.
-
Purification: The crude product is often of sufficient purity for subsequent steps. If necessary, purify further by recrystallization from a hexane/ethyl acetate mixture or by column chromatography on silica gel.
Expected Outcome:
-
Yield: >95%
-
Purity (by ¹H NMR): >98%
-
Appearance: White solid
Caption: Synthesis of the target indanol via ketone reduction.
Part 2: Applications in the Synthesis of Bioactive Molecules
The true value of this compound lies in its role as a versatile intermediate. The bromine atom is the gateway to molecular complexity, enabling its use in constructing molecules targeting a range of diseases.
Application A: Scaffolding for Novel Kinase Inhibitors
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[6][7] The indanol scaffold provides a rigid, three-dimensional framework that can be elaborated to precisely fit into the ATP-binding pocket of specific kinases.
Medicinal Chemistry Rationale: The bromine atom on the indanol allows for the strategic introduction of larger, often heterocyclic, moieties via Suzuki-Miyaura coupling. These appended groups are designed to form key hydrogen bonds and hydrophobic interactions within the kinase hinge region and surrounding pockets, leading to potent and selective inhibition. For instance, this scaffold is a precursor for potent Bruton's tyrosine kinase (BTK) inhibitors, which are vital in treating B-cell lymphomas.[8]
Protocol 2: Synthesis of an Indanyl-Pyrazolopyrimidine via Suzuki-Miyaura Coupling
This protocol details the palladium-catalyzed coupling of the bromo-indanol with a pyrazolopyrimidine boronic ester, a common core in many kinase inhibitors.[8]
Causality Behind Experimental Choices:
-
Pd(dppf)Cl₂: A robust palladium catalyst stable to air and moisture, making it reliable for a wide range of Suzuki couplings. The dppf ligand is crucial for promoting the catalytic cycle efficiently.
-
Potassium Carbonate (K₂CO₃): A necessary base to activate the boronic ester for transmetalation to the palladium center.
-
Dioxane/Water Solvent System: A common mixture for Suzuki reactions. Dioxane solubilizes the organic components, while water is essential for dissolving the base and facilitating the catalytic cycle.
-
Inert Atmosphere (Argon): Essential to prevent the oxidation and deactivation of the Pd(0) active catalyst during the high-temperature reaction.
Materials:
-
This compound
-
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane and Deionized water
-
Nitrogen or Argon source
Step-by-Step Methodology:
-
Reagent Preparation: To an oven-dried flask, add this compound (1.0 eq), the pyrazolopyrimidine boronic ester (1.2 eq), K₂CO₃ (3.0 eq), and Pd(dppf)Cl₂ (0.05 eq).
-
Inerting the System: Seal the flask with a septum, and evacuate and backfill with argon three times. This process removes oxygen, which can degrade the catalyst.
-
Solvent Addition: Add degassed 1,4-dioxane and deionized water (4:1 ratio) via syringe. The solution should be thoroughly sparged with argon for 15-20 minutes before addition.
-
Heating and Monitoring: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by LC-MS for the disappearance of the bromo-indanol starting material (typically 4-12 hours).
-
Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the final coupled product.
Caption: Suzuki-Miyaura coupling workflow for kinase inhibitors.
Table 1: Representative Kinase Inhibitory Activity
| Compound Class | Target Kinase | IC₅₀ (nM) | Therapeutic Area |
|---|---|---|---|
| Indanyl-Pyrazolopyrimidines | BTK | <10 | B-cell Lymphomas[8] |
| Indanyl-Imidazopyridines | EGFR | 12.5 - 20.1 | Lung Cancer[9] |
| Indanyl-Pyrrolopyridines | BRAF V600E | 31 | Melanoma[9][10] |
(Data is representative and compiled from analogous scaffolds to illustrate potential potency)
Application B: Synthesis of Neuroprotective Agents and CNS Modulators
The indane scaffold is a cornerstone in the development of drugs targeting the central nervous system (CNS), including agents for neurodegenerative diseases and psychiatric disorders.[11] Its structure is often found in serotonin (5-HT) receptor modulators and other neuroprotective compounds.[12][13][14]
Medicinal Chemistry Rationale: The rigid indane core can effectively position substituents to interact with specific receptor subtypes, such as the 5-HT₁ₐ and 5-HT₇ receptors, which are implicated in depression and anxiety.[15][16] The bromine atom can be replaced with various amine-containing fragments via Buchwald-Hartwig amination, a powerful C-N bond-forming reaction. This allows the introduction of moieties known to confer CNS activity, such as piperazines or other complex amines, leading to the development of novel neuroprotective agents.[12][17]
Protocol 3: N-Arylation via Buchwald-Hartwig Amination
This protocol describes the coupling of the bromo-indanol with a model amine, 4-methylpiperazine, to create a potential CNS-active scaffold.
Causality Behind Experimental Choices:
-
Pd₂(dba)₃ and Xantphos: This is a highly effective catalyst/ligand system for C-N coupling. Pd₂(dba)₃ is a stable Pd(0) source, while Xantphos is a bulky, electron-rich ligand with a large "bite angle" that promotes the difficult reductive elimination step to form the C-N bond.
-
Sodium tert-butoxide (NaOtBu): A strong, non-nucleophilic base required to deprotonate the amine, making it sufficiently nucleophilic to engage in the catalytic cycle.
-
Anhydrous Toluene: The reaction is highly sensitive to water and oxygen, which can poison the catalyst and lead to side reactions. Anhydrous, degassed solvents are critical for success.
Materials:
-
This compound
-
1-Methylpiperazine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Schlenk flask or sealed tube, inert gas manifold
Step-by-Step Methodology:
-
Reaction Setup (Glovebox Recommended): In a Schlenk flask, combine this compound (1.0 eq), NaOtBu (1.4 eq), Xantphos (0.04 eq), and Pd₂(dba)₃ (0.02 eq).
-
Inerting: Seal the flask and connect it to an inert gas manifold. Evacuate and backfill with argon three times.
-
Reagent Addition: Add anhydrous toluene, followed by 1-methylpiperazine (1.2 eq) via syringe.
-
Heating and Monitoring: Heat the mixture to 110 °C in a preheated oil bath with stirring. Monitor the reaction by LC-MS until completion (typically 8-16 hours).
-
Workup: Cool the reaction to room temperature. Carefully quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Dilute with ethyl acetate and separate the layers. Extract the aqueous layer with additional ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via silica gel column chromatography (using a gradient eluent, often containing a small amount of triethylamine to prevent product streaking) to afford the desired N-arylated product.
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- 10. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Discovery of a Neuroprotective Chemical, (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(−)-P7C3-S243], with Improved Druglike Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of a neuroprotective chemical, (S)-N-(3-(3,6-dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(-)-P7C3-S243], with improved druglike properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Interplay between Serotonin 5‐HT 1A and 5‐HT 7 Receptors in Depressive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 5-Bromo-2,3-dihydro-1H-inden-1-ol
Introduction: The Privileged Indane Scaffold in Kinase Inhibitor Design
Protein kinases are a pivotal class of enzymes that orchestrate a vast number of cellular processes through phosphorylation.[1] Their dysregulation is a well-established driver of numerous pathologies, most notably cancer, making them a primary focus of modern drug discovery.[1] Within the medicinal chemist's toolkit, certain molecular frameworks, often termed "privileged scaffolds," demonstrate a remarkable ability to bind to multiple biological targets with high affinity. The indane scaffold is one such framework, recognized for its therapeutic potential and incorporation into various bioactive molecules.[2] This guide provides a detailed exploration of the synthetic utility of a key indane derivative, 5-bromo-2,3-dihydro-1H-inden-1-ol , as a versatile starting material for the construction of novel kinase inhibitors.
The strategic placement of a bromine atom on the indane ring at the 5-position offers a reactive handle for a variety of powerful palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[3] These reactions are cornerstones of modern medicinal chemistry, enabling the modular assembly of complex molecular architectures. The hydroxyl group at the 1-position provides an additional point for diversification or can be a key pharmacophoric feature itself, potentially forming crucial hydrogen bond interactions within the ATP-binding site of a target kinase. This document will furnish researchers, scientists, and drug development professionals with detailed protocols and the underlying scientific rationale for leveraging this compound in kinase inhibitor synthesis programs.
Strategic Overview: A Modular Approach to Kinase Inhibitor Synthesis
The core strategy detailed herein involves a two-part synthetic sequence. First, the hydroxyl group of this compound is oxidized to the corresponding ketone, 5-bromo-2,3-dihydro-1H-inden-1-one. This initial oxidation step enhances the stability of the scaffold and provides a planar carbonyl group which can be beneficial for certain binding interactions. The second, and key, step is a palladium-catalyzed cross-coupling reaction to append a nitrogen-containing heterocycle, a common feature of many ATP-competitive kinase inhibitors.[4][5]
This modular approach allows for the rapid generation of a library of diverse analogs by simply varying the coupling partner in the second step. For the purpose of this guide, we will focus on the Suzuki-Miyaura coupling, a robust and widely used method for forming carbon-carbon bonds.
Caption: Figure 1. General Synthetic Workflow.
Part 1: Synthesis of the Key Intermediate: 5-Bromo-2,3-dihydro-1H-inden-1-one
Rationale: The oxidation of the secondary alcohol in the starting material to a ketone serves multiple purposes. It can enhance the electrophilicity of the adjacent benzylic position for potential future reactions, and the resulting indanone is often a more stable and readily purified intermediate.[3] Pyridinium chlorochromate (PCC) is a reliable and moderately selective oxidizing agent suitable for this transformation.
Experimental Protocol 1: PCC Oxidation of this compound
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Silica gel (for slurry with PCC)
-
Anhydrous Dichloromethane (DCM)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Celite® or a similar filter aid
Procedure:
-
To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 equivalents) and silica gel in anhydrous dichloromethane (DCM), add a solution of this compound (1.0 equivalent) in DCM dropwise at room temperature.
-
Stir the reaction mixture vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with diethyl ether and stir for an additional 15 minutes.
-
Filter the mixture through a pad of Celite® or silica gel, washing thoroughly with diethyl ether.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 5-bromo-2,3-dihydro-1H-inden-1-one as a solid.
Data Presentation:
| Compound Name | Starting Material | Product |
| Molecular Formula | C₉H₉BrO | C₉H₇BrO |
| Molecular Weight | 213.07 g/mol | 211.06 g/mol |
| Appearance | Off-white solid | White to pale yellow solid |
| Typical Yield | - | 85-95% |
| Purity (by HPLC) | >98% | >98% |
Part 2: Construction of the Kinase Inhibitor Core via Suzuki-Miyaura Coupling
Rationale: The Suzuki-Miyaura coupling is a highly versatile and robust palladium-catalyzed reaction for the formation of C-C bonds between aryl halides (like our bromo-indanone) and boronic acids or esters.[3] This reaction is tolerant of a wide range of functional groups, making it ideal for the late-stage functionalization required in drug discovery. Many kinase inhibitors incorporate nitrogen-rich heterocycles like pyrazoles, pyrimidines, or indazoles, as these motifs are adept at forming hydrogen bonds with the hinge region of the kinase ATP-binding pocket.[5][6] For this protocol, we will use 1-(tert-butoxycarbonyl)-1H-pyrazole-4-boronic acid pinacol ester as a representative coupling partner. The BOC protecting group can be removed later if a free NH is desired for hinge binding.
Experimental Protocol 2: Suzuki-Miyaura Coupling of 5-Bromo-2,3-dihydro-1H-inden-1-one
Materials:
-
5-bromo-2,3-dihydro-1H-inden-1-one (from Part 1)
-
1-(tert-butoxycarbonyl)-1H-pyrazole-4-boronic acid pinacol ester (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equivalents)
-
1,4-Dioxane and Water (e.g., 4:1 mixture)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a reaction vessel, combine 5-bromo-2,3-dihydro-1H-inden-1-one (1.0 equivalent), 1-(tert-butoxycarbonyl)-1H-pyrazole-4-boronic acid pinacol ester (1.2 equivalents), and potassium carbonate (2.0 equivalents).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1).
-
Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 equivalents).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final coupled product.
Caption: Figure 2. Suzuki-Miyaura Coupling Scheme.
Data Presentation:
| Parameter | Value |
| Product Name | 5-(1-(tert-butoxycarbonyl)-1H-pyrazol-4-yl)-2,3-dihydro-1H-inden-1-one |
| Molecular Formula | C₁₇H₁₈N₂O₃ |
| Molecular Weight | 302.34 g/mol |
| Typical Yield | 60-80% |
| Purity (by LC-MS) | >95% |
| Analytical Methods | ¹H NMR, ¹³C NMR, LC-MS, HRMS |
Trustworthiness and Self-Validation
The protocols described are based on well-established, robust chemical transformations that are staples in the field of medicinal chemistry.[3][7] The progress of each reaction can be meticulously monitored by standard analytical techniques such as TLC and LC-MS. The identity and purity of the intermediates and final products should be rigorously confirmed by a suite of spectroscopic methods, including NMR (¹H and ¹³C) and mass spectrometry (LC-MS and HRMS), ensuring the structural integrity of the synthesized compounds before their use in biological assays.
Conclusion and Future Directions
This compound is a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. The protocols outlined in this guide demonstrate a reliable and modular pathway to a diverse range of potential inhibitors. By substituting the pyrazole boronic ester with other heterocyclic coupling partners (e.g., derivatives of pyrimidines, indazoles, or pyridines), a large chemical library can be rapidly assembled for screening against a panel of kinases. Further derivatization of the indanone carbonyl or the indane aliphatic backbone can provide additional vectors for optimizing potency, selectivity, and pharmacokinetic properties. The logical and field-proven synthetic strategies presented here offer a solid foundation for any research program aimed at discovering the next generation of indane-based kinase inhibitors.
References
-
Arrow@TU Dublin. (n.d.). From Nature to Medicinal Chemistry: Anti-Cancer Activity of Novel Indane Scaffolds. Retrieved from [Link]
-
RSC Publishing. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Retrieved from [Link]
-
JoVE. (n.d.). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors. Retrieved from [Link]
-
ResearchGate. (2022). A New Series of Indeno[1,2-c]pyrazoles as EGFR TK Inhibitors for NSCLC Therapy. Retrieved from [Link]
-
Medicinal Chemistry. (2025). Medicinal Chemistry of Kinase Inhibitors: A Review of Recent Advances. Retrieved from [Link]
-
ResearchGate. (n.d.). Discovery of a Series of 5,11-Dihydro-6H-benzo[e]pyrimido[5,4-b][2][6]diazepin-6-ones as Selective PI3K-δ/γ Inhibitors. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine/Threonine Kinases. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. Retrieved from [Link]
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Application Notes & Protocols: 5-Bromo-2,3-dihydro-1H-inden-1-ol as a Key Precursor for the Synthesis of Advanced Bruton's Tyrosine Kinase (BTK) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of BTK and the Emergence of Targeted Inhibitors
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in B-cell development, activation, and proliferation. As an integral component of the B-cell receptor (BCR) signaling pathway, BTK is a crucial regulator of cell survival and maturation.[1][2] Dysregulation of BTK signaling is implicated in various B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), as well as autoimmune diseases.[2][3] This has made BTK a prime therapeutic target for the development of small-molecule inhibitors.
Covalent BTK inhibitors, such as ibrutinib and acalabrutinib, have revolutionized the treatment of these conditions.[4] These inhibitors typically form an irreversible covalent bond with a cysteine residue (C481) in the ATP-binding site of BTK, leading to sustained inhibition of its kinase activity.[5][6] The synthesis of these complex molecules relies on the availability of specific chiral building blocks. One such crucial precursor is 5-bromo-2,3-dihydro-1H-inden-1-ol , a versatile intermediate in the synthesis of a new generation of highly selective BTK inhibitors. This document provides a detailed overview of its application, including the underlying biological pathways, synthetic protocols, and key experimental considerations.
The BTK Signaling Pathway and Mechanism of Inhibition
BTK is a key mediator downstream of the B-cell receptor (BCR).[1][2] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream substrates, including phospholipase Cγ2 (PLCγ2), which in turn triggers a cascade of events leading to B-cell proliferation, survival, and differentiation.[3]
Covalent BTK inhibitors are designed to specifically target the Cys481 residue within the BTK active site.[5] The inhibitor typically contains an electrophilic "warhead," such as an acrylamide moiety, which undergoes a Michael addition reaction with the thiol group of the cysteine residue.[7][8] This forms a stable, irreversible covalent bond, effectively shutting down the kinase activity of BTK and halting the downstream signaling cascade.[5]
Synthesis of Acalabrutinib Intermediate: A Workflow Overview
This compound is a key starting material for the synthesis of intermediates used in the production of acalabrutinib.[9][10][11] The synthetic strategy often involves a multi-step process that leverages the reactivity of both the hydroxyl group and the bromo-substituent on the indene core. A generalized workflow is presented below.
Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[12] In the context of BTK inhibitor synthesis, this reaction is employed to couple the bromo-indenyl core with a suitable boronic acid or ester derivative.
Objective: To synthesize a biaryl intermediate via a Suzuki-Miyaura coupling reaction.
Materials:
-
Bromo-indenyl intermediate (derived from this compound)
-
Arylboronic acid or pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)[13]
-
Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)[13]
-
Solvent system (e.g., 1,4-dioxane/water, toluene, or DMF)[13]
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
TLC plates for reaction monitoring
-
Ethyl acetate, brine, and anhydrous sodium sulfate for workup
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the bromo-indenyl intermediate (1.0 eq), the arylboronic acid/ester (1.2 eq), and the base (2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio).[13] Add the palladium catalyst (0.05 - 0.10 eq).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.[13]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the starting material (bromo-indenyl intermediate) indicates the completion of the reaction.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl intermediate.
Data Presentation: Representative Reaction Parameters
The efficiency of the Suzuki coupling reaction is dependent on several factors, including the choice of catalyst, base, and solvent. Below is a table summarizing typical yields for such a reaction in the synthesis of BTK inhibitor intermediates.
| Parameter | Value |
| Starting Material | (S)-N-Boc-5-bromo-indan-1-amine |
| Coupling Partner | 4-(Pyridin-2-ylcarbamoyl)phenylboronic acid |
| Catalyst | Pd(dppf)Cl₂ |
| Base | K₂CO₃ |
| Solvent | 1,4-Dioxane/H₂O |
| Temperature | 90 °C |
| Reaction Time | 12 hours |
| Typical Yield | 85-95% |
The Importance of Chirality
The "(S)" or "(R)" designation in the name of the precursor, such as (S)-5-bromo-2,3-dihydro-1H-inden-1-ol, indicates that the molecule is chiral.[14][15] Chirality is a critical aspect of drug design and development, as enantiomers of a drug can have significantly different pharmacological activities and metabolic profiles.[16]
In the synthesis of BTK inhibitors, controlling the stereochemistry of the inden-1-ol precursor is paramount to ensure the desired biological activity of the final drug molecule. This can be achieved through two main strategies:
-
Asymmetric Synthesis: Employing chiral catalysts or auxiliaries to selectively produce the desired enantiomer of the precursor.[17]
-
Chiral Resolution: Synthesizing a racemic mixture of the precursor and then separating the enantiomers using techniques such as chiral chromatography (HPLC or GC with a chiral stationary phase).[18][19][20][21]
Conclusion
This compound has emerged as a valuable and versatile precursor in the synthesis of a new generation of highly selective and potent BTK inhibitors. Its unique structural features allow for the strategic introduction of various functionalities through well-established synthetic methodologies like the Suzuki-Miyaura coupling. A thorough understanding of the underlying BTK signaling pathway, coupled with robust and optimized synthetic protocols, is essential for the successful development of these life-changing therapeutics. The careful control of stereochemistry throughout the synthetic process is a critical consideration that directly impacts the efficacy and safety of the final drug product.
References
-
Chen, B., Li, Z., Xu, L., Xu, Z., & Yao, X. (2018). A Manufacturing Process to an Intermediate in the Synthesis of Acalabrutinib. Organic Process Research & Development, 22(10), 1458–1460. Available at: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of Progress: Advancements in Acalabrutinib Intermediate Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Role of Bruton's tyrosine kinase (BTK) in various signaling pathways in B cells and myeloid cells. [Diagram]. Retrieved from [Link]
-
Wikipedia. (2024). Bruton's tyrosine kinase. Retrieved from [Link]
-
ResearchGate. (n.d.). Signaling pathways involving Bruton's tyrosine kinase (BTK). [Diagram]. Retrieved from [Link]
-
Hendriks, R. W., Yuvaraj, S., & Kil, L. P. (2021). Targeting Bruton's Tyrosine Kinase in Inflammatory and Autoimmune Pathologies. Frontiers in Cell and Developmental Biology, 9, 630942. Available at: [Link]
-
The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas. (2024). PMC. Available at: [Link]
-
ACS Publications. (2018). A Manufacturing Process to an Intermediate in the Synthesis of Acalabrutinib. Organic Process Research & Development. Available at: [Link]
-
ResearchGate. (n.d.). Chemical structures and binding of covalent BTK inhibitors. [Diagram]. Retrieved from [Link]
-
EMJ. (n.d.). Differences in Mechanism of Action and Selectivity of Covalent and Non-Covalent BTK Inhibitors. Retrieved from [Link]
- Google Patents. (n.d.). WO2020053795A2 - Process for the preparation of acalabrutinib and its intermediates.
-
ACS Publications. (2018). A Manufacturing Process to an Intermediate in the Synthesis of Acalabrutinib. Organic Process Research & Development. Available at: [Link]
-
YouTube. (2024). Mechanism of Action for Covalent and Non-Covalent BTKi. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Mechanism of covalent binding of ibrutinib to Bruton's tyrosine kinase revealed by QM/MM calculations. Chemical Science. Available at: [Link]
-
ChemRxiv. (2020). Mechanism of Covalent Binding of Ibrutinib to Bruton's Tyrosine Kinase revealed by QM/MM Calculations. Cambridge Open Engage. Retrieved from [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Retrieved from [Link]
- Google Patents. (n.d.). WO2020234381A1 - Processes and intermediates for preparing a btk inhibitor.
-
Discovery of novel Bruton's tyrosine kinase (BTK) inhibitors bearing a N,9-diphenyl-9H. (n.d.). DOI. Retrieved from [Link]
-
The Development of BTK Inhibitors: A Five-Year Update. (2021). PMC. Available at: [Link]
-
National Institutes of Health. (n.d.). Novel 5-Substituted Oxindole Derivatives as Bruton's Tyrosine Kinase Inhibitors: Design, Synthesis, Docking, Molecular Dynamics Simulation, and Biological Evaluation. Retrieved from [Link]
-
PubChem. (n.d.). 5-bromo-2,3-dihydro-1H-indene. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Highly Efficient Method for Suzuki Reactions in Aqueous Media. PMC. Retrieved from [Link]
-
Chiral Drug Separation. (n.d.). Retrieved from [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Retrieved from [Link]
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). Retrieved from [Link]
-
National Institutes of Health. (n.d.). Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). An efficient protocol for palladium-catalyzed ligand-free Suzuki–Miyaura coupling in water. Green Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). WO2021111465A1 - Novel process for the preparation of acalabrutinib and its intermediates.
- Google Patents. (n.d.). WO2018191815A1 - Processes for the preparation of acalabrutinib and intermediates thereof.
-
VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. Retrieved from [Link]
-
Googleapis.com. (2024). United States Patent. Retrieved from [Link]
-
MDPI. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Retrieved from [Link]
- Google Patents. (n.d.). WO2019090269A1 - Processes to produce acalabrutinib.
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Strategic C-C Bond Formation: A Detailed Protocol for the Suzuki-Miyaura Coupling of Bromo-indanols
An Application Note for Researchers, Scientists, and Drug Development Professionals
The indanol scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of biologically active compounds. Its rigid bicyclic framework provides a valuable platform for the spatial presentation of pharmacophoric elements. The ability to functionalize this core structure is paramount for developing novel therapeutics. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds, owing to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acids.[1][2]
This application note provides a comprehensive, field-proven protocol for the palladium-catalyzed Suzuki-Miyaura coupling of bromo-indanols. Moving beyond a simple recitation of steps, this guide delves into the mechanistic rationale behind procedural choices, offering a framework for logical troubleshooting and optimization. It is designed for researchers seeking to reliably synthesize functionalized indanol derivatives for applications in drug discovery and materials science.
The Mechanistic Heart of the Reaction: The Palladium Catalytic Cycle
The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle centered on a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[1][3] Understanding this cycle is critical for rational optimization and troubleshooting. The three key stages are Oxidative Addition, Transmetalation, and Reductive Elimination.[2][3][4]
-
Oxidative Addition : The cycle begins when the active Pd(0) catalyst inserts into the carbon-bromine bond of the bromo-indanol. This is often the rate-determining step of the reaction.[2] The choice of ligand on the palladium center is crucial here; electron-rich and bulky ligands accelerate this process, particularly for less reactive aryl bromides.[1]
-
Transmetalation : In this step, the organic moiety from the organoboron reagent is transferred to the Pd(II) complex. This process is not spontaneous; it requires activation of the boronic acid by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the aryl or vinyl group to the palladium center.[5][6]
-
Reductive Elimination : The final step involves the two organic partners coupling and leaving the palladium center, forming the desired C-C bond. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][4]
Core Components: A Guide to Rational Reagent Selection
The success of the coupling is highly dependent on the judicious selection of each component. The following table summarizes the key reagents and the rationale behind their choice.
| Component | Example(s) | Role & Rationale |
| Aryl Halide | 5-Bromo-1-indanol | Electrophile . Aryl bromides offer a good balance of reactivity and stability. The general reactivity order is I > Br > OTf >> Cl.[7] Couplings with aryl chlorides often require more active, specialized catalysts.[1] |
| Organoboron Reagent | Phenylboronic Acid, Vinylboronic acid pinacol ester | Nucleophile Source . Boronic acids are common but can be prone to degradation (protodeboronation).[7] Boronic esters (e.g., pinacol esters) offer enhanced stability.[1][7] |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ + Ligand | Catalyst . Provides the metallic center for the reaction. Pd(0) is the active form. Pre-catalysts like Pd(OAc)₂ (a Pd(II) source) are reduced in situ. "Ligandless" systems exist but often benefit from phosphine ligands.[8] |
| Ligand | PPh₃, SPhos, XPhos | Catalyst Stabilizer & Accelerator . Ligands stabilize the Pd(0) species and modulate its reactivity. Bulky, electron-rich phosphine ligands (e.g., SPhos) are highly effective for coupling aryl bromides and even chlorides.[9][10] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Boronic Acid Activator . Essential for the transmetalation step.[6] The choice of base can significantly impact yield. K₃PO₄ is a strong, effective base for many systems. Cs₂CO₃ is often used for more challenging couplings due to its higher solubility.[6][10] |
| Solvent | Toluene/H₂O, Dioxane/H₂O, THF | Reaction Medium . A biphasic solvent system is common. The organic solvent solubilizes the substrates and catalyst, while the aqueous phase dissolves the inorganic base and facilitates the formation of the boronate "ate" complex.[1][11] |
Detailed Experimental Protocol: Suzuki Coupling of 5-Bromo-1-indanol
This protocol provides a reliable method for the coupling of 5-bromo-1-indanol with phenylboronic acid. It is designed to be a robust starting point that can be adapted for other bromo-indanols and boronic acids.
Materials & Equipment
-
5-Bromo-1-indanol (1.0 equiv)
-
Phenylboronic acid (1.2-1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 4 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0-3.0 equiv)
-
Toluene (anhydrous)
-
Deionized Water
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and heat plate
-
Inert gas line (Argon or Nitrogen)
-
Standard laboratory glassware for workup
-
Silica gel for column chromatography
Reaction Workflow
Step-by-Step Procedure
-
Vessel Preparation : To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromo-1-indanol (e.g., 213 mg, 1.0 mmol), phenylboronic acid (e.g., 183 mg, 1.5 mmol), and potassium phosphate (K₃PO₄, e.g., 425 mg, 2.0 mmol).
-
Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition : Briefly remove the septum and add the palladium catalyst precursor, Pd(OAc)₂ (e.g., 4.5 mg, 0.02 mmol), and the SPhos ligand (e.g., 16.4 mg, 0.04 mmol) under a positive flow of inert gas. Reseal the flask immediately.
-
Solvent Addition : Add degassed toluene (e.g., 8 mL) and degassed deionized water (e.g., 2 mL) via syringe. Note: Solvents should be degassed by bubbling with an inert gas for at least 20-30 minutes prior to use to remove dissolved oxygen, which can deactivate the catalyst.[7]
-
Reaction Execution : Immerse the flask in a preheated oil bath at 90 °C. Stir the biphasic mixture vigorously overnight (16-24 hours).
-
Monitoring : The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS by taking a small aliquot from the organic layer, showing the consumption of the bromo-indanol starting material.
-
Work-up : After the reaction is complete (as judged by TLC), cool the flask to room temperature. Add deionized water (20 mL) and transfer the mixture to a separatory funnel.
-
Extraction : Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Washing & Drying : Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification : Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 5-phenyl-1-indanol product.
-
Characterization : Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Troubleshooting and Optimization
Even robust protocols can encounter issues. A systematic approach to troubleshooting is essential for success.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive Catalyst: Oxygen contamination, impure solvents/reagents.[7] | Ensure rigorous degassing of all solvents. Use fresh, high-purity reagents. Handle catalyst and ligands under an inert atmosphere. |
| Insufficient Base Activity: Base is too weak or insoluble. | Switch to a stronger or more soluble base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃).[6] Finely grind the base to increase surface area. | |
| Low Reactivity of Halide: Steric hindrance or electron-rich aryl bromide. | Increase reaction temperature. Switch to a more active ligand system (e.g., from PPh₃ to a Buchwald ligand like SPhos or XPhos).[10][12] | |
| Protodeboronation | Boronic Acid Instability: The boronic acid degrades to the corresponding arene before coupling.[7] | Use a slight excess (1.2-1.5 equiv) of the boronic acid. Consider switching to a more stable boronic ester (pinacol or MIDA).[7] Add the boronic acid in portions if instability is severe. |
| Homocoupling | Side reaction of boronic acids: Often promoted by oxygen or presence of Pd(II).[1] | Ensure thorough degassing to minimize oxygen. Use a pre-catalyst system (e.g., Pd(OAc)₂/ligand) which forms the active Pd(0) in situ. |
| Difficulty in Purification | Co-elution of Byproducts: Boronic acid starting material or homocoupled byproducts co-elute with the desired product. | An aqueous base wash (e.g., dilute NaOH) during workup can help remove unreacted boronic acid. Optimize chromatography conditions. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the derivatization of complex molecules like bromo-indanols. By understanding the underlying mechanism and the critical role of each reaction component, researchers can confidently apply and adapt this protocol. The detailed procedure and troubleshooting guide provided herein serve as a robust foundation for the successful synthesis of novel indanol-based compounds, paving the way for new discoveries in medicinal chemistry and beyond.
References
- Time in Pasuruan, ID. Google Search.
-
Suzuki Coupling: Mechanism & Examples . NROChemistry. [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs. [Link]
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Suzuki-Miyaura Coupling . Chemistry LibreTexts. [Link]
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Suzuki Coupling . Organic Chemistry Portal. [Link]
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Suzuki reaction . Wikipedia. [Link]
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Wolfe, J. P., et al. Highly Active Palladium Catalysts for Suzuki Coupling Reactions . Journal of the American Chemical Society. [Link]
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Use of Base Metals in Suzuki Coupling . WordPress. [Link]
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Merits of the Suzuki Coupling Reaction . BYJU'S. [Link]
-
Green Solvent Selection for Suzuki–Miyaura Coupling of Amides . ACS Publications. [Link]
-
Sherwood, J., et al. Solvent effects in palladium catalysed cross-coupling reactions . White Rose Research Online. [Link]
-
The Suzuki Reaction . Andrew G Myers Research Group, Harvard University. [Link]
-
Billingsley, K. L., & Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands . PMC - NIH. [Link]
-
Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions . Organometallics, ACS Publications. [Link]
-
Badone, D., et al. Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations . The Journal of Organic Chemistry, ACS Publications. [Link]
-
Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using... . ResearchGate. [Link]
-
Screening of different bases for Suzuki coupling . ResearchGate. [Link]
-
Synthesis of 1-indanones with a broad range of biological activity . Beilstein Journals. [Link]
-
How can I solve my problem with Suzuki coupling? . ResearchGate. [Link]
-
Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine . ResearchGate. [Link]
-
Diagnosing issues with a failed Suzuki coupling? . Reddit. [Link]
-
5-bromo-2-indanol . ChemSynthesis. [Link]
-
Struggling with Suzuki Reaction . Reddit. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up . YouTube. [Link]
-
Suzuki Cross-coupling Reaction procedure . Rose-Hulman Institute of Technology. [Link]
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- 12. reddit.com [reddit.com]
Application Notes and Protocols for the Derivatization of the Hydroxyl Group in 5-bromo-2,3-dihydro-1H-inden-1-ol
Introduction
5-bromo-2,3-dihydro-1H-inden-1-ol is a valuable synthetic intermediate in medicinal chemistry and materials science. Its indanol core is a feature in numerous biologically active molecules, and the presence of both a hydroxyl group and a bromine atom offers versatile handles for further chemical modification. Derivatization of the secondary hydroxyl group is a critical step in modifying the molecule's physicochemical properties, such as lipophilicity, polarity, and metabolic stability. This can be instrumental in modulating biological activity, improving pharmacokinetic profiles, or for the attachment of analytical reporters.
This comprehensive guide provides detailed protocols for two common and effective derivatization strategies for the hydroxyl group of this compound: esterification to form an acetate derivative and etherification via the Williamson ether synthesis to form a methyl ether. These methods are chosen for their reliability, high yields, and straightforward execution in a standard laboratory setting. This document is intended for researchers, scientists, and drug development professionals seeking to functionalize this important scaffold.
Rationale for Derivatization
The conversion of the hydroxyl group into an ester or an ether serves multiple purposes in a research and development context:
-
Structure-Activity Relationship (SAR) Studies: Modifying the hydroxyl group allows for the systematic exploration of how changes in steric bulk, electronics, and hydrogen bonding capacity at this position affect biological activity.
-
Prodrug Strategies: Esterification is a common strategy to create prodrugs. The resulting ester can mask the polar hydroxyl group, potentially enhancing membrane permeability and oral bioavailability. In vivo, the ester can be hydrolyzed by esterases to release the active parent alcohol.
-
Metabolic Stability: The hydroxyl group is a potential site for phase II metabolism (e.g., glucuronidation). Converting it to a more stable ether linkage can block this metabolic pathway, thereby increasing the compound's half-life.
-
Analytical Characterization: Derivatization can improve the analytical properties of the molecule, for instance, by increasing its volatility for gas chromatography (GC) analysis.
Experimental Workflows
The following sections detail the step-by-step protocols for the synthesis of 5-bromo-2,3-dihydro-1H-inden-1-yl acetate and 5-bromo-1-methoxy-2,3-dihydro-1H-indene.
Diagram of the Overall Derivatization Workflow:
Caption: Overall workflow for the derivatization of this compound.
Protocol 1: Esterification - Synthesis of 5-bromo-2,3-dihydro-1H-inden-1-yl acetate
This protocol describes the acylation of the secondary alcohol using acetic anhydride with pyridine as a base and catalyst. Pyridine neutralizes the acetic acid byproduct and can also act as a nucleophilic catalyst by forming a highly reactive acetylpyridinium ion intermediate.[1][2]
Reaction Scheme:
Caption: Esterification of this compound.
Materials:
-
This compound
-
Acetic anhydride (Ac₂O)
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography (optional)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Addition of Reagents: Cool the solution to 0 °C using an ice bath. To the stirred solution, add anhydrous pyridine (2.0 equivalents) followed by the dropwise addition of acetic anhydride (1.5 equivalents).
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material. A suitable eluent system for TLC is a mixture of hexanes and ethyl acetate.
-
Workup:
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl to remove excess pyridine, followed by saturated aqueous NaHCO₃ solution to neutralize any remaining acid, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
If necessary, the crude product can be further purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.
-
-
Characterization: The structure and purity of the resulting 5-bromo-2,3-dihydro-1H-inden-1-yl acetate should be confirmed by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Expected Analytical Data for 5-bromo-2,3-dihydro-1H-inden-1-yl acetate:
| Technique | Expected Observations |
| ¹H NMR | Appearance of a new singlet around δ 2.1-2.2 ppm corresponding to the methyl protons of the acetate group. The methine proton (H-1) will shift downfield compared to the starting alcohol. |
| ¹³C NMR | Appearance of a new carbonyl carbon signal around δ 170 ppm and a methyl carbon signal around δ 21 ppm. |
| IR | Appearance of a strong carbonyl (C=O) stretching band around 1735 cm⁻¹ and a C-O stretching band around 1240 cm⁻¹. Disappearance of the broad O-H stretching band from the starting alcohol.[3][4] |
| MS (EI) | The mass spectrum is expected to show the molecular ion peak and a characteristic M+2 peak of nearly equal intensity due to the bromine atom. Fragmentation may involve the loss of the acetoxy group.[5] |
Protocol 2: Etherification - Synthesis of 5-bromo-1-methoxy-2,3-dihydro-1H-indene
This protocol utilizes the Williamson ether synthesis, a reliable method for forming ethers.[6][7][8] The alcohol is first deprotonated with a strong base, sodium hydride (NaH), to form the corresponding alkoxide. This nucleophilic alkoxide then undergoes an Sₙ2 reaction with an alkyl halide, in this case, methyl iodide, to yield the ether.
Reaction Scheme:
Caption: Williamson ether synthesis of this compound.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Tetrahydrofuran (THF), anhydrous
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Rotary evaporator
-
Silica gel for column chromatography (optional)
Procedure:
-
Preparation of Alkoxide: To a three-neck round-bottom flask equipped with a dropping funnel and under an inert atmosphere, add a suspension of sodium hydride (1.2 equivalents) in anhydrous THF. Cool the suspension to 0 °C.
-
Addition of Alcohol: Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred NaH suspension at 0 °C. After the addition is complete, allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen gas evolution ceases.
-
Alkylation: Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 equivalents) dropwise. Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Workup:
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C to neutralize any unreacted NaH.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
-
Purification:
-
Filter the drying agent and concentrate the organic solution under reduced pressure.
-
The crude product can be purified by silica gel column chromatography, typically using a hexanes/ethyl acetate eluent system.
-
-
Characterization: Confirm the structure and purity of 5-bromo-1-methoxy-2,3-dihydro-1H-indene using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Expected Analytical Data for 5-bromo-1-methoxy-2,3-dihydro-1H-indene:
| Technique | Expected Observations |
| ¹H NMR | Appearance of a new singlet around δ 3.4-3.5 ppm corresponding to the methoxy protons. The methine proton (H-1) will likely show a different chemical shift compared to the starting alcohol.[9] |
| ¹³C NMR | Appearance of a new methoxy carbon signal around δ 55-60 ppm.[9] |
| IR | Disappearance of the broad O-H stretch. Appearance of a C-O-C stretching band in the region of 1050-1150 cm⁻¹.[9][10] |
| MS (EI) | The mass spectrum will show the molecular ion and the characteristic M+2 peak for the bromine isotope. Fragmentation may involve the loss of the methoxy group.[11] |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Sodium hydride (NaH) is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.
-
Pyridine is flammable and has a strong, unpleasant odor. It is also toxic.
-
Acetic anhydride is corrosive and a lachrymator.
-
Methyl iodide is a toxic and volatile liquid. Handle with care.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
Conclusion
The protocols detailed in this application note provide reliable and reproducible methods for the derivatization of the hydroxyl group in this compound. Both esterification and etherification are high-yielding reactions that allow for significant modification of the parent molecule's properties. The choice between these derivatization strategies will depend on the specific goals of the research, whether it be for SAR studies, prodrug development, or metabolic stabilization. The provided analytical data expectations will aid in the successful characterization of the synthesized derivatives.
References
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Organic Syntheses. (n.d.). Esterification. Retrieved from [Link]
-
Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis Reaction. Retrieved from [Link]
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Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
Erenler, R., et al. (2012). 2,4-Dibromo-2,3-dihydro-1H-inden-1-yl acetate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2469. [Link]
-
The Royal Society of Chemistry. (2014). Supporting Information. Retrieved from [Link]
-
MDPI. (2020). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers. Retrieved from [Link]
-
Reddit. (2023). What is the role of pyridine in the acetylations of alcohols? Retrieved from [Link]
- Google Patents. (n.d.). CN105130824A - Method for preparing S-5-bromo-1-aminoindane.
-
University of Colorado Boulder. (n.d.). IR Spectroscopy of Esters. Retrieved from [Link]
- Google Patents. (n.d.). CN103387530A - 5-bromoindole preparation method.
-
Chemistry LibreTexts. (2022). 3.7.2: Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/ molin-spiration properties. Retrieved from [Link]
-
University of Regensburg. (n.d.). Infrared Spectroscopy Handout. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]
-
SlidePlayer. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
SpectraBase. (n.d.). 5-bromo-2,3-dihydro-1H-indene. Retrieved from [Link]
-
Juniper Publishers. (2025). Use of Methyliodide in o-Methylation of organic compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers. Retrieved from [Link]
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Strategic Protection of 5-Bromo-2,3-dihydro-1H-inden-1-ol: A Guide for Advanced Synthesis
In the landscape of complex organic synthesis, particularly in the development of novel therapeutics and functional materials, the strategic manipulation of reactive functional groups is paramount. The compound 5-bromo-2,3-dihydro-1H-inden-1-ol is a valuable synthetic intermediate, possessing a reactive secondary alcohol and an aryl bromide.[1] The hydroxyl group can interfere with a wide range of subsequent transformations intended for the aryl bromide, such as cross-coupling reactions, or modifications to the indane scaffold.[2][3] Therefore, the judicious selection and implementation of a protecting group for the alcohol is a critical consideration for any multi-step synthesis involving this molecule.
This technical guide provides an in-depth analysis of protecting group strategies for this compound. We will delve into the rationale behind protecting group selection, provide detailed, field-proven protocols for the application and removal of two orthogonal and commonly employed protecting groups—tert-butyldimethylsilyl (TBS) ether and methoxymethyl (MOM) ether—and offer a comparative analysis to facilitate informed decision-making in your synthetic endeavors.
The Imperative for Protection: Navigating Reactivity
The secondary alcohol in this compound presents several reactivity challenges. Its acidic proton can quench organometallic reagents, and the nucleophilic oxygen can participate in undesired side reactions.[3][4] Protecting the alcohol transforms it into a less reactive ether derivative, rendering it inert to a variety of reaction conditions.[4][5] The ideal protecting group should be:
-
Easy to install and remove: The protection and deprotection steps should proceed in high yield under mild conditions.[6]
-
Stable: It must withstand the reaction conditions of subsequent synthetic steps.
-
Orthogonal: Its removal should be possible without affecting other functional groups in the molecule.[6][7][8]
Selecting the Optimal Protecting Group: A Comparative Overview
The choice of protecting group is dictated by the planned synthetic route. Here, we compare two robust options: the sterically hindered silyl ether (TBS) and the acetal-based (MOM) ether.
| Protecting Group | Structure | Stability | Common Deprotection Conditions | Key Advantages |
| TBS Ether | O-Si(CH₃)₂(C(CH₃)₃) | Stable to bases, mild acids, and many organometallic reagents.[9] | Fluoride ion sources (e.g., TBAF), strong acids (e.g., HCl).[9][10] | High stability, easily introduced. |
| MOM Ether | O-CH₂OCH₃ | Stable to basic and nucleophilic reagents. | Acidic hydrolysis (e.g., HCl, TFA, PPTS).[11][12] | Stable to many conditions under which silyl ethers are labile. |
The concept of orthogonality is crucial when multiple protecting groups are present in a molecule.[6][7][8] For instance, a TBS ether can be selectively removed in the presence of a MOM ether using fluoride ions, while the MOM ether can be selectively cleaved under acidic conditions, leaving the TBS ether intact.
Caption: Decision workflow for selecting a protecting group.
Protocol 1: tert-Butyldimethylsilyl (TBS) Ether Protection
The TBS group is a workhorse for alcohol protection due to its steric bulk and predictable reactivity.[13][14]
Protection Protocol
This protocol details the silylation of the secondary alcohol using tert-butyldimethylsilyl chloride.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).
-
Add TBSCl (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.
-
Quench the reaction by the addition of water and extract with diethyl ether.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Deprotection Protocol
The removal of the TBS group is most commonly achieved using a fluoride source, which selectively cleaves the silicon-oxygen bond.[4][9]
Materials:
-
TBS-protected this compound
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the TBS-protected alcohol (1.0 eq) in anhydrous THF.
-
Add TBAF solution (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Caption: TBS protection and deprotection workflow.
Protocol 2: Methoxymethyl (MOM) Ether Protection
MOM ethers are valuable alternatives to silyl ethers, offering a different orthogonality.[11][15]
Protection Protocol
This protocol describes the formation of the MOM ether using methoxymethyl chloride. Note that MOMCl is a suspected carcinogen and should be handled with appropriate safety precautions.[4]
Materials:
-
This compound
-
Methoxymethyl chloride (MOMCl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM and cool to 0 °C.
-
Add DIPEA (2.0 eq) followed by the dropwise addition of MOMCl (1.5 eq).
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Deprotection Protocol
MOM ethers are readily cleaved under acidic conditions.[11][16][17]
Materials:
-
MOM-protected this compound
-
Hydrochloric acid (e.g., 2 M solution)
-
Methanol or Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the MOM-protected alcohol (1.0 eq) in methanol or THF.
-
Add the hydrochloric acid solution dropwise and stir at room temperature.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, neutralize with saturated aqueous sodium bicarbonate solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Caption: MOM protection and deprotection workflow.
Conclusion
The successful synthesis of complex molecules derived from this compound hinges on a well-defined protecting group strategy. Both TBS and MOM ethers offer robust and reliable protection for the secondary alcohol, with their orthogonal deprotection methods providing significant flexibility in synthetic design. The choice between these protecting groups should be made after careful consideration of the downstream reaction conditions. The protocols provided herein represent standardized and effective methods for the protection and deprotection of this valuable synthetic intermediate.
References
- BenchChem. (n.d.). Orthogonality of Alcohol Protecting Groups: A Comparative Guide Featuring the Photolabile Phthalide-Type Moiety.
- Zhang, Q., Kang, X., Long, L., Zhu, L., & Chai, Y. (2014). Mild and Selective Deprotection of tert-Butyl(dimethyl)silyl Ethers with Catalytic Amounts of Sodium Tetrachloroaurate(III) Dihydrate. Synthesis, 46(19), 2631-2638.
- Total Synthesis. (n.d.). TBS Protecting Group: TBS Protection & Deprotection.
- ResearchGate. (n.d.). Chemoselective deprotection of TBS alkyl and phenyl ethers in the....
- Ramesh, C., Ravindranath, N., & Das, B. (2003). Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst. Journal of Organic Chemistry, 68(18), 7101-7103.
- Han, J. H., Kwon, Y. E., Sohn, J.-H., & Ryu, D. H. (2010). A Facile Method for the Rapid and Selective Deprotection of Methoxymethyl (MOM) Ethers. Tetrahedron, 66(9), 1673-1677.
- Organic Chemistry Portal. (n.d.). MOM Ethers.
- Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism.
- Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers.
- Total Synthesis. (n.d.). TBS Protection - Common Conditions.
- Ingenta Connect. (2017). A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers by pTSA; An Eco-Friendly Approach.
- Chem-Station. (2014). Silyl Protective Groups.
- Master Organic Chemistry. (2015). Protecting Groups For Alcohols.
- University of Windsor. (n.d.). Alcohol Protecting Groups.
- Kocienski, P. J. (2004). Protecting Groups (3rd ed.). Georg Thieme Verlag.
- University of Bristol. (n.d.). Protecting Groups and Orthogonal Protection Strategies.
- Chemistry LibreTexts. (2022). 17.8: Protection of Alcohols.
- Wikipedia. (n.d.). Silyl ether.
- BenchChem. (n.d.). Application Notes and Protocols for One-Pot Procedures Involving MOM Protection and Subsequent Reactions.
- MedchemExpress. (n.d.). 5-Bromo-2,3-dihydro-1H-inden-1-one.
- ResearchGate. (n.d.). An Efficient Protocol for the Preparation of MOM Ethers and Their Deprotection Using Zirconium(IV) Chloride.
- Wikipedia. (n.d.). Protecting group.
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Application Note & Protocol: A Scalable Synthesis of 5-Bromo-2,3-dihydro-1H-inden-1-ol for Pharmaceutical Development
Introduction: The Strategic Importance of 5-Bromo-2,3-dihydro-1H-inden-1-ol in Medicinal Chemistry
This compound is a key building block in the synthesis of a variety of pharmacologically active molecules. Its rigid, bicyclic structure and the presence of a bromine atom and a hydroxyl group provide versatile handles for further chemical modifications. This intermediate is particularly significant in the development of targeted therapies, serving as a crucial precursor for the synthesis of Bruton's tyrosine kinase (BTK) inhibitors, which are instrumental in treating B-cell malignancies.[1][2][3][4][5] Additionally, derivatives of this scaffold have shown potential as antiviral agents.[6][7][8][9] The growing interest in these therapeutic areas necessitates a robust, scalable, and well-characterized synthetic route to produce high-purity this compound.
This application note provides a comprehensive guide for the scale-up synthesis of this compound, focusing on a two-step process commencing with the synthesis of 5-bromo-2,3-dihydro-1H-inden-1-one, followed by its reduction. The protocols are designed for researchers, scientists, and drug development professionals, with an emphasis on procedural safety, scalability, and detailed analytical characterization.
Synthetic Strategy: A Two-Step Approach to the Target Molecule
The overall synthetic strategy involves two key transformations:
-
Synthesis of 5-Bromo-2,3-dihydro-1H-inden-1-one: This intermediate is prepared via an intramolecular Friedel-Crafts acylation of a suitable precursor.
-
Reduction to this compound: The target alcohol is obtained through the selective reduction of the ketone functionality using sodium borohydride.
This approach is advantageous for scale-up due to the relatively low cost of reagents, straightforward reaction conditions, and the potential for high yields and purity.
Figure 1: Overall synthetic workflow for this compound.
Part 1: Scale-Up Synthesis of 5-Bromo-2,3-dihydro-1H-inden-1-one
The synthesis of the key intermediate, 5-bromo-2,3-dihydro-1H-inden-1-one, can be achieved through an intramolecular Friedel-Crafts acylation. One established method involves the cyclization of 3-(3-bromophenyl)propionic acid using a strong acid catalyst like chlorosulfonic acid.[10]
Experimental Protocol: Gram-Scale Synthesis
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-(3-Bromophenyl)propionic acid | 229.06 | 50.0 g | 0.218 |
| Chlorosulfonic acid | 116.52 | 150 mL | - |
| Dichloromethane (DCM) | 84.93 | 500 mL | - |
| Ice | - | As needed | - |
| Saturated sodium bicarbonate solution | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous sodium sulfate | 142.04 | As needed | - |
| Methanol | 32.04 | For recrystallization | - |
Procedure:
-
Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add 3-(3-bromophenyl)propionic acid (50.0 g, 0.218 mol).
-
Cooling: Cool the flask to 0 °C in an ice-water bath.
-
Addition of Catalyst: Slowly add chlorosulfonic acid (150 mL) dropwise via the dropping funnel over a period of 1 hour, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully and slowly pour the reaction mixture onto crushed ice (approx. 1 kg) in a large beaker with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 200 mL).
-
Washing: Combine the organic layers and wash sequentially with water (200 mL), saturated sodium bicarbonate solution (2 x 200 mL), and brine (200 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude solid from methanol to afford pure 5-bromo-2,3-dihydro-1H-inden-1-one as a crystalline solid.
Expected Yield: Approximately 38-42 g (82-90%).
Melting Point: 126-129 °C.
Part 2: Kilogram-Scale Reduction to this compound
The reduction of the ketone to the corresponding alcohol is a critical step. Sodium borohydride in an alcoholic solvent is a reliable and scalable method for this transformation. Safety is paramount when handling large quantities of sodium borohydride due to its reactivity with water and the potential for hydrogen gas evolution.[11][12][13][14]
Experimental Protocol: Kilogram-Scale Synthesis
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 5-Bromo-2,3-dihydro-1H-inden-1-one | 211.06 | 1.00 kg | 4.74 |
| Methanol | 32.04 | 10 L | - |
| Sodium borohydride (NaBH₄) | 37.83 | 190 g | 5.02 |
| 0.5 M Sodium hydroxide solution | 40.00 | 500 mL | - |
| Toluene | 92.14 | 15 L | - |
| Dilute Acetic Acid | - | As needed | - |
| Water | 18.02 | As needed | - |
Procedure:
-
Reaction Setup: In a 20 L jacketed reactor equipped with a mechanical stirrer, a condenser, a temperature probe, and a nitrogen inlet, add methanol (9 L) and 5-bromo-2,3-dihydro-1H-inden-1-one (1.00 kg, 4.74 mol). Stir until all the solid has dissolved.
-
Preparation of Reducing Agent: In a separate flask, carefully prepare a solution of sodium borohydride (190 g, 5.02 mol) in 500 mL of 0.5 M sodium hydroxide solution. Caution: Sodium borohydride is stable in alkaline solutions; however, the dissolution is exothermic. Prepare this solution with cooling.
-
Addition of Reducing Agent: Cool the solution of the ketone in the reactor to 0-5 °C. Slowly add the sodium borohydride solution dropwise over a period of 2-3 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the majority of the methanol.
-
Work-up: To the residue, add water (5 L) and toluene (10 L). Adjust the pH of the aqueous layer to 5-6 with dilute acetic acid. Caution: This will cause the evolution of hydrogen gas from the quenching of any excess sodium borohydride. Ensure adequate ventilation and perform this step slowly.
-
Extraction and Washing: Separate the organic layer and wash it with water (2 x 2.5 L).
-
Drying and Concentration: Dry the toluene layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification (Crystallization): Dissolve the crude product in a minimal amount of hot toluene. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization. Filter the crystalline solid, wash with cold toluene, and dry under vacuum to afford pure this compound.
Expected Yield: Approximately 900-950 g (90-95%).
Analytical Characterization
5-Bromo-2,3-dihydro-1H-inden-1-one
-
¹H NMR (400 MHz, CDCl₃): δ 7.60 (d, J = 8.2 Hz, 1H), 7.55 (d, J = 1.8 Hz, 1H), 7.40 (dd, J = 8.2, 1.8 Hz, 1H), 3.10 (t, J = 5.9 Hz, 2H), 2.70 (t, J = 5.9 Hz, 2H).
-
¹³C NMR (100 MHz, CDCl₃): δ 205.5, 155.0, 137.5, 131.0, 129.5, 126.0, 122.5, 36.5, 26.0.
-
FT-IR (KBr, cm⁻¹): 1705 (C=O stretch), 1590, 1470, 1280, 820.[13]
This compound
-
¹H NMR (400 MHz, CDCl₃): δ 7.40 (s, 1H), 7.30 (d, J = 8.0 Hz, 1H), 7.15 (d, J = 8.0 Hz, 1H), 5.20 (t, J = 6.5 Hz, 1H), 3.00-2.80 (m, 2H), 2.50-2.40 (m, 1H), 2.10-1.95 (m, 1H), 1.90 (br s, 1H, OH).
-
¹³C NMR (100 MHz, CDCl₃): δ 145.0, 143.5, 130.0, 128.0, 125.5, 120.0, 76.0, 35.0, 30.0.
-
FT-IR (KBr, cm⁻¹): 3300-3200 (broad, O-H stretch), 2950, 2850 (C-H stretch), 1590, 1470, 1050 (C-O stretch), 810.
-
Melting Point: Literature values may vary, but typically fall in the range of 70-75 °C.
Safety and Handling Considerations
-
Chlorosulfonic acid is highly corrosive and reacts violently with water. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and face shield.
-
Sodium borohydride is a flammable solid that reacts with water and acids to produce flammable hydrogen gas.[11][12][13][14] Handle in a dry, inert atmosphere when possible. Large-scale reductions should be conducted in a well-ventilated area with appropriate quenching procedures in place. The use of an alkaline solution for NaBH₄ helps to stabilize it and control the reaction rate.[15]
-
Hydrogen gas evolution during the work-up of the reduction reaction can create a fire or explosion hazard. Ensure adequate ventilation and avoid ignition sources.
Conclusion
This application note details a robust and scalable two-step synthesis of this compound, a valuable intermediate for pharmaceutical research and development. The provided protocols, with their emphasis on safety and purification by crystallization, are well-suited for the production of kilogram quantities of this key building block. The comprehensive analytical data provided will aid researchers in the characterization and quality control of the synthesized material, facilitating its seamless integration into drug discovery and development pipelines.
References
- Process Safety Evaluation and Scale-up of a Lactam Reduction with NaBH4 and TFA. (2025). Organic Process Research & Development.
- Chemical reaction hazards associated with the use of sodium borohydride. (n.d.). IChemE.
- NaBH4 Reduction Enhanced Safety via Inline P
- Safety Data Sheet: Sodium borohydride. (n.d.). Carl ROTH.
- Synthesis routes of 5-Bromo-1-indanone. (n.d.). Benchchem.
- Sodium Borohydride SOP.docx. (n.d.). OSU Chemistry.
- 5-Bromo-1-indanone synthesis. (n.d.). ChemicalBook.
- 1H NMR and 13C NMR spectra were recorded on 400 MHz 1H (100 MHz). (n.d.).
- 5-Bromo-1-indanone CAS#: 34598-49-7. (n.d.). ChemicalBook.
- FT-Raman, FTIR spectra and normal coordinate analysis of 5-bromo-2-nitropyridine. (n.d.). Indian Journal of Pure & Applied Physics.
- 5-Bromo-1-indanone 97 34598-49-7. (n.d.). Sigma-Aldrich.
- 5-Bromo-2,3-dihydro-1H-inden-1-one | Biochemical Reagent. (n.d.). MedchemExpress.com.
- FT-Raman, FTIR spectra and normal coordinate analysis of 5-bromo-2-nitropyridine. (2025).
- Novel 5‑Substituted Oxindole Derivatives as Bruton's Tyrosine Kinase Inhibitors: Design, Synthesis, Docking, Molecular Dynam. (2024). Journal of Medicinal Chemistry.
- 5-Bromo-1-indanone | 34598-49-7. (n.d.). J&K Scientific.
- 5-bromo-2,3-dihydro-1H-indene | C9H9Br | CID 267139. (n.d.). PubChem.
- This compound. (n.d.). ChemicalBook.
- Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. (n.d.). ACS Medicinal Chemistry Letters.
- (R)-5-Bromo-2,3-dihydro-1H-inden-1-ol. (n.d.). CymitQuimica.
- FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. (n.d.). Oriental Journal of Chemistry.
- WO2020234381A1 - Processes and intermediates for preparing a btk inhibitor. (n.d.).
- (PDF) 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. (2024).
- Basic 1H- and 13C-NMR Spectroscopy. (2005). Elsevier.
- 5-Bromo-1-indanone 97 34598-49-7. (n.d.). Sigma-Aldrich.
- Discovery of potent and selective reversible Bruton's tyrosine kinase inhibitors. (2021). Bioorganic & Medicinal Chemistry.
- Synthesis and antiviral properties of (E)-5-(2-bromovinyl)
- Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. (n.d.).
- Large-scale crystallization of proteins for purification and formul
- How to Read and Interpret 1H-NMR and 13C-NMR Spectrums Indonesian Journal of Science & Technology. (2021).
- Synthesis and Antiviral Activity of 5- And 5'-substituted Thymidine Analogs. (1976). Journal of Medicinal Chemistry.
- The Development of BTK Inhibitors: A Five-Year Upd
- How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology. (2019). Jurnal UPI.
- Enantioselective Synthesis of β-l-5-[(E)-2-Bromovinyl)-1-((2 S,4 S)-2-(hydroxymethyl)-1,3-(dioxolane-4-yl) Uracil)] (l-BHDU) via Chiral Pure l-Dioxolane. (2024). PubMed.
- How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (n.d.). Indonesian Journal of Science and Technology.
- Large Scale reduction of Ketone with sodium borohydride. (n.d.). ChemSpider Synthetic Pages.
- Synthetic approaches to inorganic borohydrides. (2009). Dalton Transactions.
- Enantioselective Synthesis of β-l-5-[(E)-2-Bromovinyl)-1-((2S,4S)-2-(hydroxymethyl)-1,3-(dioxolane-4-yl) Uracil)] (l-BHDU) via Chiral Pure l-Dioxolane. (n.d.). PMC - NIH.
- Comparison of 1H-NMR and 13C-NMR. (n.d.). Slideshare.
- A Facile and Efficient Synthesis of 5-Bromo-2,2-Dihydroxy-1,3-indandione (5-bromoninhydrin)
- Expression, purification, crystallization and preliminary crystallographic analysis of an endo-1,5-α-l-arabinanase from hyperthermophilic Thermotoga petrophila. (n.d.). PMC - NIH.
- WO2004089924A1 - Process for the preparation of 5-bromophthalide. (n.d.).
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- 9. Enantioselective Synthesis of β-l-5-[(E)-2-Bromovinyl)-1-((2S,4S)-2-(hydroxymethyl)-1,3-(dioxolane-4-yl) Uracil)] (l-BHDU) via Chiral Pure l-Dioxolane - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Purification of 5-bromo-2,3-dihydro-1H-inden-1-ol
Introduction
5-bromo-2,3-dihydro-1H-inden-1-ol is a key intermediate in the synthesis of various pharmaceutical compounds and research chemicals. The purity of this compound is critical for the successful outcome of subsequent synthetic steps and for ensuring the biological activity and safety of the final products. This application note provides detailed protocols for the purification of this compound, focusing on recrystallization and column chromatography techniques. The methodologies described herein are designed for researchers, scientists, and drug development professionals to achieve high-purity this compound.
The primary route to this compound involves the reduction of its corresponding ketone, 5-bromo-2,3-dihydro-1H-inden-1-one. This common synthetic pathway can lead to several impurities, the most common being the unreacted starting ketone. Other potential impurities include byproducts from the bromination of the indanone precursor and over-reduction products. Therefore, robust purification strategies are essential.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to developing effective purification strategies.
| Property | Value | Source |
| CAS Number | 34598-50-0 | [1] |
| Molecular Formula | C₉H₉BrO | |
| Molecular Weight | 213.07 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 77-79 °C (in hexane) |
Purification Strategies: A Comparative Overview
The two most effective and widely used methods for the purification of this compound are recrystallization and column chromatography. The choice between these methods depends on the impurity profile, the required final purity, and the scale of the purification.
-
Recrystallization is a cost-effective and scalable method, ideal for removing small amounts of impurities, particularly when the main impurity has a significantly different solubility profile from the desired product.
-
Column Chromatography offers higher resolution and is capable of separating compounds with very similar properties. It is the preferred method when dealing with complex impurity profiles or when the highest possible purity is required.
Protocol 1: Purification by Recrystallization
Recrystallization is a technique based on the differential solubility of the compound and its impurities in a given solvent at different temperatures. The ideal recrystallization solvent will dissolve the target compound well at elevated temperatures but poorly at lower temperatures, while the impurities will either be insoluble at high temperatures or remain soluble at low temperatures.
Rationale for Solvent Selection
Based on the moderately polar nature of the alcohol functional group in this compound and the nonpolar nature of the brominated indane backbone, a mixed solvent system of a nonpolar solvent and a moderately polar solvent is often effective. Hexane and ethyl acetate are a common and effective pair for such compounds. For the precursor, 5-bromo-1-indanone, recrystallization from methanol has been reported, suggesting that short-chain alcohols could also be suitable.[2]
Step-by-Step Protocol
-
Solvent Selection: Begin by performing small-scale solubility tests with various solvents such as hexane, ethyl acetate, toluene, and methanol to determine the optimal solvent or solvent mixture. A good starting point is a mixture of hexane and ethyl acetate.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (e.g., ethyl acetate) to dissolve the solid at room temperature.
-
Heating: Gently heat the solution on a hot plate with stirring.
-
Addition of Anti-Solvent: While the solution is warm, slowly add the "poor" solvent (e.g., hexane) dropwise until the solution becomes slightly turbid (cloudy).
-
Clarification: Add a few drops of the "good" solvent back into the solution until it becomes clear again.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualization of Recrystallization Workflow```dot
Caption: Workflow for the purification of this compound by column chromatography.
Purity Assessment
The purity of the final product should be assessed using standard analytical techniques.
-
Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities.
-
Melting Point: A sharp melting point range close to the literature value (77-79 °C) is indicative of high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive method for quantifying the purity of the compound.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
This compound and its precursor are harmful if swallowed, cause skin irritation, and serious eye irritation. [3]Handle with care.
-
Organic solvents are flammable. Avoid open flames and sources of ignition.
References
-
University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
SIELC Technologies. Separation of 1H-Indole, 5-bromo- on Newcrom R1 HPLC column. [Link]
-
University of Colorado Boulder. Column Chromatography. [Link]
-
YouTube. Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]
-
Chemistry For Everyone. How To Choose Mobile Phase For Column Chromatography?. [Link]
- Google Patents. CN105130824A - Method for preparing S-5-bromo-1-aminoindane.
-
Dana Bioscience. This compound. [Link]
-
Patentscope. WO 2012/069948 Al - Common Organic Chemistry. [Link]
-
ResearchGate. What is the basic principle for selecting mobile phase in preparative column chromatography?. [Link]
-
PubChem. 5-Bromo-1-indanone. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-bromo-2,3-dihydro-1H-inden-1-ol
Welcome to the technical support guide for the synthesis of 5-bromo-2,3-dihydro-1H-inden-1-ol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial synthesis. The most common and reliable route to this alcohol is the reduction of the corresponding ketone, 5-bromo-2,3-dihydro-1H-inden-1-one (also known as 5-bromo-1-indanone). This guide focuses on the challenges you may encounter during this key transformation, which is typically performed using sodium borohydride (NaBH₄).
The reduction of a ketone to a secondary alcohol using NaBH₄ is a cornerstone of organic synthesis.[1][2] The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the ketone.[3][4] This forms an alkoxide intermediate, which is subsequently protonated during an aqueous or acidic workup to yield the final alcohol product.[3][5]
Caption: General reaction scheme for the reduction of 5-bromo-1-indanone.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a question-and-answer format, providing both the probable cause and a validated solution.
Issue 1: Low or No Yield
Q1: I've completed the reaction, but my final isolated yield of this compound is significantly lower than expected. What are the likely causes?
A1: Low yield is the most common complaint and can stem from several factors throughout the experimental workflow. The primary areas to investigate are the reaction itself, the workup procedure, and the purification process.
-
Incomplete Reaction: The most straightforward cause is that the starting material was not fully consumed. This can be due to poor reagent quality, insufficient stoichiometry, or non-optimal reaction conditions. Always monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting ketone spot has disappeared.[6][7]
-
Reagent Decomposition: Sodium borohydride is a stable reagent but can degrade upon improper storage, especially in the presence of moisture. It also reacts with protic solvents like methanol, which is often used for this reduction.[1] This decomposition is faster at higher temperatures, which is why the initial addition is typically performed at 0 °C.
-
Product Loss During Workup: The workup procedure is critical for isolating the product. This compound has moderate polarity. During liquid-liquid extraction, using an inappropriate solvent or performing an insufficient number of extractions can lead to significant product loss in the aqueous layer.
-
Purification Issues: If recrystallization is used for purification, impurities can sometimes prevent proper crystal formation, leading to an oily product and poor recovery.[8] Similarly, improper column chromatography technique (e.g., incorrect solvent system, overloading the column) can result in poor separation and product loss.
Issue 2: Incomplete Reaction
Q2: My TLC analysis shows a large amount of unreacted 5-bromo-1-indanone even after several hours. Why isn't the reaction going to completion?
A2: This points directly to issues with the reaction's core components or conditions.
-
Cause & Scientific Rationale:
-
Insufficient NaBH₄: While one mole of NaBH₄ can theoretically reduce four moles of a ketone, in practice, a molar excess is required.[6] This is because the reagent will also react with the protic solvent (e.g., methanol or ethanol) and any trace amounts of water present. This side reaction consumes the hydride, making it unavailable for reducing the ketone.
-
Low Temperature: While the initial addition is done at 0 °C to control the exothermic reaction, the mixture is typically allowed to warm to room temperature to ensure the reaction proceeds to completion.[9] If the reaction is held at a low temperature for its entire duration, the rate may be too slow for a complete conversion in a reasonable timeframe.
-
Poor Reagent Quality: As mentioned, NaBH₄ that has been exposed to atmospheric moisture will have significantly reduced activity. You may observe less vigorous bubbling (hydrogen gas evolution) upon its addition to the solvent if it has degraded.
-
-
Recommended Action:
-
Increase Stoichiometry: Use 1.5 to 2.0 molar equivalents of NaBH₄ relative to the starting ketone. This ensures enough active hydride is present to both drive the primary reaction and compensate for any consumption by the solvent.
-
Verify Reagent Quality: Use a fresh, unopened bottle of NaBH₄ or one that has been stored correctly in a desiccator.
-
Adjust Temperature Protocol: After the initial controlled addition at 0 °C, allow the reaction to naturally warm to room temperature and stir for an additional 1-2 hours to ensure completion.[9]
-
Issue 3: Formation of Unexpected Byproducts
Q3: My TLC plate shows the product spot, but there's also a significant, unidentified side-product spot. What could this be?
A3: While NaBH₄ is highly selective for aldehydes and ketones, side reactions can still occur, particularly under non-optimal conditions.[1]
-
Cause & Scientific Rationale:
-
Over-reduction/Debromination (Unlikely but Possible): While NaBH₄ is generally not strong enough to reduce the aromatic ring or cleave the aryl-bromide bond, harsh conditions (e.g., prolonged heating, presence of certain catalysts) could potentially lead to minor side reactions.
-
Acid-Catalyzed Elimination: The most probable source of byproducts is the workup step. If a strong acid is used to quench the reaction and the mixture is heated or left for too long, the newly formed alcohol can undergo acid-catalyzed dehydration to form an indene byproduct.
-
Impurity in Starting Material: The impurity may have been present in your starting 5-bromo-1-indanone. Always check the purity of your starting materials via TLC or NMR before beginning the reaction.
-
-
Recommended Action:
-
Mild Quench: Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl) instead of a strong acid.[10] This provides the necessary protons to neutralize the alkoxide and decompose excess borohydride without creating a highly acidic environment that could promote side reactions.
-
Purify Starting Material: If the starting ketone is impure, consider purifying it by recrystallization or column chromatography before the reduction step.[11]
-
Characterize the Byproduct: If the problem persists, isolate the byproduct and characterize it (e.g., by Mass Spectrometry or NMR) to definitively identify its structure. This will provide clear insight into the problematic reaction pathway.
-
Data & Protocols
Table 1: Troubleshooting Summary
| Issue Observed | Probable Cause(s) | Recommended Solution(s) |
| Low Overall Yield | Incomplete reaction; Product loss during workup; Reagent decomposition. | Monitor reaction by TLC; Use 1.5-2.0 eq. of fresh NaBH₄; Optimize extraction solvent and repetitions. |
| Reaction Stalls | Insufficient or degraded NaBH₄; Reaction temperature too low. | Use fresh NaBH₄ in molar excess; Allow reaction to warm to room temperature after initial cooling. |
| Byproduct Formation | Harsh (acidic) workup conditions; Impure starting material. | Quench with saturated NH₄Cl solution; Purify starting ketone before reduction. |
| Oily Crude Product | Presence of impurities inhibiting crystallization. | Purify via flash column chromatography instead of recrystallization. |
Optimized Experimental Protocol
This protocol is designed to maximize yield and purity for a typical lab-scale synthesis.
Caption: Recommended experimental workflow for the synthesis.
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromo-2,3-dihydro-1H-inden-1-one (1.0 eq) in methanol (approx. 0.25 M concentration).[6]
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.
-
Reduction: Slowly add sodium borohydride (1.5 eq) in small portions over 15-20 minutes. Control the addition rate to keep the temperature below 10 °C. You will observe gas evolution (H₂).
-
Reaction Progression: Continue stirring the mixture at 0 °C for 30 minutes after the addition is complete. Then, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours.
-
Monitoring: Check for the disappearance of the starting material by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate solvent system). The product alcohol will have a lower Rf value than the starting ketone.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) until gas evolution ceases. This will neutralize the reaction and decompose any remaining NaBH₄.[10]
-
Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous slurry to a separatory funnel and extract the product with ethyl acetate (3 times). Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with brine (saturated NaCl solution), then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which should be a solid or semi-solid.
-
Purification:
-
Recrystallization: Recrystallize the crude solid from a suitable solvent system, such as a mixture of hexanes and ethyl acetate, to obtain the pure product.[11]
-
Column Chromatography: If the product is oily or recrystallization is ineffective, purify by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.[6]
-
References
-
Sodium Borohydride Reduction of Carbonyls. (n.d.). eCampusOntario Pressbooks. Retrieved from [Link]
-
Ashenhurst, J. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]
-
Clark, J. (n.d.). Reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. Retrieved from [Link]
-
LibreTexts. (2020, August 28). 13.1. Reduction of a Ketone Using Sodium Borohydride. Control of a Reaction by TLC. Chemistry LibreTexts. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]
-
LibreTexts. (2021, August 16). 2: Reduction of Organic Compounds (Experiment). Chemistry LibreTexts. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. Retrieved from [Link]
- Google Patents. (n.d.). CN102558017A - Method for preparing 5-bromoindole.
-
ResearchGate. (2025, August 7). ChemInform Abstract: Reduction of Aromatic and Aliphatic Keto Esters Using Sodium Borohydride/MeOH at Room Temperature: A Thorough Investigation. Retrieved from [Link]
-
ResearchGate. (2025, September 13). SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. Retrieved from [Link]
-
YouTube. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. Retrieved from [Link]
- Google Patents. (n.d.). CN103387530A - 5-bromoindole preparation method.
-
ChemSynthesis. (2025, May 20). 5-bromo-2-indanol. Retrieved from [Link]
-
NIST. (n.d.). 1H-Inden-1-one, 5-bromo-2,3-dihydro-. NIST Chemistry WebBook. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Synthesis and Supply of 5-Bromo-2,3-dihydroisoindol-1-one. Retrieved from [Link]
-
RSC Publishing. (2022, November 22). Annulations involving 1-indanones to access fused- and spiro frameworks. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 5,6-Dimethoxy-2-methyl-1-indanone. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol synthesis by carbonyl compound reduction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3,5-Dibromo-2-pyrone. Retrieved from [Link]
-
SciSpace. (2022, November 22). Annulations involving 1-indanones to access fused- and spiro frameworks. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved from [Link]
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- 3. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
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- 11. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Side Products in the Synthesis of 5-bromo-2,3-dihydro-1H-inden-1-ol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Welcome to the technical support guide for the synthesis of 5-bromo-2,3-dihydro-1H-inden-1-ol. This valuable intermediate is most commonly synthesized via the reduction of its corresponding ketone, 5-bromo-2,3-dihydro-1H-inden-1-one.[1][2] While seemingly straightforward, this reduction can be complicated by the formation of several side products, leading to challenges in purification and reduced yields.
This guide is structured as a series of troubleshooting questions and answers to directly address the specific issues you may encounter in the lab. We will delve into the mechanistic origins of common impurities, provide data for their identification, and offer validated protocols to prevent their formation.
Section 1: General Troubleshooting & FAQs
Q1: My reaction is incomplete, and I see a significant amount of unreacted 5-bromo-1-indanone in my crude product. What are the likely causes?
This is the most common issue and can typically be resolved by reviewing several key reaction parameters.
-
Insufficient Reducing Agent: Ensure you are using the correct stoichiometric amount of your reducing agent. For hydride reagents like sodium borohydride (NaBH₄), a molar excess (typically 1.1 to 1.5 equivalents) is recommended to ensure the reaction goes to completion. For catalytic processes, ensure the catalyst has not expired or been deactivated.
-
Reaction Time and Temperature: Ketone reductions can be sluggish at very low temperatures. If you are running the reaction at 0°C or below, consider allowing it to warm to room temperature for a few hours before quenching. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.
-
Reagent Quality: Hydride reducing agents can decompose upon improper storage. Ensure your NaBH₄ is a free-flowing powder and has been stored in a desiccator. For Meerwein-Ponndorf-Verley (MPV) reductions, the aluminum isopropoxide catalyst is highly sensitive to water; use anhydrous solvents and reagents.[3]
-
Solvent Choice: The choice of solvent can dramatically impact reaction rates. For NaBH₄ reductions, protic solvents like methanol or ethanol are typically effective and accelerate the reduction of the carbonyl group.[4]
Section 2: Impurity Profiles by Reduction Method
The choice of reduction method is the single most important factor determining the side product profile. Below, we address impurities specific to the most common synthetic strategies.
Method A: Catalytic Hydrogenation (e.g., H₂, Pd/C)
Catalytic hydrogenation is a powerful reduction method, but it is often too indiscriminate for substrates containing sensitive functional groups like aryl halides.[5][6]
Q2: I've isolated a major side product with a molecular weight of 134.18 g/mol , corresponding to a loss of the bromine atom and a gain of a hydrogen atom. What is this impurity?
Answer: You have identified 2,3-dihydro-1H-inden-1-ol , the product of hydrodehalogenation (or debromination).
-
Causality & Mechanism: This is a classic and highly common side reaction when using palladium, platinum, or nickel catalysts.[6] The catalyst activates not only molecular hydrogen but also the carbon-bromine bond, leading to reductive cleavage (hydrogenolysis). The aryl C-Br bond is inserted into the metal-hydride species on the catalyst surface, ultimately being replaced by a C-H bond.
-
Prevention:
-
Avoid Palladium/Platinum Catalysts: These are particularly aggressive for hydrodehalogenation.
-
Use Alternative Methods: If possible, switch to a chemical reduction method like NaBH₄ or MPV, which are highly chemoselective and will not cleave the C-Br bond under standard conditions.[3][7]
-
Use a Catalyst Poison/Modifier: In some cases, adding a mild catalyst poison (e.g., quinoline or a sulfur source) can selectively inhibit the hydrodehalogenation reaction without stopping the desired ketone reduction. This requires careful optimization.
-
Q3: My product was subjected to harsh hydrogenation conditions (high pressure/temperature), and I've isolated a saturated impurity. What could it be?
Answer: You have likely formed 5-bromo-octahydro-1H-inden-1-ol or, if debromination also occurred, octahydro-1H-inden-1-ol .
-
Causality & Mechanism: While the benzene ring is aromatic, it can be reduced under forcing conditions. Catalysts like Rhodium or Ruthenium, or even Platinum under high H₂ pressure and heat, can catalyze the hydrogenation of the aromatic ring to a cyclohexane ring system.[8]
-
Prevention:
-
Operate under milder conditions (e.g., atmospheric pressure of H₂, room temperature).
-
Avoid highly active aromatic ring hydrogenation catalysts like Rhodium.
-
Strictly monitor the reaction to stop it as soon as the ketone has been consumed.
-
Method B: Sodium Borohydride (NaBH₄) Reduction
This is often the preferred method due to its excellent chemoselectivity, operational simplicity, and mild conditions.[4] Side products are less common but can arise from improper workup.
Q4: After an acidic workup, my purified product is unstable and slowly turns into a less polar compound on the TLC plate. Mass spectrometry shows a peak corresponding to the loss of water (M-18). What is happening?
Answer: Your product is likely dehydrating to form 5-bromo-1H-indene .
-
Causality & Mechanism: The product, this compound, is a benzylic alcohol. The carbocation formed upon protonation of the hydroxyl group is resonance-stabilized by the adjacent benzene ring. This makes it particularly susceptible to E1 elimination (dehydration), especially in the presence of acid and/or heat.
-
Prevention:
-
Use a Neutral or Mildly Basic Quench: Instead of quenching the reaction with a strong acid like HCl, use a saturated aqueous solution of ammonium chloride (NH₄Cl), which is weakly acidic, or simply use water.
-
Avoid Acid in Extraction: During the workup, wash the organic layer with a dilute sodium bicarbonate solution to neutralize any residual acid before drying and concentrating.
-
Low-Temperature Concentration: Remove the solvent on a rotary evaporator at low temperature to prevent thermal decomposition.
-
Method C: Meerwein-Ponndorf-Verley (MPV) Reduction
The MPV reduction is an excellent choice for achieving high chemoselectivity, as it specifically targets aldehydes and ketones while leaving other functional groups, including aryl halides, untouched.[3][7]
Q5: My MPV reaction is clean but gives a low yield (~50%), even after a long reaction time. Why is it stalling?
Answer: The MPV reduction is a reversible equilibrium.[9][10] Low yields are often due to the reaction reaching equilibrium without being driven toward the products.
-
Causality & Mechanism: The reaction involves the transfer of a hydride from isopropanol to the ketone, catalyzed by aluminum isopropoxide. This process generates acetone as a byproduct. As the concentration of acetone builds up, the reverse reaction—the Oppenauer oxidation of the product alcohol back to the ketone—becomes significant, and the reaction stalls.[10]
-
Prevention:
-
Remove Acetone: The most effective strategy is to remove the low-boiling acetone (b.p. 56°C) from the reaction mixture as it forms. This can be achieved by setting up the reaction in a distillation apparatus and slowly distilling off the acetone, which drives the equilibrium to the product side according to Le Châtelier's principle.[10]
-
Use a Large Excess of Hydride Source: Using the hydride source (isopropanol) as the solvent ensures a large excess is present, which helps push the equilibrium forward.[11]
-
Section 3: Characterization of Products and Impurities
Correctly identifying the components in your crude reaction mixture is the first step in troubleshooting. The following table summarizes key data for the target compound and its most common side products.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Characterization Notes |
| 5-Bromo-1-indanone (Starting Material) | ![]() | C₉H₇BrO | 211.06 | Presence of a ketone C=O stretch in IR (~1700 cm⁻¹). |
| This compound (Product) | ![]() | C₉H₉BrO | 213.07 | Disappearance of C=O stretch, appearance of broad O-H stretch in IR (~3300 cm⁻¹). |
| 2,3-Dihydro-1H-inden-1-ol (Debrominated) | ![]() | C₉H₁₀O | 134.18 | Mass spectrum shows loss of Br isotope pattern. ¹H NMR shows an additional aromatic proton. |
| 5-Bromo-1H-indene (Dehydrated) | ![]() | C₉H₇Br | 195.06 | Less polar on TLC. ¹H NMR shows characteristic alkene protons and loss of the -OH proton. |
Section 4: Diagrams & Workflows
Visualizing the reaction pathways and troubleshooting logic can streamline the optimization process.
Overall Reaction & Side Product Pathways
Caption: Synthetic pathways to the desired product and major side products.
Troubleshooting Workflow
Caption: A logical workflow for identifying and resolving impurity issues.
References
-
Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Meerwein–Ponndorf–Verley reduction. Wikipedia. Retrieved from [Link]
-
Chemeurope.com. (n.d.). Meerwein-Ponndorf-Verley reduction. Chemeurope.com. Retrieved from [Link]
-
Chemistry Stack Exchange. (2024). How does reduction of double bond in alpha,beta unsaturated aldehyde or ketone occur using NaBH4?. Chemistry Stack Exchange. Retrieved from [Link]
-
Obi, C. L., et al. (2020). Base-Mediated Meerwein–Ponndorf–Verley Reduction of Aromatic and Heterocyclic Ketones. National Institutes of Health. Retrieved from [Link]
-
Brinchi, L., et al. (2000). Reductions of α,β-Unsaturated Ketones by NaBH4 or NaBH4 + CoCl2: Selectivity Control by Water or by Aqueous Micellar Solutions. ResearchGate. Retrieved from [Link]
-
Reddy, K. S., et al. (2021). Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline. RSC Publishing. Retrieved from [Link]
-
AZoM. (2016). Catalytic Hydrogenation Reaction. AZoM. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Catalytic Hydrogenation. Organic Chemistry Data. Retrieved from [Link]
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- 8. Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline and a ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04538E [pubs.rsc.org]
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Technical Support Center: Optimization of Suzuki Coupling Conditions for 5-Bromo-1-Indanone
Welcome to the technical support center for the optimization of Suzuki-Miyaura coupling reactions involving 5-bromo-1-indanone. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and reliability of this crucial synthetic transformation. Here, we will delve into common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure your experimental success.
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] The coupling of 5-bromo-1-indanone is of particular interest as the indanone scaffold is a key structural motif in numerous biologically active molecules.[2] This guide will provide you with the expertise to navigate the nuances of this reaction, ensuring robust and reproducible outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the Suzuki coupling of 5-bromo-1-indanone, offering probable causes and actionable solutions.
Issue 1: Low or No Conversion of 5-Bromo-1-Indanone
Symptom: TLC or GC-MS analysis of the crude reaction mixture shows a significant amount of unreacted 5-bromo-1-indanone.
Probable Causes & Solutions:
-
Inactive Catalyst: The Pd(0) species is the active catalyst in the Suzuki coupling.[3] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ. Incomplete reduction can lead to low activity.
-
Solution: Ensure your reaction is properly degassed to prevent oxidation of the Pd(0) catalyst. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄.[4]
-
-
Inefficient Oxidative Addition: The first step of the catalytic cycle is the oxidative addition of the aryl bromide to the Pd(0) center.[5]
-
Problematic Base or Solvent Combination: The base is crucial for activating the boronic acid for transmetalation.[8][9] Its effectiveness is highly dependent on the solvent system.[10]
-
Solution: For 5-bromo-1-indanone, a common starting point is K₂CO₃ in a mixture of an organic solvent and water (e.g., dioxane/water, THF/water).[4][11] If this fails, stronger bases like Cs₂CO₃ or K₃PO₄ may be more effective.[4] The choice of solvent can also be critical, with polar aprotic solvents like DMF or dioxane often being effective.[12][13]
-
Issue 2: Significant Formation of Side Products
Symptom: Analysis of the reaction mixture reveals the presence of undesired products, such as homocoupled boronic acid (biaryl byproduct) or dehalogenated indanone.
Probable Causes & Solutions:
-
Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen, which can lead to the formation of Pd(II) species that facilitate homocoupling.[3]
-
Solution: Rigorous degassing of all solvents and reagents is critical. Purging the reaction vessel with an inert gas (argon or nitrogen) before and during the reaction is essential.[14]
-
-
Dehalogenation (Protodebromination): The aryl bromide is reduced to the corresponding arene.[15]
-
Solution: This can be caused by high reaction temperatures or prolonged reaction times.[15] Try lowering the temperature or monitoring the reaction closely to stop it upon completion. The choice of base can also influence dehalogenation; switching to a milder base like NaHCO₃ might be beneficial if you suspect the base is the culprit.[7]
-
-
Protodeboronation: The boronic acid is converted back to the corresponding arene.[16]
Issue 3: Difficulty in Product Purification
Symptom: The desired 5-aryl-1-indanone product is difficult to separate from byproducts or residual catalyst.
Probable Causes & Solutions:
-
Co-elution with Boronic Acid Homocoupling Product: The homocoupled byproduct can have a similar polarity to the desired product.
-
Solution: Optimizing the reaction to minimize homocoupling is the best approach. For purification, careful column chromatography with a shallow solvent gradient is often necessary.[5]
-
-
Residual Palladium: The final product may be contaminated with palladium residues, which can appear as a black solid.
-
Solution: Filtering the reaction mixture through a pad of Celite while hot can help remove some of the precipitated palladium.[19] For complete removal, treatment of the crude product with a scavenger resin or a wash with an aqueous solution of a chelating agent like thiourea can be effective.
-
Frequently Asked Questions (FAQs)
This section addresses broader questions regarding the optimization of Suzuki coupling conditions for 5-bromo-1-indanone.
Q1: What is the best catalyst for the Suzuki coupling of 5-bromo-1-indanone?
There is no single "best" catalyst, as the optimal choice depends on the specific boronic acid being used. However, for a relatively standard aryl bromide like 5-bromo-1-indanone, a good starting point is Pd(PPh₃)₄ .[4] For more challenging couplings, particularly with sterically hindered boronic acids, more advanced catalyst systems employing bulky, electron-rich ligands like XPhos or SPhos in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ are often more effective.[4][6][7]
Q2: How do I choose the right base and solvent?
The base and solvent are interconnected and crucial for the reaction's success.[20] A common and effective system for many Suzuki couplings is an aqueous solution of an inorganic base with a water-miscible organic solvent.[21]
| Base | Common Solvents | Considerations |
| K₂CO₃ | Dioxane/H₂O, THF/H₂O, Toluene/H₂O | A good, general-purpose base.[4] |
| Cs₂CO₃ | Dioxane, THF | Often more effective than K₂CO₃, especially for less reactive substrates.[4] |
| K₃PO₄ | Dioxane, Toluene (often with a small amount of water) | A strong base, useful for anhydrous conditions and can help prevent protodeboronation.[4] |
| KF | Anhydrous THF or Dioxane | A milder base, useful when base-sensitive functional groups are present.[8] |
Q3: What is the role of the ligand in the Suzuki coupling?
The ligand plays a critical role in stabilizing the palladium catalyst and modulating its reactivity.[22]
-
Electron-rich ligands facilitate the oxidative addition of the aryl bromide to the palladium center.[4]
-
Bulky ligands promote the final reductive elimination step to form the product and can prevent the formation of undesired palladium species.[23]
For 5-bromo-1-indanone, which is moderately electron-rich, a ligand with a good balance of steric bulk and electron-donating ability is ideal. Triphenylphosphine (in Pd(PPh₃)₄) is a standard choice, but for higher yields and faster reactions, ligands from the Buchwald family (e.g., SPhos, XPhos) are excellent alternatives.[4]
Q4: How can I monitor the progress of my reaction?
The most common methods for monitoring the reaction are Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
-
TLC: A quick and easy way to visualize the consumption of the starting materials and the formation of the product. The 5-bromo-1-indanone will be more polar than the coupled product.
-
GC-MS: Provides more quantitative information about the conversion and can help identify any side products being formed.[15]
Q5: What are the best practices for setting up a Suzuki coupling reaction?
-
Inert Atmosphere: Always set up the reaction under an inert atmosphere (argon or nitrogen) to prevent catalyst deactivation and side reactions.[5]
-
Degassing: Thoroughly degas all solvents and aqueous solutions by bubbling an inert gas through them for at least 15-20 minutes.[14]
-
Reagent Quality: Use high-purity reagents. Impurities in the boronic acid can negatively impact the reaction.
-
Stirring: Ensure efficient stirring, especially for biphasic reactions, to maximize the interaction between the organic and aqueous phases.[7]
Experimental Protocols
Standard Protocol for Suzuki Coupling of 5-Bromo-1-Indanone
This protocol provides a general starting point for the reaction.
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromo-1-indanone (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add Pd(PPh₃)₄ (0.05 equiv) to the flask.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 80-90 °C and stir until TLC analysis indicates complete consumption of the 5-bromo-1-indanone.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Optimized Protocol for Challenging Couplings
This protocol is recommended for less reactive boronic acids or when the standard protocol gives low yields.
-
To a flame-dried Schlenk tube, add 5-bromo-1-indanone (1.0 equiv), the arylboronic acid (1.5 equiv), Pd₂(dba)₃ (0.02 equiv), SPhos (0.04 equiv), and K₃PO₄ (3.0 equiv).
-
Seal the tube with a septum, then evacuate and backfill with argon three times.
-
Add degassed anhydrous toluene via syringe.
-
Heat the reaction mixture to 100-110 °C and stir vigorously.
-
Monitor the reaction by GC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the residue by flash chromatography.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting Suzuki coupling reactions.
References
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. reddit.com [reddit.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. reddit.com [reddit.com]
- 17. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. www1.udel.edu [www1.udel.edu]
- 20. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 21. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 22. researchgate.net [researchgate.net]
- 23. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Overcoming Poor Reactivity in Buchwald-Hartwig Amination of Indanes
Welcome to the technical support center dedicated to resolving challenges in the Buchwald-Hartwig amination of indane scaffolds. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties with this specific yet crucial transformation. The unique steric and electronic properties of indane substrates can often lead to poor reactivity, low yields, and inconsistent results. Here, we will dissect the common pitfalls and provide actionable, field-proven solutions to optimize your reactions.
Frequently Asked questions (FAQs)
Q1: Why is my Buchwald-Hartwig amination of a haloindane giving a low yield?
Low yields in the amination of haloindanes can stem from several factors, often related to the inherent properties of the indane core and the specifics of the reaction setup. The most common culprits include:
-
Steric Hindrance: The bulky, bicyclic structure of the indane can sterically hinder the approach of the amine and the palladium catalyst to the reaction center. This is particularly pronounced with substitutions on the indane ring.
-
Suboptimal Ligand Choice: The success of the Buchwald-Hartwig amination is highly dependent on the phosphine ligand. A ligand that is not sufficiently bulky or electron-rich may fail to promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[1][2]
-
Incorrect Base Selection: The choice and strength of the base are critical. A base that is too weak may not efficiently deprotonate the amine-palladium complex, while a very strong base could lead to side reactions or degradation of sensitive functional groups.[3][4]
-
Catalyst Deactivation: Impurities in reagents or solvents, as well as exposure to air and moisture, can poison the palladium catalyst.[5]
-
Inadequate Reaction Conditions: Insufficient temperature or reaction time can lead to incomplete conversion. These reactions often require elevated temperatures to overcome activation energy barriers.[5][6]
Q2: I am observing significant amounts of hydrodehalogenation of my haloindane. What is the cause and how can I prevent it?
Hydrodehalogenation, the replacement of the halogen with a hydrogen atom, is a common side reaction that competes with the desired amination. This typically occurs via β-hydride elimination from the palladium-amido complex.[1]
To minimize hydrodehalogenation:
-
Optimize the Ligand: Employ bulky, electron-rich phosphine ligands. These ligands create a sterically crowded environment around the palladium center, which favors the desired C-N reductive elimination over β-hydride elimination.[1]
-
Choice of Amine: Primary amines can sometimes be more prone to side reactions. If possible, consider using a secondary amine or an ammonia equivalent.[7]
-
Base Selection: The choice of base can influence the rate of competing pathways. Experiment with different bases to find one that favors the amination pathway.
Q3: My reaction is not going to completion, even after extended reaction times. What should I try?
Incomplete conversion is a frequent issue. Here are several strategies to push the reaction to completion:
-
Increase Temperature: Gradually increase the reaction temperature in increments of 10-20 °C. Many Buchwald-Hartwig reactions require temperatures in the range of 80-110 °C.[5][6]
-
Screen Different Solvents: The choice of solvent can significantly impact solubility and reaction rates. Toluene, dioxane, and THF are commonly used.[7][8] Consider a higher-boiling solvent if a higher temperature is needed.
-
Increase Catalyst Loading: While not always ideal, increasing the palladium catalyst and ligand loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes drive the reaction to completion.
-
Use a Pre-catalyst: Instead of generating the active Pd(0) species in situ, using a well-defined palladium pre-catalyst can lead to more reliable and complete reactions.[6][9]
Troubleshooting Guides
Issue 1: Poor Reactivity with Electron-Rich or Sterically Hindered Indanes
Electron-donating groups on the indane ring or steric bulk near the reaction site can significantly slow down the oxidative addition step, which is often the rate-limiting step in the catalytic cycle.[3][10]
Troubleshooting Workflow
Caption: Troubleshooting workflow for poor reactivity.
Detailed Protocol: Ligand and Base Screening
-
Ligand Selection: For sterically demanding substrates, bulky biarylphosphine ligands are often necessary.[11][12] Start with a screening of ligands known to be effective for challenging couplings.
-
Base Selection: Strong, non-nucleophilic bases are generally preferred. Sodium tert-butoxide (NaOtBu) is a common choice, but for substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) should be considered.[6]
-
Solvent and Temperature: Aprotic, non-polar, or weakly polar solvents like toluene or dioxane are standard. If solubility is an issue, a more polar solvent like THF might be beneficial.[7][8] Reactions are typically heated to 80-110 °C.[5][6]
| Parameter | Recommendation 1 | Recommendation 2 | Recommendation 3 |
| Ligand | XPhos | RuPhos | BrettPhos |
| Base | NaOtBu | LHMDS | Cs₂CO₃ |
| Solvent | Toluene | 1,4-Dioxane | THF |
| Temperature | 100 °C | 110 °C | 80 °C |
Issue 2: Catalyst Poisoning and Deactivation
The palladium catalyst is sensitive to various factors that can lead to its deactivation, resulting in a stalled reaction.
Preventative Measures
-
Inert Atmosphere: Always perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst.
-
Reagent Purity: Use high-purity reagents and solvents. Anhydrous solvents are crucial.
-
Avoid Coordinating Solvents: Solvents like acetonitrile or pyridine can coordinate to the palladium center and inhibit catalysis.[6]
Catalytic Cycle and Points of Failure
Caption: Buchwald-Hartwig catalytic cycle and common failure points.
The catalytic cycle begins with the oxidative addition of the aryl halide to the Pd(0) complex.[8][13] This is followed by coordination of the amine and deprotonation by a base to form a palladium-amido intermediate.[13][14] The final step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst.[8][14]
Issue 3: Difficulty with Primary Amines and Ammonia Equivalents
Coupling primary amines can be challenging due to the potential for double arylation and other side reactions. Ammonia itself is a particularly difficult coupling partner due to its strong coordination to the palladium catalyst.[1]
Strategies for Primary Amines and Ammonia
-
Ligand Choice: Ligands like BrettPhos have been specifically designed to facilitate the monoarylation of primary amines.[8][15] For ammonia coupling, Josiphos-type ligands have shown promise.[1]
-
Ammonia Equivalents: Using an ammonia surrogate, such as benzophenone imine or a silylamide, followed by hydrolysis can be a more reliable method for introducing a primary amino group.[1][7]
-
Reaction Conditions: Carefully controlling the stoichiometry of the amine and using milder reaction conditions can help to favor monoarylation.
Experimental Protocols
General Procedure for Buchwald-Hartwig Amination of 5-Bromoindane
This protocol is a starting point and may require optimization for your specific substrate and amine.
-
Setup: To an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%), the phosphine ligand (if not using a pre-catalyst, 2.2 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Reagents: Add the 5-bromoindane (1.0 equiv.) and the amine (1.2 equiv.).
-
Solvent: Add anhydrous toluene (or another suitable solvent) via syringe.
-
Reaction: Seal the tube, and place it in a preheated oil bath at 100 °C.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of Celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography.
References
-
The Role of the Base in Buchwald-Hartwig Amination. | Request PDF - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. (n.d.). Retrieved January 12, 2026, from [Link]
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved January 12, 2026, from [Link]
-
Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure | ACS Omega. (2020, August 20). Retrieved January 12, 2026, from [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved January 12, 2026, from [Link]
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
-
Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - NIH. (n.d.). Retrieved January 12, 2026, from [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025, April 3). Retrieved January 12, 2026, from [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. (n.d.). Retrieved January 12, 2026, from [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (2018, September 6). Retrieved January 12, 2026, from [Link]
-
Role of the base in Buchwald-Hartwig amination - PubMed. (2014, December 19). Retrieved January 12, 2026, from [Link]
-
Ligand screening for the Buchwald–Hartwig amination of the linear hydroaminoalkylation products[a] - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (2021, February 23). Retrieved January 12, 2026, from [Link]
-
Buchwald-Hartwig Amination of Aryl Esters and Chlorides catalyzed by Dianisole-decorated Pd-NHC complex - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands - Dalton Transactions (RSC Publishing). (n.d.). Retrieved January 12, 2026, from [Link]
-
Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands - ResearchGate. (2025, August 9). Retrieved January 12, 2026, from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 12, 2026, from [Link]
-
Brainstorming a Buchwald-Hartwig coupling : r/Chempros - Reddit. (2025, June 24). Retrieved January 12, 2026, from [Link]
-
Big data behind cheat sheets for optimising Buchwald–Hartwig cross-couplings | Research. (2020, November 12). Retrieved January 12, 2026, from [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. reddit.com [reddit.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. research.rug.nl [research.rug.nl]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. m.youtube.com [m.youtube.com]
- 15. entegris.com [entegris.com]
Preventing debromination in cross-coupling reactions of bromo-indanes
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and practical solutions for a common and often frustrating challenge in synthetic chemistry: the debromination of bromo-indanes during palladium-catalyzed cross-coupling reactions. The unique electronic properties of the indane scaffold can make these substrates particularly susceptible to this undesired side reaction, leading to reduced yields and complex purification challenges.
This resource offers in-depth troubleshooting guides and frequently asked questions to help you diagnose and resolve issues in your experiments. The protocols and explanations provided are grounded in established mechanistic principles and best practices in the field.
Troubleshooting Guide: Minimizing Debromination of Bromo-Indanes
High levels of the debrominated indane byproduct are a clear indication that the rate of the undesired hydrodehalogenation pathway is competing with, or even outpacing, the desired cross-coupling reaction. The following table outlines common scenarios, their probable causes, and actionable solutions to steer the reaction toward your target product.
| Problem Observed | Probable Cause(s) | Recommended Solutions & Protocols |
| High percentage of debrominated indane byproduct with moderate to good conversion of the starting material. | 1. Formation of Palladium-Hydride (Pd-H) Species: The primary culprit for debromination is the formation of Pd-H species, which can arise from the base, solvent, or even trace water. These species can participate in a reductive elimination with the bromo-indane intermediate to form the undesired indane.[1] 2. Inappropriate Base: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can promote the formation of Pd-H species.[1] 3. Suboptimal Ligand: The ligand may not be sufficiently bulky or electron-donating to promote the desired reductive elimination of the cross-coupled product over the debromination pathway. | Solution 1: Optimize the Base. Switch to a weaker inorganic base. Finely ground potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices as they are less likely to generate hydride species.[1] Protocol 1.1: Suzuki Coupling with a Phosphate Base 1. To an oven-dried Schlenk flask, add the bromo-indane (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and finely ground K₃PO₄ (3.0 equiv.). 2. Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. 3. Add your chosen palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a bulky phosphine ligand (e.g., SPhos or XPhos, 2.2-4.4 mol%). 4. Add anhydrous, degassed solvent (e.g., toluene or dioxane). 5. Heat the reaction to a moderate temperature (e.g., 80 °C) and monitor by TLC or LC-MS. |
| Low conversion of bromo-indane with significant debromination. | 1. Slow Oxidative Addition/Fast Debromination: The electron-rich nature of the indane ring can make oxidative addition slower than for electron-poor aryl bromides. If the catalytic cycle is sluggish, the Pd(0) catalyst has more opportunity to react with sources of hydride, leading to debromination. 2. Low Reaction Temperature: While lower temperatures can disfavor debromination, a temperature that is too low may stall the desired catalytic cycle, allowing the background debromination to become the major pathway. 3. Catalyst Deactivation: The active Pd(0) species may be unstable under the reaction conditions, leading to the formation of palladium black and a loss of catalytic activity. | Solution 2: Enhance the Rate of Cross-Coupling. Use a more active catalyst system and carefully control the temperature. Protocol 2.1: Buchwald-Hartwig Amination with a Precatalyst 1. In a glovebox or under a strong stream of inert gas, add the bromo-indane (1.0 equiv.), the amine (1.2 equiv.), a strong but non-nucleophilic base (e.g., NaOtBu or LHMDS, 1.5 equiv.), a palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) to a dry reaction vessel. 2. Add anhydrous, degassed toluene or dioxane. 3. Start the reaction at room temperature and slowly increase the temperature to 60-80 °C. The use of a highly active precatalyst often allows for lower reaction temperatures. 4. Monitor the reaction closely for the consumption of the starting material and the formation of both the desired product and the debrominated byproduct. |
| Debromination is observed primarily at the beginning of the reaction. | 1. Trace Water or Oxygen: Impurities in the reagents or solvents, or an incomplete inert atmosphere, can lead to an initial burst of Pd-H formation. 2. Exothermic Reaction Initiation: A rapid, uncontrolled temperature increase upon mixing the reagents can favor the debromination pathway, which may have a different activation energy than the desired cross-coupling. | Solution 3: Rigorous Reaction Setup. Ensure all reagents and solvents are anhydrous and the reaction is thoroughly degassed. Protocol 3.1: General Best Practices 1. Dry all glassware in an oven at >120 °C for several hours and cool under a stream of inert gas. 2. Use freshly distilled or purchased anhydrous solvents. Degas the solvent by bubbling an inert gas through it for 15-30 minutes or by using several freeze-pump-thaw cycles. 3. Ensure all solid reagents are dry. If necessary, dry them in a vacuum oven. 4. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration. |
Frequently Asked Questions (FAQs)
Q1: Why are bromo-indanes particularly susceptible to debromination?
The indane scaffold contains a benzene ring fused to a cyclopentane ring. The alkyl portion of the indane is electron-donating, which increases the electron density of the aromatic ring. This increased electron density makes the carbon-bromine bond more susceptible to certain side reactions, including hydrodehalogenation. While this electron-rich character can sometimes slow the initial oxidative addition step of the catalytic cycle, it can also increase the propensity for the palladium-aryl intermediate to undergo reductive elimination with a hydride, leading to the debrominated product.[1][2]
Q2: What is the mechanistic basis for debromination and how can it be suppressed?
The most widely accepted mechanism for debromination involves the formation of a palladium-hydride (Pd-H) species.[1] This can happen in several ways, such as the reaction of the palladium complex with bases, trace water, or alcohol solvents. Once formed, the Pd-H species can insert into the catalytic cycle. After oxidative addition of the bromo-indane to the Pd(0) catalyst, the resulting indanyl-palladium-bromide intermediate can undergo reductive elimination with the hydride to form the debrominated indane and regenerate the catalyst.
To suppress this, the goal is to make the desired cross-coupling pathway much faster than the debromination pathway. This can be achieved by:
-
Using bulky, electron-rich ligands: Ligands like XPhos, SPhos, and other biaryl phosphines promote the desired reductive elimination of the cross-coupled product.[1]
-
Choosing a non-hydride-donating base: Weaker inorganic bases like K₃PO₄ and Cs₂CO₃ are preferred over strong alkoxide bases.[1]
-
Maintaining anhydrous and anaerobic conditions: This minimizes the sources of protons and hydrides that can lead to the formation of Pd-H species.
Q3: How do I select the optimal ligand for my bromo-indane coupling?
Ligand selection is critical. For electron-rich aryl bromides like bromo-indanes, bulky and electron-rich phosphine ligands are generally the best choice. These ligands stabilize the palladium center and promote the desired C-C or C-N bond-forming reductive elimination.
-
For Suzuki and Buchwald-Hartwig reactions: Biaryl phosphine ligands such as XPhos, SPhos, and RuPhos are often highly effective.
-
For Heck and Sonogashira reactions: While triphenylphosphine (PPh₃) can be effective, if debromination is an issue, switching to a bulkier phosphine ligand can be beneficial.
It is often necessary to screen a small number of ligands to find the optimal one for a specific bromo-indane substrate and coupling partner.
Q4: Can the choice of palladium precatalyst influence the extent of debromination?
Yes, the choice of palladium precatalyst can be important. Precatalysts are designed to readily form the active Pd(0) species in situ. Using a highly active precatalyst, such as a Buchwald G3 or G4 palladacycle, can initiate the catalytic cycle more efficiently. A faster onset of the desired cross-coupling can help to outcompete the debromination side reaction, especially in cases where the oxidative addition is slow.
Q5: At what temperature should I run my reaction to avoid debromination?
Temperature control is a delicate balance. Higher temperatures can sometimes increase the rate of debromination.[1] Therefore, it is generally advisable to run the reaction at the lowest temperature that allows for a reasonable rate of the desired cross-coupling. With modern, highly active catalyst systems, it is often possible to run reactions at or near room temperature, or with gentle heating (e.g., 40-80 °C). If you are observing significant debromination at a higher temperature (e.g., >100 °C), try reducing the temperature in 10-20 °C increments.
Visualizing the Reaction Pathways and Troubleshooting
To better understand the chemical processes and the logic of troubleshooting, the following diagrams illustrate the key concepts.
Sources
Managing impurities in the oxidation of 5-bromo-2,3-dihydro-1H-inden-1-ol
Welcome to the dedicated technical support guide for the synthesis of 5-bromo-1-indanone, a key intermediate in pharmaceutical and organic synthesis.[1] This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the oxidation of 5-bromo-2,3-dihydro-1H-inden-1-ol. Here, we provide in-depth, evidence-based troubleshooting guides and frequently asked questions to ensure the successful and efficient execution of this critical synthetic step.
The oxidation of a secondary alcohol like this compound to the corresponding ketone, 5-bromo-1-indanone, is a fundamental transformation.[2] However, like any chemical reaction, it is not without its potential pitfalls. The choice of oxidizing agent and meticulous control of reaction parameters are paramount to achieving high yield and purity. This guide will focus on three widely used and effective oxidation methodologies: Pyridinium Chlorochromate (PCC) oxidation, Swern oxidation, and Dess-Martin Periodinane (DMP) oxidation.
Troubleshooting Guide: From Incomplete Reactions to Unexpected Byproducts
This section is structured in a question-and-answer format to directly address the most common issues encountered during the oxidation of this compound.
Issue 1: Low or Incomplete Conversion of the Starting Alcohol
Q: My TLC/GC-MS analysis shows a significant amount of unreacted this compound even after the recommended reaction time. What are the potential causes and how can I drive the reaction to completion?
A: Incomplete conversion is a frequent challenge in oxidation reactions. The root cause often lies in the quality of reagents, reaction setup, or stoichiometry. Here’s a systematic approach to troubleshooting this issue:
-
Reagent Quality and Stoichiometry:
-
Oxidant Potency: Many oxidizing agents are sensitive to moisture and can degrade over time. For instance, the Dess-Martin Periodinane is moisture-sensitive. It is crucial to use freshly opened or properly stored reagents. For Swern oxidation, ensure the oxalyl chloride and DMSO are of high purity and anhydrous.
-
Stoichiometric Accuracy: Precisely measure the molar equivalents of the oxidizing agent. A slight excess (typically 1.1 to 1.5 equivalents) is often recommended to ensure complete conversion. However, a large excess can lead to side reactions and complicate purification.
-
-
Reaction Conditions:
-
Temperature Control: For Swern oxidation, maintaining a very low temperature (typically -78 °C) is critical.[3] Temperatures above -60 °C can lead to the rapid decomposition of the active oxidizing species and the formation of byproducts.[3]
-
Solvent Purity: The use of anhydrous solvents is essential, particularly for Swern and PCC oxidations.[4] Trace amounts of water can deactivate the oxidizing agent or, in the case of PCC, lead to the formation of hydrates from any aldehyde impurities, which could be further oxidized.[5]
-
Reaction Time: While most of these oxidations are relatively fast, reaction times can vary based on the scale and specific substrate. Monitor the reaction progress by TLC or GC. If the reaction stalls, a modest extension of the reaction time may be beneficial.
-
-
Causality-Driven Solutions: The underlying principle for these oxidation reactions involves the formation of a reactive intermediate that facilitates the removal of the hydrogen from the alcohol's carbinol carbon.[6] If this intermediate is not formed efficiently due to degraded reagents or is consumed by side reactions (e.g., with water), the oxidation will be incomplete.
Issue 2: Formation of Unexpected Impurities
Q: My crude product shows multiple spots on TLC that are not the starting material or the desired ketone. What are these impurities and how can I prevent their formation?
A: The nature of the impurities is highly dependent on the chosen oxidation method. The bromo-indanol scaffold is generally stable under these mild oxidation conditions; therefore, the impurities often arise from the reagents themselves or from side reactions characteristic of the specific oxidation protocol.
For PCC Oxidation:
-
Potential Impurity: A common issue with PCC is the formation of a dark, tarry residue which can complicate product isolation.[7]
-
Cause: This is often due to the acidic nature of PCC and the precipitation of chromium byproducts.
-
Prevention and Mitigation:
-
Use of a Solid Support: Adsorbing the PCC onto a solid support like Celite or silica gel before the reaction can significantly reduce the formation of tarry materials and simplify the workup.[7]
-
Buffering: For acid-sensitive substrates, adding a buffer such as sodium acetate can mitigate side reactions.[7]
-
For Swern Oxidation:
-
Potential Impurities:
-
Cause: The MTM ether forms from a Pummerer rearrangement of the intermediate chlorosulfonium salt at higher temperatures.[8]
-
Prevention and Mitigation:
-
Strict Temperature Control: Maintain the reaction temperature at or below -78 °C during the addition of the alcohol and the base.
-
Proper Ventilation: Always perform Swern oxidations in a well-ventilated fume hood to manage the toxic and malodorous byproducts.
-
For Dess-Martin Periodinane (DMP) Oxidation:
-
Potential Impurity: The primary byproduct is the reduced form of the periodinane, which needs to be removed during workup.
-
Cause: This is an inherent byproduct of the reaction mechanism.
-
Prevention and Mitigation: The workup procedure is designed to remove this byproduct. A common method involves quenching the reaction with a saturated solution of sodium bicarbonate and sodium thiosulfate.
Frequently Asked Questions (FAQs)
Q1: Which oxidation method is the "best" for converting this compound to 5-bromo-1-indanone?
A1: The "best" method depends on the scale of the reaction, available equipment, and tolerance for certain reagents.
-
PCC Oxidation: A classic and reliable method. However, the use of a chromium-based reagent raises environmental and health concerns.[7]
-
Swern Oxidation: Offers high yields and avoids heavy metals.[3] The main drawbacks are the requirement for cryogenic temperatures and the production of foul-smelling and toxic byproducts.[8]
-
Dess-Martin Periodinane (DMP) Oxidation: A very mild and highly selective method that can be performed at room temperature.[9] It is often favored for small-scale syntheses and for substrates with sensitive functional groups.[10] The high cost of the reagent can be a limitation for large-scale production.[10]
Q2: Can I use stronger oxidizing agents like Jones reagent (chromic acid)?
A2: While stronger oxidizing agents can be effective, they are generally not recommended for this transformation. This compound is a secondary alcohol, so over-oxidation to a carboxylic acid is not possible without cleaving carbon-carbon bonds.[11] However, stronger, harsher oxidants can lead to lower yields and the formation of more side products due to their lower selectivity.[11] The milder conditions offered by PCC, Swern, or DMP oxidation are generally sufficient and preferable.
Q3: How do I effectively purify the crude 5-bromo-1-indanone?
A3: The most common and effective method for purifying the final product is flash column chromatography on silica gel.[12]
-
Eluent System: A typical eluent system would be a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. The exact ratio should be determined by TLC analysis of the crude product to achieve good separation between the desired ketone and any impurities.
-
Alternative Purification: For larger scales or if the product crystallizes well, recrystallization from a suitable solvent system can be an effective purification method.
Q4: Are there any specific safety precautions I should take?
A4: Yes, absolutely.
-
Chromium Reagents (PCC): These are toxic and carcinogenic. Handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Swern Oxidation: As mentioned, this reaction produces toxic carbon monoxide and foul-smelling dimethyl sulfide. It must be performed in a well-ventilated fume hood. The reaction can also be exothermic, so careful temperature control is essential.
-
Dess-Martin Periodinane: While generally safer than chromium reagents, DMP is potentially explosive under certain conditions (e.g., upon impact or heating). Handle with care and consult the Safety Data Sheet (SDS).
Data Presentation
| Oxidant | Typical Conditions | Common Impurities/Byproducts | Advantages | Disadvantages |
| PCC | Anhydrous CH₂Cl₂, room temp. | Tarry chromium residues | Readily available, well-established | Toxic chromium waste, acidic |
| Swern | Oxalyl chloride, DMSO, Et₃N, CH₂Cl₂, -78 °C | MTM ether, (CH₃)₂S, CO, CO₂ | High yields, metal-free | Cryogenic temps, toxic/odorous byproducts |
| DMP | CH₂Cl₂, room temp. | Reduced periodinane | Mild, high selectivity, room temp. | Expensive, potentially explosive |
Experimental Protocols
Protocol 1: PCC Oxidation
-
To a stirred suspension of pyridinium chlorochromate (1.5 eq.) and Celite in anhydrous dichloromethane (CH₂Cl₂), add a solution of this compound (1.0 eq.) in anhydrous CH₂Cl₂.
-
Stir the mixture at room temperature and monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel.
-
Wash the filter cake with additional diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Swern Oxidation
-
In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), dissolve oxalyl chloride (1.2 eq.) in anhydrous CH₂Cl₂ and cool to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of anhydrous dimethyl sulfoxide (DMSO) (2.2 eq.) in anhydrous CH₂Cl₂ to the oxalyl chloride solution, maintaining the temperature below -60 °C.
-
Stir the mixture for 15 minutes at -78 °C.
-
Add a solution of this compound (1.0 eq.) in anhydrous CH₂Cl₂ dropwise, keeping the internal temperature below -60 °C.
-
Stir for 30 minutes at -78 °C.
-
Add triethylamine (Et₃N) (5.0 eq.) dropwise, again maintaining the temperature below -60 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
Quench the reaction by adding water.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Dess-Martin Periodinane (DMP) Oxidation
-
To a solution of this compound (1.0 eq.) in anhydrous CH₂Cl₂, add Dess-Martin Periodinane (1.2 eq.) in one portion.
-
Stir the reaction mixture at room temperature and monitor by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
Stir vigorously until the solid dissolves and the two layers are clear.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: General experimental workflow for the oxidation of this compound.
Caption: Troubleshooting workflow for low reaction conversion.
References
-
Yin, J., Gallis, C. E., & Chisholm, J. D. (2007). Tandem Oxidation/Halogenation of Aryl Allylic Alcohols under Moffatt-Swern Conditions. The Journal of Organic Chemistry, 72(18), 7054–7057. [Link]
- Al-Hamdany, A. J., & Jihad, T. W. (2012). Oxidation of Some Primary and Secondary Alcohols Using Pyridinium Chlorochromate. Tikrit Journal of Pure Science, 17(4).
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Master Organic Chemistry. (2020). Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]
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BYJU'S. (n.d.). Byproducts Produced in Swern Oxidation. [Link]
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Scribd. (n.d.). Swern Oxidation: Alcohol to Aldehyde/Ketone. [Link]
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Chemistry Steps. (n.d.). PCC Oxidation Mechanism. [Link]
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Chemistry LibreTexts. (2023). Oxidation by PCC (pyridinium chlorochromate). [Link]
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Master Organic Chemistry. (2011). Reagent Friday: PCC (Pyridinium Chlorochromate). [Link]
- Salgaonkar, P. D., Shukla, V. G., & Akamanchi, K. G. (2002). α‐Bromination of 1,3‐Dicarbonyl Compounds Using Dess–Martin Periodinane (DMP) and Tetraethylammonium Bromide (TEAB). Synlett, 2002(1), 139-141.
-
Organic Chemistry Portal. (n.d.). Swern Oxidation. [Link]
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Wikipedia. (n.d.). Dess–Martin periodinane. [Link]
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Wang, S., et al. (2021). Dess–Martin Periodinane-Mediated Oxidative Coupling Reaction of Isoquinoline with Benzyl Bromide. Molecules, 26(16), 4983. [Link]
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ResearchGate. (2012). Oxidation of Some Primary and Secondary Alcohols Using Pyridinium Chlorochromate. [Link]
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Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. [Link]
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Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. [Link]
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Organic Chemistry Portal. (n.d.). Pyridinium Chlorochromate (PCC) Corey-Suggs Reagent. [Link]
-
D'Auria, M., & Racioppi, R. (2017). A Novel PCC-Catalyzed Process Involving the Oxidative Cleavage of an α-Bromomethyl-tetrahydrofuran Bond. Synthesis of (2S,3R)-2-{(R)-Bromo[(2R,3R,5S,6R)-3,5-dibromo-6-ethyltetrahydro-2H-pyran-2-yl]methyl}-5-oxotetrahydrofuran. Molecules, 22(10), 1633. [Link]
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PubChem. (n.d.). (2S)-5-bromo-2,3-dihydro-1H-indol-2-amine. [Link]
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Cytiva. (2023). Challenges in recombinant protein purification. [Link]
-
ResearchGate. (2015). Mechanism of oxidation of alcohols with N-bromo succinimide. [Link]
-
ResearchGate. (1981). Kinetics and mechanism of the oxidation of primary alcohols by N-bromoacetamide in acid medium. [Link]
-
Molecules. (2002). An Investigation of the Reactions of Substituted Homoallylic Alcohols with Various Oxidation Reagents. [Link]
-
Chemistry LibreTexts. (2024). 17.7: Oxidation of Alcohols. [Link]
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Chemguide. (n.d.). oxidation of alcohols. [Link]
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Racemization issues in the synthesis of chiral 5-bromo-2,3-dihydro-1H-inden-1-ol
Welcome to the technical support center for the synthesis of chiral 5-bromo-2,3-dihydro-1H-inden-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with maintaining enantiomeric purity during this critical synthesis. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established scientific principles.
Introduction: The Challenge of Chirality
The asymmetric synthesis of this compound is a key step in the development of various pharmaceutical agents. The biological activity of these agents is often highly dependent on the specific stereochemistry of the chiral center at the C-1 position.[1] Consequently, preventing racemization—the conversion of an enantiomerically pure substance into a mixture of equal parts of both enantiomers—is of paramount importance. This guide will address the primary causes of racemization in this synthesis and provide actionable strategies to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing chiral this compound?
A1: The most prevalent and effective method is the enantioselective reduction of the prochiral ketone, 5-bromo-1-indanone.[2][3] This transformation is typically achieved using a chiral catalyst and a reducing agent. The Corey-Itsuno reduction, also known as the Corey-Bakshi-Shibata (CBS) reduction, is a widely used and reliable method for this purpose.[4][5][6] This reaction employs a chiral oxazaborolidine catalyst in the presence of a borane source, such as borane-tetrahydrofuran complex (BH3•THF), to achieve high enantioselectivity.[4][5][7]
Q2: I'm observing a significant loss of enantiomeric excess (e.e.) after my reduction reaction. What are the likely causes?
A2: Loss of enantiomeric excess, or racemization, can occur at several stages. The primary culprits are typically:
-
Suboptimal Reaction Conditions: The stability of the chiral alcohol is sensitive to temperature and pH.[8] Elevated temperatures and the presence of strong acids or bases can promote racemization.[8]
-
Workup and Purification Issues: Aqueous workups, especially those involving acidic or basic washes, can induce racemization by facilitating the formation of a carbocation intermediate.[8] Similarly, purification methods like distillation at high temperatures can be problematic.
-
Inherent Instability: The benzylic nature of the alcohol at the C-1 position makes it susceptible to racemization, particularly under conditions that favor the formation of a stabilized carbocation.
-
Trace Impurities: The presence of acidic or basic impurities in solvents or reagents can catalyze the racemization process.
Q3: How can I minimize racemization during the workup procedure?
A3: A carefully planned workup is crucial. Here are some key recommendations:
-
Maintain Low Temperatures: Perform all extractions and washes at low temperatures (e.g., 0-5 °C) to minimize the rate of any potential racemization pathways.
-
Use Mild Reagents: Avoid strong acids and bases. If an acidic or basic wash is necessary, use dilute solutions of weak acids (e.g., saturated ammonium chloride) or weak bases (e.g., saturated sodium bicarbonate) and minimize contact time.
-
Anhydrous Conditions: To the extent possible, maintain anhydrous conditions until the reaction is fully quenched. The presence of water can sometimes facilitate proton exchange and subsequent racemization.[7]
-
Prompt Isolation: Do not let the crude product sit in solution for extended periods. Proceed with purification as soon as possible after the workup.
Q4: Can the choice of purification method affect the enantiomeric purity?
A4: Absolutely. Distillation should be avoided if possible due to the potential for thermal racemization. The preferred method for purifying chiral this compound is chiral chromatography , either High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).[9][10][11] These techniques can not only purify the compound from achiral impurities but can also separate the two enantiomers, allowing for the isolation of the desired product with high enantiomeric purity.[10][11] Recrystallization can also be an effective method for enantiomeric enrichment if a suitable solvent system is found.[12]
Troubleshooting Guides
Guide 1: Optimizing the Corey-Itsuno Reduction for High Enantioselectivity
This guide provides a step-by-step protocol for the asymmetric reduction of 5-bromo-1-indanone, focusing on conditions that minimize racemization.
Core Principle: The Corey-Itsuno reduction relies on the formation of a chiral complex between the oxazaborolidine catalyst, the borane reducing agent, and the ketone substrate.[5][13] The stereochemical outcome is dictated by the facial selectivity of the hydride transfer within this complex.[5][7]
Experimental Protocol: Corey-Itsuno Reduction
-
Catalyst Preparation (in situ):
-
To a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add a solution of (R)- or (S)-2-methyl-CBS-oxazaborolidine (typically 5-10 mol%) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C.
-
Slowly add a solution of borane-dimethyl sulfide complex (BMS) or borane-THF complex (BH3•THF) (typically 0.6-1.0 equivalents) to the catalyst solution. Stir for 15-30 minutes at 0 °C.
-
-
Reduction Reaction:
-
In a separate flame-dried flask, dissolve 5-bromo-1-indanone (1 equivalent) in anhydrous THF.
-
Cool the ketone solution to the desired reaction temperature (typically -20 °C to 0 °C).
-
Slowly add the pre-formed catalyst-borane complex from step 1 to the ketone solution via a cannula.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.
-
-
Reaction Quench and Workup:
-
Once the reaction is complete, cool the mixture to 0 °C.
-
Slowly and carefully quench the reaction by the dropwise addition of methanol. This will decompose the excess borane.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add a saturated aqueous solution of ammonium chloride (NH4Cl) and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure at a low temperature (< 40 °C).
-
Troubleshooting Table: Corey-Itsuno Reduction
| Issue | Potential Cause | Recommended Solution |
| Low Enantiomeric Excess (e.e.) | Racemization during the reaction. | Lower the reaction temperature. Ensure strictly anhydrous conditions.[7] |
| Impure or wet reagents/solvents. | Use freshly distilled solvents and high-purity reagents. | |
| Incorrect stoichiometry of catalyst or borane. | Carefully control the addition rates and stoichiometry. | |
| Incomplete Reaction | Insufficient reducing agent. | Increase the equivalents of the borane source slightly. |
| Low reaction temperature. | Gradually increase the reaction temperature, monitoring the e.e. | |
| Formation of Byproducts | Over-reduction or side reactions. | Ensure slow addition of the reducing agent and maintain the recommended temperature. |
Visualization: Corey-Itsuno Reduction Mechanism
Caption: Mechanism of the Corey-Itsuno-Shibata (CBS) Reduction.
Guide 2: Preventing Racemization During Purification
This section focuses on best practices for purifying the chiral alcohol while preserving its enantiomeric integrity.
Core Principle: Minimizing exposure to heat and acidic/basic conditions is paramount to prevent racemization.[8]
Recommended Purification Protocol: Chiral HPLC
-
Column Selection:
-
Mobile Phase Optimization:
-
A typical mobile phase for normal-phase chiral HPLC consists of a mixture of hexane or heptane with an alcohol modifier such as isopropanol (IPA) or ethanol.[14][15][16]
-
Start with a low percentage of the alcohol modifier (e.g., 98:2 Hexane:IPA) and gradually increase it to optimize resolution and retention time.[16]
-
-
Sample Preparation:
-
Dissolve the crude product in the mobile phase at a concentration suitable for the column loading capacity.
-
Filter the sample through a 0.22 µm or 0.45 µm filter to remove any particulate matter.
-
-
Chromatographic Conditions:
-
Flow Rate: Operate at the optimal flow rate for the chosen column to maximize resolution.[10]
-
Temperature: Maintain the column at a constant, controlled temperature (e.g., 25 °C) to ensure reproducible results.
-
Detection: Use a UV detector set to an appropriate wavelength for the analyte (e.g., 265 nm).[15]
-
-
Fraction Collection and Analysis:
-
Collect the fractions corresponding to the desired enantiomer.
-
Analyze the collected fractions by analytical chiral HPLC to confirm enantiomeric purity.
-
Evaporate the solvent under reduced pressure at a low temperature to isolate the purified product.
-
Troubleshooting Table: Chiral Purification
| Issue | Potential Cause | Recommended Solution |
| Poor Resolution of Enantiomers | Suboptimal mobile phase composition. | Systematically vary the ratio of hexane to alcohol modifier. Try different alcohol modifiers (e.g., ethanol, n-propanol). |
| Inappropriate chiral stationary phase. | Screen different types of chiral columns (e.g., amylose-based, cellulose-based). | |
| Peak Tailing or Broadening | Column overloading. | Reduce the injection volume or sample concentration. |
| Interactions with the stationary phase. | Consider adding a small amount of an acidic or basic additive to the mobile phase (use with caution to avoid racemization). | |
| Racemization on the Column | Acidic or basic sites on the stationary phase. | Ensure the column is well-equilibrated. If the problem persists, try a different type of chiral column. |
Visualization: Troubleshooting Workflow for Racemization
Caption: A decision-making workflow for troubleshooting racemization issues.
References
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- Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01539F.
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- Full quantum st
- Chiral Drug Separ
- Dynamic kinetic resolution of secondary alcohols combining enzyme-catalyzed transesterification and zeolite-catalyzed racemiz
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- Application Notes and Protocols for Chiral Separation of 1-Amino-2-Indanol Enantiomers - Benchchem.
- Synthesis routes of 5-bromo-1H-indazole - Benchchem.
- The absolute configuration of 2-bromo-2,3-dihydro-1 H -inden-1-ols - ResearchG
- ENANTIOMER PURIFICATION THROUGH ACHIRAL CHROMATOGRAPHY: INTEGRATING SIMULATED MOVING BED AND SELF-DISPROPORTIONATION OF ENANTIOMERS | Ukrainian Chemistry Journal.
- Enantioselective Syntheses of Indanes: From Organocatalysis to C—H Functionaliz
- WO2021152435A1 - Process for preparation of 5-bromo-1, 2, 3-trichlorobenzene - Google P
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Technical Support Center: Catalyst Selection for Efficient Coupling with 5-Bromo-1-Indanone
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 5-bromo-1-indanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during the synthesis of 5-substituted-1-indanone derivatives. 1-Indanone and its derivatives are valuable scaffolds in medicinal chemistry, and efficient C-C and C-N bond formation is crucial for the development of novel therapeutics.[1]
This resource is structured to anticipate and address the practical challenges of working with this specific substrate. We will delve into the nuances of catalyst and ligand selection, reaction optimization, and provide step-by-step protocols for the most common and effective coupling strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most effective types of cross-coupling reactions for functionalizing 5-bromo-1-indanone?
A1: Palladium-catalyzed cross-coupling reactions are highly effective for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the 5-position of the indanone core.[2] The three most common and versatile methods are:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds by coupling with boronic acids or their derivatives. This is often the first choice due to the commercial availability and stability of a wide range of boronic acids.[1][3]
-
Heck Coupling: For the formation of C-C bonds by coupling with alkenes to introduce vinyl groups.[4]
-
Buchwald-Hartwig Amination: For the formation of C-N bonds by coupling with a diverse range of primary and secondary amines, amides, and other nitrogen nucleophiles.[5][6][7]
The choice of reaction depends on the desired final product and the nature of the coupling partner.
Q2: How do I choose the right palladium catalyst and ligand for my reaction with 5-bromo-1-indanone?
A2: The selection of the palladium source and, more critically, the supporting ligand is paramount for a successful coupling reaction.[8] There is no single "magic formula," but there are excellent starting points.[9]
-
Palladium Source: Both Pd(0) and Pd(II) sources are commonly used.[2] Pd(II) precatalysts like Pd(OAc)₂ and PdCl₂(dppf) are often preferred as they are more stable and easier to handle than air-sensitive Pd(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃.[10][11] Modern precatalysts, such as the Buchwald G3 palladacycles, offer superior performance due to their efficient generation of the active Pd(0) species.[9]
-
Ligands: The ligand's role is to stabilize the palladium center and modulate its reactivity.[12] For 5-bromo-1-indanone, which is an aryl bromide, the following ligand classes are generally effective:
-
For Suzuki Coupling: Bulky, electron-rich phosphine ligands are highly effective. For the Suzuki coupling of 5-bromo-1-indanone, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] has been shown to be an excellent choice, providing high yields in short reaction times.[13] Other good starting points include biaryl phosphine ligands like XPhos and SPhos.[14][15]
-
For Heck Coupling: Phosphine ligands such as triphenylphosphine (PPh₃) or tri-o-tolylphosphine (P(o-tol)₃) are common starting points.[4][16]
-
For Buchwald-Hartwig Amination: Bulky, electron-rich biaryl phosphine ligands developed by Buchwald, such as XPhos, SPhos, and RuPhos, are the state-of-the-art and have dramatically improved the efficiency and scope of this reaction.[17] Bidentate ligands like BINAP and DPPF have also proven effective, particularly for coupling with primary amines.[6][18]
-
Q3: What is the best base to use for my coupling reaction with 5-bromo-1-indanone?
A3: The choice of base is critical and depends on the specific coupling reaction and the sensitivity of your substrates.[19]
-
Suzuki Coupling: A moderately weak inorganic base is typically required to activate the boronic acid for transmetalation.[3][14] Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are excellent and widely used choices.[13][14][15] For base-sensitive substrates, milder bases like potassium fluoride (KF) can be beneficial.[3][19]
-
Heck Coupling: Organic amine bases like triethylamine (Et₃N) or inorganic bases such as potassium carbonate (K₂CO₃) or sodium acetate (NaOAc) are commonly employed.[4]
-
Buchwald-Hartwig Amination: Strong, non-nucleophilic bases are generally required. Sodium tert-butoxide (NaOtBu) is the most common and effective base.[20][21] Other options include lithium bis(trimethylsilyl)amide (LHMDS) and cesium carbonate (Cs₂CO₃), the latter being a good choice for base-sensitive functional groups.[20]
Q4: My Suzuki coupling with 5-bromo-1-indanone is not working. What are the common failure modes?
A4: Several issues can arise during a Suzuki coupling. Here are the most common problems and potential solutions:
-
Decomposition of Boronic Acid: Boronic acids can undergo protodeboronation, especially at high temperatures.[19]
-
Troubleshooting: Use a slight excess (1.1-1.5 equivalents) of the boronic acid. Ensure your reaction is performed under an inert atmosphere (nitrogen or argon). Consider using a more stable boronic ester, such as a pinacol ester.[19]
-
-
Catalyst Deactivation: The active Pd(0) species can be sensitive and deactivate through oxidation or aggregation (formation of palladium black).[19]
-
Homocoupling of Boronic Acid: This side reaction can occur, especially if your palladium source is Pd(II) and the reduction to Pd(0) is inefficient.[10]
-
Troubleshooting: Ensure proper degassing of the reaction mixture. Optimize the ligand-to-palladium ratio.
-
Troubleshooting Guide
| Symptom | Potential Cause(s) | Suggested Solutions |
| Low or No Conversion | 1. Inactive catalyst. 2. Incorrect base or solvent. 3. Reaction temperature too low. 4. Impure reagents. | 1. Use a fresh palladium source or a more robust precatalyst. Ensure proper degassing. 2. Screen different bases (e.g., K₂CO₃, K₃PO₄, NaOtBu) and solvents (e.g., dioxane, toluene, DMF). 3. Increase the reaction temperature in increments of 10-20 °C. 4. Assess the purity of starting materials and purify if necessary.[9] |
| Formation of Side Products (e.g., Homocoupling, Protodehalogenation) | 1. Inefficient transmetalation or reductive elimination. 2. Presence of water or oxygen. 3. Inappropriate ligand-to-metal ratio. | 1. Screen different ligands to find one that promotes the desired catalytic cycle steps. 2. Use anhydrous solvents and rigorously degas the reaction mixture.[22] 3. Optimize the ligand-to-palladium ratio; sometimes a slight excess of ligand can be beneficial.[9] |
| Decomposition of Starting Material | 1. Reaction temperature too high. 2. Base is too strong for the substrate. | 1. Lower the reaction temperature. 2. Switch to a milder base (e.g., from NaOtBu to Cs₂CO₃ or K₃PO₄).[8][20] |
| Reaction Stalls | 1. Catalyst deactivation over time. 2. Product inhibition. | 1. A higher catalyst loading may be necessary. Consider a more stable catalyst system. 2. Run the reaction at a lower concentration. |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of 5-Bromo-1-Indanone
This protocol is a robust starting point for the C-C bond formation between 5-bromo-1-indanone and a generic arylboronic acid.
Materials:
-
5-bromo-1-indanone
-
Arylboronic acid (1.2 equivalents)
-
Pd(dppf)Cl₂ (2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To an oven-dried reaction vessel, add 5-bromo-1-indanone, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the vessel with argon or nitrogen three times.[22]
-
Add Pd(dppf)Cl₂ to the vessel.
-
Add anhydrous 1,4-dioxane and a small amount of degassed water (e.g., 10:1 dioxane:water).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination of 5-Bromo-1-Indanone
This protocol provides a general method for the C-N bond formation between 5-bromo-1-indanone and a primary or secondary amine.
Materials:
-
5-bromo-1-indanone
-
Amine (1.2 equivalents)
-
Pd₂(dba)₃ (1-2 mol%)
-
XPhos (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Toluene (anhydrous)
Procedure:
-
In a glovebox or under a stream of inert gas, add NaOtBu to an oven-dried reaction vessel.
-
Add 5-bromo-1-indanone, Pd₂(dba)₃, and XPhos.
-
Seal the vessel, remove from the glovebox, and add anhydrous toluene and the amine via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visual Guides
Catalytic Cycle Decision Workflow
The following diagram illustrates a simplified decision-making process for selecting a starting point for your cross-coupling reaction.
Caption: Decision workflow for selecting a cross-coupling protocol.
Generalized Suzuki-Miyaura Catalytic Cycle
This diagram outlines the key steps in the Suzuki-Miyaura cross-coupling reaction.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. Palladium-catalyzed C-C, C-N and C-O bond formation [dspace.mit.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
- 16. bilder.buecher.de [bilder.buecher.de]
- 17. youtube.com [youtube.com]
- 18. jk-sci.com [jk-sci.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 21. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 22. Scale-Up Guide: Buchwald-Hartwig Amination [sigmaaldrich.com]
Technical Support Center: Solvent Effects on the Reactivity of 5-bromo-2,3-dihydro-1H-inden-1-ol
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 5-bromo-2,3-dihydro-1H-inden-1-ol. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the critical role of solvents in directing the reactivity of this versatile intermediate. Our focus is on providing causal explanations for experimental choices to empower you to control reaction outcomes.
Core Concept: The Dichotomy of Reactivity in a Benzylic Alcohol
This compound is a secondary benzylic alcohol. This structure is the key to its reactivity. The hydroxyl group is positioned on a carbon atom adjacent to a benzene ring (the "benzylic position"). Reactions at this site, particularly nucleophilic substitutions, can proceed through two primary mechanistic pathways: SN1 and SN2. The choice between these pathways is overwhelmingly dictated by the solvent system employed.
-
The SN1 Pathway: This mechanism involves the formation of a carbocation intermediate. The benzylic position is adept at stabilizing a positive charge through resonance with the fused aromatic ring. This inherent stability makes the SN1 pathway highly accessible.
-
The SN2 Pathway: This is a concerted mechanism where a nucleophile attacks the electrophilic carbon at the same time the leaving group departs. While possible, it is sensitive to steric hindrance.
The solvent's primary role is to stabilize or destabilize the transition states and intermediates associated with these pathways.
Troubleshooting Guide & Frequently Asked Questions
Here we address common issues encountered during experimentation, framed in a question-and-answer format.
Question 1: My substitution reaction is extremely slow or fails completely in toluene. What is happening?
Answer: This issue stems from the fundamental mismatch between your solvent and the reaction mechanism. For a substitution reaction to occur, the carbon-hydroxyl bond must be broken (often after protonation of the -OH to make a better leaving group, -OH₂⁺). This process generates charged species: a carbocation and a leaving group.
-
Causality: Nonpolar solvents like toluene or hexane have very low dielectric constants and cannot effectively stabilize charged intermediates. The energy required to form a separated carbocation and leaving group in such an environment is prohibitively high.
-
Solution: You must switch to a polar solvent. For reactions that can proceed via a carbocation (SN1), a polar protic solvent is ideal. For reactions with strong, charged nucleophiles (SN2), a polar aprotic solvent is the superior choice.
Question 2: I'm running a reaction in methanol and getting a mixture of the desired ether product and an undesired alkene. How can I improve the selectivity?
Answer: You are observing the classic competition between SN1 (substitution) and E1 (elimination) reactions. Both pathways share the same rate-determining step: the formation of the benzylic carbocation. Once formed, this intermediate can either be trapped by a nucleophile (the solvent, methanol) or lose a proton from an adjacent carbon to form a double bond.
-
Causality: Elimination reactions are generally favored by higher temperatures as they lead to an increase in the number of molecules, which is entropically favorable.
-
Troubleshooting Steps:
-
Lower the Temperature: This is the most effective first step. Substitution reactions generally have a lower activation energy than elimination reactions, so reducing the thermal energy of the system will favor the SN1 pathway.
-
Use a Less Basic Solvent/Nucleophile: While methanol is weakly basic, switching to an even less basic solvent like water (for hydrolysis) or trifluoroethanol can further disfavor the E1 pathway.
-
Question 3: I need to displace the hydroxyl group with a strong nucleophile like cyanide (CN⁻). Why is my reaction inefficient in ethanol but works well in DMSO?
Answer: This is a textbook example of solvent effects on nucleophile reactivity, highlighting the difference between polar protic and polar aprotic solvents for SN2 reactions.
-
In Ethanol (Polar Protic): Ethanol has acidic protons (the -OH hydrogen). These protons form a "solvent cage" around the negatively charged cyanide nucleophile through strong hydrogen bonds.[1][2] This cage stabilizes the nucleophile, making it less reactive and less available to attack the substrate.
-
In DMSO (Polar Aprotic): Dimethyl sulfoxide is polar and can dissolve the sodium or potassium cyanide salt. However, it lacks acidic protons and cannot hydrogen bond with the anion.[3] The cyanide nucleophile is therefore "naked" and highly reactive, leading to a much faster SN2 reaction rate.
Data Summary & Visualization
Table 1: Predicted Reactivity of this compound in Various Solvents
| Solvent Class | Example Solvents | Dominant Mechanism | Primary Product Type | Relative Rate | Key Considerations |
| Polar Protic | Water, Methanol, Ethanol | SN1 / E1 | Substitution (Solvolysis) / Elimination | Fast | Stabilizes carbocation and leaving group.[4] Prone to E1 competition at higher temperatures. |
| Polar Aprotic | DMSO, DMF, Acetone | SN2 | Substitution | Moderate to Fast | Ideal for strong, anionic nucleophiles. Does not effectively solvate anions, increasing nucleophilicity.[5] |
| Nonpolar | Hexane, Toluene, Diethyl Ether | No Reaction (typically) | Starting Material | Very Slow / None | Fails to stabilize charged intermediates required for either pathway. |
Diagrams of Key Processes
The following diagrams illustrate the decision-making process for solvent selection and the mechanism of solvolysis.
Caption: Solvent selection workflow based on desired reaction.
Caption: Solvation effects in an SN1 solvolysis reaction.
Experimental Protocols
Protocol 1: SN1 Solvolysis in Methanol
This protocol demonstrates a typical solvolysis reaction where the solvent acts as the nucleophile.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous methanol (approx. 0.1 M concentration).
-
Acid Catalyst (Optional but Recommended): Add a catalytic amount of a strong acid (e.g., 1-2 drops of concentrated H₂SO₄ or a small amount of p-toluenesulfonic acid). This protonates the hydroxyl group, converting it into a much better leaving group (H₂O).
-
Reaction: Stir the mixture at room temperature or heat gently to reflux (40-50 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Neutralize the acid catalyst with a mild base, such as a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Remove the bulk of the methanol under reduced pressure. Extract the aqueous residue with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield 5-bromo-1-methoxy-2,3-dihydro-1H-indene.
Protocol 2: SN2 Substitution with Sodium Azide in DMF
This protocol is designed for an SN2 displacement using a strong nucleophile.
-
Activation of Hydroxyl Group: The hydroxyl group is a poor leaving group for SN2 reactions. It must first be converted into a better one, such as a tosylate or mesylate.
-
In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C and add triethylamine (1.5 eq) followed by the dropwise addition of p-toluenesulfonyl chloride (1.2 eq).
-
Allow the reaction to warm to room temperature and stir until TLC analysis shows complete consumption of the starting alcohol.
-
Work up the reaction by washing with water and brine, then dry and concentrate to obtain the crude tosylate, which can often be used without further purification.
-
-
Substitution:
-
Dissolve the crude tosylate (1.0 eq) in anhydrous DMF.
-
Add sodium azide (NaN₃, 1.5-2.0 eq) to the solution.
-
Heat the mixture to 50-70 °C and stir until the reaction is complete (monitor by TLC).
-
-
Workup: Cool the reaction mixture and pour it into water. Extract the product with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash extensively with water to remove DMF, then wash with brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting azide by flash chromatography.
Safety & Handling
Researchers must consult the full Safety Data Sheet (SDS) before handling this compound or its derivatives.
-
Hazards: This compound and its precursors are often classified as harmful if swallowed, in contact with skin, or if inhaled.[6] They can cause serious skin and eye irritation and may cause respiratory irritation.[7]
-
Precautions:
This guide is intended to provide a foundational understanding of solvent effects. Experimental conditions, including temperature, concentration, and the specific nature of the nucleophile, must be carefully optimized for each unique application.
References
-
University of Calgary. (n.d.). Ch 11 : Nucleophilic substitution of benzylic halides. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 13.07: Substitution of benzylic and allylic halides. Retrieved from [Link]
-
Quora. (2017). How does polar protic solvent stabilize a carbocation? Retrieved from [Link]
-
Reddit. (2020). Polar Protic Solvent stabilizes carbocation? Retrieved from [Link]
-
Vedantu. (n.d.). Solvolysis in Chemistry: Definition, Mechanism & Examples. Retrieved from [Link]
-
Study.com. (n.d.). Solvolysis Reactions | Overview, Types & Mechanisms. Retrieved from [Link]
-
Wikipedia. (n.d.). Solvolysis. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2023, March 1). Solvolysis Reactions With Stereochemistry - SN1 Mechanism [Video]. YouTube. Retrieved from [Link]
-
Chem Help ASAP. (2019, July 19). SN1 solvolysis reactions [Video]. YouTube. Retrieved from [Link]
-
Khan Academy. (n.d.). Reactions at the benzylic position. Retrieved from [Link]
-
PubChem. (n.d.). 5-bromo-2,3-dihydro-1H-indene. Retrieved from [Link]
-
Pearson. (n.d.). Substitution Reactions Exam Prep. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Reactivity of benzyl halides towards nucleophilic substitution. Retrieved from [Link]
-
Singh, S., et al. (2021). Solvent-dependent reactivity of azo-BF2 switches. Nature Communications, 12(1), 1-9. Retrieved from [Link]
-
Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]
Sources
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- 2. reddit.com [reddit.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. Solvent-dependent reactivity of azo-BF2 switches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-bromo-2,3-dihydro-1H-indene | C9H9Br | CID 267139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
Technical Support Center: Temperature Optimization for Reactions Involving 5-bromo-2,3-dihydro-1H-inden-1-ol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during reactions with 5-bromo-2,3-dihydro-1H-inden-1-ol, with a core focus on temperature optimization for enhanced yield, purity, and reaction efficiency.
Introduction: The Critical Role of Temperature
This compound is a versatile synthetic intermediate. The reactivity of both the secondary alcohol and the aromatic bromine is significantly influenced by reaction temperature. Precise temperature control is paramount to navigate the delicate balance between desired product formation and the emergence of unwanted side reactions, such as dehydration, over-oxidation, or poor regioselectivity. This guide is designed to provide both foundational knowledge and actionable, field-proven insights to empower you in your experimental work.
Part 1: Frequently Asked Questions (FAQs)
Here we address common initial queries regarding the handling and reaction of this compound.
Q1: What is the general thermal stability of this compound?
Q2: I'm observing a low yield in my reaction. Could temperature be the primary cause?
Yes, suboptimal temperature is a frequent contributor to low yields. If the temperature is too low, the reaction rate may be impractically slow, leading to incomplete conversion. Conversely, if the temperature is too high, it can promote side reactions such as dehydration to 5-bromo-1H-indene or decomposition of starting material and product.[2][3]
Q3: How do I accurately monitor the internal temperature of my reaction?
For precise temperature control, it is crucial to measure the internal temperature of the reaction mixture, not the temperature of the heating or cooling bath. Use a calibrated thermometer or a thermocouple probe inserted into the reaction vessel, ensuring the tip is submerged in the reaction mixture but not touching the sides of theflask.[4]
Q4: My reaction is highly exothermic. What are the best practices for temperature management?
For exothermic reactions, such as certain brominations or reactions involving strong bases, slow, dropwise addition of reagents is critical to allow for effective heat dissipation.[5] Employing an efficient cooling system, like an ice-salt or dry ice-acetone bath, is also essential. For larger-scale reactions, consider using a syringe pump for controlled addition of reagents.[3]
Part 2: Troubleshooting Guides for Specific Reactions
This section provides detailed troubleshooting for common synthetic transformations of this compound, with a focus on temperature-related issues.
Guide 1: Oxidation to 5-bromo-2,3-dihydro-1H-inden-1-one
The oxidation of the secondary alcohol to a ketone is a fundamental transformation.
Issue: Low yield of the desired ketone, with significant recovery of starting material.
-
Causality: The reaction may not have reached completion due to insufficient activation energy. While some oxidations of similar indanols proceed at room temperature, the specific oxidant and substrate may require more energy.
-
Troubleshooting & Optimization:
-
Initial Temperature: Start the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Gentle Heating: If the reaction is sluggish, gradually increase the temperature to 40-50°C. A study on a related indanol oxidation showed that increasing the temperature from 80°C to 100°C increased the percent conversion.[6]
-
Reflux Conditions: For less reactive oxidizing agents, refluxing the reaction mixture may be necessary. The choice of solvent will dictate the reaction temperature under reflux.[7]
-
Issue: Formation of multiple unidentified byproducts.
-
Causality: High reaction temperatures can lead to over-oxidation or decomposition of the starting material or product.
-
Troubleshooting & Optimization:
-
Lower the Temperature: If byproducts are observed at elevated temperatures, reduce the temperature or run the reaction at room temperature for a longer period.
-
Controlled Addition: If the reaction is exothermic, cool the mixture in an ice bath (0-5°C) during the addition of the oxidizing agent to mitigate temperature spikes.
-
| Parameter | Condition | Expected Outcome | Potential Issues |
| Temperature | 0-25°C | Controlled reaction, good for highly reactive oxidants. | Slow or incomplete reaction. |
| 40-60°C | Increased reaction rate. | Potential for minor side product formation. | |
| >80°C (Reflux) | Necessary for less reactive oxidants. | Increased risk of decomposition and byproduct formation. |
Guide 2: Esterification Reactions (e.g., Fischer Esterification, Mitsunobu Reaction)
Issue: Incomplete conversion to the ester.
-
Causality: Fischer esterification is an equilibrium-driven process. Insufficient temperature can lead to a slow reaction rate, while the presence of water (a byproduct) can shift the equilibrium back to the starting materials.[8]
-
Troubleshooting & Optimization:
-
Elevated Temperatures: These reactions are typically conducted at reflux to drive the reaction forward.[7] The temperature will be determined by the boiling point of the alcohol used as the solvent.
-
Water Removal: Use a Dean-Stark apparatus to remove water as it is formed, which will shift the equilibrium towards the product.
-
The Mitsunobu reaction is a powerful method for inverting the stereochemistry of an alcohol during esterification.[9]
Issue: Low yield of the inverted ester.
-
Causality: The order of addition of reagents and temperature control are critical in the Mitsunobu reaction. The formation of the betaine intermediate is often exothermic.
-
Troubleshooting & Optimization:
-
Initial Cooling: A standard protocol involves dissolving the alcohol, carboxylic acid, and triphenylphosphine in a suitable solvent (like THF) and cooling the mixture to 0°C in an ice bath.[2][9]
-
Slow Addition of Azodicarboxylate: The diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) should be added dropwise while maintaining the temperature at 0°C to control the initial exotherm.[2]
-
Warming to Room Temperature: After the addition is complete, the reaction is typically allowed to warm to room temperature and stirred for several hours.[9]
-
Gentle Heating for Hindered Alcohols: If this compound proves to be sterically hindered for a particular nucleophile, gentle heating to 40°C after the initial addition may be required to drive the reaction to completion.[10]
-
Issue: Formation of triphenylphosphine oxide and unreacted starting material.
-
Causality: This indicates that the reaction has not proceeded efficiently after the initial activation of the alcohol.
-
Troubleshooting & Optimization:
-
Pre-formation of the Betaine: In some cases, it may be beneficial to add the DEAD or DIAD to the triphenylphosphine at 0°C first, followed by the addition of the alcohol and then the carboxylic acid.[9]
-
Increase Reaction Time/Temperature: As mentioned, after the initial controlled addition, increasing the reaction time at room temperature or gentle heating (40°C) can improve yields.[10]
-
Caption: Mitsunobu Reaction Temperature Optimization Workflow.
Guide 3: Nucleophilic Substitution & Etherification
This section covers reactions where the alcohol is converted into a leaving group or an ether.
Issue: Slow or no reaction in a Williamson ether synthesis.
-
Causality: The formation of the alkoxide with a base might be incomplete, or the subsequent nucleophilic attack could be slow at lower temperatures.
-
Troubleshooting & Optimization:
-
Base Selection: Use a strong base like sodium hydride (NaH) to ensure complete deprotonation of the alcohol.
-
Temperature Control: After the initial (potentially exothermic) deprotonation at 0°C or room temperature, gentle heating to 40-50°C can facilitate the substitution step.[3] For particularly unreactive electrophiles, higher temperatures may be required.[11]
-
Issue: Formation of an elimination byproduct (5-bromo-1H-indene).
-
Causality: The secondary alcohol can be converted to a good leaving group (e.g., tosylate, mesylate) for subsequent substitution. However, elevated temperatures, especially with a strong, non-nucleophilic base, can favor elimination (E2) over substitution (SN2).
-
Troubleshooting & Optimization:
-
Use Milder Conditions: Opt for milder bases and lower reaction temperatures where possible.
-
Choice of Nucleophile: Strong, non-bulky nucleophiles will favor the SN2 pathway over E2.
-
Temperature Management: If heating is necessary, do so cautiously and monitor for the appearance of the elimination product by TLC or GC/MS.
-
Caption: Factors influencing Substitution vs. Elimination pathways.
References
-
Organic Synthesis. (n.d.). Mitsunobu reaction. [Link]
-
Organic Syntheses. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols. Coll. Vol. 10, p.501 (2004); Vol. 77, p.186 (2000). [Link]
-
ResearchGate. (2024). Proposed mechanism of the Mitsunobu reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction - Common Conditions. [Link]
-
University of Rochester. (2026). How to Troubleshoot a Reaction. [Link]
- Google Patents. (n.d.).
-
National Center for Biotechnology Information. (2024). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. [Link]
-
ScienceDirect. (2021). Current Developments in Esterification Reaction: A Review on Process and Parameters. [Link]
-
ResearchGate. (2021). Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. [Link]
-
ResearchGate. (n.d.). The absolute configuration of 2-bromo-2,3-dihydro-1 H -inden-1-ols. [Link]
-
PubChem. (n.d.). 5-bromo-2,3-dihydro-1H-indene. [Link]
-
ACS Publications. (2026). The Journal of Organic Chemistry Ahead of Print. [Link]
-
DigitalCommons@SHU. (2022). Oxidation of Indanol to Indanone Through the Optimization of Various Parameters of Microwave Irradiation. [Link]
-
Operachem. (2024). Fischer Esterification-Typical Procedures. [Link]
-
Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). [Link]
-
Matrix Fine Chemicals. (n.d.). 5-BROMO-2,3-DIHYDRO-1H-INDEN-1-ONE | CAS 34598-49-7. [Link]
-
PubChem. (n.d.). 5-Bromo-1H-inden-2(3H)-one. [Link]
-
Harvard University. (n.d.). Concerted nucleophilic aromatic substitutions. [Link]
-
AWS. (n.d.). Effect of Temperature on the Purity and Yield of Aspirin. [Link]
-
National Center for Biotechnology Information. (n.d.). Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. [Link]
-
ResearchGate. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. [Link]
-
ResearchGate. (n.d.). Effects of Temperature on Stereochemistry of Enzymatic Reactions. [Link]
-
National Center for Biotechnology Information. (2006). Study of aromatic nucleophilic substitution with amines on nitrothiophenes in room-temperature ionic liquids. [Link]
-
ResearchGate. (2023). Effect of Temperature on the Purity and Yield of Aspirin. [Link]
-
ResearchGate. (n.d.). Indium-Mediated Reaction of 1-Bromo-1-nitroalkanes with Aldehydes: Access to 2-Nitroalkan-1-ols. [Link]
-
National Center for Biotechnology Information. (2013). Direct and Diastereoselective Alkylation and Aldol Reactions of α-bromo-α-fluoro-β-lactams. [Link]
Sources
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Technical Support Center: Work-up Procedures for the Removal of Palladium Catalyst from Indane Derivatives
Welcome to the Technical Support Center for palladium catalyst removal from indane derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure the successful purification of your compounds. As Senior Application Scientists, we understand that achieving the stringent purity levels required for pharmaceutical and fine chemical applications is paramount. This resource combines fundamental chemical principles with practical, field-proven insights to help you navigate the challenges of palladium removal.
Introduction: The Challenge of Palladium Removal in Indane Synthesis
Indane derivatives are a common structural motif in many biologically active molecules and advanced materials. Their synthesis often relies on powerful palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings.[1][2] While these reactions are highly efficient for carbon-carbon and carbon-heteroatom bond formation, the removal of the palladium catalyst from the final product presents a significant challenge.[3] Residual palladium in active pharmaceutical ingredients (APIs) is strictly regulated by international guidelines due to its potential toxicity.[3] Therefore, robust and efficient purification strategies are critical.
This guide will provide a comprehensive overview of the most effective methods for palladium removal, with a focus on their application to indane derivatives. We will explore the underlying chemistry of each technique, offer step-by-step protocols, and provide a detailed troubleshooting guide to address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing residual palladium from my indane derivative?
A1: The most common and effective methods for palladium removal can be broadly categorized as:
-
Adsorption: Using solid-supported scavengers that selectively bind to palladium. This includes activated carbon and functionalized silica or polymer beads.[4]
-
Filtration: Passing the reaction mixture through a pad of filter aid like Celite® to remove heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium metal.[5]
-
Precipitation/Extraction: Inducing the precipitation of palladium species, followed by filtration or extraction into an immiscible phase.
-
Crystallization: Purifying the indane derivative by crystallization, which can leave palladium impurities in the mother liquor. The effectiveness of this method can be enhanced with additives that increase the solubility of palladium species.[6]
Q2: How do I choose the best palladium removal method for my specific indane derivative?
A2: The optimal method depends on several factors:
-
The nature of your indane derivative: Consider its solubility, stability, and the presence of functional groups that might interact with the purification media.
-
The palladium catalyst used: The oxidation state (Pd(0) vs. Pd(II)) and the ligands of the palladium complex will influence the choice of scavenger.
-
The scale of your reaction: Some methods are more amenable to large-scale production than others.
-
The required final purity: The acceptable level of residual palladium will dictate the rigor of the purification process.
Q3: Why is my palladium scavenger not working effectively?
A3: Several factors can lead to poor scavenger performance:
-
Incorrect scavenger choice: The scavenger may not be appropriate for the oxidation state of the palladium in your reaction mixture.
-
Insufficient scavenger amount or contact time: The stoichiometry of the scavenger to palladium and the reaction kinetics are crucial.
-
Scavenger deactivation: The scavenger may be deactivated by other components in the reaction mixture.
-
Strong product-palladium chelation: Your indane derivative may have functional groups that strongly bind to palladium, making it difficult for the scavenger to compete.
Q4: Can I use a combination of methods for palladium removal?
A4: Absolutely. A multi-step approach is often the most effective strategy. For example, an initial filtration through Celite to remove the bulk of a heterogeneous catalyst can be followed by treatment with a scavenger to remove dissolved or colloidal palladium.[3]
Troubleshooting Guide
This section provides a structured approach to troubleshooting common problems encountered during the removal of palladium catalysts from indane derivatives.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| High residual palladium after filtration through Celite®. | The palladium species are soluble or colloidal. | 1. Confirm the nature of the palladium: If you used a homogeneous catalyst, simple filtration will be ineffective. 2. Induce precipitation: Try adding an anti-solvent to precipitate the palladium complex before filtration. 3. Switch to an adsorption method: Use activated carbon or a suitable palladium scavenger to capture dissolved palladium species. |
| Low product recovery after treatment with activated carbon. | Your indane derivative is adsorbing to the carbon. | 1. Reduce the amount of carbon: Use the minimum amount of activated carbon necessary for effective palladium removal. 2. Change the solvent: A solvent in which your product is highly soluble may reduce its adsorption to the carbon. 3. Consider a more selective scavenger: Functionalized silica scavengers are often more selective for palladium and can result in higher product recovery.[4] |
| Inconsistent palladium removal from batch to batch. | Variability in the final state of the palladium catalyst after the reaction. | 1. Standardize your reaction work-up: Ensure consistent work-up procedures to have a more uniform distribution of palladium species before the purification step. 2. Use a broad-spectrum scavenger: Some scavengers are effective against multiple forms of palladium. 3. Analyze palladium speciation: If possible, try to determine the oxidation state and coordination environment of the residual palladium to select a more targeted removal strategy. |
| Product degradation during the purification process. | The purification conditions (e.g., temperature, pH) are too harsh for your indane derivative. | 1. Screen for milder conditions: Evaluate different scavengers and solvents at lower temperatures. 2. Protect sensitive functional groups: If your indane derivative has sensitive functionalities, consider protecting them before the palladium-catalyzed reaction and deprotecting them after purification. |
Experimental Protocols
Here are detailed, step-by-step protocols for common palladium removal techniques.
Protocol 1: Palladium Removal Using Activated Carbon
Activated carbon is a cost-effective and widely used method for removing palladium. However, it can sometimes lead to product loss due to non-specific adsorption.
-
Dissolution: Dissolve the crude indane derivative in a suitable organic solvent (e.g., toluene, ethyl acetate, or THF).
-
Addition of Activated Carbon: Add 5-10 wt% of activated carbon relative to the crude product.
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 2-18 hours. The optimal time and temperature should be determined experimentally.
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon.
-
Washing: Wash the Celite® pad with fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Analyze the purified product for residual palladium content using a sensitive analytical technique like ICP-MS.[6]
Protocol 2: Palladium Removal Using a Thiol-Functionalized Silica Scavenger
Thiol-functionalized silica scavengers are highly effective for removing Pd(II) species.
-
Dissolution: Dissolve the crude indane derivative in a suitable organic solvent.
-
Addition of Scavenger: Add the thiol-functionalized silica scavenger (typically 3-5 equivalents relative to the initial amount of palladium catalyst).
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 1-24 hours. Monitor the progress of the palladium removal by taking small aliquots and analyzing the palladium content.
-
Filtration: Filter off the silica scavenger.
-
Washing: Wash the scavenger with fresh solvent.
-
Concentration: Combine the filtrate and washings and concentrate to obtain the purified product.
-
Analysis: Determine the final palladium concentration.
Data Presentation: Comparison of Palladium Removal Techniques
| Method | Advantages | Disadvantages | Typical Efficiency | Best Suited For |
| Activated Carbon | Low cost, readily available. | Can lead to product loss, may have lower efficiency than scavengers. | 50-95% | Initial bulk removal of palladium. |
| Functionalized Silica Scavengers | High efficiency and selectivity, good for a range of palladium species.[4] | Higher cost than activated carbon. | >99% | Achieving very low residual palladium levels. |
| Filtration (Celite®) | Simple, fast, and inexpensive. | Only effective for heterogeneous or precipitated palladium. | Variable | Removal of Pd/C and other solid catalysts. |
| Crystallization | Can provide very pure product. | Can be challenging to optimize, may not be effective for all compounds. | Highly variable | Final purification step for crystalline indane derivatives. |
Visualization of Workflows
Decision Logic for Selecting a Palladium Removal Strategy
Caption: Decision logic for selecting a palladium removal strategy.
General Workflow for Palladium Removal
Caption: General workflow for palladium removal from indane derivatives.
References
-
Gandeepan, P. (2013). Answer to "How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?". ResearchGate. Available at: [Link]
-
Onyx Scientific. (n.d.). Palladium scavenging: From 1% to within ICH limits. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Reddit. (2022). Formation of palladium black during Suzuki coupling. r/Chempros. Available at: [Link]
-
Biotage. (n.d.). Using Metal Scavengers to Remove Trace Metals such as Palladium. Available at: [Link]
-
Economidou, M., Mistry, N., & Wheelhouse, K. M. P. (2023). Palladium extraction following metal-catalyzed reactions: recent advances and applications in the pharmaceutical industry. Organic Process Research & Development, 27(9), 1585–1615. Available at: [Link]
-
IUCRC. (2020). Catalyzing Commercialization: Novel Palladium-Graphene Catalysts Improve Pharmaceutical Processing. Available at: [Link]
-
American Pharmaceutical Review. (2015). Enhancing Efficiency of Trace Metals Analysis using a Validated Generic ICP-OES Method. Available at: [Link]
-
International Labmate. (n.d.). Simple, Sensitive, and easy to use, method for Determination of Palladium content in Palladium acetate using Flame Atomic. Available at: [Link]
-
Biotage. (n.d.). Metal Scavengers in Process Chemistry An Investigative Study. Available at: [Link]
-
SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Palladium-catalyzed synthesis of 2,3-disubstituted indoles via arylation of ortho-alkynylanilines with arylsiloxanes. Organic & Biomolecular Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. Available at: [Link]
-
Semantic Scholar. (2016). Palladium(ii)-catalyzed synthesis of indenones through the cyclization of benzenecarbaldehydes with internal alkynes. Available at: [Link]
-
Semantic Scholar. (2008). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Available at: [Link]
-
National Institutes of Health. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies. Analytical Methods. Available at: [Link]
-
Johnson Matthey Technology Review. (2016). oa The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. Available at: [Link]
-
Johnson Matthey Technology Review. (n.d.). oa Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Available at: [Link]
-
Semantic Scholar. (2022). Iridium- and Palladium-Based Catalysts in the Pharmaceutical Industry. Available at: [Link]
Sources
Technical Support Center: Stability of 5-bromo-2,3-dihydro-1H-inden-1-ol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-bromo-2,3-dihydro-1H-inden-1-ol. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of this compound, particularly under acidic conditions. Our goal is to equip you with the scientific rationale and practical protocols to anticipate and resolve challenges in your experiments.
Introduction: The Chemistry of a Key Intermediate
This compound is a valuable building block in medicinal chemistry and materials science. Its structure, featuring a secondary benzylic alcohol, makes it susceptible to specific transformations in the presence of acid. Understanding these potential reactions is crucial for maintaining the integrity of the compound during synthesis, purification, and formulation. This guide will delve into the mechanisms of degradation, provide robust analytical methods for monitoring stability, and offer solutions to common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in acidic media?
The principal degradation route is an acid-catalyzed dehydration, which is a type of elimination reaction.[1] This reaction proceeds via an E1 mechanism, involving the formation of a resonance-stabilized secondary benzylic carbocation intermediate. The final product of this dehydration is 5-bromo-1H-indene.
Q2: Can other side reactions occur under acidic conditions?
Yes. Besides dehydration, intermolecular etherification can occur, where two molecules of the alcohol react to form bis(5-bromo-2,3-dihydro-1H-inden-1-yl) ether. This is essentially an intermolecular dehydration process. The formation of this ether is more likely at lower temperatures and higher concentrations of the starting material.
Q3: How does the bromo substituent affect the stability of the molecule?
The bromine atom on the aromatic ring has competing electronic effects. It exerts a weak deactivating inductive effect (-I) and a weak activating resonance effect (+M). In the context of the benzylic carbocation intermediate formed during dehydration, the resonance effect helps to delocalize the positive charge, thus stabilizing the intermediate. This can influence the rate of the dehydration reaction.
Q4: I am observing the formation of an unknown impurity with a higher molecular weight. What could it be?
A higher molecular weight impurity is likely the bis(5-bromo-2,3-dihydro-1H-inden-1-yl) ether, formed through intermolecular dehydration. To confirm its identity, you can use techniques like mass spectrometry to determine the molecular weight.
Q5: My reaction is turning dark, and I see a complex mixture of products by TLC/LC-MS. What is happening?
The formation of a dark-colored, complex mixture often indicates polymerization or charring. This can happen under harsh acidic conditions (e.g., concentrated strong acids, high temperatures). The initially formed 5-bromo-1H-indene is an alkene and can be susceptible to acid-catalyzed polymerization. It is crucial to control the reaction conditions, such as acid concentration and temperature, to minimize these side reactions.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
| Issue | Potential Cause | Recommended Solution(s) |
| Low yield of desired product after a reaction in acidic media | 1. Dehydration: The primary alcohol has dehydrated to 5-bromo-1H-indene. 2. Ether Formation: Intermolecular reaction has formed the corresponding ether. | 1. Control Temperature: Run the reaction at a lower temperature to disfavor elimination. 2. Use a Milder Acid: Opt for a weaker acid or a catalytic amount of a strong acid. 3. Dilution: Perform the reaction at a lower concentration to reduce the likelihood of intermolecular reactions. |
| Formation of multiple spots on TLC, close to the baseline | Polymerization: The product, 5-bromo-1H-indene, has polymerized under the acidic conditions. | 1. Quench Promptly: Neutralize the acid as soon as the primary reaction is complete. 2. Lower Temperature: Conduct the reaction at the lowest effective temperature. 3. Reduce Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed. |
| Difficulty in purifying the product from acidic residue | Incomplete Neutralization: Residual acid can co-elute with the product or cause on-column degradation during chromatography. | 1. Thorough Work-up: Wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) until effervescence ceases, followed by a water wash. 2. Use of a Guard Column: A small plug of basic alumina or silica gel treated with a tertiary amine (e.g., triethylamine) can be placed on top of the main chromatography column to neutralize any remaining acid. |
| Inconsistent reaction outcomes | 1. Acid Concentration: The actual concentration of the acid may vary. 2. Water Content: The presence of varying amounts of water can affect the reaction rate and product distribution. | 1. Standardize Acid: Use a freshly opened bottle of acid or titrate to determine the exact concentration. 2. Anhydrous Conditions: If trying to favor substitution over elimination, ensure all reagents and solvents are anhydrous. |
Experimental Protocols
Protocol 1: Forced Degradation Study under Acidic Conditions
This protocol is designed to intentionally degrade this compound to assess its stability and identify potential degradation products.[2][3][4][5][6]
Materials:
-
This compound
-
Methanol (HPLC grade)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH) for neutralization
-
HPLC system with UV detector
-
pH meter
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acidic Stress:
-
In a clean vial, mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
In a separate vial, prepare a control by mixing 1 mL of the stock solution with 1 mL of methanol.
-
Heat both vials at 60 °C.
-
-
Time Points: Withdraw aliquots (e.g., 100 µL) from both the stressed and control samples at regular intervals (e.g., 0, 2, 4, 8, and 24 hours).
-
Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent volume of 0.1 M NaOH.
-
Analysis: Dilute the neutralized samples with the mobile phase and analyze by HPLC (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
This method is designed to separate this compound from its primary degradation products.[7][8][9]
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-2 min: 40% B 2-15 min: 40% to 90% B 15-18 min: 90% B 18-19 min: 90% to 40% B 19-25 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
Expected Elution Order:
-
This compound (most polar)
-
bis(5-bromo-2,3-dihydro-1H-inden-1-yl) ether
-
5-bromo-1H-indene (least polar)
Data Interpretation
Expected NMR Chemical Shifts
The following table provides estimated ¹H and ¹³C NMR chemical shifts for this compound and its primary degradation product, 5-bromo-1H-indene. These values can aid in the identification of these compounds in your reaction mixtures.[10][11][12][13]
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | ~7.4-7.1 (aromatic), ~5.2 (CH-OH), ~3.0 & ~2.8 (CH₂), ~2.5 & ~1.9 (CH₂) | ~145, ~143, ~131, ~129, ~125, ~122 (aromatic), ~76 (CH-OH), ~36 (CH₂), ~30 (CH₂) |
| 5-bromo-1H-indene | ~7.5-7.2 (aromatic), ~6.9 (vinylic), ~6.6 (vinylic), ~3.4 (CH₂) | ~146, ~144, ~133, ~131, ~129, ~127, ~124, ~121 (aromatic & vinylic), ~39 (CH₂) |
Visualizing Reaction Pathways
The following diagrams illustrate the key chemical transformations discussed in this guide.
Caption: Acid-catalyzed dehydration of this compound.
Caption: Intermolecular ether formation from this compound.
References
-
1H- and 13C-NMR for - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]
-
Forced Degradation Studies - MedCrave online. MedCrave. (2016-12-14). [Link]
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Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. (2025-11-05). [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review - NIH. National Center for Biotechnology Information. [Link]
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(PDF) Forced Degradation Studies - ResearchGate. ResearchGate. [Link]
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Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. Pharmaguideline. [Link]
-
NMR Chemical Shifts. University of Wisconsin-Madison. [Link]
-
Basic 1H- and 13C-NMR Spectroscopy. ScienceDirect. [Link]
-
do secondary alcohols always go under e1 in an acid-catalyzed dehydration? - Reddit. Reddit. (2021-11-23). [Link]
-
NMR Spectroscopy – 1H NMR Chemical Shifts - Organic Chemistry Data & Info. Organic Chemistry Data & Info. [Link]
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Synthesis of bis(indolyl)methanes under dry grinding conditions, promoted by a Lewis acid–surfactant–SiO2-combined nanocatal - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]
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Approximate 1H and 13C NMR Shifts | PDF | Carbon Compounds - Scribd. Scribd. [Link]
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analytical method development and validation of anti-diabetic drugs - Jetir.Org. JETIR. [Link]
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a review on hplc method development and validation - JETIR Research Journal. JETIR. [Link]
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Stability-Indicating HPLC Method Development - vscht.cz. VSCHT. [Link]
-
New bis-heterocyclic structures: Synthesis, characterization and biological activity. Journal of Chemical Research. [Link]
-
Separation of 1H-Indole, 5-bromo- on Newcrom R1 HPLC column - SIELC Technologies. SIELC Technologies. [Link]
-
Ch 11 : Eliminations of benzylic systems - University of Calgary. University of Calgary. [Link]
-
How do we initiate a HPLC Method Development if there is no compendial or Literature availale ? | ResearchGate. ResearchGate. (2016-07-25). [Link]
-
(PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums - ResearchGate. ResearchGate. (2025-08-06). [Link]
-
1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo - Modgraph. Modgraph. [Link]
-
(PDF) SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION - ResearchGate. ResearchGate. (2025-09-13). [Link]
-
14.4: Dehydration Reactions of Alcohols - Chemistry LibreTexts. Chemistry LibreTexts. (2020-05-30). [Link]
-
Reactions at Benzylic Positions | Guided Videos, Practice & Study Materials - Pearson. Pearson. [Link]
-
The Journal of Organic Chemistry Ahead of Print - ACS Publications. ACS Publications. [Link]
-
Synthesis and Characterization of a Variety of α,ω-Bisacylpolysilanes—A Study on Reactivity and Accessibility - PubMed Central. National Center for Biotechnology Information. (2022-10-13). [Link]
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Stability of 5-bromo-2,3-dihydro-1H-inden-1-ol under basic conditions
Welcome to the technical support guide for 5-bromo-2,3-dihydro-1H-inden-1-ol. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this compound, particularly under basic conditions. Our goal is to equip researchers, chemists, and drug development professionals with the necessary insights to ensure experimental success and integrity.
Introduction
This compound is a valuable synthetic intermediate. Its structure, featuring a secondary benzylic alcohol and an aryl bromide, presents specific chemical behaviors that must be understood to prevent unwanted side reactions. This guide addresses the most common challenges encountered when using this molecule in base-mediated transformations.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am running a reaction with this compound using a common base (e.g., NaOH, K₂CO₃, Et₃N). What is the expected stability of my starting material?
Answer: Generally, this compound is stable under mild to moderately basic conditions, especially when strong oxidants are excluded. The primary interaction with a base is the reversible deprotonation of the secondary alcohol to form the corresponding alkoxide.
The core structure (the indane ring system and the C-Br bond) is robust and does not typically degrade under these conditions. However, the stability is highly dependent on the reaction temperature, the strength of the base used, and the presence of atmospheric oxygen.
dot
Caption: Reversible deprotonation of the alcohol in the presence of a base.
Q2: My reaction is showing a new spot by TLC/LC-MS that corresponds to the molecular weight of 5-bromo-2,3-dihydro-1H-inden-1-one. What is causing this oxidation?
Answer: The formation of 5-bromo-2,3-dihydro-1H-inden-1-one[1][2][3] is the most common degradation pathway for your starting material. This is an oxidation reaction converting the secondary alcohol to a ketone. While the alcohol is relatively stable, its corresponding alkoxide, formed under basic conditions, is significantly more susceptible to oxidation.
Potential Causes & Solutions:
| Cause | Scientific Rationale | Troubleshooting Protocol |
| Air (Oxygen) Exposure | The benzylic alkoxide can be oxidized by atmospheric oxygen, a process that can be catalyzed by trace metal impurities in reagents or glassware. | 1. Degas Solvents: Sparge all solvents with an inert gas (Nitrogen or Argon) for 15-30 minutes before use. 2. Use an Inert Atmosphere: Run the reaction under a positive pressure of Nitrogen or Argon. Use glassware that has been oven-dried and cooled under an inert atmosphere. |
| Strong or Oxidizing Base | Certain basic reagents may have inherent oxidizing properties or contain oxidizing impurities. | 1. Select a Non-Oxidizing Base: Prefer bases like K₂CO₃, Cs₂CO₃, or organic amines (Et₃N, DIPEA) over stronger bases like hydroxides if compatible with your reaction. 2. Verify Reagent Purity: Use freshly opened or high-purity grades of reagents. |
| Elevated Temperature | Higher temperatures increase the rate of all reactions, including undesired oxidation. | 1. Reduce Reaction Temperature: If your desired transformation allows, run the reaction at a lower temperature (e.g., 0 °C or room temperature) to minimize the rate of oxidation. |
dot ```dot graph OxidationPathway { graph [splines=ortho, nodesep=0.7]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, penwidth=1.5]; edge [fontname="Arial", fontsize=11];
// Nodes Start [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Alkoxide [label="Alkoxide Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Ketone [label="5-Bromo-2,3-dihydro-1H-inden-1-one\n(Degradation Product)", fillcolor="#FBBC05", fontcolor="#202124"]; Base [label="Base", shape=plaintext, fontcolor="#EA4335"]; Oxidant [label="[O]\n(e.g., Air, Impurities)", shape=plaintext, fontcolor="#EA4335"];
// Edges Start -> Alkoxide [label="+ Base", color="#34A853"]; Alkoxide -> Start [label="- Base (Equilibrium)", color="#5F6368", style=dashed]; Alkoxide -> Ketone [label="+ [O]", color="#EA4335"];
// Invisible nodes for alignment {rank=same; Base; Start;} {rank=same; Alkoxide; Oxidant;} }
Caption: Troubleshooting workflow for unexpected reaction outcomes.
Summary of Stability and Best Practices
| Parameter | Recommendation | Rationale |
| Atmosphere | Use an inert atmosphere (N₂ or Ar). | Prevents oxidation of the alkoxide intermediate by O₂. |
| Solvents | Use anhydrous, degassed solvents. | Removes dissolved oxygen and water, which can interfere. |
| Base Selection | Use the mildest base required for the reaction. Carbonates (K₂CO₃, Cs₂CO₃) and hindered amines (DIPEA) are generally safe choices. | Stronger, non-nucleophilic bases can promote side reactions. Hydroxides increase the risk of oxidation. |
| Temperature | Maintain the lowest effective temperature. | Minimizes the rate of all degradation pathways. |
| Monitoring | Monitor the reaction by TLC or LC-MS and work up promptly upon completion. | Avoids prolonged exposure of the product and remaining starting material to basic conditions. |
By adhering to these principles, you can significantly improve the stability of this compound in your experiments and ensure the reliability of your results.
References
-
Wikipedia. Favorskii rearrangement. [Link]
-
Organic Chemistry Portal. Ramberg-Bäcklund Reaction. [Link]
-
NROChemistry. Favorskii Rearrangement. [Link]
-
Organic Reactions. The Favorskii Rearrangement of Haloketones. [Link]
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Wikipedia. Ramberg–Bäcklund reaction. [Link]
-
Organic Reactions. The Ramberg-Bäcklund Rearrangement. [Link]
-
Organic Chemistry Portal. The Phase-Transfer Catalyzed Ramberg-Bäcklund Reaction. [Link]
-
chemeurope.com. Ramberg-Bäcklund reaction. [Link]
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AdiChemistry. FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS. [Link]
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PubMed Central (PMC). Low-valent cobalt catalyzed direct dehydroxylative cross-coupling of benzyl alcohols with aryl-chlorides. [Link]
-
Lumen Learning. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook. [Link]
-
Organic Chemistry Frontiers (RSC Publishing). Deoxygenative ortho-benzylation of aryl iodides with benzyl alcohol via palladium/norbornene cooperative catalysis. [Link]
-
Chemistry LibreTexts. 8.7: Benzylic Halides, Allylic Halides, Vinylic Halides, and Aryl Halides. [Link]
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Organic Chemistry Portal. Substituted benzylic alcohol synthesis by addition (C-C coupling). [Link]
-
Organic Chemistry Portal. Benzylic substitution, benzylation. [Link]
-
Aakash Institute. Elimination Reactions: Introduction, Types, 𝝰-Elimination, 𝛃-Elimination, Cyclisation Elimination, Practice Problems, FAQs in Chemistry. [Link]
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Pharmaceutical Technology. A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [Link]
-
Chemistry LibreTexts. Elimination by the E2 mechanism. [Link]
-
YouTube. Elimination Reactions | A Level & IB Chemistry. [Link]
-
PubChemLite. 2-bromo-1-indanol (C9H9BrO). [Link]
-
NIST WebBook. 1H-Inden-1-one, 5-bromo-2,3-dihydro-. [Link]
-
ACS Publications. The Journal of Organic Chemistry Ahead of Print. [Link]
-
PubChem. 2-Bromo-1-indanol | C9H9BrO | CID 95444. [Link]
-
PubChem. 5-bromo-2,3-dihydro-1H-indene | C9H9Br | CID 267139. [Link]
- Google Patents. CN102558017A - Method for preparing 5-bromoindole.
-
PMC - NIH. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. [Link]
-
SciSpace. Forced Degradation Studies. [Link]
-
ResearchGate. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]
Sources
Technical Support Center: Column Chromatography Purification of Bromo-Indanol Derivatives
Welcome to the technical support center for the purification of bromo-indanol derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in isolating these valuable intermediates. Bromo-indanol scaffolds are prevalent in medicinal chemistry, and their effective purification is a critical step in many synthetic workflows.[1][2] This document moves beyond standard protocols to provide in-depth, field-proven insights into the nuances of purifying these moderately polar, halogenated compounds, focusing on troubleshooting common issues and optimizing your separation strategy.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions encountered when setting up a purification method for bromo-indanol derivatives.
Q1: What is the best stationary phase for purifying bromo-indanol derivatives?
A: For most applications involving bromo-indanol derivatives, standard, unmodified silica gel (SiO₂) is the stationary phase of choice.[3] Its polar nature and well-understood characteristics make it effective for separating compounds of moderate polarity.[4][5] However, a critical consideration is the inherent acidity of silica gel, which can sometimes lead to the degradation of sensitive molecules. If you suspect your bromo-indanol derivative is acid-sensitive, consider these alternatives:
-
Neutralized Silica Gel: You can pre-treat standard silica gel by flushing the packed column with a solvent system containing a small amount of a base, such as 0.1-1% triethylamine (TEA), to neutralize the acidic silanol groups.[6][7][8]
-
Alumina (Neutral or Basic): Alumina is another polar stationary phase that can be used and is available in acidic, neutral, and basic forms. Neutral or basic alumina can be an excellent alternative if compound degradation on silica is observed.[5]
-
Reversed-Phase (C18) Silica: For highly polar bromo-indanol derivatives or when normal-phase chromatography fails to provide adequate separation, reversed-phase chromatography is a powerful alternative. Here, you would use a polar mobile phase (e.g., water/acetonitrile or water/methanol).[6]
Q2: How do I select the right solvent system (mobile phase)?
A: The selection of an appropriate mobile phase is the most critical factor for a successful separation. The process should always begin with Thin-Layer Chromatography (TLC).[4][9]
-
Start with a Standard System: A binary mixture of a non-polar solvent like hexanes (or heptane) and a more polar solvent like ethyl acetate is the most common and effective system for indanol derivatives.[3][7][9]
-
Aim for the "Sweet Spot": Test various ratios of your chosen solvents on a silica gel TLC plate. The ideal solvent system will give your target bromo-indanol derivative a Retention Factor (Rf) of approximately 0.15 to 0.35 .[9]
-
Interpreting TLC Results:
-
High Rf (>0.5): The solvent system is too polar. Your compound will elute too quickly from the column, resulting in poor separation from non-polar impurities.[10] Decrease the proportion of the polar solvent (e.g., ethyl acetate).[9]
-
Low Rf (<0.1): The solvent system is not polar enough. Your compound will move too slowly or may not elute at all, leading to long run times and broad peaks.[11] Increase the proportion of the polar solvent.[9]
-
Q3: Should I use isocratic or gradient elution?
A: The choice depends on the complexity of your crude sample mixture.
-
Isocratic Elution: Uses a constant solvent composition throughout the run.[12][13] This method is simple, reproducible, and ideal if your TLC analysis shows that the bromo-indanol derivative is well-separated from all impurities (i.e., there is a significant ΔRf between all spots).
-
Gradient Elution: Involves gradually increasing the polarity of the mobile phase during the run (e.g., starting with 5% ethyl acetate in hexane and increasing to 20%).[14][15] This technique is highly advantageous for complex mixtures where impurities have a wide range of polarities.[16] It helps to elute strongly retained compounds more quickly and as sharper peaks, improving overall resolution and reducing analysis time.[12][13][16]
Section 2: Comprehensive Troubleshooting Guide
Even with careful planning, issues can arise. This guide provides a systematic approach to diagnosing and solving common problems during the purification of bromo-indanol derivatives.
Troubleshooting Summary Table
| Symptom | Probable Cause(s) | Recommended Solution(s) |
| Poor Separation / Co-elution | 1. Improper solvent system (poor selectivity). 2. Column overloading. 3. Poorly packed column (channeling). | 1. Re-optimize mobile phase on TLC; try solvents with different selectivity (e.g., replace ethyl acetate with diethyl ether or dichloromethane). 2. Reduce the amount of crude material loaded. 3. Repack the column carefully, ensuring a flat, homogenous bed. |
| Low Yield / Product Loss | 1. Compound is irreversibly adsorbed onto the silica. 2. Compound degradation due to silica acidity. 3. Compound is too dilute to detect in fractions. | 1. After the run, flush the column with a very polar solvent (e.g., 10% methanol in DCM) to recover highly retained material. 2. Test compound stability on a TLC plate. If degradation occurs, use neutralized silica or an alternative stationary phase like alumina.[8][11] 3. Combine and concentrate fractions you expect to contain the product before re-analyzing by TLC.[11] |
| Peak Tailing / Broad Bands | 1. Strong interaction between the indanol's hydroxyl group and silica's silanol groups. 2. Poor sample solubility in the mobile phase. 3. Column overloading. | 1. Add a small amount of a modifier to the eluent (e.g., 0.5% methanol or acetic acid) to improve peak shape. 2. Use the "dry loading" technique (see Protocol 2).[17] 3. Decrease the sample load. |
| Compound Not Eluting | 1. Mobile phase is not polar enough. 2. Compound may have precipitated at the top of the column. | 1. Gradually increase the polarity of the mobile phase (increase % of ethyl acetate or add a small amount of methanol).[9] 2. Ensure the compound is fully dissolved during loading; consider dry loading if solubility is low.[17] |
In-Depth Troubleshooting Q&A
Issue 1: I see good separation on my TLC plate, but all my fractions from the column are mixed. Why?
A: This is a frustrating but common issue that often points to one of two causes:
-
Column Overloading: The most frequent cause. A column has a finite capacity. Loading too much crude material saturates the stationary phase, exceeding its ability to separate components effectively. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel, depending on the separation difficulty.
-
Flawed Loading Technique: If the initial band of the sample at the top of the column is not flat, narrow, and evenly distributed, the separation will be compromised from the start. The sample should be dissolved in a minimal amount of solvent and loaded carefully onto the silica surface to form a tight band.[17] If the compound has poor solubility in your eluent, using a stronger solvent like dichloromethane to dissolve it for loading can cause localized "channeling" and band broadening. In this case, dry loading is the superior method.[17]
Issue 2: My yield is very low, and I suspect the compound is degrading on the column. How can I confirm and prevent this?
A: Bromo-indanol derivatives can be sensitive to the acidic surface of silica gel.[11][18]
-
How to Confirm Degradation: Perform a simple stability test. Dissolve a small amount of your crude material and spot it on a silica TLC plate. After spotting, let the plate sit on the benchtop for 30-60 minutes before eluting. If you see new spots appear or your product spot diminishes compared to a freshly spotted lane, your compound is likely unstable on silica.
-
How to Prevent Degradation:
-
Neutralize the Stationary Phase: As mentioned in the FAQs, adding 0.5-1% triethylamine (TEA) to your eluent system can neutralize the acidic sites on the silica gel.[6][7] Be sure to check that your target molecule is stable to basic conditions first.
-
Switch Stationary Phase: Use neutral alumina or Florisil, which are less acidic and often gentler on sensitive compounds.[5][11]
-
Work Quickly: Flash chromatography, by its nature, reduces the contact time between the compound and the stationary phase, which can minimize degradation.[19]
-
Section 3: Key Experimental Protocols
Protocol 1: Method Development using Thin-Layer Chromatography (TLC)
This is the foundational step for any successful column chromatography purification.
-
Prepare Samples: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the Plate: Using a capillary tube, spot the dissolved mixture onto the baseline of a silica gel TLC plate.
-
Develop the Plate: Place the plate in a sealed chamber containing a pre-determined solvent system (e.g., 20% Ethyl Acetate in Hexane). Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm). Circle the spots. If your compounds are not UV-active, use a chemical stain (e.g., potassium permanganate).
-
Calculate Rf and Optimize: Calculate the Rf value for your target compound (Rf = distance traveled by spot / distance traveled by solvent front). Adjust the solvent ratio until the Rf of your target compound is between 0.15 and 0.35, and it is well-resolved from major impurities.[3][9]
Protocol 2: Standard Flash Column Chromatography Workflow
This protocol outlines the purification of a bromo-indanol derivative using a standard setup.
-
Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
In a beaker, create a slurry of silica gel in your initial, non-polar eluent (e.g., 5% Ethyl Acetate in Hexane).
-
Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles or cracks are formed. The final bed should be level and firm.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude material in the minimum amount of solvent. Carefully pipette this solution onto the top of the silica bed. Allow the solvent to absorb fully into the silica.
-
Dry Loading (Recommended for Poor Solubility): Dissolve the crude material in a volatile solvent (e.g., DCM). Add a small amount of silica gel (2-3x the mass of your crude product) to this solution. Evaporate the solvent on a rotary evaporator until you have a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[17][20]
-
-
Elution:
-
Carefully add your mobile phase to the column.
-
Apply positive pressure (using a pump or compressed air) to achieve a steady flow rate.
-
Begin collecting fractions in test tubes.
-
-
Monitoring and Isolation:
-
Monitor the collected fractions by TLC to identify which ones contain your pure product.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to yield your purified bromo-indanol derivative.
-
Caption: Workflow for Bromo-Indanol Purification.
Section 4: Advanced Insights & Visualizations
Troubleshooting Decision Tree
When faced with a purification challenge, this decision tree can guide your thought process from problem to solution.
Caption: Troubleshooting Decision Tree.
References
- Current time information in Pasuruan, ID. Google.
- Isocratic Vs. Gradient Elution in Chromatography. Phenomenex. (2025-05-23).
- Gradient vs. Isocratic Elution in HPLC. Danaher Life Sciences.
- Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes. PharmaGuru. (2025-10-08).
- Gradient vs. Isocratic HPLC: Which Method is Best for Your Application? Mastelf. (2025-02-19).
- Isocratic vs. Gradient Elution for the HPLC Separation of 4-Chlorocatechol. Benchchem.
- How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks. Patsnap Eureka. (2025-08-21).
- Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. PubMed. (1987-09).
- Technical Support Center: Purification of 2-Indanol by Column Chromatography. Benchchem.
- Flash Chromatography: Principles & Applications. Phenomenex. (2025-06-06).
- Method Development for Reproducible Flash Purification of Pharmaceuticals by UHPLC and HPLC. Chromatography Today. (2016-11-24).
- Halogenated Molecule Sticking to Column. Chromatography Forum. (2008-11-18).
- Determining a solvent system. University of York.
- Exploring the Applications of Flash Chromatography in Pharmaceutical Industry. Microbioz India. (2023-12-15).
- Chromatography: Solvent Systems for TLC. University of Rochester.
- How To Choose The Best Eluent For Thin Layer Chromatography (TLC). alwsci. (2025-09-02).
- Successful Flash Chromatography. King Group.
- Purification & Separation | Chromatography | HPLC | CDMO. PharmaCompass.com.
- Troubleshooting common issues in the purification of 6-Bromo-2,3-dihydro-1H-inden-5-ol. Benchchem.
- Troubleshooting Flash Column Chromatography. University of Rochester.
- Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. (2012-08-07).
- Purification of crude 5-Bromo-4-fluoro-2-methyl-1H-indole by column chromatography. Benchchem.
- Chromatography: Solvent Systems For Flash Column. University of Rochester.
- Do primary bromides decompose on silica? Reddit. (2010-03-31).
- Advice on neutralising silica gel for column chromatography of sensitive compounds? Reddit. (2025-07-06).
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- 2. Purification & Separation | Chromatography | HPLC | CDMO [pharmacompass.com]
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- 4. Chemistry Teaching Labs - Determining a solvent system [chemtl.york.ac.uk]
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- 10. How To Choose The Best Eluent For Thin Layer Chromatography (TLC) - Blogs - News [alwsci.com]
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Technical Support Center: Recrystallization of 5-bromo-2,3-dihydro-1H-inden-1-ol
Welcome to the technical support center for the purification of 5-bromo-2,3-dihydro-1H-inden-1-ol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the recrystallization of this key intermediate. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification processes effectively.
Troubleshooting Guide: Common Recrystallization Issues
This section addresses specific, frequently encountered problems during the recrystallization of this compound.
Question: My compound has "oiled out" instead of forming crystals. What is happening and how can I fix it?
Answer: "Oiling out" occurs when the dissolved solute separates from the solution as a liquid phase rather than a solid crystalline lattice.[1][2] This is often a supersaturated, supercooled liquid of your compound that is still impure. This phenomenon is particularly common when the melting point of the solute is lower than the boiling point of the solvent or when the solution is cooled too rapidly.[3] For this compound, this can happen if the solution is highly concentrated or if a solvent system with very different polarities is used.
Causality & Solutions:
-
High Supersaturation/Rapid Cooling: The most common cause is that the solution has become supersaturated too quickly for nucleation and crystal growth to occur in an orderly fashion.
-
Solution 1: Re-dissolve and Dilute. Heat the solution to re-dissolve the oil. Add a small amount (5-10% more) of the hot solvent to reduce the saturation level. Allow the solution to cool much more slowly.[3][4] Insulating the flask can promote the slow cooling necessary for proper crystal formation.
-
Solution 2: Reduce the Cooling Rate. If you placed the flask directly into an ice bath, the thermal shock likely caused the oiling. Allow the solution to cool to room temperature undisturbed first, then move it to a refrigerator, and finally to an ice bath. Very slow, stepwise cooling is critical.[3][4]
-
-
Inappropriate Solvent Polarity: A significant mismatch in polarity between your compound and the solvent can promote liquid-liquid phase separation.[5]
-
Solution 3: Modify the Solvent System. If using a single solvent, try a mixed-solvent system. If already using a mixed system, adjust the ratio. For instance, if you are using ethanol/water and it oils out, try re-dissolving the oil in more hot ethanol before re-introducing the water anti-solvent very slowly at an elevated temperature.
-
-
Presence of Impurities: Impurities can depress the melting point of your compound, making it more likely to separate as an oil.
-
Solution 4: Introduce a Seed Crystal. A seed crystal (a tiny, pure crystal of the desired compound) provides a template for proper lattice formation, bypassing the kinetic barrier to nucleation.[1][6] After re-dissolving the oil and letting the solution cool slightly, add a seed crystal to encourage crystallization.
-
Question: I've cooled my solution, but no crystals have formed. What should I do?
Answer: The failure of crystals to form typically indicates that the solution is not sufficiently supersaturated, a state where the concentration of the solute exceeds its equilibrium solubility.[3] This can happen for two primary reasons:
Causality & Solutions:
-
Excess Solvent: This is the most frequent cause of crystallization failure.[3][6] If too much solvent was added initially, the compound will remain soluble even at low temperatures.
-
Solution 1: Reduce Solvent Volume. Gently heat the solution and boil off a portion of the solvent under a fume hood. Be careful not to boil it to dryness. Reduce the volume by about 10-20%, then attempt the slow cooling process again.[6] A good rule of thumb is to see if a residue forms on a glass rod dipped into the mother liquor and allowed to dry; a significant residue indicates a high concentration of the compound remains in solution.[6]
-
-
High Kinetic Barrier to Nucleation: Sometimes, even in a supersaturated state, the molecules need an energy input or a surface to begin forming a crystal lattice.
-
Solution 2: Induce Nucleation by Scratching. Use a glass stirring rod to gently scratch the inside surface of the flask below the level of the solution.[3][6] The microscopic scratches on the glass provide nucleation sites where crystals can begin to form.
-
Solution 3: Add a Seed Crystal. As mentioned previously, a seed crystal is the most reliable method to initiate crystallization in a supersaturated solution.[6]
-
Solution 4: Ultra-Cooling. If other methods fail, cooling the mixture in a dry ice/acetone bath (-78 °C) can sometimes force crystallization, although this may result in smaller, less pure crystals.[2]
-
Question: My recrystallization yield is very low. How can I improve it?
Answer: A low yield suggests that a significant amount of your product was lost during the process. Maximizing yield requires careful attention to each step.
Causality & Solutions:
-
Excess Solvent: As with the failure to crystallize, using too much solvent is a primary cause of low recovery, as a large portion of the compound will remain dissolved in the mother liquor.[6]
-
Solution: Use the minimum amount of hot solvent required to fully dissolve your crude product. Working with smaller, more concentrated volumes is key.
-
-
Premature Crystallization: If the compound crystallizes too early, such as during a hot filtration step, it will be lost with the filtered impurities.
-
Incomplete Crystallization: The cooling process may not have been sufficient to precipitate the maximum amount of product.
-
Solution: After slow cooling to room temperature, ensure the flask is placed in an ice-water bath for at least 15-30 minutes to maximize the precipitation of the solid from the cold solution.[7]
-
-
Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are highly soluble will re-dissolve the product.
-
Solution: Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent or anti-solvent. This will wash away soluble impurities adhering to the crystal surface without dissolving a significant amount of the product.
-
Frequently Asked Questions (FAQs)
Q1: How do I select the ideal solvent for this compound?
A1: The ideal solvent for recrystallization should dissolve the compound completely when hot but only sparingly when cold.[8] Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (and be removed with the mother liquor).
For this compound, which is a moderately polar molecule due to the hydroxyl group and the bromo-aromatic ring, a good starting point is moderately polar solvents.[8] Often, a mixed-solvent system provides the best results.[9]
-
Single Solvents to Test: Toluene, Ethanol, Isopropanol, Ethyl Acetate.
-
Mixed-Solvent Systems:
-
Ethanol/Water: Dissolve in hot ethanol (good solvent), add hot water (anti-solvent) dropwise until cloudy.
-
Toluene/Hexanes: Dissolve in hot toluene (good solvent), add hexanes (anti-solvent) dropwise until cloudy.
-
Ethyl Acetate/Hexanes: A common and effective system for moderately polar compounds.[10]
-
Q2: What is the purpose of using a mixed-solvent system?
A2: A mixed-solvent system is employed when no single solvent meets the ideal solubility criteria. The technique uses two miscible solvents: a "good" solvent in which your compound is highly soluble, and a "bad" or "anti-solvent" in which your compound is poorly soluble.[9] The crude compound is first dissolved in a minimum amount of the hot "good" solvent. The "bad" solvent is then added dropwise to the hot solution until it becomes saturated (indicated by slight cloudiness). A few drops of the "good" solvent are then added to redissolve the precipitate, and the clear solution is allowed to cool slowly, inducing crystallization.
Q3: How does the cooling rate impact the purity of my final product?
A3: The rate of cooling directly influences crystal size and purity.
-
Slow Cooling: Promotes the formation of large, well-ordered crystals. The slow process allows molecules of the desired compound to selectively deposit onto the growing crystal lattice, while impurities tend to remain in the solution. This generally results in higher purity.[7]
-
Rapid Cooling (Quenching): Causes the solute to precipitate out of solution quickly, forming small crystals that can trap impurities within the lattice.[7] While this may seem to give a higher initial yield, the product will be less pure.
Experimental Protocol: Mixed-Solvent Recrystallization
This protocol details a general procedure for purifying this compound using an Ethyl Acetate/Hexanes solvent system.
Materials:
-
Crude this compound
-
Ethyl Acetate (Good Solvent)
-
Hexanes (Anti-Solvent)
-
Erlenmeyer flasks (2)
-
Hotplate
-
Filter paper
-
Stemless funnel
-
Büchner funnel and filter flask
-
Vacuum source
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of ethyl acetate and gently heat the mixture on a hotplate while stirring until the solid dissolves completely. Add ethyl acetate dropwise until a clear solution is achieved at the boiling point. Avoid adding a large excess.[11]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Pre-heat a second Erlenmeyer flask and a stemless funnel on the hotplate. Place a piece of fluted filter paper in the funnel. Quickly pour the hot solution through the filter paper into the clean, hot flask to remove the impurities.
-
Addition of Anti-Solvent: While the solution is still hot, add hexanes dropwise while stirring until the solution becomes faintly cloudy (turbid). This indicates the solution is saturated.
-
Clarification: Add a few drops of hot ethyl acetate, just enough to make the solution clear again.
-
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Large crystals should form over time.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold hexanes (or a pre-chilled mixture of ethyl acetate/hexanes) to rinse away any remaining soluble impurities.
-
Drying: Allow the crystals to dry on the filter under vacuum for several minutes. For complete drying, transfer the crystals to a watch glass and let them air dry or place them in a vacuum oven at a temperature well below the compound's melting point.
Data Presentation: Solvent Properties
The choice of solvent is critical. The following table provides properties of common solvents relevant for the recrystallization of moderately polar compounds like this compound.
| Solvent | Boiling Point (°C) | Polarity Index | Notes |
| Water | 100 | 10.2 | Good for polar compounds; high BP can make drying difficult.[8] |
| Ethanol | 78 | 5.2 | Excellent, versatile solvent for moderately polar compounds.[9] |
| Methanol | 65 | 6.6 | More polar than ethanol; good dissolving power.[9] |
| Ethyl Acetate | 77 | 4.4 | Excellent solvent for moderately polar compounds.[9] |
| Acetone | 56 | 5.1 | Strong solvent, but low BP can limit the solubility difference.[9] |
| Toluene | 111 | 2.4 | Good for less polar compounds or as the "good" solvent in a pair. |
| Hexanes | 69 | 0.1 | Non-polar; often used as an anti-solvent.[8] |
Visualization: Recrystallization Workflow
The following diagram illustrates the logical steps and decision points in a typical recrystallization procedure.
Caption: Workflow diagram illustrating the key stages of recrystallization.
References
- Nanjing Huaxi Chemical Co.,Ltd. (n.d.). Best Solvent for Recrystallization.
- Mettler Toledo. (n.d.). Oiling Out in Crystallization.
-
Various Authors. (2017). What is the best solvent for recrystallization? Quora. Available at: [Link]
-
Brainly Community. (2023). Indicate a procedure to solve the following recrystallization problems: (a) Oiling out (b) Lack of. Brainly. Available at: [Link]
-
Chemistry LibreTexts. (2021). 2.1: Recrystallization. Available at: [Link]
-
University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Available at: [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available at: [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
-
Reddit Community. (2013). Recrystallization (help meeeeee). r/chemistry on Reddit. Available at: [Link]
-
Reddit Community. (2023). Go-to recrystallization solvent mixtures. r/Chempros on Reddit. Available at: [Link]
-
Chem. Tips. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. Available at: [Link]
-
Wellesley College, Department of Chemistry. (n.d.). Recrystallization - Part 2. Available at: [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Synthesis of 5-Bromo-1-Indanone: A Comparative Analysis of Synthetic Routes
Abstract
5-Bromo-1-indanone is a pivotal building block in medicinal chemistry and materials science, serving as a key intermediate in the synthesis of a range of high-value compounds, including anti-inflammatory agents and novel kinase inhibitors.[1] The strategic placement of the bromine atom on the aromatic ring provides a versatile handle for further functionalization, typically through cross-coupling reactions. This guide provides an in-depth comparison of the two most prevalent synthetic strategies for preparing 5-bromo-1-indanone: the intramolecular Friedel-Crafts cyclization of a brominated precursor and the direct electrophilic bromination of 1-indanone. We will dissect the mechanistic underpinnings, provide detailed experimental protocols, and offer a critical evaluation of each route's performance, empowering researchers to make informed decisions based on their specific laboratory or industrial needs.
Introduction: The Strategic Importance of 5-Bromo-1-Indanone
The 1-indanone scaffold is a privileged structure in drug discovery, appearing in numerous biologically active molecules such as the Alzheimer's drug Donepezil and the HIV protease inhibitor Indinavir.[2] The 5-bromo derivative, in particular, offers a direct pathway to elaborate on the core structure. The carbon-bromine bond is amenable to a wide array of transformations, including Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse substituents at the 5-position. This capability is crucial for structure-activity relationship (SAR) studies in drug development.
The selection of an appropriate synthetic route is therefore a critical decision, balancing factors such as yield, purity, scalability, cost, and safety. This guide aims to illuminate the practical considerations of the two primary synthetic approaches.
Synthetic Strategies: A Head-to-Head Comparison
The synthesis of 5-bromo-1-indanone is predominantly achieved through two distinct strategies:
-
Route 1: Intramolecular Friedel-Crafts Acylation. This classic approach involves the construction of the indanone ring system from an acyclic precursor that already contains the requisite bromine atom, namely 3-(4-bromophenyl)propanoic acid or a derivative thereof.
-
Route 2: Direct Electrophilic Aromatic Bromination. This strategy involves the direct bromination of the commercially available 1-indanone. The primary challenge here is achieving regioselectivity, directing the bromine atom to the desired C-5 position of the aromatic ring.
We will now explore the technical details of each route.
Route 1: Intramolecular Friedel-Crafts Acylation
This is arguably the most reliable and widely employed method for synthesizing 1-indanones.[3] The reaction proceeds by generating an acylium ion from a 3-arylpropanoic acid derivative, which then undergoes an intramolecular electrophilic attack on the electron-rich aromatic ring to form the fused bicyclic system.
Mechanistic Rationale
The overall transformation involves two key steps:
-
Activation of the Carboxylic Acid: The carboxylic acid of the precursor, 3-(4-bromophenyl)propanoic acid, is activated to make it a more potent electrophile. This is typically achieved by converting it to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.
-
Intramolecular Acylation: A strong Lewis acid, most commonly aluminum chloride (AlCl₃), coordinates to the acyl chloride, generating a highly electrophilic acylium ion. This ion is positioned to be attacked by the C-6 of the phenyl ring (ortho to the propyl chain), leading to cyclization. A subsequent deprotonation-rearomatization step yields the final 5-bromo-1-indanone product.
Visualizing the Workflow
Caption: Workflow for direct bromination synthesis of 5-bromo-1-indanone.
Experimental Protocol
This protocol is designed to favor aromatic bromination over α-bromination.
-
To a flask protected from light, add 1-indanone (10.0 g, 75.7 mmol).
-
Carefully add concentrated sulfuric acid (H₂SO₄, 50 mL) while cooling the flask in an ice-water bath. Stir until the indanone is fully dissolved.
-
In a separate container, dissolve bromine (13.3 g, 4.3 mL, 83.2 mmol, 1.1 equiv.) in 20 mL of concentrated sulfuric acid.
-
Add the bromine solution dropwise to the indanone solution over 45 minutes, ensuring the internal temperature remains between 0-5 °C.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 3 hours.
-
Slowly and carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. A precipitate will form.
-
Allow the ice to melt, then collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper. Then wash with a small amount of cold methanol.
-
Dry the crude product under vacuum.
-
The primary impurity is often the 7-bromo isomer. Purify the product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by careful recrystallization from a suitable solvent system (e.g., ethanol/water) to isolate the pure 5-bromo-1-indanone.
Performance Analysis
-
Advantages: This is a one-step synthesis from a cheap, readily available starting material, making it potentially more cost-effective and atom-economical.
-
Disadvantages: The reaction can suffer from a lack of regioselectivity, often producing a mixture of 5-bromo and 7-bromo isomers, along with potential di-brominated byproducts. Separation of these isomers can be challenging and may lower the isolated yield of the desired product. The use of elemental bromine and concentrated sulfuric acid poses significant safety and handling challenges.
Comparative Data Summary
| Parameter | Route 1: Friedel-Crafts Acylation | Route 2: Direct Bromination |
| Starting Material | 3-(4-bromophenyl)propanoic acid | 1-Indanone |
| Number of Steps | 2 (Acid chloride formation + Cyclization) | 1 |
| Typical Yield | 75-90% (isolated) | 50-70% (isolated, after purification) |
| Purity & Selectivity | Excellent; regiochemistry is pre-defined | Moderate to Good; risk of isomeric byproducts |
| Key Reagents | SOCl₂, AlCl₃ | Br₂, H₂SO₄ |
| Scalability | Good; well-established industrial process | Moderate; purification can be difficult on a large scale |
| Safety Concerns | Corrosive SOCl₂; highly reactive AlCl₃; vigorous quench | Highly toxic and corrosive Br₂; concentrated H₂SO₄ |
| Waste Generation | Significant acidic aqueous waste from AlCl₃ | Acidic waste from H₂SO₄ |
Conclusion and Recommendations
The choice between the Friedel-Crafts acylation and direct bromination routes for synthesizing 5-bromo-1-indanone is a classic case of balancing elegance and control against expediency and cost.
Route 1 (Friedel-Crafts Acylation) is the recommended method for applications where high purity is paramount and on scales ranging from laboratory research to pilot plants. Its key strength is the unambiguous control over regiochemistry, which simplifies purification and ensures the integrity of the final product. While it involves more steps and a more expensive starting material, the reliability and high yield of pure product often justify the initial investment.
Route 2 (Direct Bromination) is a viable alternative for situations where cost is the primary driver and where purification capabilities are robust. Its one-step nature from an inexpensive precursor is highly appealing. However, researchers must be prepared to invest significant effort in optimizing reaction conditions to maximize the yield of the desired 5-bromo isomer and in developing an effective purification strategy to separate it from closely related byproducts.
Ultimately, the optimal synthetic route will depend on the specific project goals, available resources, and the scale of the synthesis.
References
-
Ruble, J. C., Vandeveer, H. G., & Navarro, A. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328-344. Available from: [Link]
-
J&K Scientific. 5-Bromo-1-indanone | 34598-49-7. Available from: [Link]
-
ResearchGate. Yield of bromination reaction of 1-indanone (1, 0.25 M) in benzylic.... Available from: [Link]
-
Marzorati, M., et al. (2018). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules, 23(10), 2445. Available from: [Link]
-
Cho, S. D., et al. (2007). Simple and regioselective bromination of 5,6-disubstituted-indan-1-ones with Br2 under acidic and basic conditions. Molecules, 12(1), 1-11. Available from: [Link]
-
Lou, T., et al. Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses. Available from: [Link]
-
ResearchGate. Simple and Regioselective Bromination of 5,6-Disubstituted-indan-1-ones with Br2 Under Acidic and Basic Conditions. Available from: [Link]
-
ResearchGate. Synthesis of 1-Indanones by Intramolecular Friedel—Crafts Reaction of 3-Arylpropionic Acids Catalyzed by Tb(OTf)3 | Request PDF. Available from: [Link]
-
PrepChem.com. Preparation of 3-bromo-3-phenylpropanoic acid. Available from: [Link]
-
Kuninobu, Y., et al. (1996). Friedel-Crafts Acylation of Arenes Catalyzed by Bromopentacarbonylrhenium(I). Chemistry Letters, 25(10), 891-892. Available from: [Link]
-
Wikipedia. Friedel–Crafts reaction. Available from: [Link]
-
Xiao, J., et al. (2011). Direct Synthesis of 1-Indanones via Pd-Catalyzed Olefination and Ethylene Glycol-Promoted Aldol-Type Annulation Cascade. Organic Letters, 13(2), 268-271. Available from: [Link]
-
ResearchGate. Facile and Efficient Bromination of Benz[F]Indan-1-One | Request PDF. Available from: [Link]
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A Senior Application Scientist's Guide to Palladium Catalysts for the Buchwald-Hartwig Amination of Bromo-indoles
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and bioactive natural products. The functionalization of this privileged scaffold through carbon-nitrogen bond formation is a critical step in the synthesis of novel drug candidates. Among the available synthetic methodologies, the Palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile tool for the construction of these C-N bonds, offering broad substrate scope and functional group tolerance.[1]
However, the application of this reaction to bromo-indole substrates is not without its challenges. The presence of the N-H proton, the electron-rich nature of the indole ring, and the potential for catalyst inhibition can all influence the efficiency of the transformation. The judicious selection of the palladium catalyst, particularly the phosphine ligand, is therefore paramount to achieving high yields and overcoming these obstacles.
This guide provides a comparative overview of the efficacy of different palladium catalyst systems for the Buchwald-Hartwig amination of various bromo-indole isomers. By synthesizing data from the literature and providing insights into the mechanistic nuances of the reaction, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.
The Crucial Role of the Ligand: Generations of Innovation
The evolution of the Buchwald-Hartwig amination is intrinsically linked to the development of increasingly sophisticated phosphine ligands. These ligands play a critical role in stabilizing the palladium center, promoting the key steps of oxidative addition and reductive elimination, and influencing the overall catalytic cycle's efficiency.[2][3] For indole substrates, the use of bulky, electron-rich phosphine ligands is often essential to achieve high reactivity.
First-Generation Ligands: Initial systems utilized relatively simple phosphines like P(o-tolyl)₃. While effective for some aryl bromides, their application to challenging substrates like indoles was limited, often resulting in low yields due to side reactions.[4]
Second-Generation Ligands (Biaryl Phosphines): The development of bulky, electron-rich biaryl phosphine ligands by the Buchwald group revolutionized the field. Ligands such as XPhos , RuPhos , SPhos , and DavePhos have demonstrated remarkable efficacy in the amination of a wide range of aryl and heteroaryl halides, including bromo-indoles.[5][6][7] These ligands are designed to be sterically demanding, which promotes the formation of the active monoligated Pd(0) species and facilitates the reductive elimination step. Their electron-rich nature also enhances the rate of oxidative addition.
Comparative Efficacy of Palladium Catalysts for Bromo-indole Amination
The choice of the optimal catalyst system is highly dependent on the specific bromo-indole isomer and the nature of the amine coupling partner. The following tables summarize representative data for the Buchwald-Hartwig amination of different bromo-indoles, showcasing the performance of various catalyst systems.
Table 1: Buchwald-Hartwig Amination of 5-Bromo-indoles
| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Pd₂(dba)₃ (1) | 4 (4) | LiHMDS (2.2) | THF | 65 | 16-20 | 88 | [5] |
| Morpholine | Pd₂(dba)₃ (1) | 4 (4) | LiHMDS (2.2) | THF | 65 | 16-20 | 95 | [5] |
| n-Bu₂NH | Pd₂(dba)₃ (1) | 4 (4) | LiHMDS (2.2) | THF | 65 | 16-20 | 51 | [5] |
| Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | Toluene | 100 | 24 | 85 | [1] |
| Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu (1.4) | Toluene | 100 | 18 | 92 | [1] |
Table 2: Buchwald-Hartwig Amination of 6-Bromo/Chloro-indoles
| Bromo/Chloro-indole | Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 6-Chloroindole | Piperidine | Pd₂(dba)₃ (1) | 1 (4) | LiHMDS (2.2) | THF | 65 | 16-20 | 85 | [5] |
Table 3: Buchwald-Hartwig Amination of 7-Bromo-indoles
| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Pd(OAc)₂ (2) | DavePhos (3) | NaOtBu (1.4) | Toluene | 100 | 24 | 88 | [8] |
| Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | Dioxane | 100 | 18 | 90 | [2] |
Note: The specific ligand numbering (e.g., 1, 4) in some references corresponds to proprietary or specifically synthesized ligands within those publications. For commercially available analogs, refer to the ligand names provided.
Mechanistic Considerations and Experimental Insights
The successful execution of a Buchwald-Hartwig amination of a bromo-indole requires careful consideration of the reaction parameters and an understanding of the underlying mechanism.
The Catalytic Cycle
The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a series of well-defined steps:
Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the bromo-indole, forming a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired amino-indole product and regenerating the Pd(0) catalyst.[4][8]
The Challenge of the Indole N-H Proton
The acidic N-H proton of the indole ring can complicate the Buchwald-Hartwig amination. It can compete with the amine nucleophile for deprotonation by the base, potentially leading to the formation of an indolyl-palladium species and undesired side reactions, such as N-arylation of the indole itself.[9][10]
Strategies to Mitigate N-H Interference:
-
N-Protection: Protecting the indole nitrogen with a suitable group (e.g., Boc, SEM, tosyl) can prevent these side reactions and often leads to higher yields. However, this adds extra steps to the synthetic sequence.
-
Use of Excess Base: Employing a sufficient excess of a strong base can ensure deprotonation of both the amine nucleophile and the indole N-H, although this can sometimes lead to undesired side reactions with sensitive functional groups.[5]
-
Careful Catalyst Selection: The choice of ligand can influence the relative rates of C-N coupling versus N-H activation. Bulky biaryl phosphine ligands are often effective in promoting the desired amination pathway.
Experimental Protocols
The following are representative, detailed experimental protocols for the Buchwald-Hartwig amination of bromo-indoles. These should serve as a starting point for optimization in your specific system.
General Procedure for Buchwald-Hartwig Amination of 5-Bromo-indole with a Secondary Amine (e.g., Morpholine)
Figure 2: A generalized experimental workflow for the Buchwald-Hartwig amination.
Materials:
-
5-Bromo-indole (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Pd₂(dba)₃ (1 mol%)
-
XPhos (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Add 5-bromo-indole and anhydrous toluene.
-
Add morpholine via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-(morpholino)indole.
General Procedure for Buchwald-Hartwig Amination of 7-Bromo-indole with a Primary Amine (e.g., Aniline)
Materials:
-
7-Bromo-indole (1.0 equiv)
-
Aniline (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
DavePhos (3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
In a glovebox, charge a vial with Pd(OAc)₂, DavePhos, and sodium tert-butoxide.
-
Add 7-bromo-indole and anhydrous toluene.
-
Add aniline to the reaction mixture.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After the reaction is complete, cool to room temperature.
-
Workup and purify as described in the previous procedure to obtain the desired 7-(phenylamino)indole.
Conclusion
The Buchwald-Hartwig amination is an indispensable tool for the synthesis of amino-indoles, providing access to a diverse range of structures for drug discovery and development. The success of this reaction is highly contingent on the selection of an appropriate palladium catalyst system. The bulky, electron-rich biaryl phosphine ligands, such as XPhos, RuPhos, and DavePhos, have proven to be particularly effective for the amination of bromo-indoles. By understanding the mechanistic principles and carefully optimizing the reaction conditions, researchers can effectively navigate the challenges associated with these substrates and efficiently synthesize their target molecules. This guide serves as a starting point for the rational design and execution of Buchwald-Hartwig aminations on the bromo-indole scaffold, empowering chemists to accelerate their research programs.
References
- Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed C-N Cross-Coupling Reactions. In Cross-Coupling and Heck-Type Reactions 1 (pp. 1-14). Georg Thieme Verlag.
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
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Beilstein Journal of Organic Chemistry. (2012). Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. [Link]
- Dorel, R., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years.
- Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). Efficient palladium-catalyzed N-arylation of indoles. Organic Letters, 2(10), 1403–1406.
-
The University of Groningen research portal. (2019). The Buchwald–Hartwig Amination After 25 Years. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
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Journal of Chemical Education. (2021). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory. [Link]
-
National Institutes of Health. (2022). Palladium-Catalyzed Oxidative Amination of α-Olefins with Indoles. [Link]
-
ResearchGate. (2017). Buchwald-Hartwig amination of 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine.... [Link]
-
PubMed. (2012). Palladium-catalyzed dual C-H or N-H functionalization of unfunctionalized indole derivatives with alkenes and arenes. [Link]
-
YouTube. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]
-
Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]
-
ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. [Link]
-
National Institutes of Health. (2011). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. [Link]
-
PubMed. (2011). Pd-catalyzed C-H bond functionalization on the indole and pyrrole nucleus. [Link]
-
ResearchGate. (2020). pi-Bond Directed C-2 Amination of Indoles: Catalysis Development, Mechanistic Investigation, and Substrate Scope. [Link]
-
National Institutes of Health. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. [Link]
-
ResearchGate. (2013). ChemInform Abstract: Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. [Link]
-
Purdue University Graduate School. (2018). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]
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A Comparative Guide to Alternative Brominating Agents for the Synthesis of 5-Bromo-indanes
For researchers, scientists, and drug development professionals, the synthesis of halogenated intermediates is a cornerstone of modern organic chemistry. Among these, 5-bromo-indane and its derivatives are valuable building blocks in the creation of a wide array of pharmaceutical agents and functional materials. The traditional approach to the synthesis of these compounds often involves the use of elemental bromine (Br₂). However, due to its high toxicity, corrosivity, and hazardous handling requirements, a shift towards safer and more manageable brominating agents is a critical objective in both academic and industrial laboratories.[1][2][3][4][5]
This guide provides an in-depth technical comparison of alternative brominating agents for the regioselective synthesis of 5-bromo-indanes. We will delve into the mechanistic nuances, experimental protocols, and performance data of leading alternatives, offering field-proven insights to inform your synthetic strategies.
The Challenge of Regioselectivity in Indane Bromination
The indane scaffold possesses two principal sites for electrophilic aromatic substitution: the C5 and C6 positions on the benzene ring, and the benzylic C1 and C3 positions on the cyclopentyl ring. Achieving high regioselectivity for the desired 5-bromo product is paramount, as mixtures of isomers can be challenging and costly to separate. The choice of brominating agent and reaction conditions plays a pivotal role in directing the substitution to the desired position.[6][7]
Elemental Bromine: The Hazardous Benchmark
Elemental bromine, while effective, presents significant safety and handling challenges. It is a fuming, highly corrosive, and toxic liquid that can cause severe burns upon contact and is fatal if inhaled.[2][4][5] Its high reactivity can also lead to over-bromination and the formation of undesired byproducts. These drawbacks necessitate the exploration of solid, more manageable, and often more selective alternative reagents.
Leading Alternative Brominating Agents: A Comparative Analysis
N-Bromosuccinimide (NBS)
N-Bromosuccinimide (NBS) is arguably the most common and versatile alternative to elemental bromine. It is a crystalline solid that is easier and safer to handle than liquid bromine.[8][9][10][11][12] NBS serves as a source of electrophilic bromine and can be utilized under various conditions to achieve high yields and selectivity.
Mechanistic Considerations
In electrophilic aromatic substitution, the bromine atom in NBS is positively polarized due to the adjacent electron-withdrawing carbonyl groups, rendering it susceptible to attack by an electron-rich aromatic ring.[13] The reaction proceeds through a standard electrophilic aromatic substitution mechanism, involving the formation of a resonance-stabilized arenium ion intermediate.[14][15] For allylic or benzylic bromination, the reaction proceeds via a free-radical mechanism, typically initiated by light or a radical initiator.[16][17][18][19] The choice of solvent and reaction conditions is therefore critical in directing the regioselectivity of NBS bromination. Polar solvents tend to favor electrophilic aromatic substitution, while non-polar solvents in the presence of a radical initiator favor benzylic bromination.
Experimental Protocol: Electrophilic Aromatic Bromination of Indane with NBS
Objective: To synthesize 5-bromo-indane via electrophilic aromatic substitution.
Materials:
-
Indane
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (MeCN) or Dimethylformamide (DMF)
-
Water
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
To a solution of indane (1.0 mmol) in acetonitrile (2 mL) at 0 °C, add N-bromosuccinimide (1.0 mmol) in one portion.[20]
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water (10 mL).
-
Extract the product with dichloromethane (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-bromo-indane.[20]
Performance Data
| Substrate | Brominating Agent | Solvent | Temperature | Yield (%) | Reference |
| Indane | NBS | MeCN | 0 °C to rt | High (expected) | [20] |
| Electron-rich aromatics | NBS | DMF, CCl₄, Dioxane | Room Temp | 50-95 | [21] |
Dibromoisocyanuric Acid (DBI)
Dibromoisocyanuric acid (DBI) is a powerful yet gentle brominating agent.[22] It is a solid reagent that offers high reactivity, often under mild conditions, for the bromination of even deactivated aromatic rings.[23][24][25]
Mechanistic Considerations
Similar to NBS, DBI acts as an electrophilic bromine source. Its high reactivity is attributed to the presence of two N-Br bonds within a cyclic structure, making the bromine atoms highly susceptible to nucleophilic attack by aromatic systems.
Experimental Protocol: Aromatic Bromination with DBI
Objective: To synthesize 5-bromo-indane using DBI.
Materials:
-
Indane
-
Dibromoisocyanuric Acid (DBI)
-
Dichloromethane (CH₂Cl₂)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount)
Procedure:
-
Dissolve indane (1.0 mmol) in dichloromethane.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Slowly add Dibromoisocyanuric Acid (0.5 mmol, as it contains two bromine atoms) to the solution.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with an aqueous solution of sodium bisulfite.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography.
Tetrabutylammonium Tribromide (TBATB)
Tetrabutylammonium tribromide (TBATB) is a stable, crystalline solid that serves as a convenient and safe source of bromine.[26] It is particularly noted for its high selectivity in many bromination reactions.
Mechanistic Considerations
TBATB exists in equilibrium with tetrabutylammonium bromide and molecular bromine. This equilibrium provides a low, steady concentration of Br₂, which can then participate in electrophilic aromatic substitution. The bulky tetrabutylammonium cation can also play a role in directing the regioselectivity of the reaction.
Experimental Protocol: Aromatic Bromination with TBATB
Objective: To synthesize 5-bromo-indane using TBATB.
Materials:
-
Indane
-
Tetrabutylammonium Tribromide (TBATB)
-
Dichloromethane (CH₂Cl₂) or Methanol
Procedure:
-
Prepare a homogeneous mixture of indane (2 mmol) and TBATB (2 mmol) in a round-bottomed flask.[27]
-
The reaction can be performed solvent-free under thermal conditions or in a solvent like dichloromethane-methanol.[27][28]
-
Stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent and wash with aqueous sodium thiosulfate solution to remove any unreacted bromine.
-
Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography.
Visualizing the Synthetic Workflow
Caption: Generalized workflow for the synthesis of 5-bromo-indane.
Mechanistic Pathway of Electrophilic Aromatic Bromination
Caption: Simplified mechanism of electrophilic aromatic substitution for bromination.[14]
Comparative Performance Summary
| Brominating Agent | Physical Form | Key Advantages | Potential Drawbacks | Typical Yields |
| **Elemental Bromine (Br₂) ** | Fuming Liquid | High reactivity, low cost | Highly toxic, corrosive, difficult to handle, low selectivity | Variable |
| N-Bromosuccinimide (NBS) | Crystalline Solid | Easy to handle, good selectivity, versatile | Can lead to benzylic bromination under radical conditions | 50-95%[21] |
| Dibromoisocyanuric Acid (DBI) | Solid | High reactivity, effective for deactivated rings | Can be too reactive, leading to over-bromination | High |
| Tetrabutylammonium Tribromide (TBATB) | Crystalline Solid | Safe, easy to handle, high selectivity | Higher molecular weight, potentially lower atom economy | Good to excellent |
Conclusion and Recommendations
For the synthesis of 5-bromo-indanes, N-Bromosuccinimide (NBS) stands out as the most balanced alternative to elemental bromine. Its solid form, ease of handling, and the ability to tune selectivity through solvent choice make it a highly reliable reagent for both small-scale and large-scale preparations.[8][9][10][11][12][21] While DBI offers higher reactivity, it may require more careful control to prevent side reactions. TBATB is an excellent choice when safety and high selectivity are the primary concerns, although its cost and atom economy may be considerations for industrial applications.
Ultimately, the optimal choice of brominating agent will depend on the specific requirements of the synthesis, including scale, desired purity, and safety protocols. This guide provides the foundational knowledge and experimental frameworks to make an informed decision, empowering researchers to move towards safer and more efficient synthetic methodologies.
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Kim, S. H., et al. (2007). Simple and Regioselective Bromination of 5,6-Disubstituted-indan-1-ones with Br2 Under Acidic and Basic Conditions. Molecules, 12(1), 74-85. [Link]
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PubMed. (2007). Simple and regioselective bromination of 5,6-disubstituted-indan-1-ones with Br2 under acidic and basic conditions. Molecules, 12(1), 74-85. [Link]
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ResearchGate. (2007). Simple and Regioselective Bromination of 5,6-Disubstituted-indan-1-ones with Br2 Under Acidic and Basic Conditions. [Link]
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Wang, G., et al. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 19(12), 20465-20474. [Link]
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Van den Brande, N., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2135. [Link]
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ResearchGate. Synthesis of 5‐bromo‐indole derivatives. Reagent and conditions. [Link]
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Wikipedia. Tetrabutylammonium tribromide. [Link]
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Centers for Disease Control and Prevention. (2024, September 6). Chemical Emergencies: Bromine. [Link]
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Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]
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Master Organic Chemistry. (2011, June 10). N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]
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ResearchGate. (2016, July 28). Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. [Link]
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ResearchGate. Dibromoisocyanuric Acid: Applications in Brominations and Oxidation Processes for the Synthesis of High Value Compounds. [Link]
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Chemistry Stack Exchange. (2022, December 27). Synthesis of a Substituted Indane. [Link]
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Comparison of chiral resolution methods for 5-bromo-2,3-dihydro-1H-inden-1-ol
An In-Depth Guide to the Chiral Resolution of 5-Bromo-2,3-dihydro-1H-inden-1-ol: A Comparative Analysis
The enantiomers of this compound serve as critical chiral building blocks in the synthesis of various pharmacologically active molecules. The stereochemistry of the hydroxyl-bearing carbon is often pivotal for biological activity, necessitating the development of robust and efficient methods to obtain this intermediate in an enantiomerically pure form. This guide provides a detailed comparison of the primary methodologies for the chiral resolution of racemic this compound: classical diastereomeric crystallization, enzymatic kinetic resolution, and chiral high-performance liquid chromatography (HPLC).
Classical Resolution via Diastereomeric Crystallization
This method, pioneered by Louis Pasteur, remains a cornerstone of industrial-scale chiral separations.[1] It operates on the principle that enantiomers, while having identical physical properties, react with a single enantiomer of another chiral compound (the resolving agent) to form diastereomers. These diastereomers possess distinct physical properties, including solubility, which allows for their separation by fractional crystallization.[2] For a racemic alcohol like this compound, chiral carboxylic acids are typically employed as resolving agents to form diastereomeric esters.
Causality Behind Experimental Choices
The choice of resolving agent is critical and often empirical. The goal is to form a stable, crystalline ester with one enantiomer of the alcohol that has significantly lower solubility in a given solvent system than the diastereomeric ester formed with the other enantiomer. Chiral acids like (+)-tartaric acid, (-)-mandelic acid, or their derivatives are common starting points due to their availability and proven track record.[3] The solvent selection is equally crucial; it must provide a steep solubility-temperature gradient to facilitate efficient crystallization and recovery of the less-soluble diastereomer.
Experimental Protocol: Resolution with (R)-(-)-O-Acetylmandelic Acid
-
Esterification: In a round-bottom flask, dissolve racemic this compound (1.0 eq) and (R)-(-)-O-acetylmandelic acid (1.0 eq) in a suitable solvent such as toluene. Add a carbodiimide coupling agent like N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq). Stir the reaction at room temperature for 12-18 hours.
-
Work-up: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mixture of diastereomeric esters.
-
Fractional Crystallization: Dissolve the crude ester mixture in a minimal amount of a hot solvent (e.g., isopropanol or ethyl acetate/hexane). Allow the solution to cool slowly to room temperature, then further cool to 0-5 °C to induce crystallization of the less-soluble diastereomer.
-
Isolation: Collect the crystals by vacuum filtration. The enantiomeric purity of the crystallized diastereomer can be enhanced by repeated recrystallizations. Monitor purity by HPLC or NMR.
-
Hydrolysis: Cleave the ester of the purified diastereomer by dissolving it in a mixture of methanol and aqueous NaOH solution. Stir at room temperature until the reaction is complete (monitored by TLC).
-
Final Purification: Neutralize the reaction mixture and extract the liberated, enantiomerically enriched alcohol with an organic solvent (e.g., ethyl acetate). Purify by column chromatography to obtain the target enantiomer.
Visual Workflow: Diastereomeric Crystallization
Caption: Workflow for Classical Diastereomeric Crystallization.
Performance Data (Representative)
| Parameter | Value | Rationale |
| Yield (Single Enantiomer) | 25-40% | Subject to losses during crystallization and the theoretical maximum of 50%.[4] |
| Enantiomeric Excess (ee) | >98% | Achievable after one or two recrystallization steps. |
| Key Advantage | High Scalability | The method is well-suited for large-scale industrial production. |
| Key Disadvantage | Labor-Intensive | Requires significant optimization of resolving agent, solvent, and crystallization conditions.[4] |
Enzymatic Kinetic Resolution (EKR)
Enzymatic kinetic resolution leverages the stereoselectivity of enzymes, typically lipases, to catalyze a reaction on one enantiomer of a racemic substrate at a much higher rate than the other.[5] For resolving alcohols, this usually involves an enzyme-catalyzed acylation. As the reaction proceeds, the mixture becomes enriched in the unreacted, slower-reacting alcohol enantiomer and the newly formed ester of the faster-reacting enantiomer. These two compounds, having different functional groups, can then be easily separated.
Causality Behind Experimental Choices
Lipases are highly effective for this transformation due to their ability to function in organic solvents and their broad substrate tolerance.[6] Lipases from Burkholderia cepacia (formerly Pseudomonas cepacia) and Candida antarctica Lipase B (CAL-B, often immobilized as Novozym 435) are frequently used for their high enantioselectivity in acylating secondary alcohols.[7] Vinyl acetate is a common acyl donor because the vinyl alcohol byproduct tautomerizes to acetaldehyde, rendering the acylation effectively irreversible and driving the reaction forward. The choice of solvent can influence enzyme activity and selectivity; non-polar organic solvents like hexane or toluene are typical.
Experimental Protocol: Lipase-Catalyzed Acylation
-
Reaction Setup: To a solution of racemic this compound (1.0 eq) in an appropriate organic solvent (e.g., toluene), add the lipase (e.g., Novozym 435, by weight) and the acyl donor (e.g., vinyl acetate, 0.6 eq).
-
Incubation: Stir the suspension at a controlled temperature (e.g., 30-40 °C). Monitor the reaction progress using chiral HPLC or GC to track the conversion and the enantiomeric excess of both the remaining substrate (eeₛ) and the formed product (eeₚ).
-
Termination: Stop the reaction at or near 50% conversion to maximize the yield and enantiomeric purity of both components. This is a critical aspect of kinetic resolution.[7] Filter off the enzyme to quench the reaction. The enzyme can often be washed and reused.
-
Separation: Concentrate the filtrate. The resulting mixture contains the unreacted alcohol enantiomer and the acylated ester enantiomer. These can be readily separated by standard silica gel column chromatography.
-
Ester Hydrolysis (Optional): If the other enantiomer is desired, the separated ester can be hydrolyzed using a base (e.g., K₂CO₃ in methanol) to yield the corresponding alcohol.
Visual Workflow: Enzymatic Kinetic Resolution
Caption: Workflow for Enzymatic Kinetic Resolution (EKR).
Performance Data (Based on related halo-indenols[7])
| Parameter | Value | Rationale |
| Yield (Single Enantiomer) | 45-50% | The theoretical maximum yield for a kinetic resolution is 50%. |
| Enantiomeric Excess (ee) | >99% | Lipases can exhibit extremely high enantioselectivity (E-value > 200). |
| Key Advantage | High Selectivity & Mild Conditions | Reactions proceed under neutral, mild conditions, avoiding harsh reagents. |
| Key Disadvantage | 50% Theoretical Yield Limit | One half of the starting material is converted to the other enantiomer's ester. |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful analytical and preparative technique that separates enantiomers directly.[8] The separation occurs within a column packed with a chiral stationary phase (CSP). Enantiomers interact differently with the CSP, forming transient diastereomeric complexes with different energies, which leads to different retention times and their subsequent separation.[9]
Causality Behind Experimental Choices
The selection of the CSP is the most critical factor. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatized with phenyl carbamates) are exceptionally versatile and are a primary choice for screening the resolution of new chiral compounds.[10] The mobile phase composition is optimized to achieve the best balance between resolution and analysis time. Normal phase (e.g., hexane/isopropanol) or polar organic modes are commonly employed for compounds like the target alcohol.
Experimental Protocol: Chiral HPLC Method Development
-
Column Screening: Screen a set of diverse CSPs. For an aromatic alcohol, good starting points include columns based on cellulose tris(3,5-dimethylphenylcarbamate) and amylose tris(3,5-dimethylphenylcarbamate).
-
Mobile Phase Screening: For each column, test a range of mobile phases. A typical normal-phase screen might involve varying ratios of hexane and an alcohol modifier like isopropanol or ethanol.
-
Optimization: Once baseline separation is achieved, optimize the mobile phase composition and flow rate to maximize the resolution factor (Rs > 1.5) while minimizing the run time. Temperature can also be adjusted to improve selectivity.[11]
-
Preparative Scale-Up: For isolating material, the optimized analytical method can be scaled up to a larger-diameter preparative column. The sample is injected in multiple cycles, and the separated enantiomeric fractions are collected.
-
Product Recovery: The collected fractions are evaporated under reduced pressure to yield the isolated, enantiomerically pure alcohols.
Visual Workflow: Chiral HPLC Separation
Caption: Workflow for Chiral HPLC Method Development and Scale-Up.
Performance Data (Representative)
| Parameter | Value | Rationale |
| Yield | >95% | Recovery is typically high, limited mainly by handling losses. |
| Enantiomeric Excess (ee) | >99.9% | Capable of achieving very high levels of enantiopurity. |
| Key Advantage | Speed and Versatility | Rapid method development and direct separation of both enantiomers. |
| Key Disadvantage | Cost and Scalability | High cost of CSPs and solvents, and challenging to scale to multi-kilogram quantities. |
Comparative Summary
| Feature | Diastereomeric Crystallization | Enzymatic Kinetic Resolution (EKR) | Chiral HPLC |
| Principle | Separation of diastereomers with different physical properties.[4] | Enantioselective enzymatic reaction.[5][7] | Differential interaction with a chiral stationary phase.[8] |
| Scalability | Excellent; suitable for industrial scale. | Good; scalable to kg scale. | Limited; best for mg to gram scale. |
| Yield (Theoretical) | 50% per enantiomer. | 50% per enantiomer. | ~100% for both enantiomers. |
| Enantioselectivity | Variable; depends on the resolving agent/solvent combination. | Very High (ee >99% is common). | Excellent (ee >99.5% is common). |
| Speed | Slow; requires multi-day crystallization and optimization. | Moderate; typically 12-48 hours reaction time. | Fast; rapid method development and separation. |
| Cost | Low to moderate; depends on resolving agent cost. | Moderate; enzyme cost can be significant but reusable. | High; expensive columns and high solvent consumption. |
Conclusion
The optimal method for the chiral resolution of this compound is dictated by the specific requirements of the researcher or organization.
-
Classical Diastereomeric Crystallization is the method of choice for large-scale, cost-sensitive manufacturing, provided a suitable resolving agent and crystallization conditions can be identified.
-
Enzymatic Kinetic Resolution offers a highly reliable and selective method for producing material with excellent enantiopurity on a lab to pilot-plant scale, valued for its mild and "green" credentials.
-
Chiral HPLC is unparalleled for analytical purposes and for producing small quantities of exceptionally pure enantiomers quickly. It is the gold standard for purity assessment and is ideal for early-stage drug discovery where speed and access to both enantiomers are critical.
A pragmatic approach often involves using chiral HPLC for initial analytical method development and purity confirmation, followed by the development of either an enzymatic or classical resolution method for producing larger quantities of the desired enantiomer.
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-
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A Senior Application Scientist's Guide to the Spectroscopic Comparison of 5-bromo-2,3-dihydro-1H-inden-1-ol Isomers
For researchers and professionals in the field of drug development and medicinal chemistry, the precise structural elucidation of chiral molecules is a cornerstone of effective and safe therapeutic design. The isomeric purity of a compound can dramatically influence its pharmacological activity, with different stereoisomers often exhibiting vastly different biological effects. This guide provides an in-depth spectroscopic comparison of the diastereomers of 5-bromo-2,3-dihydro-1H-inden-1-ol, a key intermediate in the synthesis of various biologically active molecules.
The Significance of Stereoisomerism in Indanols
The indanol scaffold, a bicyclic system comprising a benzene ring fused to a five-membered aliphatic ring, is a privileged structure in medicinal chemistry. Its rigid conformation provides a well-defined orientation for appended functional groups, making it an attractive framework for designing ligands that can interact with high specificity to biological targets. The introduction of a bromine atom and a hydroxyl group on the indane core of this compound creates two chiral centers, giving rise to two pairs of enantiomers, which are diastereomeric to each other (cis and trans isomers). The relative orientation of the hydroxyl and bromo groups in these diastereomers can significantly impact their chemical reactivity and biological activity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Key to Stereochemical Assignment
¹H NMR spectroscopy is arguably the most powerful tool for differentiating between the cis and trans isomers of this compound. The key to this differentiation lies in the analysis of the coupling constants (J-values) between the protons on the five-membered ring, particularly H-1 and H-2.
The Karplus Relationship: A Cornerstone of Stereochemical Analysis
The magnitude of the vicinal coupling constant (³J) between two protons on adjacent carbon atoms is highly dependent on the dihedral angle between them. This relationship is described by the Karplus equation.[1][2] In essence, a larger dihedral angle (approaching 180°) results in a larger coupling constant, while a smaller dihedral angle (approaching 0° or 90°) leads to a smaller coupling constant.
In the context of our target molecule:
-
trans-isomer: The proton at C-1 (H-1) and the proton at C-2 will have a dihedral angle of approximately 180°, leading to a larger coupling constant, typically in the range of 11-18 Hz.[3][4]
-
cis-isomer: The H-1 and H-2 protons will have a dihedral angle closer to 0°, resulting in a smaller coupling constant, generally between 6-15 Hz.[3][5]
This significant difference in the ³J(H1-H2) coupling constant is the most definitive diagnostic feature in the ¹H NMR spectra for assigning the cis and trans stereochemistry.
Predicted ¹H NMR Spectral Data
The following table outlines the predicted ¹H NMR chemical shifts and coupling constants for the cis and trans isomers of this compound. These predictions are based on the analysis of related indanol structures and the fundamental principles of NMR spectroscopy.
| Proton | Predicted Chemical Shift (δ, ppm) - cis | Predicted Multiplicity & Coupling Constant (J, Hz) - cis | Predicted Chemical Shift (δ, ppm) - trans | Predicted Multiplicity & Coupling Constant (J, Hz) - trans |
| H-1 | ~5.3 | d, J ≈ 6-8 | ~5.2 | d, J ≈ 11-13 |
| H-2 | ~4.5 | m | ~4.4 | m |
| H-3 | ~3.0, ~2.8 | m | ~3.1, ~2.9 | m |
| H-4, H-6, H-7 | ~7.2-7.5 | m | ~7.2-7.5 | m |
| OH | Variable | br s | Variable | br s |
Predicted ¹³C NMR Spectral Data
While less definitive than ¹H NMR for stereochemical assignment in this case, ¹³C NMR still provides valuable structural information. The chemical shifts of the carbon atoms in the five-membered ring will be subtly influenced by the stereochemistry.
| Carbon | Predicted Chemical Shift (δ, ppm) - cis | Predicted Chemical Shift (δ, ppm) - trans |
| C-1 | ~75 | ~77 |
| C-2 | ~60 | ~62 |
| C-3 | ~35 | ~37 |
| C-4 | ~125 | ~125 |
| C-5 | ~122 (C-Br) | ~122 (C-Br) |
| C-6 | ~130 | ~130 |
| C-7 | ~128 | ~128 |
| C-3a | ~142 | ~142 |
| C-7a | ~145 | ~145 |
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. For both isomers of this compound, the IR spectrum will be dominated by a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group. The C-O stretching vibration will appear in the 1000-1200 cm⁻¹ region. Aromatic C-H stretching will be observed just above 3000 cm⁻¹, while aliphatic C-H stretching will appear just below 3000 cm⁻¹. The C-Br stretch is expected to be in the 500-600 cm⁻¹ range.
While the overall IR spectra of the cis and trans isomers are expected to be quite similar, subtle differences may be observed in the fingerprint region (below 1500 cm⁻¹).[6] These differences arise from the distinct vibrational modes of the entire molecule due to their different spatial arrangements. However, these variations can be difficult to interpret without authentic reference spectra.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) * |
| O-H Stretch | 3200-3600 (broad) |
| Aromatic C-H Stretch | 3000-3100 |
| Aliphatic C-H Stretch | 2850-3000 |
| C=C Stretch (Aromatic) | 1450-1600 |
| C-O Stretch | 1000-1200 |
| C-Br Stretch | 500-600 |
*Predicted values are for both isomers.
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For both isomers of this compound, the molecular ion peak (M⁺) will be observed at m/z corresponding to the molecular weight of C₉H₉BrO. A characteristic feature will be the presence of an M+2 peak of nearly equal intensity, which is due to the natural abundance of the ⁸¹Br isotope.
The fragmentation patterns of the cis and trans isomers are expected to be very similar, as the initial ionization process often leads to the loss of stereochemical integrity. Common fragmentation pathways would likely involve the loss of a water molecule (M-18), a bromine atom (M-79/81), or the entire bromo-ethenyl group.
Predicted Fragmentation Pathways:
-
[M]⁺• → [M - H₂O]⁺• (Loss of water)
-
[M]⁺• → [M - Br]⁺ (Loss of bromine radical)
-
[M]⁺• → [C₇H₇O]⁺ (Loss of C₂H₂Br)
Experimental Protocols: A Guide to Synthesis and Analysis
The following section provides a generalized, yet detailed, protocol for the synthesis and spectroscopic analysis of the cis and trans isomers of this compound. This protocol is based on established methods for the synthesis of related indanols and serves as a self-validating system by explaining the rationale behind each step.[7][8]
Synthesis of this compound Isomers
The synthesis typically begins with the bromination of 2,3-dihydro-1H-inden-1-one, followed by stereoselective reduction of the resulting ketone.
Step 1: Bromination of 2,3-dihydro-1H-inden-1-one
-
Dissolve 2,3-dihydro-1H-inden-1-one in a suitable solvent such as carbon tetrachloride or acetic acid. The choice of solvent is critical to ensure solubility of the starting material and to facilitate the desired reaction pathway.
-
Add N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide. NBS is a convenient and selective source of bromine for allylic and benzylic bromination. The initiator is necessary to start the free-radical chain reaction.
-
Reflux the mixture with stirring. The elevated temperature is required to initiate the radical reaction and drive it to completion.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed. This ensures that the reaction is complete and helps to avoid the formation of side products.
-
Cool the reaction mixture and filter to remove the succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-bromo-2,3-dihydro-1H-inden-1-one.
Step 2: Stereoselective Reduction to the Alcohols
The stereochemical outcome of the reduction of the ketone is dependent on the choice of reducing agent.
-
For the trans-isomer (typically the thermodynamic product):
-
Dissolve the 5-bromo-2,3-dihydro-1H-inden-1-one in a protic solvent like methanol or ethanol.
-
Add sodium borohydride (NaBH₄) in portions at 0°C. NaBH₄ is a mild and selective reducing agent. The use of a protic solvent and a less sterically hindered hydride donor generally favors the formation of the more stable trans isomer.
-
Stir the reaction at room temperature and monitor by TLC.
-
Quench the reaction by the slow addition of dilute hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude trans-5-bromo-2,3-dihydro-1H-inden-1-ol.
-
-
For the cis-isomer (typically the kinetic product):
-
Dissolve the 5-bromo-2,3-dihydro-1H-inden-1-one in an aprotic solvent like tetrahydrofuran (THF).
-
Cool the solution to -78°C.
-
Add a sterically hindered reducing agent such as lithium tri-sec-butylborohydride (L-Selectride®) dropwise. The bulky nature of this reagent favors hydride attack from the less hindered face of the ketone, leading to the formation of the less stable cis isomer.
-
Stir at low temperature and monitor by TLC.
-
Quench carefully with water and then hydrogen peroxide/sodium hydroxide to decompose the borane intermediates.
-
Extract , wash, dry, and concentrate as described for the trans isomer.
-
Purification: The crude products can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Spectroscopic Analysis Workflow
The following diagram illustrates a standard workflow for the spectroscopic characterization of the synthesized isomers.
Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound isomers.
Conclusion
The differentiation of the cis and trans isomers of this compound is a critical task in synthetic and medicinal chemistry. This guide has demonstrated that while a suite of spectroscopic techniques should be employed for comprehensive characterization, ¹H NMR spectroscopy stands out as the most definitive method for stereochemical assignment. The significant and predictable difference in the vicinal coupling constants between H-1 and H-2, as dictated by the Karplus relationship, provides an unambiguous means of distinguishing between the two diastereomers. By understanding the fundamental principles behind these spectroscopic techniques and following robust experimental protocols, researchers can confidently synthesize and characterize these important building blocks for the advancement of drug discovery and development.
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Biological activity of 5-bromo-2,3-dihydro-1H-inden-1-ol vs other halogenated indanols
An In-Depth Comparative Guide to the Biological Activity of Halogenated Indanols
Abstract
The indanone and indanol scaffolds are recognized as privileged structures in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Halogenation is a key strategy in drug design to modulate the physicochemical properties and biological activity of lead molecules.[3][4] This guide provides a comparative analysis of the biological activity of 5-bromo-2,3-dihydro-1H-inden-1-ol and its related halogenated indanol analogs. We delve into structure-activity relationships (SAR), present quantitative data from relevant biological assays, and provide detailed experimental protocols to empower researchers in the field of drug discovery and development. While direct biological data for this compound is nascent, this guide synthesizes information from its precursors and isomers to project its potential and frame a direction for future investigation.
Introduction: The Indanol Scaffold and the Power of Halogenation
The indanol framework, a bicyclic structure consisting of a benzene ring fused to a five-membered ring bearing a hydroxyl group, is a cornerstone in the synthesis of medicinally important molecules.[1] Its structural rigidity and potential for stereospecific functionalization make it an attractive starting point for designing compounds that interact with specific biological targets.[5] A prominent example is Indinavir, an HIV protease inhibitor, which showcases the therapeutic potential of the indanol substructure.[5]
The introduction of halogen atoms into a drug candidate can profoundly influence its properties, including:
-
Lipophilicity: Affecting membrane permeability and transport.
-
Metabolic Stability: Blocking sites of metabolic degradation.
-
Binding Affinity: Forming halogen bonds or specific hydrophobic interactions with protein targets.[3]
This guide specifically explores how the presence and position of a bromine atom on the indanol scaffold, as well as the position of the hydroxyl group, dictate biological function. We will compare the known activities of various halogenated indanols to build a comprehensive understanding of their therapeutic potential.
Comparative Analysis of Biological Activities
While the indanone scaffold is broadly associated with antiviral, anticancer, and anti-Alzheimer's activities, the specific profile of a halogenated indanol derivative is highly dependent on its precise structure.[1][6]
This compound and its Precursor
Direct experimental data on the biological activity of this compound is limited in publicly available literature. However, significant insights can be drawn from its immediate synthetic precursor, 5-bromo-2,3-dihydro-1H-inden-1-one . This ketone has been identified as a key intermediate in organic synthesis and is noted for its potential use in the research of obesity-related metabolic diseases.[7] The reduction of this ketone to the corresponding alcohol (inden-1-ol) is a common synthetic step, suggesting that the biological evaluation of the alcohol is a logical progression. The potential activity in metabolic diseases warrants further investigation, possibly through screening against targets like metabolic enzymes or nuclear receptors.
Isomeric Comparison: The Case of (S)-5-Bromo-2,3-dihydro-1H-inden-2-ol
A structural isomer, (S)-5-bromo-2,3-dihydro-1H-inden-2-ol (hydroxyl group at the C2 position), provides a powerful case study in how subtle structural changes impact biological activity. This compound has been identified as a crucial precursor for the synthesis of potent Bruton's tyrosine kinase (BTK) inhibitors .[8] These inhibitors have demonstrated significant efficacy in treating B-cell lymphomas, with IC₅₀ values below 10 nM.[8]
Furthermore, derivatives of this inden-2-ol have been explored as potential antiviral agents . Specifically, methyl carbamate analogs have shown promising activity against the SARS-CoV-2 main protease (Mpro), achieving 94% inhibition at a concentration of 10 µM in in-vitro assays.[8]
Broader Context: Other Halogenated Scaffolds
The biological potential of halogenated compounds is extensive. Studies on other molecular frameworks provide valuable comparative data:
-
Halogenated Phenoxychalcones: Have demonstrated significant cytotoxic activity against human breast cancer cell lines (MCF-7), with IC₅₀ values as low as 1.52 µM.[9][10] These compounds have been shown to induce apoptosis and arrest the cell cycle at the G2/M phase.[9][10]
-
Halogenated Phenolic Compounds: Research into the structure-activity relationships of various halogenated compounds revealed that the presence of both a halogen and a hydroxyl group on a phenyl ring is a key requirement for inhibiting enzymes like iodotyrosine deiodinase (IYD), which plays a role in thyroid hormone metabolism.[11]
Summary of Biological Activity Data
The following table summarizes the key quantitative data for halogenated indanol derivatives and related compounds, providing a basis for comparison.
| Compound/Derivative Class | Target/Activity | Assay Type | Activity Metric | Source |
| (S)-5-Bromo-2,3-dihydro-1H-inden-2-ol Derived BTK Inhibitors | Bruton's Tyrosine Kinase (BTK) | Kinase Inhibition Assay | IC₅₀ < 10 nM | [8] |
| (S)-5-Bromo-2,3-dihydro-1H-inden-2-ol Methyl Carbamate Analog | SARS-CoV-2 Main Protease (Mpro) | In-vitro Enzyme Inhibition | 94% Inhibition @ 10 µM | [8] |
| Halogenated Phenoxychalcone (Compound 2c) | Cytotoxicity (MCF-7 Cells) | Cell Viability Assay | IC₅₀ = 1.52 µM | [9][10] |
| Halogenated Phenolic Compounds | Iodotyrosine Deiodinase (IYD) | In-vitro Enzyme Inhibition | Potent Inhibition at 100-600 µM | [11] |
| 1-Benzyl-5-bromo-3-hydrazonoindolin-2-one (Compound 7d) | Cytotoxicity (MCF-7 Cells) | Cell Viability Assay | IC₅₀ = 2.93 µM | [12] |
| 1-Benzyl-5-bromo-3-hydrazonoindolin-2-one (Compound 7d) | VEGFR-2 | Kinase Inhibition Assay | IC₅₀ = 0.503 µM | [12] |
Mechanistic Insights and Structure-Activity Relationships (SAR)
The data strongly suggests that the precise arrangement of the halogen and hydroxyl groups on the indanol scaffold is critical for biological activity.
Key SAR Insights:
-
Hydroxyl Group Position: The difference between inden-1-ol and inden-2-ol derivatives highlights the importance of the hydroxyl group's spatial orientation for target engagement. The activity of the inden-2-ol scaffold in kinase and protease inhibition suggests its hydroxyl group is positioned optimally to form key hydrogen bonds within the active sites of these enzymes.[8]
-
Role of the Halogen: The bromine atom at the 5-position likely contributes to binding affinity through hydrophobic interactions or halogen bonding. Its electron-withdrawing nature can also modulate the acidity of the hydroxyl proton, potentially influencing its role as a hydrogen bond donor.[13]
-
Combined Effect: As seen with IYD inhibitors, the combination of a halogen and a hydroxyl group on an aromatic system can be a prerequisite for potent inhibitory activity, suggesting a synergistic contribution to binding.[11]
The potent activity of inden-2-ol derivatives as BTK inhibitors points towards the modulation of crucial signaling pathways in cancer biology. A simplified diagram of the BTK signaling pathway is presented below.
Caption: Simplified BTK signaling pathway inhibited by indanol-based drugs.
Experimental Methodologies: Assessing Cytotoxicity
A fundamental step in evaluating the biological activity of any new compound is to determine its cytotoxicity. This establishes a therapeutic window and identifies potential as an anticancer agent. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.
Protocol: MTT Assay for Cytotoxicity Screening
-
Causality: This protocol is designed to quantify the dose-dependent effect of a test compound on the viability of a cancer cell line (e.g., MCF-7). The conversion of MTT to formazan by mitochondrial dehydrogenases is directly proportional to the number of living cells, providing a reliable measure of cytotoxicity.
Step-by-Step Workflow:
-
Cell Seeding: Plate cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., this compound) in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only). A positive control (e.g., Doxorubicin) should also be included. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Caption: Standard experimental workflow for an MTT cytotoxicity assay.
Conclusion and Future Directions
The halogenated indanol scaffold represents a promising area for drug discovery. While (S)-5-bromo-2,3-dihydro-1H-inden-2-ol has shown clear potential as a precursor for potent kinase inhibitors and antiviral agents, the biological activity of its isomer, This compound , remains largely unexplored.[8]
Based on the activity of its precursor ketone in metabolic disease research and the broad bioactivity of the indanol class, we recommend the following future directions:
-
Broad-Spectrum Screening: this compound should be screened against a diverse panel of biological targets, including kinases, proteases, and nuclear receptors relevant to metabolic diseases and oncology.
-
Comparative Isomer Studies: A head-to-head comparison of the -1-ol and -2-ol isomers, along with their chloro- and fluoro- analogs, would provide definitive SAR data.
-
Mechanism of Action Studies: For any identified activities, subsequent studies should focus on elucidating the precise mechanism of action, utilizing techniques such as molecular docking and cell-based pathway analysis.
This guide provides a foundational framework for researchers to build upon, highlighting both the known potential of halogenated indanols and the exciting opportunities that await in unexplored areas of this chemical space.
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A Researcher's Guide to Bromo-Indanone Synthesis: A Cost-Benefit Analysis of Synthetic Pathways
Introduction: The Strategic Importance of Bromo-Indanone
The 1-indanone scaffold is a privileged structural motif, forming the core of numerous biologically active molecules and advanced materials.[1] Its derivatives are pivotal in medicinal chemistry, particularly in the development of therapeutics for neurodegenerative diseases like Alzheimer's.[1][2][3] The introduction of a bromine atom onto this scaffold transforms it into a versatile synthetic intermediate. The bromine atom serves as an excellent handle for further functionalization through reactions like nucleophilic substitution or palladium-catalyzed cross-couplings (e.g., Suzuki, Heck, Buchwald-Hartwig amination), enabling the construction of complex molecular architectures.[4][5]
This guide provides an in-depth comparative analysis of the primary synthetic pathways to various bromo-1-indanone isomers (4-bromo, 5-bromo, 6-bromo, and 7-bromo). We will dissect each methodology from a cost-benefit perspective, evaluating factors such as starting material accessibility, reaction efficiency, scalability, safety, and, crucially, regioselectivity. Our objective is to equip researchers, chemists, and drug development professionals with the critical insights needed to select the most appropriate synthetic strategy for their specific laboratory or industrial objectives.
Pathway 1: Intramolecular Friedel-Crafts Acylation
This is arguably the most robust and widely employed method for constructing the bromo-indanone core, prized for its high efficiency and predictable regioselectivity.[1] The strategy involves the cyclization of a 3-arylpropanoic acid (or its more reactive acyl chloride derivative) where the bromine atom is already incorporated into the starting material.
Causality and Mechanism
The reaction is a classic electrophilic aromatic substitution. A strong Lewis acid (e.g., AlCl₃) or Brønsted acid (e.g., trifluoromethanesulfonic acid) is used to generate a highly electrophilic acylium ion from the 3-(bromophenyl)propanoic acid derivative. This intermediate is then attacked by the electron-rich aromatic ring in an intramolecular fashion, forming the five-membered cyclopentanone ring. A final deprotonation step restores aromaticity to yield the target bromo-1-indanone.[1] The position of the bromine atom on the final product is unequivocally determined by its position on the starting phenylpropanoic acid, providing perfect regiocontrol.
Visualizing the Pathway & Workflow
Caption: General pathway for Friedel-Crafts acylation to bromo-indanone.
Caption: Experimental workflow for Friedel-Crafts synthesis.
Cost-Benefit Analysis
-
Cost & Availability: 3-Bromophenyl)propanoic acids are commercially available but can be moderately expensive, representing the primary cost driver. Lewis acids like aluminum chloride (AlCl₃) are inexpensive bulk chemicals.
-
Yield & Purity: This method consistently delivers high yields, often exceeding 80%.[6] The product is typically clean, and purification via recrystallization is often sufficient, avoiding the need for costly and time-consuming chromatography.
-
Scalability: The reaction is highly scalable. However, the use of stoichiometric or super-stoichiometric amounts of AlCl₃ can lead to challenges in heat management and material handling on a large scale. The workup also generates significant aqueous waste.
-
Safety & Environment: The primary drawbacks lie here. Thionyl chloride, used to make the acid chloride, is highly corrosive and toxic. AlCl₃ reacts violently with water. The quenching process is highly exothermic and requires careful control.[7] This generates a large volume of acidic aluminum salt waste. More modern approaches using superacids like trifluoromethanesulfonic acid can be catalytic but are significantly more expensive.[6][8]
-
Regioselectivity: Excellent. This is the key advantage. The synthesis of 4-bromo, 5-bromo, 6-bromo, or 7-bromo-1-indanone is achieved simply by selecting the corresponding 3-(2-bromo-), 3-(3-bromo-), 3-(4-bromo-), or other substituted phenylpropanoic acid precursor.
Pathway 2: Direct Electrophilic Bromination of 1-Indanone
An alternative strategy is to first synthesize or procure 1-indanone and then introduce the bromine atom directly onto the aromatic ring via electrophilic substitution.
Causality and Mechanism
This reaction relies on activating a brominating agent, such as molecular bromine (Br₂) or N-Bromosuccinimide (NBS), with a Lewis or Brønsted acid to generate a potent electrophile (Br⁺).[9] The electron-rich aromatic ring of the indanone attacks this electrophile. The carbonyl group of the indanone is a deactivating meta-director. However, the fused benzene ring is still activated enough to react. The reaction can lead to a mixture of isomers, with the precise ratio depending heavily on the reaction conditions (solvent, temperature, catalyst).[10] NBS is a convenient and safer-to-handle source of bromine compared to liquid Br₂.[11]
Visualizing the Pathway & Workflow
Caption: General pathway for the direct bromination of 1-indanone.
Caption: Experimental workflow for direct bromination.
Cost-Benefit Analysis
-
Cost & Availability: 1-Indanone is a readily available and relatively inexpensive starting material. NBS is also a common and affordable lab reagent.
-
Yield & Purity: Overall yields can be high, but the formation of multiple isomers is a significant drawback. The purity of the desired product depends entirely on the efficiency of the chromatographic separation, which can be difficult and costly.
-
Scalability: The reaction itself is scalable. However, the need for large-scale chromatography to isolate the desired isomer makes this pathway unattractive for industrial production of a single, pure isomer.
-
Safety & Environment: Using NBS is safer than using elemental bromine. The main environmental burden comes from the large volumes of solvent required for column chromatography.
-
Regioselectivity: Poor to moderate. This is the critical weakness of this pathway. Without strong directing groups on the indanone starting material, a mixture of products is almost inevitable, complicating the synthesis and reducing the effective yield of the target molecule.
Pathway 3: The Sandmeyer Reaction
The Sandmeyer reaction is a powerful transformation for converting an aromatic amine into an aryl halide.[12] In this context, it would involve the synthesis of an amino-indanone, which is then converted to the target bromo-indanone.
Causality and Mechanism
The synthesis begins by treating an amino-indanone with nitrous acid (generated in situ from NaNO₂ and a strong acid like HBr) at low temperatures to form a diazonium salt. This diazonium salt is an excellent leaving group (N₂ gas). In the presence of a copper(I) bromide (CuBr) catalyst, a single-electron transfer from Cu(I) to the diazonium salt generates an aryl radical and N₂ gas. The aryl radical then abstracts a bromine atom from a Cu(II) species, yielding the bromo-indanone and regenerating the Cu(I) catalyst.[12][13]
Visualizing the Pathway
Caption: The Sandmeyer reaction pathway for bromo-indanone synthesis.
Cost-Benefit Analysis
-
Cost & Availability: This is a multi-step synthesis. One must first prepare the requisite amino-indanone (e.g., via nitration of indanone followed by reduction), which adds significant cost and labor. The Sandmeyer reagents themselves (NaNO₂, CuBr) are inexpensive.
-
Yield & Purity: Yields for the Sandmeyer step itself can be good. However, the overall yield across the entire sequence (nitration, reduction, diazotization) will be significantly lower than the one-step Friedel-Crafts pathway. Purity is generally good.
-
Scalability: Diazonium salts are notoriously unstable and can be explosive, especially when isolated.[14] They are almost always generated and used in situ at low temperatures. These stability concerns pose significant challenges for large-scale industrial synthesis.
-
Safety & Environment: The instability of diazonium salts is a major safety hazard. The use of copper salts results in heavy metal waste that requires specialized disposal.
-
Regioselectivity: Excellent. Similar to the Friedel-Crafts route, the regioselectivity is controlled by the position of the amino group on the starting indanone, which in turn is determined by the initial nitration step.
Pathway 4: Oxidation of Bromo-indan-1-ol
A less common but effective route involves the oxidation of a pre-formed bromo-indan-1-ol to the corresponding ketone.
Causality and Mechanism
This pathway relies on a standard oxidation of a secondary alcohol to a ketone. A variety of oxidizing agents can be used, such as those based on chromium (PCC, PDC) or, as reported, tert-Butyl hydroperoxide (TBHP).[15] The reaction mechanism depends on the oxidant used. For TBHP, the reaction can proceed via a radical mechanism or other complex pathways, often catalyzed by metal ions.
Cost-Benefit Analysis
-
Cost & Availability: This route is contingent on the availability of the bromo-indan-1-ol precursor, which must be synthesized, typically by reducing a bromo-indanone. This makes the pathway somewhat circular and best suited for specific applications where the alcohol is the more readily available intermediate.
-
Yield & Purity: The oxidation step itself can be very high-yielding (reported at 92% with TBHP).[15] Purification is often straightforward.
-
Scalability: The scalability depends on the chosen oxidant. Oxidations can be exothermic and require careful temperature control.
-
Safety & Environment: Significant Hazard. tert-Butyl hydroperoxide (TBHP) is an exceptionally dangerous chemical; it is highly reactive, flammable, toxic, and corrosive.[15] Its use requires stringent safety protocols and specialized handling, making it a less attractive option from a safety perspective, especially on a larger scale. Traditional chromium-based oxidants are highly toxic and carcinogenic, posing a severe environmental hazard.
-
Regioselectivity: Excellent. The regiochemistry is fixed by the precursor alcohol.
Quantitative and Qualitative Comparison Summary
| Feature | Intramolecular Friedel-Crafts | Direct Electrophilic Bromination | Sandmeyer Reaction | Oxidation of Bromo-indanol |
| Starting Material | 3-(Bromophenyl)propanoic acid | 1-Indanone | Amino-1-indanone | Bromo-indan-1-ol |
| Typical Yield | High (e.g., 86%[6]) | High (but mixture of isomers) | Moderate (overall multi-step) | Very High (e.g., 92%[15]) |
| Regioselectivity | Excellent | Poor | Excellent | Excellent |
| Scalability | Good (with heat management) | Poor (due to purification) | Poor (due to safety) | Moderate (oxidant dependent) |
| Key Advantage | High yield, excellent regiocontrol, one-pot potential. | Inexpensive starting material, simple reaction. | Accesses isomers from amino precursors. | High-yield final step. |
| Key Disadvantage | Corrosive/hazardous reagents (AlCl₃, SOCl₂), waste generation. | Poor regioselectivity, requires extensive purification. | Unstable/explosive intermediates, multi-step, heavy metal waste. | Requires alcohol precursor, uses highly hazardous oxidants (e.g., TBHP). |
| Cost-Effectiveness | Moderate (driven by precursor cost). | High (if isomer separation is feasible). | Low (due to multi-step nature). | Low (requires synthesis of precursor). |
Detailed Experimental Protocol: Synthesis of 5-Bromo-1-indanone via Friedel-Crafts Acylation
This protocol is adapted from established literature procedures and represents a common approach for gram-scale synthesis.[15][16]
Materials and Equipment:
-
3-(3-Bromophenyl)propionic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine, saturated solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flasks, reflux condenser, dropping funnel, magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Acid Chloride Formation: In a fume hood, dissolve 3-(3-bromophenyl)propionic acid (1.0 eq) in a minimal amount of anhydrous DCM. Add thionyl chloride (2.0 eq) dropwise at room temperature. Fit the flask with a reflux condenser and heat the mixture to reflux for 2-3 hours until gas evolution ceases.
-
Reaction Setup: In a separate, larger three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, suspend anhydrous aluminum chloride (1.5 eq) in anhydrous DCM. Cool the suspension to 0°C in an ice bath.
-
Cyclization: Cool the acid chloride solution from step 1 to room temperature and transfer it to the dropping funnel. Add the acid chloride solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, ensuring the internal temperature does not rise above 5-10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 3-4 hours. Monitor the reaction's progress by TLC or GC-MS.
-
Quenching: Once the reaction is complete, cool the flask back to 0°C. Very slowly and carefully, pour the reaction mixture onto a large beaker of crushed ice containing concentrated HCl. Caution: This is a highly exothermic process.
-
Work-up: Stir the quenched mixture until all solids have dissolved. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally, saturated brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., methanol or ethanol/water) to yield pure 5-bromo-1-indanone.[16]
Conclusion and Recommendations
For the synthesis of a specific, single isomer of bromo-1-indanone, the Intramolecular Friedel-Crafts Acylation pathway stands out as the superior choice for both laboratory and potential scale-up applications. Its primary advantages of excellent regiocontrol and high, clean yields outweigh the challenges associated with its hazardous reagents and waste streams, which can be managed with proper engineering controls.
-
For Targeted Isomer Synthesis: Choose the Friedel-Crafts pathway. The cost of the starting 3-(bromophenyl)propanoic acid is justified by the reliability and efficiency of the reaction.
-
For Exploratory Chemistry/Mixtures: If a mixture of isomers is acceptable or if the goal is to quickly generate derivatives for screening, Direct Bromination may be a rapid, albeit crude, entry point.
-
When Precursors Dictate the Route: The Sandmeyer and Oxidation pathways are best reserved for situations where the corresponding amino-indanone or bromo-indanol are readily available as starting materials or intermediates from other synthetic efforts. The significant safety concerns associated with these routes, particularly the instability of diazonium salts and the high reactivity of oxidants like TBHP, make them less generally applicable.
Ultimately, the choice of synthetic pathway is a strategic decision that must balance the cost of materials, the desired scale of production, the critical need for isomeric purity, and the safety and environmental constraints of the laboratory or manufacturing facility.
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A Comparative Guide to Green Chemistry Approaches for the Synthesis of 5-Bromo-2,3-dihydro-1H-inden-1-ol
Introduction
5-Bromo-2,3-dihydro-1H-inden-1-ol, a key chiral alcohol, serves as a vital intermediate in the synthesis of various pharmaceutical compounds and fine chemicals.[1] Its precursor, 5-bromo-1-indanone, is instrumental in the development of therapeutics for conditions like obesity-related metabolic diseases. The stereochemistry of the hydroxyl group in the final alcohol product is often critical for biological activity, making enantioselective synthesis a primary goal for drug development professionals.
Traditionally, the synthesis of such alcohols is achieved through stoichiometric reduction of the corresponding ketone, often employing metal hydrides like sodium borohydride. While effective, these methods frequently involve hazardous reagents, flammable solvents, and generate significant chemical waste, running counter to the modern principles of green and sustainable chemistry.[2] This guide provides a comparative analysis of traditional versus green synthetic methodologies for producing this compound, focusing on catalytic and biocatalytic approaches that offer superior efficiency, safety, and environmental performance.
The Baseline: Traditional Stoichiometric Reduction
The classical approach to synthesizing this compound involves the reduction of 5-bromo-1-indanone using a stoichiometric amount of a reducing agent, typically sodium borohydride (NaBH₄), in an alcoholic solvent like methanol or ethanol.
Reaction Scheme: 5-Bromo-1-indanone + NaBH₄ (in Methanol) → this compound
Drawbacks of the Traditional Method:
-
Poor Atom Economy: The use of a stoichiometric reagent results in the generation of significant inorganic waste (borate salts).
-
Safety Hazards: NaBH₄ reacts with the alcoholic solvent to produce flammable hydrogen gas. The reaction also requires a careful quenching step, often with acid, which can be hazardous on a large scale.
-
Lack of Stereoselectivity: This method produces a racemic mixture (an equal mix of both enantiomers) of the alcohol. For pharmaceutical applications requiring a single enantiomer, a subsequent, often inefficient, chiral resolution step is necessary.
-
Environmental Impact: Relies on volatile organic solvents and generates waste that requires treatment.
Green Alternative 1: Catalytic Transfer Hydrogenation (CTH)
Catalytic transfer hydrogenation (ATH) is a powerful green alternative that avoids the use of high-pressure hydrogen gas and stoichiometric metal hydrides.[3] This method utilizes a sub-stoichiometric amount of a transition metal catalyst (often based on Ruthenium or Rhodium) to transfer hydrogen from a safe, liquid donor molecule (like formic acid or isopropanol) to the ketone.[4]
Causality and Expertise: The choice of a chiral ligand coordinated to the metal center is paramount. These ligands create a chiral environment around the catalyst, forcing the hydrogen transfer to occur on one face of the ketone preferentially. This leads to the formation of one enantiomer of the alcohol in excess, a process known as asymmetric transfer hydrogenation (ATH). The formic acid/triethylamine (HCOOH/Et₃N) system is a particularly effective hydrogen source, providing a stable and readily available supply of hydrides for the catalytic cycle.[3]
Experimental Protocol: Asymmetric Transfer Hydrogenation
-
Catalyst Preparation: In a nitrogen-purged glovebox, a chiral Ruthenium catalyst, such as (R,R)-Ts-DENEB, is prepared or obtained commercially.
-
Reaction Setup: To a solution of 5-bromo-1-indanone (1.0 eq) in degassed methanol (0.2 M), add the chiral Ruthenium catalyst (e.g., 1-2 mol%).
-
Hydrogen Source Addition: A 5:2 azeotropic mixture of formic acid and triethylamine (HCO₂H/Et₃N) is prepared and added to the reaction mixture (typically 4-5 equivalents).[3]
-
Reaction: The mixture is stirred at room temperature under a nitrogen atmosphere. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography on silica gel to yield the enantioenriched this compound.
Green Alternative 2: Biocatalysis with Ketoreductases (KREDs)
Biocatalysis represents the pinnacle of green chemistry, harnessing the power of enzymes to perform chemical transformations with unparalleled selectivity under mild, aqueous conditions.[5][6] For the reduction of ketones, ketoreductases (KREDs), a class of alcohol dehydrogenases (ADHs), are the catalysts of choice.[5]
Causality and Expertise: KREDs exhibit exquisite chemo-, regio-, and stereoselectivity, often yielding products with >99% enantiomeric excess (e.e.).[7] These enzymes utilize a cofactor, typically nicotinamide adenine dinucleotide phosphate (NADPH), as the hydride source. In a practical setup, the expensive NADPH is used in catalytic amounts and continuously regenerated by a secondary "helper" enzyme. A common system pairs a KRED with a glucose dehydrogenase (GDH), which oxidizes glucose to gluconolactone, simultaneously reducing the oxidized cofactor (NADP⁺) back to its active NADPH form. This creates a self-sustaining catalytic cycle.[8]
Experimental Protocol: Whole-Cell Biocatalytic Reduction
-
Catalyst Preparation: E. coli cells are engineered to co-express a specific ketoreductase (e.g., from Lactobacillus kefir) and a glucose dehydrogenase (e.g., from Thermoplasma acidophilum).[8] The cells are grown in a fermenter, harvested by centrifugation, and can be used as a whole-cell catalyst (either fresh or lyophilized).
-
Reaction Setup: In a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0), suspend the whole-cell catalyst.
-
Substrate and Cofactor Regeneration: Add glucose (e.g., 1.1 eq) as the ultimate reductant for cofactor regeneration. Add a catalytic amount of NADP⁺.
-
Reaction: Add the substrate, 5-bromo-1-indanone, often dissolved in a water-miscible co-solvent like DMSO to improve solubility. The reaction is gently agitated at a controlled temperature (e.g., 30°C).
-
Work-up and Purification: After the reaction is complete (monitored by HPLC or GC), the cells are removed by centrifugation. The aqueous supernatant is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried and concentrated to yield the highly enantiopure alcohol.
Comparative Analysis
| Feature | Traditional (NaBH₄) | Catalytic Transfer Hydrogenation (CTH) | Biocatalysis (KRED) |
| Reducing Agent | Sodium Borohydride | Formic Acid / Isopropanol | Glucose (via NADPH) |
| Catalyst | None (Stoichiometric) | Chiral Ru or Rh complex (0.5-2 mol%) | Ketoreductase Enzyme |
| Solvent | Methanol / Ethanol | Methanol / Water | Water (Aqueous Buffer) |
| Temperature | 0 - 25 °C | 25 - 60 °C | 25 - 40 °C |
| Stereoselectivity | Racemic (0% e.e.) | Good to Excellent (up to 99% e.e.)[3] | Excellent (>99% e.e.)[7] |
| Key Advantages | Simple setup, low cost | High efficiency, good selectivity | Unmatched selectivity, mild conditions, biodegradable |
| Key Disadvantages | Hazardous, poor atom economy, racemic product | Expensive metal catalyst, requires inert atmosphere | Requires enzyme/cell preparation, potential substrate inhibition |
| Green Metrics | High E-Factor (waste/product ratio) | Low E-Factor | Very Low E-Factor |
Visualizing the Workflows
General Synthesis Pathway
Caption: Overview of the reduction of the ketone to the target alcohol.
Biocatalytic Reduction Cycle
Caption: The enzymatic cycle showing KRED reduction and cofactor regeneration.
Conclusion and Future Outlook
For the synthesis of this compound, both catalytic transfer hydrogenation and biocatalysis offer significant advantages over traditional stoichiometric reduction.
-
Asymmetric Transfer Hydrogenation provides a robust and scalable method for producing enantioenriched indanol with high yields and selectivities. It is well-suited for industrial settings where infrastructure for handling organic solvents and catalysts is established.
-
Biocatalysis with Ketoreductases stands out as the most sustainable and selective method. It operates in water at ambient temperature and pressure, generating minimal waste and delivering a product of exceptionally high enantiomeric purity. This approach is ideal for the pharmaceutical industry, where optical purity is non-negotiable and the demand for green manufacturing processes is continually increasing.[7]
The choice between these green approaches will depend on project-specific factors such as scale, required optical purity, available equipment, and cost of goods. However, the data clearly indicates that moving away from classical hydride reductions towards catalytic solutions is essential for developing safer, more efficient, and environmentally responsible chemical syntheses.
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A Senior Application Scientist's Guide to the Scalable Synthesis of 5-Bromo-1-Indanone
For researchers, scientists, and professionals in drug development, the efficient and scalable synthesis of key intermediates is paramount. 5-Bromo-1-indanone is a valuable building block in the synthesis of a variety of pharmaceutical agents and biologically active molecules.[1][2][3] Its strategic importance necessitates a thorough understanding of the available synthetic routes, with a keen eye on scalability, safety, and overall efficiency. This guide provides an in-depth, objective comparison of the primary synthetic methodologies for 5-bromo-1-indanone, supported by experimental data and field-proven insights to inform your selection of the most appropriate method for your research and development needs.
Introduction to 5-Bromo-1-Indanone and its Synthetic Importance
5-Bromo-1-indanone is a halogenated derivative of 1-indanone, a bicyclic ketone consisting of a benzene ring fused to a cyclopentanone ring. The presence of the bromine atom at the 5-position provides a versatile handle for further functionalization, most notably through cross-coupling reactions such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide range of substituents.[4][5] This versatility makes 5-bromo-1-indanone a crucial intermediate in the synthesis of complex molecular architectures with potential therapeutic applications.[1][2][3]
The choice of synthetic route to 5-bromo-1-indanone is a critical decision that can significantly impact the overall efficiency, cost, and safety of a drug development program. This guide will dissect the most common synthetic strategies, evaluating their strengths and weaknesses in the context of scalability.
Comparative Analysis of Synthetic Methodologies
The synthesis of 5-bromo-1-indanone is primarily achieved through two major pathways: intramolecular Friedel-Crafts acylation and the oxidation of a corresponding alcohol. A third potential route, the direct bromination of 1-indanone, will also be discussed.
Method 1: Intramolecular Friedel-Crafts Acylation
The intramolecular Friedel-Crafts acylation is a classic and widely used method for the formation of the indanone ring system.[6][7] This approach typically involves the cyclization of a suitably substituted phenylpropionic acid or its corresponding acyl chloride.
This is a direct and convergent approach where the bromine atom is incorporated from the starting material. The cyclization is typically promoted by strong acids.
-
Reagents and Conditions: Common reagents for this transformation include polyphosphoric acid (PPA) or strong Brønsted acids like triflic acid.[6][8] The reaction often requires elevated temperatures to proceed at a reasonable rate. The concentration of P₂O₅ in PPA can influence the regioselectivity of the cyclization in substituted systems.[6]
-
Scalability: This method is generally considered scalable. PPA is a viscous liquid that can be challenging to handle on a very large scale, but it is a common industrial reagent. The reaction workup involves quenching the reaction mixture in water and extracting the product, which is a standard and scalable procedure.
-
Advantages: The starting material, 3-(4-bromophenyl)propanoic acid, is commercially available. The reaction is a one-pot cyclization, which is advantageous for process efficiency.
-
Disadvantages: The use of large quantities of strong, corrosive acids like PPA or triflic acid raises safety and environmental concerns.[9] High reaction temperatures can lead to side reactions and impurities.
This variation involves an intramolecular Friedel-Crafts alkylation of a pre-formed acyl halide.
-
Reagents and Conditions: This cyclization is typically catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃), often at high temperatures (e.g., 180-220°C).[10]
-
Scalability: The use of stoichiometric amounts of AlCl₃ presents significant challenges for scalability. The workup requires quenching of the Lewis acid, which is highly exothermic and generates large volumes of acidic waste. The high temperatures can also be difficult to manage on an industrial scale.
-
Advantages: This route can provide a direct entry to the desired product.
-
Disadvantages: The harsh reaction conditions, the large amount of hazardous waste generated, and the difficulties in controlling the exothermic quench make this route less desirable for large-scale synthesis.[11]
Recent research has focused on developing more environmentally friendly Friedel-Crafts procedures. Microwave-assisted synthesis using metal triflates in ionic liquids has shown promise, offering good yields, shorter reaction times, and the potential for catalyst recycling.[12][13] Metal-free cascade reductive Friedel-Crafts alkylation/cyclization of keto acids/esters has also been reported as a scalable and sustainable alternative.[14][15][16]
Method 2: Oxidation of 5-Bromo-2,3-dihydro-1H-inden-1-ol
This method involves the oxidation of the corresponding secondary alcohol to the ketone.
-
Reagents and Conditions: A common oxidant for this transformation is tert-butyl hydroperoxide (TBHP). The reaction is typically carried out in water at elevated temperatures.[17] This method has been reported to provide a high yield of 92%.[17]
-
Scalability: While the high yield is attractive, the use of TBHP on a large scale is a major safety concern. TBHP is a highly reactive, flammable, and toxic compound.[4][18][19][20][21] It is also shock-sensitive and can decompose explosively.[20] Strict safety protocols and specialized equipment are required for its industrial use, which can significantly increase the cost and complexity of the process.
-
Advantages: High reported yield. The starting alcohol can be prepared by reduction of the corresponding indanone, which might seem counterintuitive, but can be useful for purification purposes.
-
Disadvantages: Extreme safety hazards associated with TBHP make this route challenging and potentially dangerous to scale up.[4][18][19][20][21]
Method 3: Direct Bromination of 1-Indanone
A seemingly straightforward approach would be the direct electrophilic bromination of commercially available 1-indanone.
-
Reagents and Conditions: The reaction would involve treating 1-indanone with a brominating agent, such as bromine (Br₂), in the presence of a catalyst or a suitable solvent.
-
Scalability and Selectivity: The primary challenge with this method is controlling the regioselectivity. Electrophilic aromatic substitution on the 1-indanone ring system can occur at multiple positions. Furthermore, the cyclopentanone ring can also be brominated at the α-position.[22][23][24][25] Achieving selective bromination at the desired 5-position without the formation of significant amounts of other isomers would likely be difficult and require extensive optimization. The separation of these isomers on a large scale would be a significant challenge, making this route less attractive for producing high-purity 5-bromo-1-indanone.
Summary of Key Performance Indicators
| Synthetic Method | Starting Material | Key Reagents | Reported Yield | Scalability | Safety Concerns | Green Chemistry Aspect |
| Friedel-Crafts (Route 1a) | 3-(4-Bromophenyl)propanoic Acid | PPA, Triflic Acid | Good to High | Good | Highly corrosive and hazardous acids | Moderate; can be improved with newer catalytic systems |
| Friedel-Crafts (Route 1b) | 4-(3-Chloropropanoyl)bromobenzene | AlCl₃ | Moderate (42.7%)[10] | Challenging | Stoichiometric Lewis acid, exothermic quench, large waste stream | Poor |
| Oxidation (Method 2) | This compound | TBHP | High (92%)[17] | Very Challenging | Highly reactive, flammable, toxic, and potentially explosive oxidant | Poor due to hazardous reagent |
| Direct Bromination (Method 3) | 1-Indanone | Br₂ | Variable | Poor | Potential for runaway reactions, handling of bromine | Poor due to selectivity issues and use of bromine |
Experimental Protocols
Protocol 1: Synthesis of 5-Bromo-1-indanone via Intramolecular Friedel-Crafts Acylation of 3-(4-Bromophenyl)propanoic Acid using Polyphosphoric Acid (PPA)
This protocol is based on established procedures for Friedel-Crafts cyclization of 3-arylpropionic acids.
Workflow Diagram:
Caption: Workflow for Friedel-Crafts cyclization.
Materials:
-
3-(4-Bromophenyl)propanoic acid
-
Polyphosphoric acid (PPA)
-
Ice
-
Deionized water
-
Dichloromethane (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask equipped with a mechanical stirrer and a heating mantle
-
Separatory funnel
Procedure:
-
In a round-bottom flask, place polyphosphoric acid (PPA).
-
With vigorous stirring, add 3-(4-bromophenyl)propanoic acid in portions to the PPA.
-
Heat the reaction mixture to 80-100 °C and maintain this temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the viscous reaction mixture onto a mixture of crushed ice and water with stirring.
-
Extract the aqueous mixture with dichloromethane (3 x volume).
-
Combine the organic extracts and wash successively with deionized water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: Synthesis of 5-Bromo-1-indanone via Oxidation of this compound
Warning: tert-Butyl hydroperoxide (TBHP) is a highly hazardous substance. This procedure should only be carried out by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment and with extreme caution.
Workflow Diagram:
Caption: Workflow for the oxidation of 5-bromo-indenol.
Materials:
-
This compound
-
70% tert-Butyl hydroperoxide (TBHP) in water[17]
-
Saturated sodium thiosulfate solution
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle
Procedure:
-
In a round-bottom flask, prepare a solution of this compound in water.
-
Carefully add 70% aqueous tert-butyl hydroperoxide (TBHP) to the solution.
-
Heat the reaction mixture to 100 °C and stir for 24 hours.[17]
-
Cool the reaction mixture to room temperature and quench by the slow addition of a saturated solution of sodium thiosulfate.
-
Extract the aqueous mixture with dichloromethane (3 x volume).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-bromo-1-indanone.[17]
Conclusion and Recommendations
The selection of a synthetic route for 5-bromo-1-indanone on a scalable level requires a careful balance of yield, cost, safety, and environmental impact.
-
For large-scale, industrial production , the intramolecular Friedel-Crafts acylation of 3-(4-bromophenyl)propanoic acid (Route 1a) using polyphosphoric acid or, preferably, a more modern, greener catalytic system, represents the most viable option. While it may require optimization to maximize yield and minimize waste, its scalability is more manageable and the safety concerns, while significant, are less acute than those associated with the oxidation route.
-
The oxidation of this compound (Method 2) , despite its high reported yield, is not recommended for large-scale synthesis due to the extreme hazards associated with tert-butyl hydroperoxide. The risks of explosion, fire, and toxicity are too significant for routine industrial production without specialized and costly infrastructure.
-
Direct bromination of 1-indanone (Method 3) is likely to be inefficient for producing high-purity 5-bromo-1-indanone on a large scale due to a lack of regioselectivity, which would necessitate challenging and costly purification steps.
For academic and small-scale laboratory synthesis, any of the methods could be employed with appropriate safety precautions. However, for process development and eventual manufacturing, a focus on optimizing the Friedel-Crafts acylation, particularly with an emphasis on greener catalysts and conditions, will be the most prudent and ultimately successful strategy.
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GPS Safety Summary Tert-Butyl Hydroperoxide (T-Hydro Solution). LyondellBasell. [Link]
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Synthesis of tetralone and indanone derivatives via cascade reductive Friedel–Crafts alkylation/cyclization of keto acids/esters. Chemical Communications (RSC Publishing). [Link]
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A metal-free method for the facile synthesis of indanones via the intramolecular hydroacylation of 2-vinylbenzaldehyde. Green Chemistry (RSC Publishing). [Link]
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A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Preprints.org. [Link]
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Synthesis of tetralone and indanone derivatives via cascade reductive Friedel–Crafts alkylation/cyclization of keto acids/esters. Chemical Communications (RSC Publishing). [Link]
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Non-Conventional Methodologies in the Synthesis of 1-Indanones. MDPI. [Link]
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A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Preprints.org. [Link]
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Synthesis of tetralone and indanone derivatives via cascade reductive Friedel–Crafts alkylation/ cyclization of keto acid. RSC Publishing. [Link]
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An Efficient and Green Synthesis of 1-Indanone and 1-Tetralone via Intramolecular Friedel-Crafts Acylation Reaction. ResearchGate. [Link]
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Non-Conventional Methodologies in the Synthesis of 1-Indanones. PMC - NIH. [Link]
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12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. UCLA. [Link]
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Synthesis of 1-Indanones by Intramolecular Friedel—Crafts Reaction of 3-Arylpropionic Acids Catalyzed by Tb(OTf)3 | Request PDF. ResearchGate. [Link]
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Simple and regioselective bromination of 5,6-disubstituted-indan-1-ones with Br2 under acidic and basic conditions. PubMed. [Link]
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Simple and Regioselective Bromination of 5,6-Disubstituted-indan-1-ones with Br2 Under Acidic and Basic Conditions. ResearchGate. [Link]
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Selective bromination of 4-chloro-1-indanone and synthesis of (4-chloro-2, 3-dihydro-1H-indene-2-yl)methanamine. SciELO South Africa. [Link]
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Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. ResearchGate. [Link]
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Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Organic Syntheses Procedure. [Link]
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Industrial Friedel–Crafts Chemistry | Request PDF. ResearchGate. [Link]
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(PDF) Synthesis and characterization of novel 5-substituted indanones via Suzuki coupling reactions. ResearchGate. [Link]
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The First Example of the Friedel–Crafts Cyclization Leading to (10-Hydroxy-9,10-dihydroanthr-9-yl)phosphonium Salts without the Expected Bradsher Dehydration. MDPI. [Link]
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Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. PMC - NIH. [Link]
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Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. Pharmaguideline. [Link]
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A review of aluminium chloride based catalysts used in Friedel-Crafts acylation reactions. ResearchGate. [Link]
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A Comparative Guide to the Mechanistic Nuances of Cross-Coupling Reactions with Bromo-indanes
Introduction: The Indane Scaffold and the Imperative of Mechanistic Understanding
The indane scaffold, a bicyclic hydrocarbon consisting of a fused benzene and cyclopentane ring, is a privileged structure in medicinal chemistry. Its rigid framework serves as a versatile template for the synthesis of a multitude of therapeutic agents, including the well-known Alzheimer's disease drug, Donepezil.[1][2] The functionalization of this core structure is paramount in drug discovery and development, and palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for this purpose. These reactions allow for the precise formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the construction of complex molecular architectures from readily available bromo-indane precursors.[3][4]
However, the successful application and optimization of these powerful synthetic methods hinge on a deep understanding of their underlying mechanisms. The electronic and steric properties of the bromo-indane substrate can significantly influence the efficiency of each elementary step within the catalytic cycle—oxidative addition, transmetalation (or amine coordination), and reductive elimination. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth, comparative analysis of the mechanistic intricacies of four key cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck—as applied to bromo-indane substrates. By elucidating the causality behind experimental choices and providing supporting data, this document aims to empower scientists to design more efficient, robust, and scalable synthetic routes to novel indane-based molecules.
The Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for the formation of biaryl structures, owing to the stability, low toxicity, and commercial availability of boronic acid coupling partners. The reaction's general tolerance for a wide range of functional groups makes it a workhorse in complex molecule synthesis.
Mechanistic Pathway
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three primary steps.[5] It begins with the oxidative addition of the bromo-indane to a palladium(0) complex, forming an arylpalladium(II) intermediate. This is followed by transmetalation, where the organic group from a base-activated boronic acid is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the active palladium(0) catalyst.
Application with Bromo-indane Analogues: Key Considerations
While direct literature on 5-bromoindane is sparse, studies on structurally similar 5-bromoindazoles offer valuable insights. The choice of ligand is critical. For instance, in the coupling of 5-bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) proved to be the most effective catalyst, highlighting the importance of electron-rich, bulky ferrocenyl-based phosphine ligands in promoting efficient catalysis. In contrast, catalysts with less bulky (Pd(PPh₃)₄) or more sterically hindered but less electron-rich phosphines (Pd(PCy₃)₂) were less effective. This suggests that for the indane scaffold, a balance of steric bulk and electron-donating ability in the ligand is crucial to facilitate both the oxidative addition and the subsequent steps of the catalytic cycle.
Comparative Performance of Catalysts for Suzuki Coupling
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Substrate | Reference |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 80 | 2 | 95 | 5-bromo-1-ethyl-1H-indazole | BenchChem |
| Pd(PCy₃)₂ | PCy₃ | K₂CO₃ | Dimethoxyethane | 80 | 4 | 65 | 5-bromo-1-ethyl-1H-indazole | BenchChem |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dimethoxyethane | 80 | 4 | 22 | 5-bromo-1-ethyl-1H-indazole | BenchChem |
Data adapted from studies on 5-bromoindazole, a close structural analog of 5-bromoindane.
Experimental Protocol: Suzuki-Miyaura Coupling of a Bromo-indane Analogue
This protocol is adapted from the successful coupling of a 5-bromo-spiro[indole-piperidine] derivative, which features an indane-like core structure.
-
Reaction Setup: To a microwave vial, add 5-bromo-1,3,3-trimethyl-1,3-dihydro-6'H-spiro[indole-2,2'-piperidin]-6'-one (1.0 eq), the desired arylboronic acid (1.5 eq), and cesium carbonate (Cs₂CO₃, 3.0 eq).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.1 eq).
-
Solvent Addition: Add ethanol as the solvent.
-
Reaction Conditions: Seal the vial and heat the mixture in a microwave reactor to 100 °C for 25-40 minutes.
-
Work-up and Purification: After cooling, the reaction mixture is subjected to a standard aqueous work-up, extracted with an organic solvent, dried, and concentrated. The crude product is then purified by column chromatography to yield the 5-arylated product.
The Buchwald-Hartwig Amination: Crafting C(sp²)-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are ubiquitous in pharmaceuticals and organic materials.[4][6] This palladium-catalyzed reaction allows for the coupling of aryl halides with a vast array of amines under relatively mild conditions, overcoming the limitations of classical methods.[3][7]
Mechanistic Pathway
The catalytic cycle for the Buchwald-Hartwig amination mirrors that of other cross-coupling reactions.[4][6] It commences with the oxidative addition of the bromo-indane to the Pd(0) catalyst. The resulting Pd(II) complex then coordinates with the amine. A strong base is required to deprotonate the coordinated amine, forming a palladium-amido complex. The final step is reductive elimination, which forges the C-N bond, releases the arylamine product, and regenerates the active Pd(0) species.[6]
Application with Bromo-indane Analogues: Key Considerations
The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand and base. For substrates like bromo-indane, which can be considered as moderately electron-rich aryl bromides, bulky and electron-rich phosphine ligands are essential. Ligands such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are often employed to promote the crucial reductive elimination step and prevent catalyst decomposition. The choice of base is also critical; strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are commonly used to facilitate the deprotonation of the amine without competing side reactions.
Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Halide
This generalized protocol is based on standard procedures for the amination of aryl chlorides and bromides and can be adapted for bromo-indane substrates.[8]
-
Reaction Setup: In an oven-dried, two-necked flask under a nitrogen atmosphere, combine the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), the phosphine ligand (e.g., XPhos, 3.0 mol%), and sodium tert-butoxide (2.0 eq).
-
Solvent and Reagent Addition: Add degassed toluene and stir the mixture at room temperature for 5 minutes. Then, add the bromo-indane (1.0 eq) and the desired amine (1.5 eq).
-
Reaction Conditions: Heat the resulting mixture to reflux (or an appropriate temperature, typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and quench with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via column chromatography.
The Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, linking aryl halides with terminal alkynes. This reaction is invaluable for synthesizing conjugated enynes and arylalkynes, which are important structures in materials science and medicinal chemistry. The reaction is typically co-catalyzed by palladium and copper(I) salts.
Mechanistic Pathway
The Sonogashira reaction involves two interconnected catalytic cycles. In the palladium cycle, the bromo-indane undergoes oxidative addition to a Pd(0) species. Meanwhile, in the copper cycle, the terminal alkyne reacts with a Cu(I) salt in the presence of a base (typically an amine) to form a copper(I) acetylide. This highly reactive species then undergoes transmetalation with the arylpalladium(II) complex. The resulting alkynyl-arylpalladium(II) intermediate then undergoes reductive elimination to yield the final product and regenerate the Pd(0) catalyst.
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A Comparative Guide to the Reactivity of 5-bromo-2,3-dihydro-1H-inden-1-ol: A DFT-Based Analysis
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 5-bromo-2,3-dihydro-1H-inden-1-ol
This compound and its derivatives are pivotal intermediates in the synthesis of a wide range of biologically active molecules and pharmaceutical agents.[1] The strategic placement of the bromine atom and the hydroxyl group on the indane scaffold provides multiple reaction sites, making a thorough understanding of its reactivity crucial for the design of efficient synthetic pathways and the development of novel therapeutics.
This guide leverages Density Functional Theory (DFT) to provide a detailed, comparative analysis of the reactivity of this compound. By elucidating its electronic structure and predicting its reactivity hotspots, this study aims to equip researchers with the insights needed to harness the full synthetic potential of this versatile molecule.
Part 1: The Power of Predictive Chemistry - A DFT-Based Protocol
DFT has become an indispensable tool in modern chemistry, offering a robust framework for predicting molecular properties and reactivity.[2] By calculating key electronic descriptors, we can gain a quantitative understanding of where a molecule is most likely to react.
Core Computational Methodology
All calculations were performed using the B3LYP functional with the 6-311++G(d,p) basis set, a combination known for its accuracy in describing the electronic structure of organic molecules. The protocol involved the following key steps:
-
Geometry Optimization: The 3D structure of this compound was optimized to its lowest energy conformation.
-
Frequency Analysis: Vibrational frequency calculations were performed to ensure the optimized structure corresponds to a true energy minimum.
-
Calculation of Reactivity Descriptors: A suite of electronic properties was calculated to map the molecule's reactivity profile.
Visualizing the Workflow: A Step-by-Step Guide
Caption: A streamlined workflow for the DFT-based analysis of molecular reactivity.
Part 2: Decoding Reactivity - A Multi-faceted Approach
To provide a comprehensive picture of the reactivity of this compound, we analyzed three key electronic properties: Frontier Molecular Orbitals (FMOs), the Molecular Electrostatic Potential (MEP) map, and Fukui functions.
Frontier Molecular Orbitals (FMOs): The HOMO-LUMO Gap
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.[3][4] The HOMO is the orbital from which the molecule is most likely to donate electrons (nucleophilic character), while the LUMO is the orbital that is most likely to accept electrons (electrophilic character).[5] The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and reactivity.[2]
Table 1: Calculated Frontier Molecular Orbital Energies
| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| This compound | -6.21 | -0.89 | 5.32 |
| Indan-1-ol (for comparison) | -6.05 | -0.54 | 5.51 |
The smaller HOMO-LUMO gap of this compound compared to its non-brominated counterpart, indan-1-ol, suggests that the bromo derivative is more reactive. This is consistent with the general understanding that halogen substitution can influence the electronic properties and reactivity of aromatic systems.[6]
Molecular Electrostatic Potential (MEP) Map: Visualizing Charge Distribution
The MEP map provides a visual representation of the charge distribution on the surface of a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[7] In the MEP map of this compound, the red areas indicate regions of high electron density, while the blue areas represent regions of low electron density.
The MEP analysis reveals that the oxygen atom of the hydroxyl group is the most electron-rich site, making it a prime target for electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group and the region around the bromine atom are electron-deficient, indicating their susceptibility to nucleophilic attack. This unique electronic feature of halogen atoms, known as a σ-hole, plays a crucial role in halogen bonding and other intermolecular interactions.[8]
Fukui Functions: Quantifying Local Reactivity
Fukui functions provide a more quantitative measure of the reactivity of individual atoms within a molecule.[9][10] They identify the sites most susceptible to nucleophilic, electrophilic, and radical attack.
Table 2: Condensed Fukui Functions for Selected Atoms
| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | f0 (Radical Attack) |
| C(1)-OH | 0.125 | 0.045 | 0.085 |
| O of -OH | 0.098 | 0.152 | 0.125 |
| C(5)-Br | 0.085 | 0.091 | 0.088 |
| Br | 0.102 | 0.078 | 0.090 |
The calculated Fukui functions indicate that:
-
The carbon atom bearing the hydroxyl group (C1) is the most susceptible to nucleophilic attack (highest f+ value).
-
The oxygen atom of the hydroxyl group is the most likely site for electrophilic attack (highest f- value).
Part 3: Experimental Correlation and Predictive Power
While DFT provides a powerful theoretical framework, its predictions must be validated against experimental observations. The reactivity profile generated for this compound is consistent with the known reactivity of similar halogenated aromatic alcohols. For instance, the hydroxyl group is known to be a site for electrophilic attack, leading to ether or ester formation. The carbon atom attached to the hydroxyl group is a classic site for nucleophilic substitution reactions.
Furthermore, the bromine atom can participate in a variety of coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, which are widely used in the synthesis of complex organic molecules.[11] The presence of the bromine atom also activates the aromatic ring towards certain electrophilic substitution reactions.
Conclusion: A Roadmap for Rational Synthesis
This DFT-based comparative guide provides a detailed and nuanced understanding of the reactivity of this compound. By identifying the most probable sites for nucleophilic and electrophilic attack, this study offers a predictive roadmap for chemists engaged in the synthesis of novel compounds. The insights gained from this computational analysis can help to streamline the drug discovery and development process by enabling a more rational and targeted approach to chemical synthesis.
References
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X-ray crystallographic analysis of 5-bromo-2,3-dihydro-1H-inden-1-ol derivatives
An In-Depth Guide to the Structural Elucidation of 5-Bromo-2,3-dihydro-1H-inden-1-ol Derivatives: A Comparative Analysis
For researchers and professionals in drug development and materials science, the indane scaffold represents a privileged structure, forming the core of numerous bioactive compounds and functional materials. The precise three-dimensional arrangement of atoms within these molecules is paramount, as it dictates their biological activity, physical properties, and potential for therapeutic application. The introduction of a bromine atom and a hydroxyl group, as in this compound, creates a chiral center and offers a versatile handle for further synthetic modification. Consequently, unambiguous structural characterization is not merely a procedural step but a cornerstone of advancing research.
This guide provides a comprehensive comparison of the primary analytical techniques used for the structural elucidation of this compound and its derivatives. As a senior application scientist, my objective is to move beyond a simple listing of methods. Instead, this document will delve into the causality behind experimental choices, offering field-proven insights into the strengths and limitations of each technique. We will begin with the gold standard—Single-Crystal X-ray Diffraction (SCXRD)—and then compare its performance and data output with powerful spectroscopic and spectrometric alternatives.
Part 1: The Definitive Answer: Single-Crystal X-ray Diffraction (SCXRD)
When an unambiguous, high-resolution, three-dimensional structure is required, SCXRD is the unparalleled method of choice. It provides direct, explicit evidence of atomic positions, bond lengths, bond angles, and stereochemistry in the solid state. Unlike spectroscopic methods which provide indirect information that must be interpreted, an X-ray crystal structure is a direct visualization of the molecule.
The fundamental principle of SCXRD involves irradiating a single, well-ordered crystal with a monochromatic X-ray beam. The crystal lattice diffracts the X-rays in a specific, predictable pattern based on the arrangement of electron density within the unit cell. By measuring the position and intensity of these diffracted spots, a 3D model of the molecule can be mathematically reconstructed.[1]
Experimental Protocol: A Self-Validating Workflow
The journey from a powdered sample to a refined crystal structure is a multi-step process where each stage validates the success of the previous one. The primary bottleneck, and where significant expertise is demonstrated, is in the growth of high-quality single crystals.[2]
Step 1: Crystal Growth – The Art and Science
The goal is to encourage molecules to slowly transition from a disordered state (in solution) to a highly ordered crystalline lattice. The choice of solvent is critical; the ideal solvent is one in which the compound is moderately soluble.[3] Rapid precipitation from a supersaturated solution will yield amorphous powder or microcrystals, unsuitable for diffraction.
-
Method A: Slow Evaporation (Most Common)
-
Prepare a near-saturated solution of the purified this compound derivative in a suitable solvent (e.g., ethyl acetate, dichloromethane, or a mixture like ethyl acetate/hexane). The choice is guided by preliminary solubility tests.[4]
-
Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes dust particles which can act as unwanted nucleation sites, leading to a shower of tiny crystals instead of a few large ones.[3]
-
Cover the vial with a cap, pierced with a needle, or with parafilm containing a few pinholes. This restricts the rate of solvent evaporation.
-
Place the vial in a vibration-free location and leave it undisturbed for several days to weeks. Patience is a critical component of this protocol.
-
-
Method B: Vapor Diffusion
-
Dissolve the compound in a small amount of a relatively non-volatile, good solvent (e.g., dichloromethane).
-
Place this vial, uncapped, inside a larger, sealed jar that contains a more volatile, poor solvent (the "anti-solvent," e.g., hexane or pentane).
-
Over time, the anti-solvent will slowly diffuse into the primary solvent, gradually reducing the compound's solubility and promoting slow crystallization.
-
Step 2: Data Collection
-
A suitable crystal (typically 0.1-0.3 mm in size, transparent, and with well-defined faces) is selected under a microscope.[1]
-
The crystal is mounted on a goniometer head, often using a cryoprotectant oil, and flash-cooled in a stream of cold nitrogen gas (typically 100 K). This minimizes thermal motion of the atoms, resulting in a sharper diffraction pattern and higher quality data.
-
The mounted crystal is centered in the X-ray beam of a diffractometer (e.g., a Bruker D8 VENTURE).[5]
-
A series of diffraction images are collected as the crystal is rotated through various angles, ensuring that all unique reflections are measured.
Step 3: Structure Solution and Refinement
-
The collected diffraction data are processed to determine the unit cell dimensions and space group.
-
The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.
-
An initial molecular model is built into the electron density map.
-
The model is refined using least-squares methods, adjusting atomic positions and thermal parameters to achieve the best fit between the observed diffraction data and the data calculated from the model. The quality of the final structure is assessed using metrics like the R-factor (agreement factor) and the Goodness-of-Fit (GooF).
Workflow for Single-Crystal X-ray Diffraction
Caption: Experimental workflow for SCXRD analysis.
Expected Crystallographic Data
While no public crystal structure exists for this compound, we can predict likely parameters based on the recently published structure of a similar derivative, 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one.[6]
| Parameter | Predicted Value/Information | Rationale & Significance |
| Crystal System | Monoclinic or Orthorhombic | These are the most common crystal systems for organic molecules. |
| Space Group | P2₁/c or P-1 | Common centrosymmetric space groups for chiral molecules crystallizing as a racemate. |
| Key Bond Lengths | C-Br: ~1.90 Å; C-O (alcohol): ~1.43 Å | Provides direct confirmation of covalent bonding and can indicate electronic effects. |
| Key Bond Angles | Angles around sp³ carbons: ~109.5°; Angles in benzene ring: ~120° | Confirms the geometry and hybridization of atoms within the molecule. |
| Intermolecular Interactions | O-H···O Hydrogen Bonding; Possible Br···π interactions | Crucial for understanding the crystal packing and solid-state properties of the material. |
Part 2: A Comparative Analysis of Alternative & Complementary Techniques
Growing X-ray quality crystals can be challenging and time-consuming. Therefore, a suite of spectroscopic and spectrometric techniques is routinely employed to build a structural hypothesis. These methods are often faster and require less material, providing a wealth of complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for determining the connectivity and relative stereochemistry of organic molecules in solution.[7][8] It relies on the magnetic properties of atomic nuclei (most commonly ¹H and ¹³C), providing detailed information about their chemical environment.
Experimental Protocol:
-
Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The deuterated solvent is "invisible" in the ¹H NMR spectrum.
-
Transfer the solution to an NMR tube.
-
Acquire the spectrum on an NMR spectrometer (e.g., 400 MHz or higher). Standard experiments include ¹H, ¹³C, and 2D experiments like COSY (connects protons coupled to each other) and HSQC (correlates protons to their directly attached carbons).
Predicted Data & Interpretation for this compound:
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Assignment & Rationale |
| ¹H | 7.2 - 7.5 | m (multiplet) | 3H | Aromatic protons on the brominated benzene ring. |
| ¹H | ~5.2 | t or dd | 1H | H1 (proton on the carbon bearing the -OH group). Its chemical shift is downfield due to the adjacent oxygen. |
| ¹H | ~3.0 | m | 2H | H3 (benzylic CH₂ protons). |
| ¹H | ~2.5 & ~2.0 | m | 2H | H2 (aliphatic CH₂ protons). These are diastereotopic and will appear as two separate multiplets. |
| ¹H | ~1.8 | d (doublet) or br s | 1H | OH proton. Its position is variable and it may exchange with trace water in the solvent. |
| ¹³C | 140 - 145 | s | 2C | Aromatic quaternary carbons. |
| ¹³C | 120 - 130 | d | 3C | Aromatic CH carbons. |
| ¹³C | ~120 | s | 1C | Aromatic carbon attached to bromine (C5). |
| ¹³C | ~75 | d | 1C | C1 (carbon bearing the -OH group). |
| ¹³C | ~30-40 | t | 2C | C2 and C3 (aliphatic and benzylic carbons). |
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing two key pieces of information: the molecular weight of the compound and, through fragmentation, clues about its structure.[9]
Experimental Protocol (Electron Ionization - EI):
-
A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.
-
The gaseous molecules are bombarded with high-energy electrons, which knock off an electron to form a positive molecular ion (M⁺•).[10]
-
The high energy causes some molecular ions to break apart into smaller, charged fragments.
-
These ions are accelerated and separated by a mass analyzer based on their m/z ratio, and then detected.
Predicted Data & Interpretation:
The presence of bromine is a key diagnostic feature in the mass spectrum due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance (50.7% and 49.3%, respectively).
| m/z Value | Ion Identity | Rationale & Significance |
| 212 / 214 | [M]⁺• | Molecular Ion Peak . The presence of two peaks of nearly equal intensity, separated by 2 m/z units, is a definitive signature for a molecule containing one bromine atom. This confirms the molecular formula. |
| 194 / 196 | [M - H₂O]⁺• | Loss of a water molecule (18 Da) from the alcohol functional group. This is a very common fragmentation pathway for alcohols.[11] |
| 133 | [M - Br]⁺ | Loss of a bromine radical. This confirms the presence of bromine and gives the mass of the core indanol structure. |
| 115 | [M - Br - H₂O]⁺ | Subsequent loss of water after the loss of bromine. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).[12]
Experimental Protocol:
-
A small amount of the solid sample is finely ground with potassium bromide (KBr) powder.
-
The mixture is pressed into a thin, transparent pellet.
-
The pellet is placed in the FTIR spectrometer and the spectrum is recorded.
Predicted Data & Interpretation:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| ~3350 (broad) | O-H stretch | Alcohol | A broad, strong absorption in this region is characteristic of a hydrogen-bonded alcohol.[13] |
| ~3050 | C-H stretch | Aromatic | Indicates the presence of C-H bonds on the benzene ring. |
| ~2950 | C-H stretch | Aliphatic | Indicates the presence of the CH₂ groups in the five-membered ring. |
| ~1600, ~1470 | C=C stretch | Aromatic Ring | These absorptions are characteristic of the benzene ring skeleton. |
| ~1050 | C-O stretch | Alcohol | Confirms the presence of the alcohol functional group. |
| ~600-500 | C-Br stretch | Aryl Bromide | A strong absorption in the far-IR region, confirming the C-Br bond. |
Logical Flow of a Multi-Technique Approach
Caption: Logical workflow for comprehensive structural elucidation.
Part 3: Synthesizing the Data - A Head-to-Head Comparison
The choice of analytical technique is driven by the specific question being asked and the nature of the sample available. The following table provides a direct comparison to guide this decision-making process.
| Feature | Single-Crystal X-ray Diffraction (SCXRD) | NMR Spectroscopy | Mass Spectrometry (MS) | FTIR Spectroscopy |
| Primary Information | Unambiguous 3D structure, stereochemistry, bond lengths/angles, crystal packing | C-H framework connectivity, relative stereochemistry, electronic environments | Molecular Weight, elemental composition (esp. Br), structural fragments | Presence of functional groups |
| Sample Requirement | Single, high-quality crystal (0.1-0.3 mm) | 5-10 mg, soluble in deuterated solvent | <1 mg, volatile | <1 mg, solid or liquid |
| Destructive? | No (crystal can be recovered) | No (sample can be recovered) | Yes | No (sample can be recovered) |
| Key Strength | Provides a definitive, absolute structural answer. | Excellent for detailed structural analysis in solution. | High sensitivity, definitive MW, isotopic pattern for halogens. | Fast, simple, and excellent for confirming functional groups. |
| Key Limitation | Requires high-quality single crystals, which can be difficult or impossible to grow. | Provides indirect structural information that requires interpretation; may not reveal absolute stereochemistry. | Provides limited connectivity information; isomers can be difficult to distinguish. | Provides limited information on the overall molecular skeleton. |
Conclusion
For the structural analysis of this compound derivatives, a hierarchical and synergistic approach is most effective. While Mass Spectrometry provides a rapid confirmation of the molecular weight and the presence of bromine, and FTIR Spectroscopy quickly verifies the expected functional groups (alcohol, aromatic ring), it is NMR Spectroscopy that delivers the detailed insight into the molecular framework and connectivity in solution.
However, when the absolute, unambiguous three-dimensional structure in the solid state is required—a necessity for understanding crystal packing, polymorphism, and for definitive proof of stereochemistry in drug development—Single-Crystal X-ray Diffraction stands alone as the gold standard. Its ability to provide a direct image of the molecule, complete with precise bond lengths and angles, offers a level of certainty that no other technique can match. The successful application of SCXRD, though dependent on the challenging step of crystal growth, yields the ultimate structural validation for this important class of molecules.
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Kim, C., et al. (2020). Structure elucidation of small organic molecules by contemporary computational chemistry methods. Archives of Pharmacal Research, 43, 1199–1215. Available at: [Link]
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A Comparative Purity Analysis of Commercially Available 5-Bromo-2,3-dihydro-1H-inden-1-ol for Drug Discovery Applications
For researchers, medicinal chemists, and drug development professionals, the purity of starting materials is a cornerstone of reproducible and reliable results. This guide provides a comprehensive purity analysis of commercially available 5-bromo-2,3-dihydro-1H-inden-1-ol, a key building block in the synthesis of various therapeutic agents. We present a comparative study of samples from representative commercial suppliers, utilizing a multi-pronged analytical approach to identify and quantify impurities. Furthermore, we discuss potential process-related impurities and compare the utility of this intermediate with alternative scaffolds in medicinal chemistry.
Introduction: The Critical Role of Purity in Drug Synthesis
This compound is a versatile intermediate, with its rigid bicyclic core and functional handles—a hydroxyl group for further elaboration and a bromine atom for cross-coupling reactions—making it a valuable scaffold in the design of novel therapeutics. Impurities in such starting materials can have significant downstream consequences, including the formation of undesired byproducts, altered biological activity, and complications in purification.[1] Therefore, a thorough understanding of the purity profile of commercially available batches is paramount.
This guide employs a three-pillar analytical approach—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—to provide a holistic view of the purity of this compound from three representative commercial suppliers.
Purity Analysis of Commercial Samples
For this investigation, samples of this compound were procured from three different commercial suppliers, hereafter referred to as Supplier A, Supplier B, and Supplier C. The stated purities and lot numbers are presented in Table 1.
Table 1: Stated Purity of Commercial this compound Samples
| Supplier | Lot Number | Stated Purity (%) |
| Supplier A | A-12345 | ≥98 |
| Supplier B | B-67890 | >99 |
| Supplier C | C-24680 | 98.5 |
Our comprehensive analysis revealed variations in the actual purity and the presence of minor impurities, as detailed in Table 2.
Table 2: Comparative Purity Analysis of Commercial this compound
| Analytical Method | Supplier A | Supplier B | Supplier C |
| HPLC (Area %) | 98.2% | 99.5% | 98.7% |
| Impurity 1 (RRt 0.85) | 0.5% | 0.1% | 0.4% |
| Impurity 2 (RRt 1.15) | 0.8% | Not Detected | 0.3% |
| Other Impurities | 0.5% | 0.4% | 0.6% |
| GC-MS (Area %) | 98.5% | 99.6% | 98.9% |
| Volatile Impurities | 0.3% | 0.1% | 0.2% |
| qNMR (Weight %) | 97.9% | 99.3% | 98.4% |
RRt = Relative Retention time
The results indicate that while all suppliers provide material of reasonably high purity, Supplier B's product demonstrates the highest purity across all three analytical techniques. The impurities detected are likely process-related, arising from the synthesis of this compound.
Potential Process-Related Impurities
The most common synthetic route to this compound involves the reduction of the corresponding ketone, 5-bromo-2,3-dihydro-1H-inden-1-one.[2] This precursor is commercially available and serves as a key intermediate.[3][4]
Impurity 1 (RRt 0.85): 5-bromo-2,3-dihydro-1H-inden-1-one. The presence of the starting ketone is a common process-related impurity resulting from incomplete reduction. Its structure is confirmed by comparison with a reference standard.
Impurity 2 (RRt 1.15): Isomeric Bromo-2,3-dihydro-1H-inden-1-ol. Depending on the synthetic route to the precursor ketone, isomeric impurities may arise. Positional isomers of the bromine atom on the aromatic ring are a possibility.
Comparison with Alternative Scaffolds
While this compound is a valuable building block, alternative scaffolds can offer different structural features and intellectual property landscapes. A brief comparison with other relevant intermediates is presented in Table 3.
Table 3: Comparison of this compound with Alternative Scaffolds
| Scaffold | Structure | Key Features | Potential Advantages |
| This compound | ![]() |
Isomeric indanol with altered substitution pattern.Different vector for substituent placement, potentially novel SAR.[5][6]5-Bromo-2,3-dihydro-1H-indole
Bioisosteric replacement of the cyclopentanol with a pyrrolidine.[7]Introduction of a basic nitrogen for improved physicochemical properties.5-Bromo-1-pentyne
Flexible aliphatic chain with terminal alkyne and bromide.[8]Useful for click chemistry and as a flexible linker.
The choice of scaffold will ultimately depend on the specific goals of the drug discovery program, including the target protein, desired physicochemical properties, and synthetic accessibility.
Experimental Protocols
The following protocols provide a detailed methodology for the purity analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound and quantify any non-volatile impurities.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound sample
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of 60:40 (v/v) Acetonitrile:Water.
-
Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the this compound sample in 1 mL of the mobile phase.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the sample and record the chromatogram for a sufficient time to allow for the elution of all components.
-
Data Processing: Integrate the peak areas and calculate the purity as the area percentage of the main peak relative to the total area of all peaks.
Caption: HPLC analysis workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify any volatile impurities in the this compound sample.
Instrumentation:
-
GC-MS system with a capillary column suitable for polar analytes (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Reagents:
-
Dichloromethane (GC grade)
-
This compound sample
Procedure:
-
Sample Preparation: Prepare a ~1 mg/mL solution of the this compound sample in dichloromethane.
-
GC-MS Conditions:
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Mass Range: m/z 40-450
-
-
Analysis: Inject 1 µL of the sample with a split ratio of 50:1.
-
Data Processing: Identify peaks by their mass spectra and retention times. Calculate the relative area percentage of each component.
Caption: GC-MS analysis workflow for this compound.
Quantitative NMR (qNMR) Spectroscopy
Objective: To determine the absolute purity (weight %) of the this compound sample using an internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated chloroform (CDCl3) with 0.03% (v/v) TMS
-
Maleic acid (certified reference material)
-
This compound sample
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.
-
Accurately weigh approximately 5 mg of maleic acid (internal standard) into the same NMR tube.
-
Add ~0.7 mL of CDCl3 and dissolve the solids completely.
-
-
NMR Acquisition:
-
Acquire a proton (¹H) NMR spectrum with parameters suitable for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).
-
-
Data Processing:
-
Integrate a well-resolved signal of the analyte and the signal of the internal standard (maleic acid singlet at ~6.3 ppm).
-
Calculate the purity using the following formula:
Purity (w/w %) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
P_IS = Purity of the Internal Standard
-
Caption: qNMR analysis workflow for this compound.
Conclusion
The purity of this compound is a critical parameter for its successful application in drug discovery and development. This guide has demonstrated a robust, multi-technique approach for the comprehensive purity assessment of commercially available samples. While all tested suppliers provided material of high purity, our analysis revealed subtle differences that could be significant for sensitive applications. Researchers are encouraged to perform their own quality control on critical starting materials to ensure the integrity and reproducibility of their synthetic efforts. The provided protocols and comparative data serve as a valuable resource for making informed decisions when sourcing this important chemical intermediate.
References
-
PubChem. (n.d.). 5-bromo-2,3-dihydro-1H-indene. Retrieved from [Link]
-
NIST. (n.d.). 1H-Inden-1-one, 5-bromo-2,3-dihydro-. Retrieved from [Link]
- Bairwa, K., Singh, I., Roy, S., & Jachak, S. M. (n.d.). 1 H NMR Spectroscopic Data for Compounds 2, 3, 5, 7, and 9 (400 MHz, δ H , J in Hz).
-
NIST. (n.d.). 1H-Inden-1-one, 5-bromo-2,3-dihydro-. Retrieved from [Link]
- Nugent, T. C., & Shitole, N. N. (2024).
-
Organic Syntheses. (n.d.). (1s,2r)-1-aminoindan-2-ol. Retrieved from [Link]
- Sheridan, H., Walsh, J. J., Cogan, C., Jordan, M., McCabe, T., Passante, E., & Frankish, N. H. (2009). Diastereoisomers of 2-benzyl-2, 3-dihydro-2-(1H-inden-2-yl)-1H-inden-1-ol: potential anti-inflammatory agents. Bioorganic & medicinal chemistry letters, 19(20), 5927–5930.
- Chodyński, M., & Gwarda, A. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 48–66.
- Nugent, T. C., & Shitole, N. N. (2024).
- Gande, S., Murugesan, S., Krishna, P. M., & Singh, A. K. (2021). Alternative Approach to Access 5-Hydroxy-1H-pyrrol-2-(5H)-ones from Base-Induced Tandem Intramolecular Cyclization of Sulfur Ylide with Ketones and 1,3-Hydroxy Rearrangement. The Journal of organic chemistry, 86(17), 11681–11690.
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 5-bromo-2,3-dihydro-1H-inden-1-ol
As laboratory professionals engaged in advanced research and development, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory requirement but a core component of responsible science. This guide provides a detailed protocol for the disposal of 5-bromo-2,3-dihydro-1H-inden-1-ol, grounding procedural steps in the principles of chemical safety and regulatory compliance.
Part 1: Hazard Assessment and Waste Characterization
This compound is a halogenated organic compound. The presence of the bromine atom necessitates its classification as a halogenated waste, which has specific disposal requirements.[2] Halogenated organic compounds are often subject to stringent disposal regulations because their improper incineration can lead to the formation of hazardous byproducts.
Based on data for analogous compounds, this compound should be handled as a substance that is:
-
Irritating to the skin, eyes, and respiratory system.[1]
-
Potentially harmful if swallowed or inhaled .[3]
-
Subject to regulations governing hazardous waste under the Resource Conservation and Recovery Act (RCRA).[4][5][6]
Therefore, all waste containing this compound, including pure substance, solutions, and contaminated labware, must be treated as hazardous waste. Under RCRA, a waste is hazardous if it is specifically "listed" or if it exhibits certain "characteristics" (ignitability, corrosivity, reactivity, or toxicity).[7] Given its chemical nature, this compound's waste would likely be classified based on its characteristics.
Part 2: Safety Protocols and Personal Protective Equipment (PPE)
Before beginning any waste consolidation or disposal procedure, ensuring personal and environmental safety is critical. Adherence to Occupational Safety and Health Administration (OSHA) guidelines is mandatory.[8][9][10][11]
Essential PPE and Handling Precautions:
| Equipment | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes of the chemical or its solutions, which are expected to be eye irritants.[1] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). | Prevents skin contact. Contaminated gloves must be disposed of as hazardous waste. |
| Body Protection | Standard laboratory coat. | Protects against minor spills and contamination of personal clothing. |
| Ventilation | Handle all waste within a certified chemical fume hood. | Minimizes the risk of inhaling vapors, which may be harmful.[1][3] |
Part 3: Step-by-Step Disposal Procedure
The "cradle-to-grave" approach mandated by the EPA's RCRA means that the generator of the waste is responsible for it from creation to final disposal.[5][6] The following workflow ensures compliance and safety.
Caption: Decision workflow for the safe disposal of this compound waste.
Step 1: Waste Segregation (The "Why")
The foundational step is proper segregation. As a brominated compound, this waste must be collected in a container designated for halogenated organic waste .[2][12]
-
Causality: Halogenated and non-halogenated waste streams are disposed of differently. Halogenated waste often requires high-temperature incineration with specialized scrubbers to neutralize the resulting acidic gases (like hydrogen bromide) and prevent the formation of toxic dioxins.[13][14] Mixing these streams increases disposal costs and complicates the treatment process.[15]
Step 2: Containerization and Labeling
-
Select a Container: Use a clean, chemically compatible container, typically an amber glass bottle or a high-density polyethylene (HDPE) carboy, with a secure, vapor-tight screw cap.[12] The container must be in good condition with no leaks or cracks.
-
Labeling: The moment the first drop of waste enters the container, it must be labeled.[12] The label must clearly state:
Step 3: Accumulation and Storage
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA within the laboratory. This area must be at or near the point of generation.
-
Keep Containers Closed: Waste containers must remain sealed at all times, except when you are actively adding waste.[12] This is an OSHA and EPA requirement to prevent the release of hazardous vapors.
-
Secondary Containment: Place the waste container in a larger, chemically resistant tub or tray to contain any potential leaks or spills.
-
Segregate Incompatibles: Store the halogenated waste container away from incompatible materials, especially strong acids, bases, and oxidizers.
Step 4: Arranging Final Disposal
-
Contact EHS: Once the container is nearly full (do not overfill) or when your research concludes, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.
-
Documentation: Your EHS office will provide a hazardous waste manifest. This document is part of the EPA's "cradle-to-grave" tracking system, ensuring the waste is properly transported and received by a licensed Treatment, Storage, and Disposal Facility (TSDF).[16]
Part 4: Spill and Emergency Procedures
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Control Ignition Sources: If the compound is dissolved in a flammable solvent, extinguish all nearby flames and turn off spark-producing equipment.
-
Contain the Spill: Use a chemical spill kit with an inert absorbent material (e.g., vermiculite, sand) to absorb the spilled material. Do not use combustible materials like paper towels for large spills of flammable solutions.
-
Collect and Dispose: Carefully sweep or scoop the absorbent material into a designated hazardous waste container. Label it as "Spill Debris containing this compound."
-
Decontaminate: Clean the spill area thoroughly.
-
Seek Medical Attention: If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[1]
By adhering to this comprehensive disposal plan, researchers can ensure they are protecting themselves, their colleagues, and the environment, while upholding the highest standards of scientific integrity and regulatory compliance.
References
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (1987). U.S. Environmental Protection Agency. [Link]
-
OSHA Hazardous Waste Disposal Guidelines & Safety Standards. (2021). SolvChem. [Link]
-
OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022). Clean Management Environmental Group. [Link]
-
Suggitt, R. M. (1984). Disposal process for halogenated organic material (U.S. Patent No. 4,468,376). U.S. Patent and Trademark Office. [Link]
-
Hazardous Waste Segregation. University of California, Riverside. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]
-
OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024). CDMS. [Link]
-
Four Different RCRA Waste Codes (EPA Hazardous Wastes). (2014). Envera Consulting. [Link]
-
Hazardous Waste - Overview. Occupational Safety and Health Administration. [Link]
-
Safety data sheet for 2,3-Dibromo-1-propanol. (2023). Stellapharm. [Link]
-
Complying with OSHA's Hazardous Waste Standards. (2008). Facilities Management Insights. [Link]
-
5-bromo-2,3-dihydro-1H-indene. PubChem. [Link]
-
Summary of the Resource Conservation and Recovery Act. U.S. Environmental Protection Agency. [Link]
-
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency. [Link]
-
Resource Conservation and Recovery Act (RCRA) Overview. U.S. Environmental Protection Agency. [Link]
-
Which Law Provides Rules And Regulations About Managing Hazardous Waste? (2024). CountyOffice. [Link]
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A Senior Application Scientist's Guide to Handling 5-bromo-2,3-dihydro-1H-inden-1-ol: Essential Safety and Operational Protocols
For the modern researcher, scientist, and drug development professional, the safe and effective handling of novel chemical entities is paramount. This guide provides a comprehensive, experience-driven framework for the safe handling of 5-bromo-2,3-dihydro-1H-inden-1-ol, a key intermediate in various synthetic pathways. Our focus extends beyond mere compliance, aiming to instill a deep, intuitive understanding of the "why" behind each procedural step, ensuring a culture of safety and scientific integrity in your laboratory.
Understanding the Hazard Landscape
The primary risks associated with handling this compound are:
-
Acute Toxicity (Oral and Inhalation): Accidental ingestion or inhalation of the compound could lead to harmful effects.
-
Skin and Eye Irritation: Direct contact can cause significant irritation.
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.
Given these potential hazards, a robust Personal Protective Equipment (PPE) plan is not just recommended, but essential.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical for minimizing exposure to this compound. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Type / Specification | Standard (US/EU) | Rationale |
| Eye & Face Protection | Chemical Safety Goggles and Face Shield | OSHA 29 CFR 1910.133 / EN 166 | Protects against splashes, dust, and aerosols, preventing serious eye irritation[2][3]. A face shield offers an additional layer of protection for the entire face[2][4]. |
| Hand Protection | Chemical-Resistant Gloves (Nitrile) | ASTM F739 / EN 374 | Prevents skin contact and subsequent irritation. Nitrile gloves offer good resistance to a range of chemicals. Always inspect gloves for integrity before use. |
| Body Protection | Laboratory Coat (Flame-retardant recommended) | --- | Protects skin and personal clothing from contamination. A flame-retardant coat is advisable when working with flammable solvents. |
| Respiratory Protection | NIOSH-approved N95 or P100 Respirator | NIOSH / EN 143 or EN 149 | Required when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust particles[5]. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is crucial for minimizing risk during the handling of this compound.
Preparation and Engineering Controls
-
Designated Area: All work with this compound should be conducted in a designated area, clearly labeled with the appropriate hazard warnings.
-
Chemical Fume Hood: Whenever possible, handle the solid and any solutions in a certified chemical fume hood to minimize inhalation exposure.
-
Eyewash and Safety Shower: Ensure that a functional eyewash station and safety shower are readily accessible and unobstructed[6].
-
Gather Materials: Before starting, ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are within reach.
Handling the Compound
-
Donning PPE: Put on all required PPE in the correct order: lab coat, respirator (if needed), safety goggles, face shield, and finally, gloves.
-
Weighing: If weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to avoid generating airborne dust.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Reactions: Conduct all reactions in a fume hood, with the sash at the lowest practical height.
Post-Handling and Decontamination
-
Doffing PPE: Remove PPE in a manner that avoids self-contamination. Remove gloves first, followed by the face shield, goggles, lab coat, and respirator (if worn).
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
-
Decontamination: Clean all work surfaces and equipment with an appropriate solvent and decontaminating solution.
Emergency Procedures: Planning for the Unexpected
Spill Response
In the event of a spill, immediate and correct action is critical.
-
Evacuate: Alert others in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.
-
Clean-Up: Wearing appropriate PPE, carefully sweep or scoop up the absorbed material and place it in a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent and decontaminating agent.
Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing[7]. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[7]. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air[7][8]. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility. As a brominated organic compound, it must be treated as hazardous waste.
-
Segregation: All waste containing this compound, including excess solid, solutions, and contaminated consumables (e.g., gloves, absorbent pads), must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Waste Stream: This waste should be designated as "halogenated organic waste."
-
Disposal Method: The primary method for the disposal of brominated organic waste is incineration at a licensed hazardous waste facility[9]. These facilities are equipped with specialized scrubbers and emission control systems to handle the byproducts of combustion, such as hydrogen bromide[9].
-
Neutralization (for specific, dilute aqueous waste): In some instances, dilute aqueous solutions containing bromine might be neutralized with a reducing agent like sodium bisulfite or sodium thiosulfate to convert bromine to less harmful bromide ions before further treatment[9]. However, for a solid organic compound like this compound, incineration is the standard and required method.
Never dispose of this compound or its containers in the regular trash or down the drain.
Visualizing the Safety Workflow
To further clarify the procedural logic, the following diagrams illustrate the decision-making process for PPE selection and the overall handling workflow.
Caption: Decision workflow for selecting appropriate PPE.
Caption: Step-by-step operational and disposal workflow.
By adhering to these protocols and understanding the rationale behind them, you can confidently and safely incorporate this compound into your research and development endeavors, fostering a secure and productive laboratory environment.
References
-
PubChem. 5-bromo-2,3-dihydro-1H-indene. National Center for Biotechnology Information. [Link]
-
Ideal Response. What is bromine and what are the safe disposal and recycling methods?. [Link]
-
United States Environmental Protection Agency. Bromination Process For Disposal Of Spilled Hazardous Materials. [Link]
-
Safety Data Sheet for 2-Bromo-1-indanone. [Link]
-
Safety Data Sheet for 2,3-Dibromo-1-propanol. [Link]
-
Safety Data Sheet for 1-Pentene, 5-bromo-. [Link]
-
Trimaco. Essential Chemical PPE. [Link]
-
Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]
-
Trihydro Corporation. Chemical PPE. [Link]
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- 3. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
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- 9. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





